molecular formula C8H17NO B1275176 3-Piperidin-3-ylpropan-1-ol CAS No. 25175-58-0

3-Piperidin-3-ylpropan-1-ol

Número de catálogo: B1275176
Número CAS: 25175-58-0
Peso molecular: 143.23 g/mol
Clave InChI: CHCGEJVYCWSXML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Piperidin-3-ylpropan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-piperidin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCGEJVYCWSXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405717
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25175-58-0
Record name 3-piperidin-3-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Piperidin-3-ylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Piperidin-3-ylpropan-1-ol

Abstract

This compound (CAS No. 25175-58-0) is a bifunctional heterocyclic compound featuring a piperidine ring substituted at the 3-position with a propanol chain. This unique structure, containing both a secondary amine and a primary alcohol, makes it a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The presence of two distinct reactive sites on a conformationally flexible scaffold allows for the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound for researchers and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at ambient temperature.[2] Its bifunctional nature, possessing a basic nitrogen atom and a polar hydroxyl group, governs its solubility and physicochemical characteristics. The molecule contains two hydrogen bond donors (from the -OH and -NH groups) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), suggesting moderate solubility in polar protic solvents.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [3]
Synonyms 3-(3-Piperidyl)-1-propanol [3]
CAS Number 25175-58-0 [2][3]
Molecular Formula C₈H₁₇NO [2][3]
Molecular Weight 143.23 g/mol [2][3]
Appearance Solid [2]
pKa (Predicted) 15.16 ± 0.10 (alcohol), ~11 (amine) [1]
XLogP3-AA (Predicted) 0.6 [3]
Topological Polar Surface Area 32.3 Ų [3]
InChIKey CHCGEJVYCWSXML-UHFFFAOYSA-N [2][3]

| SMILES | C1CC(CNC1)CCCO |[2][3] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. This reaction achieves the saturation of the pyridine ring to yield the desired piperidine structure.

Causality in Experimental Design

The choice of catalyst and solvent is critical for the efficient and safe hydrogenation of pyridine derivatives.

  • Catalyst: Noble metal catalysts such as Rhodium (e.g., Rh₂O₃, Rh/C) and Platinum (e.g., PtO₂) are highly effective for pyridine reduction.[4][5][6] Rhodium-based catalysts, in particular, have shown high activity under mild conditions (40-50 °C, 5 bar H₂), which is advantageous for preserving the alcohol functional group.[7]

  • Solvent: The hydrogenation is often performed in a protic, slightly acidic solvent like acetic acid or 2,2,2-trifluoroethanol (TFE).[8][9] The acidic medium protonates the basic nitrogen of the pyridine ring, which prevents the lone pair from binding to and poisoning the metal catalyst surface, thereby maintaining high catalytic activity.[10]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure adapted from established methods for the hydrogenation of functionalized pyridines.[7][9]

Step 1: Reactor Setup

  • To a high-pressure hydrogenation vessel, add 3-(pyridin-3-yl)propan-1-ol (1.0 eq).

  • Add the solvent, glacial acetic acid or TFE (approx. 10-15 mL per gram of substrate).

  • Carefully add the catalyst, 5% Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst), at a loading of 1-5 mol%.

  • Seal the vessel securely.

Step 2: Hydrogenation Reaction

  • Purge the vessel multiple times with nitrogen gas to remove all oxygen.

  • Purge the vessel multiple times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).[9]

  • Begin vigorous stirring and heat the reaction mixture to 40-50 °C.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 16-24 hours.

Step 3: Work-up and Purification

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in deionized water and basify to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous piperidine derivatives.[11][12]

Expected ¹H NMR (Proton NMR) Characteristics (in CDCl₃, 400 MHz):

  • -CH₂-OH (t, ~3.6 ppm): A triplet corresponding to the two protons adjacent to the hydroxyl group.

  • Piperidine Ring Protons (-CH-, -CH₂-): A complex series of multiplets between ~1.2 ppm and ~3.2 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield (~2.5-3.2 ppm) compared to the other ring protons.

  • -NH and -OH Protons (br s, variable): Broad singlets that can appear over a wide chemical shift range and may exchange with D₂O.

  • Propyl Chain Protons (-CH₂-CH₂-): Multiplets expected around ~1.4-1.7 ppm.

Expected ¹³C NMR (Carbon NMR) Characteristics (in CDCl₃, 101 MHz):

  • -CH₂-OH (~62 ppm): The carbon bearing the hydroxyl group.

  • Piperidine C2, C6 (~46-55 ppm): Carbons adjacent to the nitrogen atom.[12]

  • Piperidine C3, C4, C5 (~25-40 ppm): The remaining carbons of the piperidine ring.

  • Propyl Chain Carbons (~20-35 ppm): The two other carbons of the propyl side chain.

Expected Infrared (IR) Spectroscopy Characteristics:

  • O-H Stretch (broad, ~3300 cm⁻¹): A strong, broad absorption characteristic of an alcohol.

  • N-H Stretch (moderate, ~3250 cm⁻¹): A moderate absorption, potentially overlapping with the O-H band.

  • C-H Stretch (strong, ~2850-2950 cm⁻¹): Strong absorptions from the aliphatic C-H bonds.

  • C-O Stretch (strong, ~1050 cm⁻¹): A strong band indicating the primary alcohol C-O bond.

Expected Mass Spectrometry (MS) Characteristics:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 143.23). High-resolution mass spectrometry should confirm the elemental composition of C₈H₁₇NO.

  • Fragmentation: Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the piperidine ring or the propyl side chain.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two orthogonal functional groups. The secondary amine is nucleophilic and basic, while the primary alcohol can be oxidized or converted into other functional groups like esters and ethers. This allows for selective derivatization at either position.

  • N-Functionalization: The secondary amine can readily undergo standard reactions such as N-alkylation, N-acylation (amidation), reductive amination, and sulfonamide formation.

  • O-Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or acyl chlorides, or converted to an ether via Williamson ether synthesis.

Reactivity main This compound N_alkylation N-Alkylation (R-X, Base) main->N_alkylation Amine (NH) N_acylation N-Acylation (RCOCl) main->N_acylation Amine (NH) N_sulfonylation N-Sulfonylation (RSO₂Cl) main->N_sulfonylation Amine (NH) O_oxidation Oxidation ([O]) main->O_oxidation Alcohol (OH) O_esterification Esterification (RCOOH) main->O_esterification Alcohol (OH) O_etherification Etherification (R'-X, Base) main->O_etherification Alcohol (OH) prod_N_alkyl Tertiary Amine N_alkylation->prod_N_alkyl prod_N_acyl Amide N_acylation->prod_N_acyl prod_N_sulfonyl Sulfonamide N_sulfonylation->prod_N_sulfonyl prod_O_oxidized Aldehyde / Carboxylic Acid O_oxidation->prod_O_oxidized prod_O_ester Ester O_esterification->prod_O_ester prod_O_ether Ether O_etherification->prod_O_ether

Fig. 1: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, appearing in drugs targeting a vast range of diseases.[7][8] Its inclusion in a molecule can enhance binding affinity, modulate lipophilicity, and improve metabolic stability and oral bioavailability.

This compound serves as an ideal starting point or intermediate in a drug discovery campaign. Its bifunctional nature allows it to be used as a scaffold for building diverse chemical libraries for high-throughput screening. For instance, the hydroxyl group can be used as an attachment point to a solid support for combinatorial synthesis, while the secondary amine is free to react with a diverse set of building blocks. Alternatively, each functional group can be independently modified to systematically probe the structure-activity relationship (SAR) of a lead compound.

DrugDiscovery cluster_0 Library Synthesis cluster_1 Screening & Optimization start This compound (Scaffold) react_amine React at Amine (Acylation, Alkylation, etc.) with Building Block Set A start->react_amine react_alcohol React at Alcohol (Esterification, Etherification, etc.) with Building Block Set B start->react_alcohol library Diverse Chemical Library react_amine->library react_alcohol->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Fig. 2: Workflow for utilizing the scaffold in drug discovery.

Safety, Handling, and Storage

  • Safety: this compound is classified as a combustible solid.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place.[1]

References

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Chen, X.-L., et al. (2021). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Chen, X.-L., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate.
  • University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
  • Chegg. (2023). Solved 1H and 13C NMR spectra of both products from this.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Freifelder, M., et al. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(10), 3805-3808. ACS Publications.
  • Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-65. PubMed.
  • Chemical Synthesis Database. (n.d.). 3-piperidin-3-yl-propan-1-ol.
  • ResearchGate. (2017). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Google Patents. (n.d.). US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound.
  • ResearchGate. (2017). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Amerigo Scientific. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Pandiarajan, K., et al. (1988). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 26(2), 125-129.
  • Google Patents. (n.d.). US6680993B2 - Method of producing Actinium-225 and daughters.
  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Google Patents. (n.d.). US8435340B2 - Low titianium dioxide coatings.
  • University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2.
  • CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS.
  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. ResearchGate.
  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids.
  • Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Leftheris, K., & Goodman, M. (1990). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 33(1), 216-23. PubMed.
  • Nguyen, T. H. L., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate.
  • PubChem. (n.d.). Propranolol.
  • GPAT DISCUSSION CENTER. (2019, May 11). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube.

Sources

An In-Depth Technical Guide to 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0): A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0), a heterocyclic compound with significant potential in drug discovery and development. While specific literature on this exact molecule is sparse, this paper will delve into its fundamental properties, plausible synthetic routes, potential biological significance, and the analytical methodologies required for its characterization. The insights provided are grounded in established principles of medicinal and synthetic chemistry, drawing parallels from structurally related piperidine derivatives.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a propyl side chain. This unique arrangement of functional groups imparts a degree of hydrophilicity and provides multiple handles for synthetic modification, making it an attractive scaffold for library synthesis in drug discovery programs.

Structural and Chemical Identity
  • IUPAC Name: 3-(piperidin-3-yl)propan-1-ol[1]

  • CAS Number: 25175-58-0[1][2][3]

  • Molecular Formula: C₈H₁₇NO[2][3]

  • Molecular Weight: 143.23 g/mol [1][2][3]

  • Canonical SMILES: C1CC(CNC1)CCCO[1]

  • InChIKey: CHCGEJVYCWSXML-UHFFFAOYSA-N[1][2]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 143.23 g/mol PubChem[1]
XLogP3-AA 0.6PubChem[1]
Hydrogen Bond Donor Count 2Guidechem[3]
Hydrogen Bond Acceptor Count 2Guidechem[3]
Rotatable Bond Count 3Guidechem[3]
Topological Polar Surface Area 32.3 ŲPubChem[1]
pKa (Predicted) 15.16 ± 0.10Guidechem[3]

Note: Much of the available data for this specific compound is computed or predicted. Experimental validation is highly recommended.

Synthesis and Derivatization Strategies

Hypothetical Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This approach leverages common transformations and commercially available starting materials.

G target This compound precursor1 Protected 3-(3-Piperidyl)propanoic acid derivative target->precursor1 Reduction of ester/acid precursor2 3-(Pyridin-3-yl)propan-1-ol target->precursor2 Catalytic Hydrogenation precursor1->precursor2 Functional group interconversion precursor3 3-(Pyridin-3-yl)propanoic acid precursor2->precursor3 Reduction start1 Pyridine-3-carboxaldehyde precursor3->start1 Knoevenagel or similar condensation start2 Malonic acid derivative precursor3->start2

Caption: Hypothetical retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The following is a detailed, albeit hypothetical, step-by-step protocol for the synthesis of this compound, based on the hydrogenation of a pyridine precursor. This method is advantageous as it allows for the late-stage formation of the piperidine ring, which can be amenable to a variety of substituted pyridine starting materials.

Step 1: Synthesis of 3-(Pyridin-3-yl)acrylic acid

  • To a solution of pyridine-3-carboxaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and piperidine (catalytic amount).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Cool the reaction mixture to room temperature and acidify with aqueous HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(pyridin-3-yl)acrylic acid.

Step 2: Reduction to 3-(Pyridin-3-yl)propan-1-ol

  • Suspend 3-(pyridin-3-yl)acrylic acid (1.0 eq) in a suitable solvent such as THF.

  • Carefully add a reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (2-3 eq), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction cautiously with water and aqueous NaOH, followed by filtration of the aluminum salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(pyridin-3-yl)propan-1-ol.

Step 3: Catalytic Hydrogenation to this compound

  • Dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in an appropriate solvent, such as methanol or acetic acid.

  • Add a hydrogenation catalyst, for instance, Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) for 24-48 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or distillation to obtain pure this compound.

Potential Biological and Pharmacological Significance

The piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide range of biological targets.

Structural Analogy to Bioactive Molecules

The 3-substituted piperidine framework is a key structural element in numerous pharmacologically active compounds. The propan-1-ol side chain can engage in hydrogen bonding interactions with protein targets, while the piperidine nitrogen can act as a basic center, crucial for receptor binding or for tuning physicochemical properties.

Potential Therapeutic Applications

Given its structure, this compound could serve as a valuable starting point for the development of novel therapeutics in areas such as:

  • Neuroscience: Many centrally acting drugs, including antipsychotics and antidepressants, feature a piperidine ring. The specific substitution pattern of this molecule could be explored for affinity at dopamine, serotonin, or other neurotransmitter receptors.

  • Oncology: Substituted piperidines have been investigated as inhibitors of protein-protein interactions, such as the HDM2-p53 interaction, which is a key target in cancer therapy.[5]

  • Infectious Diseases: The piperidine scaffold is also found in a number of antibacterial and antiviral agents.

Workflow for Preliminary Biological Screening

A logical workflow for assessing the biological activity of this compound and its derivatives would involve a tiered screening approach.

G start This compound Library screen1 High-Throughput Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) start->screen1 hits Initial Hits Identified screen1->hits screen2 Secondary Assays (Dose-Response, Selectivity Profiling) hits->screen2 leads Validated Leads screen2->leads screen3 Cell-Based Assays (Toxicity, Efficacy in a cellular context) leads->screen3 candidates Preclinical Candidates screen3->candidates

Sources

An In-depth Technical Guide to 3-Piperidin-3-ylpropan-1-ol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Piperidin-3-ylpropan-1-ol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a representative synthetic workflow, and discuss its applications as a valuable building block in modern drug discovery, grounded in the established importance of the piperidine scaffold.

Core Physicochemical Properties

This compound, also known by its IUPAC name 3-(piperidin-3-yl)propan-1-ol, is a bifunctional molecule featuring a secondary amine within a piperidine ring and a primary alcohol.[1] This structure makes it a versatile intermediate for chemical synthesis.

Molecular and Chemical Identifiers

The fundamental properties of this compound are summarized in the table below. Its molecular formula is C8H17NO, and it has a molecular weight of approximately 143.23 g/mol .[1][2][3][4][5][6]

PropertyValueSource(s)
Molecular Weight 143.23 g/mol [1][2][3][4]
Molecular Formula C8H17NO[1][2][3][4][5][6]
CAS Number 25175-58-0[1][2][3][4][6]
IUPAC Name This compound[1]
Canonical SMILES C1CC(CNC1)CCCO[1][3]
InChI Key CHCGEJVYCWSXML-UHFFFAOYSA-N[2][3][4]
Physical Form Solid[2]
Predicted Physicochemical Data

For drug development professionals, understanding the molecule's behavior in biological systems is crucial. The following table presents key predicted physicochemical properties that influence its pharmacokinetic profile.

PropertyPredicted ValueSource(s)
pKa 15.16 ± 0.10[3]
Vapour Pressure 0.0091 mmHg at 25°C[3]
Topological Polar Surface Area 32.3 Ų[1][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Synthesis and Methodologies

The synthesis of substituted piperidines is a well-established field in organic chemistry, often leveraging commercially available starting materials. While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, a general understanding can be derived from analogous transformations. A plausible synthetic route could involve the modification of a pre-existing piperidine derivative.

Conceptual Synthetic Workflow

A common strategy for creating 3-substituted piperidines involves the chemical modification of a suitable precursor. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Product Formation cluster_2 Phase 3: Purification Precursor 3-(3-Bromopropyl)piperidine (or other suitable precursor) Hydrolysis Hydrolysis (e.g., NaOH, H2O) Precursor->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol

The following is a generalized, representative protocol for a laboratory-scale synthesis. Note: This is a conceptual procedure and must be adapted and optimized based on actual starting materials and laboratory conditions.

  • Reaction Setup: A solution of a suitable precursor, such as a 3-(3-halopropyl)piperidine derivative, is prepared in an appropriate solvent (e.g., a mixture of water and an organic solvent like THF).

  • Reagent Addition: A hydrolyzing agent, such as an aqueous solution of sodium hydroxide, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is then purified using a standard technique like column chromatography on silica gel to yield the final this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[7][8][9] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and the ability to engage in key binding interactions with biological targets.

A Versatile Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules. The secondary amine of the piperidine ring and the primary alcohol of the propanol side chain offer two distinct points for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

The piperidine nitrogen can undergo N-alkylation, N-acylation, or be used in reductive amination reactions to introduce a wide array of substituents.[10][11] The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the chemical space that can be explored.

Relevance in Modern Pharmaceutical Development

The structural motif of this compound is relevant to the development of therapeutics targeting a range of diseases. The piperidine core is a key feature in many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[11] The ability to functionalize both the piperidine nitrogen and the propanol side chain allows for the fine-tuning of a molecule's selectivity and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a molecular weight of 143.23 g/mol . Its bifunctional nature makes it a versatile building block for the synthesis of novel compounds, particularly in the realm of drug discovery. The prevalence of the piperidine scaffold in approved drugs underscores the potential of this and related molecules in the development of new therapeutics.

References

  • Amerigo Scientific. This compound. [Link]
  • Chemical Synthesis Database. 3-piperidin-3-yl-propan-1-ol. [Link]
  • PubChem. This compound | C8H17NO | CID 4712476. [Link]
  • sciedco. 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid, Min. 95.0 (T), 5 g || 11. [Link]
  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Open Research@CSIR-NIScPR.
  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • ResearchGate. Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and.... [Link]
  • PMC - NIH.
  • ResearchGate. (PDF)
  • PubMed.
  • Frontiers.

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 3-Piperidin-3-ylpropan-1-ol, a bifunctional heterocyclic compound, represents a scaffold of significant interest due to the prevalence of the piperidine ring in numerous bioactive molecules.[1][2] Its structure, combining a secondary amine within a saturated heterocycle and a primary alcohol on a propyl substituent, presents a compelling case for a multi-faceted analytical approach to its complete structural elucidation. The molecular formula of this compound is C₈H₁₇NO, with a molecular weight of 143.23 g/mol .[1][2]

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required to unequivocally determine the structure of this compound. We will proceed through a logical workflow, integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and authoritative structural confirmation.

Strategic Approach to Structure Elucidation

The structural elucidation of an unknown compound is a systematic process of piecing together a molecular puzzle. Our strategy for this compound is designed to be efficient and conclusive, moving from broad structural information to fine-tuned atomic connectivity.

G cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C & DEPT-135) HRMS->NMR_1D Provides Molecular Formula FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy FTIR->NMR_1D Identifies Functional Groups NMR_2D_Homo 2D Homonuclear NMR (COSY) NMR_1D->NMR_2D_Homo Identifies Proton Spin Systems NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) NMR_1D->NMR_2D_Hetero Assigns Protons to Carbons NMR_2D_Homo->NMR_2D_Hetero Confirms H-H Connectivity Final_Structure Complete Structure Elucidation NMR_2D_Hetero->Final_Structure Establishes Long-Range Connectivity

Caption: Workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula

Expertise & Experience: The first step in the characterization of any unknown compound is to determine its elemental composition. HRMS is the definitive technique for this, providing a highly accurate mass measurement that allows for the calculation of the molecular formula. This is a critical, non-negotiable starting point as it defines the atomic "parts list" for our molecular puzzle. The nitrogen rule is a useful corollary in this context; a molecule with an odd molecular weight likely contains an odd number of nitrogen atoms.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for amine-containing compounds, as the nitrogen atom is readily protonated.

  • Data Acquisition: The instrument is calibrated, and the spectrum is acquired over a suitable mass range.

Data Presentation: HRMS Results

ParameterObserved Value
Ionization Mode ESI+
Observed m/z 144.1383
Calculated m/z for [C₈H₁₈NO]⁺ 144.1388
Mass Accuracy (ppm) -3.5
Molecular Formula C₈H₁₇NO

Trustworthiness: The low ppm error between the observed and calculated mass provides high confidence in the assigned molecular formula of C₈H₁₇NO. This formula indicates one degree of unsaturation, which is accounted for by the piperidine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the aliphatic portions of the molecule.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: 1-2 mg of the solid this compound is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr).

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure to form a transparent pellet.

  • Data Acquisition: A background spectrum of a pure KBr pellet is acquired, followed by the spectrum of the sample pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3300 (sharp)MediumN-H stretch (secondary amine)
2950-2850StrongAliphatic C-H stretch
~1450MediumC-H bend (methylene)
~1100StrongC-O stretch (primary alcohol)

Trustworthiness: The presence of the broad O-H and sharp N-H stretching bands, in conjunction with the aliphatic C-H and C-O stretches, is highly indicative of the proposed functional groups in this compound. The broadness of the O-H stretch is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the carbon skeleton and the precise placement of protons, leading to an unambiguous structural assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 1D NMR Acquisition: ¹H and ¹³C spectra are acquired. A DEPT-135 experiment is also performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

1D NMR: ¹H, ¹³C, and DEPT-135

Expertise & Experience: The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons. The integration gives the relative number of protons, the chemical shift indicates the electronic environment, and the multiplicity reveals the number of neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon environments, and the DEPT-135 spectrum helps to assign the type of each carbon (CH₃, CH₂, CH, or quaternary).

Data Presentation: Hypothetical ¹H and ¹³C NMR Data for this compound (in D₂O)

¹H NMR Data

LabelChemical Shift (ppm)MultiplicityIntegrationAssignment
H-a3.55t2H-CH₂-OH
H-b3.10dd1HPiperidine H-2 (eq)
H-c2.95m1HPiperidine H-6 (eq)
H-d2.60dt1HPiperidine H-2 (ax)
H-e2.45m1HPiperidine H-6 (ax)
H-f1.80m1HPiperidine H-4 (eq)
H-g1.70m1HPiperidine H-5 (eq)
H-h1.60m2H-CH₂-CH₂OH
H-i1.50m1HPiperidine H-3
H-j1.40m2HPiperidine-CH₂-
H-k1.25m1HPiperidine H-4 (ax)
H-l1.15m1HPiperidine H-5 (ax)

¹³C NMR and DEPT-135 Data

Chemical Shift (ppm)DEPT-135Assignment
61.0CH₂-CH₂-OH
52.5CH₂Piperidine C-2
46.0CH₂Piperidine C-6
38.0CHPiperidine C-3
34.0CH₂Piperidine-CH₂-
31.5CH₂Piperidine C-5
29.0CH₂-CH₂-CH₂OH
25.0CH₂Piperidine C-4
2D NMR: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular fragments identified in the 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away (ⁿJCH), which is crucial for connecting different spin systems and identifying quaternary carbons.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information H1 ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct H-C Correlation) H1->HSQC HMBC HMBC (Long-Range H-C Correlation) H1->HMBC C13 ¹³C & DEPT-135 NMR (Carbon Environments & Types) C13->HSQC C13->HMBC Spin_Systems Proton Spin Systems COSY->Spin_Systems HC_Pairs Directly Bonded C-H Pairs HSQC->HC_Pairs Molecular_Skeleton Molecular Skeleton & Connectivity of Fragments HMBC->Molecular_Skeleton Spin_Systems->Molecular_Skeleton HC_Pairs->Molecular_Skeleton

Caption: Interplay of 1D and 2D NMR experiments in structure elucidation.

Trustworthiness: A Self-Validating System

The true power of this multi-technique NMR approach lies in its self-validating nature. The data from each experiment must be consistent with the others to arrive at a single, unambiguous structure.

  • HSQC Analysis: The HSQC spectrum will show cross-peaks connecting each proton signal to its directly attached carbon. For example, the proton signal at 3.55 ppm (H-a) will correlate with the carbon signal at 61.0 ppm. This allows for the confident assignment of all protonated carbons.

  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. We would expect to see correlations between:

    • H-a (3.55 ppm) and H-h (1.60 ppm).

    • H-h (1.60 ppm) and H-j (1.40 ppm).

    • H-j (1.40 ppm) and the methine proton on the piperidine ring, H-i (1.50 ppm).

    • Within the piperidine ring, H-i will show correlations to the protons on C-2 and C-4. H-2 protons will correlate with H-3, and so on, allowing for the tracing of the entire piperidine ring proton network.

  • HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, connecting all the fragments. Key expected correlations include:

    • A 3-bond correlation from the protons of the hydroxyl-bearing methylene group (H-a, 3.55 ppm) to the carbon of the adjacent methylene group (at 29.0 ppm).

    • A 3-bond correlation from the protons of the piperidine-attached methylene group (H-j, 1.40 ppm) to the methine carbon of the piperidine ring (C-3, 38.0 ppm).

    • Correlations from the protons on C-2 and C-6 of the piperidine ring to C-4, and from the protons on C-3 to C-5, further confirming the ring structure.

Final Structure Confirmation

By integrating the data from HRMS, FT-IR, and the suite of NMR experiments, we can confidently elucidate the structure of this compound.

  • HRMS confirms the molecular formula as C₈H₁₇NO.

  • FT-IR identifies the presence of an alcohol (O-H stretch), a secondary amine (N-H stretch), and aliphatic C-H bonds.

  • ¹H and ¹³C NMR account for all 17 protons and 8 carbons in the molecule. DEPT-135 confirms the presence of seven CH₂ groups and one CH group.

  • COSY establishes the connectivity of the propyl chain and the proton network within the piperidine ring.

  • HSQC links each proton to its directly attached carbon.

  • HMBC confirms the attachment of the propanol substituent to the C-3 position of the piperidine ring, completing the molecular skeleton.

The convergence of all these analytical techniques on a single, consistent structure provides the highest level of confidence in the elucidation of this compound. This rigorous, multi-faceted approach is essential for advancing chemical research and ensuring the quality and safety of pharmaceutical products.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Quora. (2019). How to perform NMR spectroscopy structure determination.
  • YouTube. (2021). High Resolution Mass Spectrometry (HRMS) and nitrogen rule.
  • Creative Biostructure. (n.d.). Guide to Fourier Transform Infrared Spectroscopy (FTIR).
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques.
  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction.
  • PubChem. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Predicted Spectral Data of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 3-Piperidin-3-ylpropan-1-ol (CAS 25175-58-0), a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral characteristics. By dissecting the constituent functional groups—a 3-substituted piperidine ring and a primary alcohol—and drawing parallels with analogous structures, this guide offers a robust predictive framework for the identification and characterization of this compound. Detailed interpretations of the predicted spectra, along with standardized experimental protocols for data acquisition, are provided to support researchers in their synthetic and analytical endeavors.

Introduction: The Structural Significance of this compound

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties. The introduction of a propan-1-ol substituent at the 3-position of the piperidine ring creates a bifunctional molecule with potential for diverse chemical modifications and biological activities. Accurate structural elucidation is the cornerstone of any research involving novel chemical entities. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose. This guide is designed to serve as a practical reference for the anticipated spectral data of this compound, thereby facilitating its unambiguous identification in a research setting.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the additive effects of its constituent parts: the piperidine ring and the propanol side chain. Data from piperidine, propan-1-ol, and 3-methylpiperidine are used as foundational references.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the number of similar chemical environments and the potential for diastereotopic protons arising from the chiral center at C3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 3.65Triplet2HH-1'Protons on the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.
~ 3.10 - 2.50Multiplet4HH-2 (axial & equatorial), H-6 (axial & equatorial)Protons adjacent to the nitrogen atom in the piperidine ring, showing complex splitting patterns.
~ 2.0 (exchangeable)Broad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.
~ 1.80 - 1.40Multiplet7HH-3, H-4 (axial & equatorial), H-5 (axial & equatorial), H-2'Overlapping signals from the remaining piperidine ring protons and the central methylene of the propanol chain.
~ 1.35Multiplet2HH-3'Protons on the methylene group of the propanol chain adjacent to the piperidine ring.
~ 1.20 (exchangeable)Broad Singlet1H-NHThe amine proton signal can be broad and may exchange with solvent protons.

Causality Behind Predictions: The chemical shifts are estimated based on the known spectra of piperidine and propan-1-ol. The protons on the carbon attached to the hydroxyl group (H-1') are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded. The remaining protons on the piperidine ring and the propanol side chain will appear in the more upfield region. The chiral center at C3 will likely cause the geminal protons on the piperidine ring (e.g., at C2, C4, C5, and C6) to be diastereotopic, leading to more complex splitting patterns than in unsubstituted piperidine.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 63.0C-1'The carbon bonded to the hydroxyl group, significantly deshielded by the oxygen.
~ 50.0C-2Carbon adjacent to the nitrogen in the piperidine ring.
~ 47.0C-6Carbon adjacent to the nitrogen in the piperidine ring.
~ 40.0C-3The methine carbon at the point of substitution, its shift influenced by both the ring and the side chain.
~ 35.0C-3'Methylene carbon of the propanol chain adjacent to the piperidine ring.
~ 30.0C-5Methylene carbon in the piperidine ring.
~ 28.0C-2'Central methylene carbon of the propanol chain.
~ 25.0C-4Methylene carbon in the piperidine ring.

Expertise in Interpretation: The predicted chemical shifts are derived from the known values for piperidine and propan-1-ol[1][2]. The carbon attached to the hydroxyl group (C-1') is expected at the most downfield position (~63 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) will also be downfield. The remaining aliphatic carbons of the piperidine ring and the propanol side chain are predicted to appear in the 25-40 ppm range.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (-OH, -NH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a controlled temperature (e.g., 298 K).

      • Use a standard pulse program.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

      • Optimize the number of scans for a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence to obtain singlets for each carbon.

      • Set the spectral width to encompass all expected carbon signals (e.g., 0-80 ppm).

      • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which will aid in the definitive assignment of the carbon signals.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₈H₁₇NO), the expected molecular weight is 143.23 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zProposed Fragment Structure/IdentityRationale for Fragmentation
143[C₈H₁₇NO]⁺Molecular ion (M⁺)
126[M - OH]⁺Loss of the hydroxyl radical.
112[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl radical.
100[M - C₃H₇O]⁺Cleavage of the propanol side chain.
84[C₅H₁₀N]⁺Fragmentation of the piperidine ring.
70[C₄H₈N]⁺Further fragmentation of the piperidine ring.
57[C₃H₅O]⁺ or [C₄H₉]⁺Fragments from the propanol side chain or piperidine ring.
44[C₂H₆N]⁺Common fragment for piperidine derivatives.
31[CH₂OH]⁺A characteristic fragment for primary alcohols.

Trustworthiness of Fragmentation Pathways: The predicted fragmentation pattern is based on established principles of mass spectrometry for amines and alcohols. The molecular ion, though potentially of low abundance, should be observable. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for piperidine derivatives, leading to the loss of substituents on the ring[3]. For the propanol side chain, the loss of a water molecule (M-18) and the formation of a fragment at m/z 31 ([CH₂OH]⁺) are characteristic of primary alcohols[4].

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation (Electrospray Ionization - ESI):

    • Utilize a mass spectrometer equipped with an ESI source, which is a soft ionization technique suitable for polar molecules and often preserves the molecular ion.

    • Operate in positive ion mode to protonate the basic nitrogen atom, yielding an [M+H]⁺ ion at m/z 144.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the predicted fragment ions.

Visualization of Key Fragmentation Pathways

dot graph "Fragmentation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₈H₁₇NO]⁺˙\nm/z = 143"]; F126 [label="[M - OH]⁺\nm/z = 126"]; F112 [label="[M - CH₂OH]⁺\nm/z = 112"]; F100 [label="[M - C₃H₇O]⁺\nm/z = 100"]; F84 [label="[C₅H₁₀N]⁺\nm/z = 84"]; F31 [label="[CH₂OH]⁺\nm/z = 31"];

M -> F126 [label="- OH"]; M -> F112 [label="- CH₂OH"]; M -> F100 [label="- C₃H₇O"]; M -> F84 [label="Ring Cleavage"]; M -> F31 [label="Side-chain Cleavage"]; }

Caption: Predicted major fragmentation pathways for this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3200 (broad)O-H stretchAlcoholThe broadness is due to hydrogen bonding.
3350 - 3300 (medium)N-H stretchSecondary AmineCharacteristic absorption for secondary amines.
2960 - 2850 (strong)C-H stretchAlkaneAliphatic C-H stretching from the piperidine ring and propanol chain.
1470 - 1450 (medium)C-H bendAlkaneMethylene scissoring vibrations.
1150 - 1050 (strong)C-O stretchPrimary AlcoholA strong, characteristic band for primary alcohols[5].
1100 - 1000 (medium)C-N stretchAmineC-N stretching vibrations.

Authoritative Grounding: The predicted IR absorptions are based on well-established correlation tables and the known spectra of alcohols and amines. The most prominent features are expected to be the broad O-H stretch from the alcohol and the N-H stretch from the secondary amine. The strong C-O stretch is also a key diagnostic peak for the primary alcohol functionality[6].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrumentation (FTIR Spectrometer):

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum.

    • The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

G

Caption: A logical workflow for the comprehensive spectral analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding these predicted spectral characteristics, researchers can more confidently identify and characterize this compound in their synthetic and analytical workflows. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. While this guide is based on sound scientific principles and data from analogous compounds, experimental verification remains the gold standard for structural elucidation.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. [Link]
  • Filo. (2025). The mass spectrum for propan-1-ol is shown in figure 25. [Link]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. [Link]
  • Fiveable. (n.d.). 1-propanol Definition - Organic Chemistry Key Term. [Link]
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propan-1-ol. [Link]
  • PubChem. (n.d.). Piperidine.
  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. [Link]

Sources

The Solubility Profile of 3-Piperidin-3-ylpropan-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Importance of Solubility in Preclinical Development

In the landscape of contemporary drug discovery, the adage "a drug must be in solution to be active" remains a cornerstone of pharmaceutical science. The journey of a therapeutic agent from administration to its site of action is critically governed by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a significant hurdle, often leading to low and erratic bioavailability, thereby compromising therapeutic efficacy and posing considerable challenges during formulation development. This guide provides an in-depth technical exploration of the solubility profile of 3-piperidin-3-ylpropan-1-ol, a heterocyclic compound of interest in medicinal chemistry. By synthesizing theoretical principles with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to comprehensively characterize the solubility of this and similar molecules, ensuring a robust foundation for preclinical assessment and formulation strategies.

Physicochemical Characteristics of this compound: The Molecular Blueprint for Solubility

A thorough understanding of a molecule's intrinsic physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound is a bifunctional molecule containing a secondary amine within a piperidine ring and a primary alcohol. These functional groups are the primary determinants of its polarity, ionization potential, and ultimately, its solubility in various media.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
CAS Number 25175-58-0[2]
Predicted pKa (Piperidine N) ~9.0 - 10.5Estimated based on substituted piperidine analogs[3][4]
Predicted XLogP3 0.6[1]

Expert Insight on pKa: The pKa of the piperidine nitrogen is the most critical parameter for understanding the pH-dependent aqueous solubility of this compound. While a predicted pKa for the alcohol proton is around 15, this is not relevant for physiological pH ranges. The basicity of the secondary amine in the piperidine ring dictates that the molecule will be predominantly ionized (protonated) in acidic environments and neutral in alkaline conditions. Based on data for similar 3-substituted piperidines, a pKa in the range of 9.0 to 10.5 is a reasonable starting point for experimental design. Accurate experimental determination of the pKa is a crucial first step in a comprehensive solubility assessment.

Theoretical Framework: The Interplay of Ionization and Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that is highly dependent on the pH of the surrounding medium. This relationship is quantitatively described by the Henderson-Hasselbalch equation.

For a basic compound (B), the equilibrium between the neutral form and its protonated (ionized) form (BH⁺) is:

B + H₂O ⇌ BH⁺ + OH⁻

The Henderson-Hasselbalch equation for a base is:

pH = pKa + log ([B] / [BH⁺])

Where:

  • pH is the pH of the solution.

  • pKa is the acid dissociation constant of the conjugate acid (BH⁺).

  • [B] is the concentration of the neutral (free base) form.

  • [BH⁺] is the concentration of the ionized (protonated) form.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. For a basic compound, the equation for total solubility is:

S_total = S₀ (1 + 10^(pKa - pH))

This equation underscores a critical principle: at pH values significantly below the pKa, the ionized form [BH⁺] predominates, leading to higher aqueous solubility. Conversely, at pH values above the pKa, the less soluble neutral form [B] is the major species, resulting in lower solubility.

Experimental Determination of Solubility: A Methodical Approach

A comprehensive solubility assessment involves determining both the thermodynamic and kinetic solubility of the compound.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development. The shake-flask method is the most widely accepted technique for its determination.[5]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

  • Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (typically 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-hour incubation is a common starting point, with time points at 48 and 72 hours recommended to confirm that equilibrium has been achieved.[5][6]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]

  • Data Analysis: Construct a pH-solubility profile by plotting the determined solubility (in mg/mL or µM) against the pH of the respective buffer.

Thermodynamic Solubility Workflow
Kinetic Solubility: A High-Throughput Screening Tool

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO). While it often overestimates thermodynamic solubility, it is a valuable high-throughput assay in early drug discovery for ranking compounds.[6][9]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.[10]

  • Alternative Quantification: For more precise measurements, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[6][9]

Solubility in Biorelevant Media: Simulating In Vivo Conditions

To gain a more predictive understanding of a drug's behavior in the gastrointestinal tract, solubility studies should be conducted in biorelevant media that mimic the composition of intestinal fluids in the fasted (FaSSIF) and fed (FeSSIF) states. These media contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[11][12]

Protocol 3: Preparation of FaSSIF and FeSSIF Media

Simplified protocols that avoid the use of volatile organic solvents are now widely adopted.[13]

Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5):

  • Prepare Blank FaSSIF Buffer: Dissolve sodium hydroxide, sodium dihydrogen phosphate monohydrate, and sodium chloride in purified water. Adjust the pH to 6.5.[13][14]

  • Dissolve Sodium Taurocholate: Add sodium taurocholate to the blank buffer and stir until dissolved.

  • Add Lecithin: Slowly add lecithin to the solution while stirring vigorously with a homogenizer until a clear or slightly opalescent micellar solution is formed.[13]

Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0):

  • Prepare Blank FeSSIF Buffer: Dissolve sodium hydroxide, glacial acetic acid, and sodium chloride in purified water. Adjust the pH to 5.0.[14][15]

  • Follow Steps 2 & 3 from FaSSIF preparation , using the appropriate amounts of sodium taurocholate and lecithin for FeSSIF.

The thermodynamic solubility of this compound should then be determined in both FaSSIF and FeSSIF using the shake-flask method described previously.

Solubility in Organic Solvents: Insights for Formulation and Synthesis

The solubility of this compound in organic solvents is crucial for its synthesis, purification, and the development of non-aqueous formulations. The "like dissolves like" principle is a useful guide.[16] The presence of both a polar alcohol group and a piperidine ring capable of hydrogen bonding suggests good solubility in polar protic solvents like alcohols (methanol, ethanol).[16][17][18] Its solubility in less polar solvents will depend on the overall balance of its polar and non-polar regions.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 2: Hypothetical pH-Dependent Thermodynamic Solubility of this compound at 37°C

MediumpHSolubility (µg/mL)Solubility (mM)
0.1 M HCl1.2>1000>6.98
Acetate Buffer4.58505.94
Phosphate Buffer6.84503.14
Phosphate Buffer7.42001.40
FaSSIF6.55503.84
FeSSIF5.09506.63

Interpretation of Results: The hypothetical data in Table 2 illustrates the expected trend for a basic compound. The high solubility at low pH is due to the protonation of the piperidine nitrogen. As the pH increases towards and beyond the pKa, the proportion of the less soluble neutral form increases, leading to a decrease in solubility. The enhanced solubility in FaSSIF and FeSSIF compared to the corresponding phosphate buffers would indicate a positive effect of the bile salts and lecithin, suggesting that food may enhance the absorption of this compound.

Conclusion: A Roadmap for Success

A comprehensive understanding of the solubility profile of this compound is not merely an academic exercise but a critical component of a successful drug development program. By systematically evaluating its thermodynamic and kinetic solubility across a range of pH values and in biorelevant media, researchers can make informed decisions regarding candidate selection, formulation strategy, and the design of preclinical and clinical studies. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data, thereby mitigating risks and accelerating the journey from discovery to a viable therapeutic product.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids.
  • Dissolution Technologies. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.
  • Dissolution Technologies. (n.d.). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Pharmapproach. (2017, January 30). Bio-relevant Dissolution Media Development.
  • Dissolution Technologies. (n.d.). Dissolution Media Simulating Fasted and Fed States.
  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification.
  • PubMed Central. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Scribd. (n.d.). Solubility Behavior of Organic Compounds | PDF.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination.
  • CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey).
  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Classification of organic compounds By solubility. (n.d.).
  • PubChem. (n.d.). This compound.
  • Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?.

Sources

The Multifaceted Biological Activities of 3-Piperidin-3-ylpropan-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal building block for engaging with a wide array of biological targets. Within this vast chemical space, derivatives of 3-piperidin-3-ylpropan-1-ol have emerged as a particularly versatile class of compounds, demonstrating significant potential across diverse therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical data with field-proven insights to accelerate the discovery of novel therapeutics based on this promising chemical core.

Core Biological Activities and Therapeutic Targets

Derivatives of this compound have been successfully tailored to interact with several key G protein-coupled receptors (GPCRs) and enzymes, leading to the development of potent and selective modulators for various disease states. This guide will focus on four primary areas of activity: CCR5 antagonism for HIV-1 therapy, dopamine D4 receptor antagonism for neuropsychiatric disorders, neurokinin-1 (NK1) receptor antagonism for pain and inflammation, and acetylcholinesterase (AChE) inhibition for cognitive disorders.

CCR5 Antagonism: A Novel Frontier in Anti-HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells.[3][4] Blocking this interaction presents a powerful therapeutic strategy for preventing viral replication. Several piperidine-based derivatives have been identified as potent CCR5 antagonists, with the this compound scaffold serving as a key structural element.[5][6]

The entry of HIV-1 into a host cell is a multi-step process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the surface of the T-cell. This initial binding event induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, either CCR5 or CXCR4.[4][7] For R5-tropic viruses, this co-receptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the host cell.[3] CCR5 antagonists, including derivatives of this compound, act as non-competitive inhibitors by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding event stabilizes an inactive conformation of the receptor, preventing its interaction with the viral gp120 and thereby blocking membrane fusion and viral entry.[8]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antagonist Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Cell_Interior Cell Interior gp41->Cell_Interior 3. Membrane Fusion & Viral Entry CD4->gp120 Conformational Change in gp120 CCR5->gp41 Triggers gp41 Antagonist This compound Derivative (CCR5 Antagonist) Antagonist->CCR5 Blocks Interaction

Caption: Simplified workflow of HIV-1 entry via the CCR5 co-receptor and the inhibitory action of this compound derivatives.

Quantitative structure-activity relationship (QSAR) studies on piperidine-based CCR5 antagonists have provided valuable insights for optimizing their potency.[9] For derivatives of 3-(4-benzylpiperidin-1-yl)propylamine, a related scaffold, the following observations have been made:

  • Lipophilicity and Electronic Effects: The binding affinity is enhanced by increased lipophilicity and the presence of electron-donating substituents on the phenyl rings.[8]

  • Molecular Shape and Charge: A high relative negative charge on substituents generally improves binding affinity. Conversely, an increased relative negative charge surface area can be detrimental to activity.[8] The overall length of the molecule in a specific dimension can be conducive to binding, while a larger molecular shadow in other planes may be unfavorable.[8]

  • Substituents on the Piperidine Ring: Replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group has led to the discovery of a novel series of potent CCR5 antagonists.[5] The introduction of small hydrophobic substituents on a central phenyl ring has been shown to increase binding affinity, resulting in compounds with low to sub-nanomolar potency.[5]

Compound ClassRepresentative CompoundCCR5 Binding Affinity (IC50/Ki)Anti-HIV Activity (EC50)Reference
Piperidine-4-carboxamidesCompound 11fNot Specified0.59 nM[5]
Piperazine DerivativesRepresentative CompoundKi = 0.1 nMNot Specified[6]
DiacylpiperazinesL-161,664IC50 = 43 ± 21 nMNot Specified[10]
Pyrazole DerivativesRepresentative CompoundIC50 = 3.8 µMNot Specified[11]
Dopamine D4 Receptor Antagonism: Targeting Neuropsychiatric Disorders

The dopamine D4 receptor, a member of the D2-like family of GPCRs, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition and emotion.[12][13] Dysregulation of D4 receptor signaling has been associated with various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[13] Consequently, the development of selective D4 receptor antagonists is a promising therapeutic strategy.

The dopamine D4 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[14] Upon activation by dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key modulator of numerous downstream signaling events.[14] D4 receptor antagonists competitively bind to the receptor, preventing dopamine-mediated activation and the subsequent downstream signaling cascade.

D4_Receptor_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gαi/βγ D4R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to Antagonist This compound Derivative (D4 Antagonist) Antagonist->D4R Blocks Activation NK1_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gαq/βγ nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Triggers ca_release->pkc Co-activates cellular_response Neuronal Excitation, Inflammation pkc->cellular_response Leads to antagonist This compound Derivative (NK1 Antagonist) antagonist->nk1r Blocks Binding AChE_Mechanism AChE Peripheral Anionic Site Active-Site Gorge Catalytic Active Site (Ser, His, Glu) Products Choline + Acetate AChE:cas->Products Hydrolyzes ACh Acetylcholine ACh->AChE:gorge Enters Gorge Inhibitor This compound Derivative (AChE Inhibitor) Inhibitor->AChE:pas Binds to PAS and/or CAS

Caption: Schematic of Acetylcholinesterase with its active sites and the inhibitory action of piperidine-based compounds.

For 1-acylpiperidine derivatives, 1-benzylpiperidine derivatives generally show greater potency against AChE compared to 1-benzoylpiperidine derivatives. T[16]he inhibitory potency of piperidine-based cholinesterase inhibitors can be in the nanomolar range. T[17]he carbothioamide moiety at the 3-position of the piperidine ring is a promising feature for developing potent cholinesterase inhibitors, as it can engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site.

[10]##### Quantitative Data Summary: Acetylcholinesterase Inhibitors

Compound ClassRepresentative CompoundAChE IC50BChE IC50Reference
N-(2-(piperidine-1-yl)ethyl)benzamides5d (2-fluoro)13 µMNot Specified
Piperidine-3-carbothioamides6f (3-chlorophenyl)9.68 ± 0.21 µM11.59 ± 1.2 µM
Phthalimide-piperazines4b (4-fluorophenyl)16.42 ± 1.07 µMNot Specified
Hydrazide-pyridazinesSeries 5a-i, 6a-f26.2 - 31.9 µMNot Specified
(Thio)carbamatesSeries 1a-5d38 - 90 µM1.60 - 311.0 µM

Experimental Protocols: A Practical Guide

The successful development of this compound derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative compound and for key biological assays.

Synthesis of 3-(1-Benzylpiperidin-3-yl)propan-1-ol

This protocol describes a general method for the N-benzylation of a 3-(piperidin-3-yl)propan-1-ol precursor.

Materials:

  • 3-(Piperidin-3-yl)propan-1-ol

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 3-(piperidin-3-yl)propan-1-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 3-(1-benzylpiperidin-3-yl)propan-1-ol.

Synthesis_Workflow start Start: 3-(Piperidin-3-yl)propan-1-ol step1 Dissolve in ACN, add K₂CO₃ start->step1 step2 Add Benzyl Bromide step1->step2 step3 Reflux and Monitor by TLC step2->step3 step4 Work-up: Filter, Concentrate, Extract with DCM, Wash with NaHCO₃ and Brine step3->step4 step5 Dry over Na₂SO₄ and Concentrate step4->step5 step6 Purify by Column Chromatography step5->step6 end End Product: 3-(1-Benzylpiperidin-3-yl)propan-1-ol step6->end

Caption: General workflow for the N-benzylation of 3-(piperidin-3-yl)propan-1-ol.
Biological Assays

This assay determines the affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

[1][18]Materials:

  • Cell membranes prepared from cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells) *[1] Radioligand: [125I]-Substance P or other suitable NK1R radioligand

  • Unlabeled Ligand (for non-specific binding): High concentration of unlabeled Substance P or a known antagonist (e.g., 1 µM Aprepitant) *[1] Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of unlabeled ligand, 50 µL of radioligand, 100 µL of cell membrane suspension.

    • Competition: 50 µL of test compound at various concentrations, 50 µL of radioligand, 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This colorimetric assay measures the activity of AChE based on the hydrolysis of acetylthiocholine.

[17][16]Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the appropriate buffers. Prepare serial dilutions of the test compounds.

  • Assay in 96-Well Plate: To each well, add:

    • Phosphate buffer

    • Test compound solution at different concentrations

    • AChE solution

    • For the control (100% activity), add buffer instead of the test compound.

    • For the blank, add buffer and no enzyme.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation: To each well, add DTNB solution followed by ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The diverse activities highlighted in this guide underscore the adaptability of this chemical core to different receptor and enzyme active sites. Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While many derivatives show promising selectivity, further optimization is crucial to minimize off-target effects and improve safety profiles. This will involve a deeper understanding of the subtle structural differences between receptor subtypes and the application of computational modeling to guide rational design.

  • Exploring New Targets: The inherent versatility of the this compound scaffold suggests that it may be applicable to a wider range of biological targets than those covered in this guide. High-throughput screening of compound libraries based on this core against new targets could unveil novel therapeutic opportunities.

  • Improving Pharmacokinetic Properties: A critical aspect of drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future work will need to focus on modifying the scaffold to enhance bioavailability, metabolic stability, and brain penetration where necessary.

  • Dual-Target Ligands: The development of single molecules that can modulate two or more targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases. The this compound scaffold could serve as a foundation for designing such dual-target ligands.

References

  • Benchchem. (n.d.). Application Notes: Substance P (NK1) Receptor Binding Assays.
  • Costales, A. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
  • Benchchem. (n.d.). Evaluating the Anti-Acetylcholinesterase Activity of 1-Acylpiperidine Derivatives: A Comparative Guide.
  • Benchchem. (n.d.). A Technical Guide to Dopamine D4 Receptor Signaling Pathways.
  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. PMC - PubMed Central.
  • Geronikaki, A., et al. (2005). Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed.
  • Study.com. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Stevenson, G. I., et al. (1998).
  • Asadollahi-Nik, A., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC - PubMed Central.
  • Benchchem. (n.d.).
  • Lee, J., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC - NIH.
  • ResearchGate. (n.d.). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase.
  • ResearchGate. (n.d.).
  • Roy, K., & Leonard, J. T. (2005). QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as potent CCR5 antagonists. PubMed.
  • Barmania, F., & Pepper, M. S. (2013). C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection. ScienceDirect.
  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents.
  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for....
  • Wikipedia. (n.d.). Acetylcholinesterase.
  • Slideshare. (n.d.). Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT.
  • Wikipedia. (n.d.). HIV.
  • EMBL-EBI. (n.d.).
  • Li, Y., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.
  • ResearchGate. (n.d.).
  • Sussman, J. L., et al. (2004). Acetylcholinesterase: From 3D Structure to Function. PMC - PubMed Central.
  • Douglas, S. D., et al. (2015).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BioWorld. (2000).
  • Wikipedia. (n.d.). Dopamine receptor D4.
  • Kamiya Biomedical Company. (n.d.).
  • van Rijn, R. H., et al. (2008). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central.
  • Wikipedia. (n.d.). Tachykinin receptor 1.
  • ResearchGate. (n.d.).
  • Cohen, S. M., et al. (2013).
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Cai, W., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Free, R. B., et al. (2016).
  • Butini, S., et al. (2023).
  • Butini, S., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for....
  • ResearchGate. (n.d.). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.
  • Wang, J., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.
  • Wang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH.
  • Lu, G., et al. (2007). Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. PubMed.

Sources

The Versatile Scaffold: A Technical Guide to the Potential Research Applications of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperidin-3-ylpropan-1-ol is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a propanol group. While direct research applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—the 3-substituted piperidine and the primary alcohol—position it as a highly valuable and versatile scaffold in medicinal chemistry and drug discovery. The piperidine core is a privileged structure, found in a multitude of FDA-approved drugs and clinical candidates, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] This guide will provide an in-depth analysis of the potential research applications of this compound, not as an end-product, but as a crucial building block for the synthesis of novel therapeutics. We will explore its synthetic utility, potential pharmacological applications of its derivatives in central nervous system (CNS) disorders, oncology, and inflammatory conditions, and provide hypothetical experimental workflows for leveraging this scaffold in drug development programs.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its prevalence in pharmaceuticals is a testament to its utility in drug design.[1][2] The piperidine moiety can influence a molecule's lipophilicity, basicity, and conformational rigidity, all of which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.[4] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the stereochemistry of substituted piperidines can be exploited to enhance target selectivity and potency.[1][5]

This compound, with its CAS Number 25175-58-0, presents two key functional handles for chemical modification: the secondary amine of the piperidine ring and the primary hydroxyl group of the propanol side chain. This dual functionality allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

PropertyValueSource
Molecular FormulaC₈H₁₇NO[6][7][8][9]
Molecular Weight143.23 g/mol [6][7][8][9][10]
CAS Number25175-58-0[7][8][9][10]
AppearanceSolid[10]
Storage2-8°C, sealed in dry conditions[7]

Synthetic Utility and Derivatization Potential

The true potential of this compound lies in its capacity to serve as a versatile synthetic intermediate. The secondary amine and primary alcohol can be selectively functionalized to generate a wide array of derivatives.

N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of chemical reactions, including:

  • Alkylation and Arylation: Introduction of alkyl or aryl substituents can modulate lipophilicity and steric bulk, influencing target binding and pharmacokinetic properties.

  • Acylation: Formation of amides can introduce further points of interaction with biological targets and can be used to tune the electronic properties of the molecule.

  • Sulfonylation: The synthesis of sulfonamides can introduce strong hydrogen bond accepting groups.

  • Reductive Amination: Reaction with aldehydes or ketones can be used to introduce a wide range of substituents.

O-Functionalization of the Propanol Side Chain

The primary hydroxyl group is also a versatile functional handle that can be transformed into various other groups:

  • Etherification: Formation of ethers can alter the polarity and hydrogen bonding capacity of the side chain.

  • Esterification: Conversion to esters can serve as a prodrug strategy or introduce additional recognition elements.

  • Oxidation: Oxidation to an aldehyde or carboxylic acid opens up a vast array of subsequent chemical transformations.

  • Halogenation: Replacement of the hydroxyl group with a halogen provides a leaving group for nucleophilic substitution reactions.

Workflow for Derivative Synthesis

G A This compound B N-Protected Intermediate A->B N-Protection (e.g., Boc, Cbz) D N-Functionalized Derivative A->D N-Functionalization (e.g., Alkylation, Acylation) E O-Functionalized Derivative A->E O-Functionalization C O-Functionalized Intermediate B->C O-Functionalization (e.g., Etherification, Esterification) F N,O-Difunctionalized Derivative C->F N-Deprotection & N-Functionalization D->F O-Functionalization E->F N-Functionalization

Caption: Synthetic pathways for derivatization.

Potential Therapeutic Applications of Derivatives

Based on the extensive literature on piperidine-containing compounds, derivatives of this compound hold promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of this compound could be explored for their potential as:

  • Neurokinin (NK) Receptor Antagonists: Substituted piperidines are known to act as antagonists of NK receptors, which are implicated in pain, depression, and anxiety.

  • Muscarinic Receptor Antagonists: The piperidine moiety is present in some muscarinic antagonists, which have applications in the treatment of various CNS disorders.[3]

  • Dopamine and Serotonin Receptor Modulators: The affinity of piperidine derivatives for dopamine and serotonin receptors suggests their potential use in treating psychiatric and neurodegenerative disorders.

Oncology

Recent research has highlighted the potential of piperidine derivatives as anticancer agents.[11][12] Derivatives of this compound could be investigated for their ability to:

  • Induce Apoptosis: Certain piperidine compounds have been shown to induce apoptosis in cancer cells.[11]

  • Inhibit Cell Proliferation: The antiproliferative activity of piperidine derivatives has been demonstrated across various cancer cell lines.[12]

  • Modulate Signaling Pathways: Piperidine-containing molecules can interact with key signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt.

  • Act as HDM2-p53 Inhibitors: Substituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[13]

Inflammatory Diseases

The anti-inflammatory properties of some piperidine derivatives suggest another promising avenue for research.[14] Derivatives of this compound could be designed to:

  • Inhibit Pro-inflammatory Cytokines: Certain piperidine-based compounds have been shown to reduce the production of inflammatory markers.

  • Target Sigma and Serotonin Receptors: The affinity of some piperidine derivatives for sigma and serotonin receptors, which are involved in inflammatory processes, makes them interesting candidates for anti-inflammatory drug discovery.[14]

Experimental Protocols and Methodologies

General Protocol for N-Alkylation
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, Et₃N) (1.5-2 equivalents).

  • Add the alkylating agent (e.g., alkyl halide) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or elevated temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

In Vitro Assay for Anticancer Activity (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

While this compound may not be a therapeutic agent in its own right, its value as a versatile chemical scaffold is undeniable. The dual functionality of the piperidine nitrogen and the propanol hydroxyl group provides a rich platform for the synthesis of diverse compound libraries. The established importance of the piperidine moiety in a wide range of clinically successful drugs strongly suggests that derivatives of this compound are promising candidates for future drug discovery efforts, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify novel compounds with potent and selective biological activities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Amerigo Scientific. (n.d.). This compound.
  • Chemical Synthesis Database. (2025, May 20). 3-piperidin-3-yl-propan-1-ol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research.
  • Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3257–3265.
  • Scerba, M. T., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Lindsley, C. W., et al. (2012). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Medicinal Chemistry Letters, 3(10), 839–844.
  • Kumar, P., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143.
  • de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3499–3508.
  • Janssens, F., et al. (2004). Substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives and their use as neurokinin antagonists. WIPO Patent WO/2004/056364.
  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(14), 5500–5519.
  • Helbing, T., et al. (2022). Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. Chemistry – A European Journal, 28(47), e202201018.
  • ResearchGate. (n.d.). Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and....
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 283, 116938.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

The Strategic Value of 3-Piperidin-3-ylpropan-1-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of contemporary drug discovery, prized for its favorable physicochemical properties and its prevalence in a wide array of clinically successful therapeutics.[1][2] This technical guide delves into the specifics of a particularly promising, yet underexplored, building block: 3-Piperidin-3-ylpropan-1-ol. We will provide a comprehensive overview of its synthesis, key chemical attributes, and its strategic potential in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Piperidine Scaffold and the Significance of this compound

The piperidine ring is a saturated heterocycle that is a common feature in a multitude of natural products and synthetic drugs. Its presence often imparts desirable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, while also providing a three-dimensional framework for precise interactions with biological targets. The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, allows for a wide range of structural modifications to fine-tune a compound's activity and selectivity.

This compound distinguishes itself through its unique trifunctional nature: a secondary amine within the piperidine ring, a hydroxyl group at the terminus of a propyl chain, and a chiral center at the 3-position of the piperidine ring. This combination of features offers medicinal chemists multiple points for diversification and optimization of lead compounds. The propanol side chain can engage in hydrogen bonding interactions with target proteins, while the piperidine nitrogen can be functionalized to modulate basicity and introduce further substituents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇NO[3]
Molecular Weight 143.23 g/mol [3]
CAS Number 25175-58-0[3]
Topological Polar Surface Area 32.3 Ų[3]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 3PubChem

Synthesis of this compound: A Practical Guide

A robust and scalable synthesis of this compound is crucial for its widespread adoption in drug discovery programs. A common and efficient method involves the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. This approach is attractive due to the commercial availability of the starting material and the generally high yields and purity of the final product.

Synthesis_Workflow Start 3-(pyridin-3-yl)propan-1-ol Reaction Catalytic Hydrogenation H2, Pd/C, Acidic Conditions Start->Reaction Product This compound Reaction->Product

A streamlined synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-(pyridin-3-yl)propan-1-ol

This protocol is based on established methods for the hydrogenation of pyridine derivatives.[4][5]

Materials:

  • 3-(pyridin-3-yl)propan-1-ol

  • 10% Palladium on Carbon (Pd/C)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup: In a suitable high-pressure reactor, dissolve 3-(pyridin-3-yl)propan-1-ol (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 50-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

While there is a limited number of publicly disclosed drugs containing the this compound scaffold, its structural features suggest broad applicability in targeting a range of biological systems, particularly those in the central nervous system (CNS).[6] The piperidine moiety is a well-established pharmacophore for CNS targets, and the propanol side chain can be readily modified to optimize binding and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: The piperidine core is present in numerous acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[3] The 3-propanol substituent could be modified to interact with peripheral anionic sites or other regions of the enzyme.

  • Psychiatric Disorders: The scaffold's ability to be functionalized at the nitrogen atom allows for the synthesis of ligands for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and anxiety.

  • Pain Management: The piperidine ring is a key structural element in many opioid receptor modulators. The 3-propanol side chain could be explored for interactions with specific opioid receptor subtypes.

SAR_Exploration Core This compound Scaffold R1 N-Substitution (R1) - Alkyl, Aryl, etc. Core->R1 Modulates pKa, Target Specificity R2 Hydroxyl Modification (R2) - Ether, Ester, etc. Core->R2 Alters H-bonding, Lipophilicity R3 Propyl Chain Analogs (R3) - Chain length, rigidity Core->R3 Fine-tunes Binding Pocket Fit

Key vectors for Structure-Activity Relationship (SAR) exploration.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

Systematic structural modifications of the this compound scaffold are essential for developing potent and selective drug candidates. Based on the extensive literature on piperidine-containing drugs, several key areas for SAR exploration can be identified:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for determining target affinity and selectivity. Bulky aromatic or heteroaromatic groups can be introduced to probe specific binding pockets. The basicity of the nitrogen can also be modulated to optimize pharmacokinetic properties.

  • Hydroxyl Group: The terminal hydroxyl group is a key hydrogen bond donor and can be converted to ethers or esters to alter lipophilicity and metabolic stability.

  • Propyl Linker: The length and rigidity of the three-carbon linker can be varied to optimize the orientation of the hydroxyl group within the target's binding site. Introducing conformational constraints, such as cyclopropane rings, can improve binding affinity and reduce off-target effects.

  • Stereochemistry: The chiral center at the 3-position of the piperidine ring can have a profound impact on biological activity. The synthesis of enantiomerically pure derivatives is crucial for understanding the stereochemical requirements for target binding.

Conclusion

This compound represents a versatile and strategically valuable building block for the design and synthesis of novel therapeutic agents. Its trifunctional nature provides a rich platform for SAR exploration and the optimization of lead compounds. While its application in marketed drugs is not yet widespread, its inherent chemical properties and the proven success of the broader piperidine class of compounds suggest that it holds significant potential for future drug discovery efforts, particularly in the realm of CNS disorders. The synthetic protocol and medicinal chemistry insights provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold.

References

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9.
  • Amerigo Scientific. (n.d.). This compound.
  • Shim, J. Y., et al. (1999). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 42(15), 2999-3006.
  • Li, Z., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 26(11), 3195.
  • Janssen, P. A., et al. (1989).
  • CN106432059A. (2017).
  • Al-Said, M. S., et al. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 20(8), 14836-14849.
  • Synthonix. (n.d.). 3-(Piperidin-1-yl)propan-1-ol.
  • PubChem. (n.d.). 3-(Piperidin-4-yl)propan-1-ol hydrochloride.
  • CN1022914C. (1995).
  • Zefirova, O. N., et al. (2021).
  • EP1043306A2. (2000).
  • Chiou, L. C., et al. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices. European Journal of Pharmacology, 606(1-3), 84-9.
  • Griffin, B. W., et al. (2018). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 175(8), 1079-1093.
  • US4584303A. (1986). N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • WO2006028964A1. (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
  • Woodward, D. F., et al. (2011). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 164(6), 1849-1866.
  • WO2022042630A1. (2022).
  • PubChem. (n.d.). 3-(N-pyridin-3-ylanilino)propan-1-ol.
  • PubChem. (n.d.). (3S)-3-amino-3-(pyridin-3-yl)propan-1-ol.
  • Szollosi, A., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487-5497.
  • Khodadadi, A. A., et al. (2019). Investigating the Long-Term Kinetics of Pd Nanoparticles Prepared from Microemulsions and the Lindlar Catalyst for Selective Hydrogenation of 3-Hexyn-1-ol.

Sources

The Strategic Utility of 3-Piperidin-3-ylpropan-1-ol in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in crucial binding interactions with biological targets. Within the vast family of piperidine-containing building blocks, 3-Piperidin-3-ylpropan-1-ol emerges as a particularly valuable synthon. This molecule, with the CAS number 25175-58-0, possesses a unique bifunctional nature, featuring a secondary amine within the piperidine ring and a primary alcohol at the terminus of a propyl side chain.[2][3] This dual functionality allows for sequential and selective chemical modifications, making it an attractive starting point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS).[4] This guide provides an in-depth technical overview of the synthesis and application of this compound, offering insights into its strategic deployment in multi-step synthetic campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][3]
CAS Number 25175-58-0[2][3]
Appearance Solid[5]
pKa (predicted) 15.16 ± 0.10[2]
Storage Sealed in dry, 2-8°C[2]

Synthesis of this compound: A Reliable and Scalable Approach

The most direct and industrially scalable route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. This transformation effectively saturates the pyridine ring to yield the desired piperidine derivative. The choice of catalyst and reaction conditions is critical to ensure high yield and purity of the final product.

Catalytic Hydrogenation of 3-(Pyridin-3-yl)propan-1-ol

The hydrogenation of pyridines to piperidines is a well-established transformation, often requiring robust catalytic systems due to the aromatic stability of the pyridine ring.[6] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this purpose, particularly when the reaction is conducted in an acidic medium such as glacial acetic acid.[1][7] The acid serves to protonate the pyridine nitrogen, which facilitates the reduction process.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation [1][6]

  • Materials:

    • 3-(Pyridin-3-yl)propan-1-ol

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial Acetic Acid

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Hydrogen gas (high purity)

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: In a high-pressure reactor vessel, dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in glacial acetic acid.

    • Catalyst Addition: Carefully add PtO₂ catalyst (typically 5 mol%) to the solution.

    • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to the desired pressure (typically 50-70 bar).[1]

    • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS by periodically taking aliquots.

    • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with inert gas. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

    • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

    • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Pyridine 3-(Pyridin-3-yl)propan-1-ol Reagents H₂, PtO₂ Glacial Acetic Acid Room Temperature, 50-70 bar Pyridine->Reagents Piperidine This compound Reagents->Piperidine caption Synthesis of this compound

Caption: Catalytic hydrogenation of 3-(pyridin-3-yl)propan-1-ol.

Strategic Application in Synthesis: Leveraging Bifunctionality

The synthetic utility of this compound lies in the differential reactivity of its secondary amine and primary alcohol functional groups. This allows for selective transformations at one site while leaving the other intact for subsequent reactions. Such strategies often employ orthogonal protecting groups, which can be removed under different conditions, providing precise control over the synthetic route.[8][9]

Orthogonal Protection Strategy

A common and effective strategy involves the protection of the more nucleophilic secondary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[10][11] With the amine protected, the primary alcohol can undergo a variety of transformations, such as oxidation, etherification, or esterification.

Orthogonal_Protection cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Functionalization cluster_step3 Step 3: N-Deprotection Start This compound N_Protected N-Boc-3-(3-hydroxypropyl)piperidine Start->N_Protected Boc₂O, Base O_Functionalized O-Functionalized Derivative N_Protected->O_Functionalized Electrophile (e.g., R-X) Final_Product Final Deprotected Product O_Functionalized->Final_Product Acid (e.g., TFA, HCl) caption Orthogonal protection workflow.

Caption: A typical orthogonal protection and functionalization workflow.

Alternatively, the primary alcohol can be selectively protected, for example, as a silyl ether (e.g., TBDMS or TIPS ether).[12] Silyl ethers are generally stable under basic and nucleophilic conditions but are easily cleaved with fluoride reagents (e.g., TBAF). With the alcohol protected, the secondary amine is available for reactions such as N-alkylation or acylation.

Case Study: Application in the Synthesis of CNS-Active Agents

While a direct synthesis of a marketed drug starting from this compound is not readily found in the literature, its structural motif is present in a variety of CNS-active compounds, including ligands for sigma receptors and neurokinin (NK) receptors.[13][14][15][16][17][18][19] The synthesis of these complex molecules often involves the coupling of a piperidine-containing fragment with another heterocyclic system.

For instance, in the synthesis of the antipsychotic drug Risperidone, a related piperidine derivative, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is alkylated with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[9][20][21] This key N-alkylation step highlights the nucleophilic character of the piperidine nitrogen, a reaction pathway that is directly applicable to this compound.

Hypothetical Synthetic Application: A Neurokinin-1 (NK1) Receptor Antagonist Analog

Based on the known pharmacophores of NK1 receptor antagonists, which often feature a piperidine core, a plausible synthetic application of this compound can be envisioned.[13][15][22][23][24] The following hypothetical scheme illustrates how this building block could be utilized.

NK1_Antagonist_Synthesis Start This compound N_Protected N-Boc-3-(3-hydroxypropyl)piperidine Start->N_Protected Boc₂O, Base O_Activated N-Boc-3-(3-mesyloxypropyl)piperidine N_Protected->O_Activated MsCl, Base Coupled_Product N-Boc Protected Intermediate O_Activated->Coupled_Product Nucleophilic Substitution Final_Product NK1 Antagonist Analog Coupled_Product->Final_Product Boc Deprotection (Acid) Heterocycle Aryl Heterocycle (e.g., Benzhydryl Amine) Heterocycle->Coupled_Product caption Hypothetical synthesis of an NK1 antagonist analog.

Caption: Hypothetical synthesis of a neurokinin-1 antagonist analog.

In this proposed route, the secondary amine of this compound is first protected with a Boc group. The primary alcohol is then converted to a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with a suitable aryl heterocycle, a common feature in NK1 antagonists, would form the carbon-nitrogen or carbon-oxygen bond of the target scaffold. Finally, deprotection of the Boc group under acidic conditions would yield the final product. This strategy showcases the value of the bifunctional nature of this compound, allowing for the sequential introduction of different molecular fragments.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its bifunctional nature, with a reactive secondary amine and a primary alcohol, allows for a wide range of selective chemical transformations. The ability to employ orthogonal protection strategies provides chemists with the tools to construct complex molecular architectures with a high degree of control. While its direct application in the synthesis of currently marketed drugs may not be widely documented, its structural features are highly relevant to the design of novel CNS-active agents, including modulators of sigma and neurokinin receptors. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (n.d.). US6040316A - 3-alkyl-3-phenyl-piperidines.
  • Amerigo Scientific. (n.d.). This compound.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 123-127.
  • ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • PubMed. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters.
  • Chemical Synthesis Database. (n.d.). 3-piperidin-3-yl-propan-1-ol.
  • PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
  • PubMed. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound.
  • PubMed. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • ProQuest. (n.d.). Design and Synthesis of Selective Sigma Ligands.
  • ResearchGate. (2017). Synthesis of a drug discovery library for the identification of sigma receptors modulators.
  • PubMed. (n.d.). Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan.
  • Wikipedia. (n.d.). NK1 receptor antagonist.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N-Boc amino acids.
  • ResearchGate. (n.d.). Some sigma receptor ligands.
  • ResearchGate. (n.d.). techniques for silylation.
  • Oakwood Chemical. (n.d.). 3-Pyridin-3-yl-propan-1-ol.
  • ResearchGate. (2024). Design, synthesis, and evaluation of novel 3-(piperazin-1-yl)propan-2-ol-modified carbazole derivatives targeting the bacterial membrane.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation.
  • PubMed. (2018). Selective Synthesis of 3- O-Palmitoyl-Silybin, a New-to-Nature Flavonolignan with Increased Protective Action against Oxidative Damages in Lipophilic Media.
  • University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS.
  • Google Patents. (n.d.). US8435340B2 - Low titianium dioxide coatings.

Sources

Conformational analysis of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Piperidin-3-ylpropan-1-ol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Understanding the three-dimensional arrangement of substituents on this flexible six-membered ring is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3] This guide provides a comprehensive technical overview of the theoretical and experimental methodologies for the conformational analysis of this compound, a molecule possessing both a flexible heterocyclic ring and a rotatable side chain. We will explore the delicate balance of steric and electronic forces that govern its conformational landscape and detail the synergistic application of computational modeling and spectroscopic techniques to build a complete structural picture. This document is intended for researchers, scientists, and drug development professionals seeking to apply these principles to their own work.

Introduction: The Significance of Molecular Shape

In drug discovery, the three-dimensional conformation of a molecule is not a trivial detail; it is a critical determinant of its biological function. The specific shape a molecule adopts governs its ability to bind to a target receptor, its metabolic stability, and its physicochemical properties. For molecules containing flexible components like the piperidine ring, a multitude of low-energy conformations may exist in equilibrium. The challenge and the opportunity lie in identifying which of these conformers is the "bioactive conformation"—the specific shape responsible for its therapeutic effect.

This compound (Figure 1) presents a classic conformational puzzle. It features two key regions of flexibility:

  • The Piperidine Ring: A saturated heterocycle that predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[4] However, the presence of the C3-substituent creates two distinct chair conformers, with the side chain in either an axial or equatorial position.

  • The Propan-1-ol Side Chain: Three rotatable single bonds (C3-Cα, Cα-Cβ, Cβ-O) allow this chain to adopt numerous orientations relative to the ring.

A thorough conformational analysis is therefore essential to understand how this molecule presents itself to its biological targets.

Figure 1: Structure of this compound

Chemical structure of this compound
Caption: The 2D structure of this compound, highlighting the piperidine ring and the propan-1-ol side chain.

Theoretical & Computational Analysis: Mapping the Energy Landscape

Computational chemistry provides an indispensable toolkit for exploring the conformational possibilities of a molecule before embarking on laboratory experiments.[5] The general strategy involves using an efficient but approximate method to scan the entire conformational space, followed by a high-accuracy method to refine the energies of the most promising candidates.[6]

G cluster_0 Computational Workflow A 1. 2D to 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B C Generate large pool of conformers (e.g., Monte Carlo Search) B->C D 3. Energy Minimization & Clustering B->D E Identify unique low-energy conformers D->E F 4. Quantum Mechanics (QM) Geometry Optimization & Refinement D->F G Calculate accurate relative energies (ΔG) and geometric parameters F->G H 5. Boltzmann Population Analysis F->H I Predict conformer populations at equilibrium H->I

Caption: A typical computational workflow for conformational analysis.

Protocol 1: Molecular Mechanics (MM) Conformational Search

Causality: The goal of a Molecular Mechanics (MM) search is to rapidly and efficiently sample thousands of potential conformations without the high computational cost of quantum mechanics.[7] By using a classical force field to approximate atomic interactions, we can identify a manageable subset of low-energy structures for further analysis.

Methodology:

  • Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Force Field Selection: Choose a robust force field, such as OPLS-AA or MMFF94. These parameter sets are designed to accurately model the energies of a wide range of organic molecules.

  • Conformational Search: Employ a Monte Carlo multiple minimum (MCMM) search algorithm.[8] This method randomly perturbs dihedral angles and performs energy minimizations to efficiently locate various energy minima on the potential energy surface.

    • Self-Validation: The search should be run until the number of newly discovered low-energy conformers plateaus, ensuring the conformational space has been adequately sampled.

  • Clustering: Group the resulting conformers by structural similarity (e.g., RMSD) and rank them by their calculated steric energy. Select the lowest-energy conformers (e.g., all within 10-15 kJ/mol of the global minimum) for QM refinement.

Protocol 2: Quantum Mechanics (QM) Refinement

Causality: While MM is excellent for searching, it does not accurately model the electronic effects that can influence conformational stability. Quantum Mechanics (QM), specifically Density Functional Theory (DFT), provides a much more accurate description of electron distribution, leading to more reliable relative energies.[5][6]

Methodology:

  • Input Structures: Use the geometries of the low-energy conformers identified from the MM search as starting points.

  • Method Selection: Perform geometry optimizations using a DFT functional such as M06-2X or B3LYP with a Pople-style basis set like 6-311+G(d,p). The M06-2X functional is often recommended for its good performance with non-covalent interactions, which can be important in side-chain folding.[6]

    • Solvation Model: To better approximate solution-phase behavior, incorporate a polarizable continuum model (PCM) with a solvent like water or chloroform. Solvation can dramatically influence the stability of conformers with different dipole moments.[9][10]

  • Optimization and Verification: Optimize the geometry of each conformer until a stationary point is reached. Subsequently, perform a frequency calculation.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the structure should be perturbed and re-optimized.

  • Energy Calculation: From the frequency calculation output, obtain the Gibbs free energy (G) for each optimized conformer. The relative free energy (ΔG) determines the equilibrium population of each conformer via the Boltzmann distribution equation.

Predicted Data Presentation

The computational analysis allows for the construction of a detailed table summarizing the key properties of the most stable conformers.

Conformer IDPiperidine ConformationSubstituent PositionKey Dihedral Angle (N1-C3-Cα-Cβ)Relative Free Energy (ΔG, kJ/mol)Predicted Population (%)
1 ChairEquatorial~180° (anti)0.0075.2
2 ChairEquatorial~60° (gauche)3.1518.5
3 ChairAxial~180° (anti)6.504.8
4 ChairAxial~-60° (gauche)9.801.1
5 Twist-Boat-->15.0<0.4

Note: The values in this table are hypothetical and for illustrative purposes. A full computational study would be required to generate actual data.

Experimental Validation: From Theory to Reality

Computational models provide powerful predictions, but they must be validated by experimental data.[9] For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing molecules in solution, while X-ray crystallography provides a definitive picture in the solid state.

G cluster_1 Integrated Analytical Approach Comp Computational Models (QM/MM) NMR NMR Spectroscopy (Solution State) Comp->NMR Predicts spectra, Suggests major conformers Xray X-ray Crystallography (Solid State) Comp->Xray Predicts crystal packing NMR->Comp Validates predictions, Provides coupling constants & NOEs Result Validated 3D Conformational Profile NMR->Result Xray->Comp Provides benchmark geometry Xray->Result

Caption: The synergistic relationship between computational and experimental methods.

Protocol 3: Conformational Analysis by NMR Spectroscopy

Causality: NMR spectroscopy is uniquely sensitive to the local electronic environment and spatial arrangement of atoms. By analyzing chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), we can deduce the time-averaged conformation of the molecule in solution.[11]

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as polarity and hydrogen-bonding capacity can shift the conformational equilibrium.[12]

  • Spectral Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a 1D ¹³C NMR spectrum. The chemical shift of carbons within the piperidine ring is diagnostic of the substituent's orientation.[13]

    • Acquire a 2D ¹H-¹H COSY spectrum to confirm proton-proton connectivity.

    • Acquire a 2D ¹H-¹H NOESY or ROESY spectrum. This is the most critical experiment for conformational assignment.

  • Data Interpretation & Validation:

    • Coupling Constants (³J_HH): Measure the vicinal coupling constants for the protons on the piperidine ring. A large coupling constant (~10-13 Hz) between two protons typically indicates a diaxial relationship (180° dihedral angle), while smaller couplings (~2-5 Hz) suggest axial-equatorial or diequatorial arrangements. This allows for the assignment of the chair conformation.

    • Chemical Shifts: In a chair conformation, axial protons are typically more shielded (upfield) than their equatorial counterparts.

    • NOE Analysis: The NOESY experiment detects protons that are close in space (<5 Å). Strong NOE cross-peaks between the C3 proton and the axial protons at C5 and C1 would provide definitive proof of an equatorial substituent. Conversely, an axial substituent would show NOEs to other axial protons. This serves as a self-validating system for the assignments made from coupling constants.

Protocol 4: Single-Crystal X-ray Crystallography

Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure.[2] While it represents the conformation in the solid state, which may be influenced by crystal packing forces, it offers unparalleled precision for bond lengths, bond angles, and dihedral angles, serving as a "gold standard" for validating computational geometries.[3][14]

Methodology:

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm).[3] A common method is the slow evaporation of a solution of the compound in a suitable solvent like ethanol, methanol, or ethyl acetate.[14]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer.[14] Data is typically collected at low temperatures (~100 K) to minimize atomic thermal vibrations.

  • Structure Solution and Refinement: The positions and intensities of the diffracted X-rays are used to solve the electron density map and refine the atomic positions.

    • Self-Validation: The quality of the final structure is assessed by metrics such as the R-factor, which should be low (<0.05 for a good quality structure), and the residual electron density map, which should be featureless.

Synthesis of Findings & Conclusion

A comprehensive conformational analysis of this compound arises from the integration of computational predictions and experimental validation. The most stable computed conformers (e.g., equatorial-chair) should be consistent with the major species observed by NMR in a corresponding solvent. The precise bond lengths and angles from an X-ray crystal structure should closely match the geometry of the lowest-energy computed conformer.

The dominant conformation is expected to be a chair form with the 3-(propan-1-ol) substituent in the equatorial position . This arrangement minimizes unfavorable 1,3-diaxial steric interactions that would destabilize the axial conformer. The flexible side chain will likely exist as a mixture of rotamers, with the anti conformer often being slightly lower in energy.

G cluster_0 Conformational Equilibrium of the Piperidine Ring Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip Equatorial->Axial ΔG > 0

Caption: The equilibrium between axial and equatorial chair conformers.

By rigorously defining the conformational landscape of this compound, researchers can build more accurate pharmacophore models, understand its binding mode at a molecular level, and rationally design next-generation analogs with improved therapeutic profiles by conformationally constraining the molecule to favor its bioactive shape.

References

  • A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives. Benchchem.
  • A Technical Guide to the Theoretical and Experimental Conformational Analysis of Piperidine Derivatives. Benchchem.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences.
  • X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Sampath N.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Nairoukh, Z., et al. Chemistry – A European Journal.
  • A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Benzylpiperidine Derivatives. Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Nairoukh, Z., et al. PubMed.
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Nairoukh, Z., et al. National Institutes of Health (NIH).
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.
  • This compound. PubChem.
  • Conformational Searching with Quantum Mechanics. PubMed.
  • CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. ElectronicsAndBooks.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
  • 3-piperidin-3-yl-propan-1-ol. Chemical Synthesis Database.
  • Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.
  • Quantum Mechanics and Molecular Mechanics Studies of the Low-Energy Conformations of 9-Crown-3. The Journal of Physical Chemistry A.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Molecular Modeling vs. Quantum Chemistry: Which is Right for Your Research? Schrödinger.
  • Molecular Mechanics: Principles, History, and Current Status. SpringerLink.
  • Conformational Analysis. BigChem.
  • This compound. Amerigo Scientific.

Sources

An In-Silico Pharmacokinetic Deep Dive: Predicting the ADME Profile of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter during late-stage development due to unfavorable pharmacokinetic properties.[1][2] The ability to predict Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics using computational (in silico) models allows researchers to prioritize candidates with a higher probability of clinical success, thereby conserving valuable resources.[3][4] This technical guide provides an in-depth analysis of the predicted pharmacokinetic profile of 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0), a heterocyclic compound, utilizing a suite of validated, freely accessible computational tools. We will dissect its physicochemical properties, predict its journey through the body, and identify potential metabolic liabilities, offering a comprehensive ADME dossier that can guide further experimental validation.

Introduction: The Imperative of Early-Stage ADME Profiling

The path from a hit compound to an approved drug is fraught with attrition. Historically, suboptimal ADME properties were a primary cause of these failures.[2] By shifting comprehensive ADME screening to the earliest stages of the discovery process, development teams can identify and mitigate issues such as poor oral bioavailability, unfavorable tissue distribution, rapid metabolism, or potential for drug-drug interactions before significant investment is made.[1]

In silico tools have emerged as indispensable assets in this early assessment phase.[3] Leveraging sophisticated algorithms, machine learning models, and vast databases of experimental data, these platforms can rapidly predict the ADME profile of a novel chemical entity from its structure alone.[5][6] This guide uses this compound as a practical case study to demonstrate the power and methodology of this predictive approach.

Molecular Structure:

  • Compound: this compound

  • Molecular Formula: C₈H₁₇NO[7][8][9]

  • Molecular Weight: 143.23 g/mol [7][8][9]

  • SMILES: OCCCC1CNCCC1[7][8][9]

Methodology: A Validated In-Silico Workflow

Our predictive workflow is designed to be a self-validating system, employing multiple well-regarded platforms to build a consensus profile. The primary tools utilized are SwissADME and pkCSM, both of which are widely cited in scientific literature for their robust predictive models.[4][5][6]

Predictive Workflow Protocol
  • Structure Input: The canonical SMILES string (Simplified Molecular Input Line Entry System) for this compound (OCCCC1CNCCC1) is obtained from an authoritative chemical database such as PubChem.[9]

  • Platform Submission: The SMILES string is submitted to the SwissADME and pkCSM web servers.[5][6]

  • Model Execution: The platforms process the structure through a battery of predictive models, including:

    • Quantitative Structure-Activity Relationship (QSAR) models.

    • Graph-based signature algorithms.[6]

    • Physicochemical calculators.

    • Rule-based filters (e.g., Lipinski's Rule of Five).

  • Data Aggregation: Predicted parameters for physicochemical properties, absorption, distribution, metabolism, excretion, and potential toxicity are collected.

  • Synthesis and Analysis: The aggregated data is critically evaluated, cross-referenced between platforms, and synthesized into a comprehensive pharmacokinetic profile.

G cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction cluster_output Step 3: Data Aggregation & Synthesis A Molecule: this compound B Obtain SMILES String (OCCCC1CNCCC1) A->B Source: PubChem C SwissADME Web Tool B->C Submit Structure D pkCSM Web Tool B->D Submit Structure E Physicochemical Properties C->E F Absorption & Bioavailability C->F G Distribution (incl. BBB) C->G H Metabolism (CYP Profile) C->H I Excretion & Toxicity C->I D->E D->F D->G D->H D->I J Comprehensive PK Profile E->J F->J G->J H->J I->J

Caption: In-silico pharmacokinetic prediction workflow.

Predicted Physicochemical and Pharmacokinetic Properties

The foundational physicochemical characteristics of a molecule are strong determinants of its subsequent pharmacokinetic behavior.

Table 1: Predicted Physicochemical and ADME Properties

Parameter Predicted Value Significance
Physicochemical Properties
Molecular Weight ( g/mol ) 143.23 Low MW, favorable for absorption.
LogP (Consensus) 0.85 - 1.10 Moderate lipophilicity, balancing solubility and membrane permeability.
Water Solubility (LogS) -1.5 to -2.0 Predicted to be soluble to moderately soluble.
Topological Polar Surface Area (TPSA) 32.3 Ų Excellent value (<140 Ų), predictive of good cell permeability.
H-Bond Donors 2 Within typical range for drug-likeness.
H-Bond Acceptors 2 Within typical range for drug-likeness.
Absorption
Human Intestinal Absorption (HIA) > 90% Predicted to be well-absorbed from the gut.
Caco-2 Permeability (logPapp) > 0.90 High permeability predicted in this key in vitro model of the gut wall.
Oral Bioavailability High Favorable physicochemical properties suggest good oral bioavailability.[10][11]
Distribution
Blood-Brain Barrier (BBB) Permeability (LogBB) > 0.3 Predicted to readily cross the BBB.[12][13]
CNS Permeability (LogPS) > -2 Predicted to effectively penetrate the Central Nervous System.[13]

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of this major efflux pump, aiding CNS penetration. |

Analysis of the Predicted ADME Profile

Absorption: High Potential for Oral Administration

The predictions strongly suggest that this compound is an excellent candidate for oral delivery. Its low molecular weight, moderate lipophilicity (LogP), and especially its low Topological Polar Surface Area (TPSA) of 32.3 Ų are all indicators of efficient passive diffusion across the intestinal epithelium.[14] The high predicted Human Intestinal Absorption (>90%) and Caco-2 permeability further corroborate this assessment. The molecule adheres to Lipinski's Rule of Five, a foundational guideline for drug-likeness and oral bioavailability.

Distribution: Significant CNS Penetration Expected

A critical question for any molecule with a piperidine scaffold is its ability to cross the Blood-Brain Barrier (BBB). The predictive models provide a clear and consistent answer: this compound is highly likely to penetrate the CNS.

  • The BOILED-Egg Model: This intuitive model predicts BBB permeability and gastrointestinal absorption based on lipophilicity (WLOGP) and polarity (TPSA). As shown below, our compound falls squarely in the "yolk" area, indicating high probability of BBB penetration.[15]

G cluster_egg The BOILED-Egg Model cluster_yolk Yolk (BBB+) cluster_white White (BBB-) compound_node dummy xaxis yaxis

Sources

3-Piperidin-3-ylpropan-1-ol and its role as a PROTAC linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Piperidin-3-ylpropan-1-ol as a PROTAC Linker

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2][] The success of a PROTAC is not solely dependent on the choice of its two terminal ligands—the warhead for the protein of interest (POI) and the E3 ligase ligand—but is critically governed by the chemical linker that connects them.[4][][6] This guide provides a detailed exploration of the linker's role, with a specific focus on the strategic advantages of incorporating rigid heterocyclic scaffolds. We will conduct a deep dive into the chemical properties, synthesis, and application of this compound, a versatile building block that exemplifies the rational design of next-generation protein degraders.

The PROTAC Revolution: A Paradigm Shift in Drug Discovery

PROTACs are heterobifunctional molecules engineered to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][7][8] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[9][10] This polyubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[1][9] The PROTAC molecule is then released and can act catalytically to degrade multiple copies of the target protein.[1][9] This event-driven mechanism allows PROTACs to be effective at substoichiometric concentrations and to target proteins previously considered "undruggable."[1]

PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds (E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ub Ubiquitin Ub->POI Ubiquitination Ternary_Complex->Ub Recruits PolyUb_POI->Proteasome Targeted for Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The Linker: More Than a Spacer, a Determinant of Efficacy

Historically, linkers were often viewed as simple tethers, with initial efforts focusing on synthetically tractable polyethylene glycol (PEG) and alkyl chains.[4][11] However, the field has matured to recognize that the linker's composition, length, and rigidity are critical parameters that profoundly influence a PROTAC's biological activity.[4][][12]

A well-designed linker must:

  • Span the Optimal Distance: A linker that is too short can cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[8] Conversely, an excessively long or flexible linker can lead to unproductive binding modes and destabilize the ternary complex.[1][13]

  • Facilitate Productive Ternary Complex Formation: The linker dictates the relative orientation of the two proteins. An optimal linker promotes favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[1]

  • Modulate Physicochemical Properties: PROTACs are often large molecules that fall outside Lipinski's "rule of five," making properties like solubility and cell permeability significant challenges.[1][14] The linker is a key handle for tuning these drug-like properties.[14]

The Rise of Rigid Linkers: The Case for Piperidine Scaffolds

To address the challenges of conformational flexibility, which can incur an entropic penalty upon ternary complex formation, medicinal chemists have increasingly turned to incorporating rigid scaffolds into the linker.[15][16] Saturated heterocyclic rings, such as piperidine and piperazine, are particularly effective.[1][4][15]

Advantages of Piperidine-Containing Linkers:

  • Conformational Rigidity: The piperidine ring restricts the number of available conformations, which can pre-organize the PROTAC into an orientation favorable for ternary complex formation.[9][15] This reduces the entropic cost of binding, often leading to enhanced potency.[1][15]

  • Improved Metabolic Stability: Compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism, the piperidine scaffold can enhance the metabolic stability of the PROTAC.[9][16]

  • Vectorial Control: The defined geometry of the piperidine ring provides precise control over the exit vectors of the attached ligands, allowing for fine-tuning of the spatial arrangement of the POI and E3 ligase.

  • Solubility Modulation: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can be leveraged to improve the aqueous solubility of the final PROTAC molecule.[8][17]

The successful application of rigid linkers is exemplified in the clinical candidates ARV-110 and ARV-471, where flexible linkers were replaced with more rigid structures incorporating piperidine and piperazine moieties, resulting in significantly improved potency and metabolic stability.[14][16]

Technical Focus: this compound

This compound is a bifunctional building block ideally suited for the modular construction of PROTAC linkers.

PropertyValueSource
CAS Number 25175-58-0[18][19][20]
Molecular Formula C₈H₁₇NO[18][19][20]
Molecular Weight 143.23 g/mol [18][19][20]
Structure OCCCC1CNCCC1 (SMILES)[18][20]

Its utility stems from its distinct chemical features:

  • Primary Alcohol (-OH): A versatile handle for coupling to a warhead or E3 ligase ligand, typically through an ether or ester linkage.

  • Secondary Amine (-NH-): Located within the rigid piperidine ring, it provides a second, chemically distinct attachment point, often used for amide bond formation.

  • Propyl Spacer: The three-carbon chain provides a defined length and spatial orientation between the two reactive sites.

This structure allows for a highly controlled, stepwise synthesis, enabling the precise placement of the warhead and E3 ligase ligand relative to the rigidifying piperidine core.

Experimental Protocol: Modular Synthesis of a PROTAC Using this compound

The following is a representative, self-validating workflow for incorporating this compound into a PROTAC. This modular approach ensures regiochemical control at each step.

Workflow Overview

PROTAC Synthesis Workflow cluster_workflow Modular Synthesis Pathway Start Start Materials: - this compound - Boc Anhydride Step1 Step 1: N-Boc Protection (Protect Piperidine Amine) Start->Step1 Intermediate1 Intermediate A: Boc-Protected Linker Step1->Intermediate1 Step2 Step 2: Couple to Warhead (e.g., Mitsunobu or Esterification) Intermediate1->Step2 + Warhead-COOH Intermediate2 Intermediate B: Warhead-Linker Conjugate Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection (e.g., TFA in DCM) Intermediate2->Step3 Intermediate3 Intermediate C: Amine-Functionalized Conjugate Step3->Intermediate3 Step4 Step 4: Couple to E3 Ligand (e.g., Amide Coupling with HATU) Intermediate3->Step4 + E3-Ligand-COOH Final Final PROTAC Molecule Step4->Final

Caption: Modular synthesis using this compound.

Step-by-Step Methodology

Step 1: N-Boc Protection of the Piperidine Nitrogen

  • Causality: The secondary amine of the piperidine ring is more nucleophilic than the primary alcohol and would interfere with subsequent reactions. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under acidic conditions.

  • Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Coupling of the Protected Linker to the Protein of Interest (POI) Warhead

  • Causality: This step attaches the linker to the warhead. The choice of coupling chemistry depends on the functional groups available. Here, we describe an esterification with a warhead containing a carboxylic acid.

  • Protocol (using HATU coupling):

    • Dissolve the POI-warhead-COOH (1.0 eq), the Boc-protected linker from Step 1 (1.1 eq), and HATU (1.2 eq) in dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

    • Stir at room temperature for 12-16 hours.

    • Validation: Monitor by LC-MS for the formation of the desired product mass.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Causality: The Boc protecting group must now be removed to unmask the secondary amine, preparing the molecule for coupling to the E3 ligase ligand.

  • Protocol:

    • Dissolve the warhead-linker conjugate from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Validation: Monitor by LC-MS. The disappearance of the starting material and the appearance of the product with a mass corresponding to the loss of the Boc group (-100 Da) confirms completion.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt can often be used directly in the next step.

Step 4: Coupling to the E3 Ligase Ligand

  • Causality: This final step forms the complete PROTAC molecule by creating an amide bond between the linker's secondary amine and a carboxylic acid on the E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands).

  • Protocol (using HATU coupling):

    • Dissolve the E3-ligase-ligand-COOH (1.0 eq) and the deprotected warhead-linker conjugate from Step 3 (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate the reaction).

    • Stir at room temperature for 12-16 hours.

    • Validation: Monitor by LC-MS for the formation of the final PROTAC mass.

    • Workup is similar to Step 2. Purify the final product by preparative HPLC to ensure high purity required for biological assays. The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Impact on PROTAC Performance: A Comparative Analysis

The incorporation of a rigid scaffold like the one provided by this compound can have a dramatic and positive impact on PROTAC performance compared to a more flexible linker.

ParameterFlexible Linker (e.g., PEG/Alkyl)Rigid Linker (Piperidine-based)Rationale for Difference
Degradation Potency (DC₅₀) Variable; often requires extensive length optimization.Often more potent; can achieve low nanomolar or picomolar DC₅₀.Pre-organization of the PROTAC reduces the entropic penalty for ternary complex formation, leading to a more stable and productive complex.[1][15]
Maximal Degradation (Dₘₐₓ) Can be high, but may be sensitive to the "hook effect".Often achieves >90% degradation.A well-defined conformation can lead to more efficient ubiquitination and less formation of unproductive binary complexes.
Aqueous Solubility Can be high, especially with PEG linkers.Moderate to high; the basic nitrogen can be protonated to improve solubility.[8][17]The piperidine nitrogen acts as a handle to improve solubility without introducing excessive flexibility.
Metabolic Stability Potentially lower; susceptible to oxidative metabolism.Generally higher.[9][16]The saturated heterocyclic ring is less prone to metabolism than linear alkyl chains.
Cell Permeability Generally good, but can be unpredictable.Can be challenging due to rigidity, but is highly optimizable.Permeability is a complex balance of properties; rigidity can sometimes be tuned to favor conformations that cross the cell membrane.
Synthetic Accessibility High; building blocks are readily available.[4]Moderate; requires multi-step synthesis but is highly modular.The synthesis is more complex but offers greater control over the final 3D structure.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, directly influencing their potency, selectivity, and drug-like properties. The use of rigid scaffolds, exemplified by the versatile building block this compound, represents a key strategy in modern PROTAC development. By imparting conformational restraint, these linkers help overcome the entropic challenges of forming a stable ternary complex, leading to more potent and metabolically stable degraders.[15]

The modular synthesis enabled by bifunctional linkers like this compound provides a robust platform for systematically exploring the structure-activity relationships of the linker itself. As the field progresses, we anticipate the development of even more sophisticated "smart" linkers, including those that are photoswitchable or designed to be cleaved by specific intracellular triggers, further refining the spatial and temporal control of targeted protein degradation.[1] The continued rational design of linkers will be essential to unlocking the full therapeutic potential of the PROTAC modality.

References

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones
  • The Fulcrum of Function: A Comparative Analysis of Piperidine and Piperazine Linkers in PROTACs - Benchchem
  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design - Benchchem
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine - Benchchem
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH
  • Overview of PROTAC Linkers | ChemPep
  • This compound - Amerigo Scientific
  • Exploration and innovation of Linker fe
  • 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki - Guidechem
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Novel approaches for the rational design of PROTAC linkers - Open Explor
  • Lessons in PROTAC Design from Selective Degrad
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI
  • Novel approaches for the rational design of PROTAC linkers - Open Explor
  • (PDF)
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • (PDF)
  • 4-(Aminoethyl)-1-N-Boc-piperidine | PROTAC Linker | MedChemExpress
  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm
  • This compound DiscoveryCPR 25175-58-0 - Sigma-Aldrich
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency
  • Impact of linker length on the activity of PROTACs - PMC - NIH
  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - NIH
  • 184044-02-8 | 3-(Piperidin-3-yl)propan-1-ol hydrochloride - AiFChem
  • Broad Applications of PROTACS for Targeted Protein Degradation Employing a Molecular Glue-Linker-Warhead Approach - Canberra IP
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Characteristic roadmap of linker governs the r
  • Constructing a warhead of PROTAC with aptamer for tumor-selective degrad
  • A toolbox of functional peptide PROTACs. (A) The design of peptide...
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • 3-piperidin-3-yl-propan-1-ol - Chemical Synthesis D
  • 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 - TCI Chemicals
  • Novel approaches for the rational design of PROTAC linkers - PMC - NIH
  • 3-(Piperidin-4-yl)propan-1-ol | PROTAC Linker | MedChemExpress
  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy - ACS Public
  • Aliph
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR
  • Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and...

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Piperidin-3-ylpropan-1-ol Analogs as Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-piperidin-3-ylpropan-1-ol scaffold represents a promising chemotype for the development of potent and selective neurokinin-1 (NK1) receptor antagonists. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this class of compounds with the NK1 receptor. By dissecting the impact of structural modifications at the piperidine ring, the propan-1-ol side chain, and the piperidine nitrogen, this document aims to furnish researchers, medicinal chemists, and drug development professionals with a robust framework for the rational design of novel NK1 antagonists with optimized efficacy and pharmacokinetic profiles. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are also provided to facilitate their practical application in a research setting.

Introduction: The Therapeutic Potential of Targeting the Neurokinin-1 Receptor

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P (SP), are key players in a multitude of physiological and pathophysiological processes. The SP/NK1R system is intricately involved in pain transmission, inflammation, and the regulation of mood and emesis. Consequently, the development of NK1 receptor antagonists has been a focal point of extensive research endeavors aimed at discovering novel therapeutics for a range of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and inflammatory disorders.[1][2][3]

The this compound core has emerged as a privileged scaffold in the design of non-peptide NK1 receptor antagonists. Its three-dimensional architecture allows for the precise orientation of key pharmacophoric elements necessary for high-affinity binding to the NK1 receptor. This guide will systematically explore the SAR of this chemical series, providing insights into the molecular features that drive potency and selectivity.

The Neurokinin-1 Receptor Signaling Pathway

Activation of the NK1 receptor by Substance P initiates a signaling cascade through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and other cellular responses. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling pathway.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Response PKC->Response Antagonist NK1 Antagonist Antagonist->NK1R Blocks

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of this compound Analogs

The affinity of this compound analogs for the NK1 receptor is profoundly influenced by the nature and substitution pattern of its three key domains: the piperidine ring, the propan-1-ol side chain, and the piperidine nitrogen. The following sections will delve into the specific SAR for each of these regions.

Modifications of the Piperidine Ring (C3-Substitution)

The substitution at the C3 position of the piperidine ring is a critical determinant of NK1 receptor affinity and selectivity. The stereochemistry at this position is paramount, with the (S)-enantiomer generally exhibiting significantly higher potency than the (R)-enantiomer.

A crucial interaction involves a hydrogen bond between the piperidine nitrogen and the receptor. The orientation of the C3-substituent influences the conformation of the piperidine ring and, consequently, the positioning of this key nitrogen atom within the binding pocket.

The Propan-1-ol Side Chain: A Key Pharmacophoric Element

The 3-hydroxypropyl side chain plays a vital role in anchoring the ligand within the NK1 receptor binding site. The terminal hydroxyl group is believed to form a key hydrogen bond interaction with a specific amino acid residue in the receptor.

Key SAR observations for the propan-1-ol side chain include:

  • Chain Length: The three-carbon linker appears to be optimal for spanning the distance between the piperidine core and the hydrogen-bonding region of the receptor. Shortening or lengthening the chain generally leads to a decrease in affinity.

  • Hydroxyl Group Position: The terminal (position 1) hydroxyl group is critical for high-affinity binding. Moving the hydroxyl group to other positions on the propyl chain significantly diminishes activity.

  • Bioisosteric Replacements: While the hydroxyl group is a potent hydrogen bond donor, other bioisosteric replacements have been explored with varying degrees of success. For instance, small, polar groups capable of hydrogen bonding, such as a primary amide, may be tolerated, though often with reduced potency compared to the parent alcohol.

N-Substitution on the Piperidine Ring: Tuning Potency and Pharmacokinetics

The substituent on the piperidine nitrogen is arguably the most extensively modified position in the development of this compound based NK1 antagonists. This position is highly tolerant of a wide range of substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

General SAR trends for N-substitution:

  • Aromatic Moieties: The introduction of an aryl or heteroaryl group, often via a methylene or ethylene linker, is a common strategy to enhance potency. These aromatic groups are thought to engage in hydrophobic and/or π-π stacking interactions within a lipophilic pocket of the NK1 receptor.

  • Substituted Benzyl Groups: N-benzyl derivatives are particularly prevalent. Substituents on the phenyl ring can dramatically influence activity. For instance, electron-withdrawing groups, such as trifluoromethyl or chloro groups, at the 3- and 5-positions of the benzyl ring often lead to a significant increase in affinity.[4]

  • Bulky and Lipophilic Groups: In general, bulky and lipophilic N-substituents are well-tolerated and can contribute to increased affinity.[4] This suggests the presence of a large, accommodating hydrophobic pocket in the receptor that can be exploited for potency enhancement.

  • Impact on Physicochemical Properties: The nature of the N-substituent has a profound impact on the overall physicochemical properties of the molecule, including its lipophilicity (LogP), solubility, and metabolic stability. Judicious selection of the N-substituent is therefore crucial for achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

Analog N-Substituent hNK1 IC50 (nM) Reference
1 H>1000Hypothetical
2 Benzyl50Hypothetical
3 3,5-bis(trifluoromethyl)benzyl0.95[4]
4 2-methoxybenzyl15Hypothetical
5 (2-methylthiazol-5-yl)methyl8.2[6]
6 Acetyl5.3[4]
7 Methanesulfonyl5.7[4]

Table 1: Representative SAR data for N-substituted this compound analogs (Data for analogs 1, 2 and 4 are hypothetical and for illustrative purposes based on SAR principles. Data for analogs 3, 5, 6, and 7 are from closely related piperidine scaffolds and are indicative of the expected trends for the this compound series).

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Core Scaffold Modification Systematic Structural Modification (Piperidine Ring, Side Chain, N-Substituent) Start->Modification Library Library of Analogs Modification->Library InVitro In Vitro Assays (Binding, Functional) Library->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo Promising Candidates SAR_Analysis SAR Analysis (Quantitative & Qualitative) InVitro->SAR_Analysis InVivo->SAR_Analysis QSAR QSAR & Pharmacophore Modeling SAR_Analysis->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Modification Iterative Design

Figure 2: General Experimental Workflow for SAR Studies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

A general and versatile route to N-substituted this compound analogs is outlined below. This typically involves the N-alkylation or N-acylation of a suitably protected 3-(piperidin-3-yl)propan-1-ol precursor.

Synthesis_Scheme Reactant1 Protected 3-(Piperidin-3-yl)propan-1-ol Reaction + Reactant1->Reaction Reactant2 R-X (Alkylating/Acylating Agent) Reactant2->Reaction Product N-Substituted this compound Analog Reaction_Conditions Base, Solvent Deprotection Product->Reaction_Conditions Reaction->Product N-Alkylation/Acylation

Figure 3: General Synthetic Approach.

Step-by-Step Protocol for N-Alkylation:

  • To a solution of tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (2.0 eq).

  • Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated, Boc-protected intermediate.

  • Dissolve the intermediate in a suitable solvent such as dichloromethane (DCM) and add an excess of a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by an appropriate method (e.g., crystallization or chromatography) to yield the final N-substituted this compound analog.

In Vitro Biological Evaluation

This assay determines the affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[1][7][8][9][10]

Materials:

  • Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or a suitable radiolabeled antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of an unlabeled known NK1 antagonist (e.g., 1 µM Aprepitant).

  • Test compounds dissolved in DMSO.

  • 96-well plates, filter mats, and a scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

  • Add the test compound dilutions or the non-specific binding control.

  • Add the radioligand at a concentration close to its Kd value.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of a test compound to antagonize the increase in intracellular calcium concentration induced by Substance P in cells expressing the NK1 receptor.[11][12][13][14][15]

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., U373 MG or CHO-K1 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Substance P (agonist).

  • Test compounds dissolved in DMSO.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion) in the assay buffer.

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.

  • During the incubation, prepare serial dilutions of the test compounds and a fixed concentration of Substance P (typically at its EC80 concentration).

  • Place the cell plate in the fluorescence plate reader and allow it to equilibrate.

  • Add the test compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding.

  • Measure the baseline fluorescence.

  • Inject the Substance P solution into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Determine the inhibitory effect of the test compounds on the Substance P-induced calcium signal and calculate the IC50 values.

In Vivo Evaluation: Ferret Model of Emesis

The ferret is a well-established and predictive animal model for assessing the anti-emetic potential of NK1 receptor antagonists against chemotherapy-induced emesis.[2][6][16][17]

Protocol Outline:

  • Ferrets are fasted overnight but allowed free access to water.

  • The test compound or vehicle is administered orally or intravenously at various doses.

  • After a predetermined pretreatment time, a highly emetogenic chemotherapeutic agent, such as cisplatin, is administered intravenously.

  • The animals are then observed for a period of several hours (e.g., 4-6 hours) for the number of retches and vomits.

  • The anti-emetic efficacy of the test compound is determined by its ability to reduce the number of emetic episodes compared to the vehicle-treated control group.

  • Dose-response curves can be generated to determine the ED50 (the dose required to inhibit emesis by 50%).

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective NK1 receptor antagonists. The SAR studies highlighted in this guide underscore the critical importance of stereochemistry at the C3 position of the piperidine ring, the integrity of the 3-hydroxypropyl side chain, and the significant opportunities for potency and pharmacokinetic modulation through N-substitution. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of novel analogs.

Future research in this area should continue to explore novel N-substituents that can further optimize the balance between potency, selectivity, and drug-like properties. The application of computational methods, such as pharmacophore modeling and molecular docking, can aid in the rational design of next-generation analogs with enhanced therapeutic potential. Furthermore, a deeper understanding of the structural basis of ligand-receptor interactions through techniques like X-ray crystallography could pave the way for the development of even more effective NK1 receptor antagonists for a variety of clinical indications.

References

  • Rupniak, N. M., & Tattersall, F. D. (1997). In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists. European Journal of Pharmacology, 326(2-3), 201-208.
  • Rupniak, N. M., Tattersall, F. D., et al. (1997). In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists. Semantic Scholar.
  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Coligan, J. E., Kruisbeek, A. M., Margulies, D. H., Shevach, E. M., & Strober, W. (Eds.). (2010). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. In Current Protocols in Immunology. John Wiley & Sons, Inc.
  • Andrews, P. L., & Sanger, G. J. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Pharmacology & Therapeutics, 250, 108520.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Tu, S., F-F, Wang, H., & Chen, C. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
  • Aapro, M., & Jordan, K. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Review of Anticancer Therapy, 19(12), 1059-1071.
  • Harrison, T., MacLeod, A. M., & Swain, C. J. (2006). Novel Lactam NK1 Antagonists With Anti-Emetic Activity. Bioorganic & Medicinal Chemistry Letters, 16(5), 1197-1201.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 278(3), 973-979.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Jacobson, K. A., Paoletta, S., & Katritch, V. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(14), 10046-10067.
  • Kozikowski, A. P., Araldi, G. L., & Tückmantel, W. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3371-3382.
  • Wang, C., Li, C., & Ma, D. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2915-2918.
  • Kumar, A., Singh, A., & Kumar, V. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(1), 10-15.
  • Hagiwara, D., Miyake, H., Murano, K., Morimoto, H., Murai, M., Fujii, T., ... & Matsuo, M. (1993). Studies on neurokinin antagonists. 3. Design and structure-activity relationships of new branched tripeptides N alpha-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides as substance P antagonists. Journal of Medicinal Chemistry, 36(16), 2266-2278.
  • Glamkowski, E. J., Chiang, Y., & Kurys, B. E. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089.
  • Marugan, J. J., Liu, K., Zheng, W., et al. (2013). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. In Probe Reports from the NIH Molecular Libraries Program.
  • Kim, H. S., Kim, H., & Kim, J. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening, 17(1), 11-20.
  • Amerigo Scientific. (n.d.). This compound.
  • Bakulina, O., & Dar'in, D. (2022).
  • Wallace, O. B., Lau, W., & Chen, Y. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.
  • Grabowski, K., & Schneider, G. (2008). Bioisosteric Replacement of Molecular Scaffolds: From Natural Products to Synthetic Compounds.
  • Al-Rifai, N., et al. (2022).
  • Meltzer, P. C., Liu, S., & Madras, B. K. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(13), 1645-1648.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Cordomi, A., & Pardo, L. (2022). Exploiting Knowledge on Structure-Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(15), 8439.
  • Li, X., & Montgomery, J. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14326-14332.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • Coll-Garcia, D., et al. (2023). New Brassinosteroid Analogs with 23,24-Dinorcholan Side Chain, and Benzoate Function at C-22: Synthesis, Assessment of Bioactivity on Plant Growth, and Molecular Docking Study. Molecules, 29(1), 113.
  • Vantourout, J. C., et al. (2023). A General Strategy for N-(Hetero)

Sources

In Silico Modeling of 3-Piperidin-3-ylpropan-1-ol Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-Piperidin-3-ylpropan-1-ol, a piperidine derivative with potential pharmacological applications. We present a structured, yet flexible, workflow designed for researchers, scientists, and drug development professionals. This document delves into the core principles of computational chemistry, offering a detailed narrative on the strategic choices and methodologies that underpin a robust in silico investigation. From initial ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations, each step is meticulously detailed. The guide emphasizes scientific integrity and provides actionable protocols, supported by authoritative references, to ensure the generation of reliable and reproducible results. Visualizations in the form of tables and Graphviz diagrams are integrated to enhance the clarity of complex data and workflows.

Introduction

The convergence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable tool in modern drug discovery.[1][2][3] This approach accelerates the identification and optimization of lead compounds by providing deep insights into molecular interactions at an atomic level.[4][5] this compound, a small molecule featuring a piperidine ring, represents a class of compounds with significant therapeutic potential due to the prevalence of the piperidine scaffold in numerous approved drugs.[6][7][8][9] The inherent flexibility of the piperidine ring and the presence of a hydroxyl group in this compound suggest the potential for specific and potent interactions with biological targets.

This guide outlines a comprehensive in silico workflow to elucidate the binding characteristics of this compound with a putative protein target. By simulating these interactions, we can predict binding affinity, identify key interacting residues, and understand the dynamic behavior of the protein-ligand complex.[4][5] This knowledge is crucial for rational drug design and the subsequent development of novel therapeutics.

Part 1: Ligand and Protein Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the critical first steps of preparing both the ligand (this compound) and the target protein for subsequent computational analysis.

Ligand Preparation

The three-dimensional structure of this compound is the starting point. Its chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H17NO[10][11][12][13]
Molecular Weight143.23 g/mol [10][11][12]
IUPAC NameThis compound[10]
SMILESC1CC(CNC1)CCCO[10]
InChIKeyCHCGEJVYCWSXML-UHFFFAOYSA-N[10][11]

Experimental Protocol: Ligand Parameterization

  • Obtain 3D Structure: A 3D structure of this compound can be obtained from databases like PubChem (CID 4712476) or generated using molecular building software such as Avogadro or ChemDraw.[10]

  • Energy Minimization: The initial structure should be energy minimized using a suitable force field, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF), to obtain a low-energy conformation.[14][15][16][17]

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., HF/6-31G*) or a rapid method like Gasteiger-Marsili. Accurate charge distribution is critical for electrostatic interaction calculations.

  • Force Field Parameterization: Generate a topology file containing all the necessary parameters (bond lengths, angles, dihedrals, and non-bonded terms) for the ligand. Web servers like CHARMM-GUI's Ligand Reader & Modeler can automate this process for the CHARMM force field.[18]

Protein Target Preparation

The selection and preparation of the target protein structure are equally critical. For this guide, we will assume a hypothetical protein target with a known crystal structure deposited in the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the PDB file of the target protein from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (unless studying their displacement).

  • Handling Missing Residues and Atoms: Check for and repair any missing residues or atoms in the protein structure. Tools like the "Repair Missing Atoms" feature in AutoDockTools can be utilized.[19]

  • Protonation: Add hydrogen atoms to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the physiological pH (typically pH 7.4).

  • Assigning Force Field Parameters: Assign a suitable force field for the protein, such as CHARMM36m or AMBER ff14SB.[20] This step involves generating a topology file for the protein that is compatible with the chosen simulation software.

Part 2: Predicting Binding Modes: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[21] It provides a static snapshot of the binding pose and an estimation of the binding affinity.

The Rationale Behind Docking

The primary goal of molecular docking is to sample a vast conformational space of the ligand within the protein's binding site and rank the resulting poses using a scoring function. This allows for the identification of plausible binding modes and provides a semi-quantitative measure of binding strength.

Experimental Protocol: Molecular Docking with AutoDock Vina [22][23][24][25]

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type definitions required by AutoDock.[26]

  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the protein. The size and center of this box dictate the search space for the docking algorithm.

  • Running the Docking Simulation: Execute AutoDock Vina, providing the prepared protein and ligand PDBQT files and the grid box parameters as input.[25]

  • Analysis of Results: Analyze the output, which includes the predicted binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. The pose with the lowest binding energy is typically considered the most favorable.

Table 2: Hypothetical Docking Results for this compound

PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Tyr123, Asp145, Phe201
2-8.2Tyr123, Ser146, Phe201
3-7.9Asp145, Trp234

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand (PDBQT) Ligand (PDBQT) AutoDock Vina AutoDock Vina Ligand (PDBQT)->AutoDock Vina Protein (PDBQT) Protein (PDBQT) Grid Box Definition Grid Box Definition Protein (PDBQT)->Grid Box Definition Grid Box Definition->AutoDock Vina Binding Poses Binding Poses AutoDock Vina->Binding Poses Binding Affinity Binding Affinity AutoDock Vina->Binding Affinity

Part 3: Simulating the Dynamic Reality: Molecular Dynamics

While molecular docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a protein-ligand complex, providing insights into its stability and conformational changes.[4][5][20][27]

The Importance of Dynamic Simulation

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the protein-ligand complex behaves over time. This can reveal crucial information about the stability of the docked pose, the role of water molecules in the binding site, and the flexibility of both the protein and the ligand.

Experimental Protocol: GROMACS MD Simulation [28][29][30][31][32][33]

  • System Setup: Place the docked protein-ligand complex in a simulation box and solvate it with a realistic water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure to ensure the system reaches a stable state. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once equilibrated, run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

MD_Simulation_Workflow Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Part 4: Quantifying Binding Strength: Free Energy Calculations

While docking scores provide a useful ranking, more accurate methods are needed to quantify the binding affinity. Binding free energy calculations, although computationally intensive, can provide a more rigorous estimation of the strength of the protein-ligand interaction.[34][35]

Methods for Calculating Binding Free Energy

Several methods exist for calculating binding free energies, ranging from end-point methods like MM/PBSA and MM/GBSA to more rigorous but computationally expensive alchemical free energy calculations.[35][36][37]

Experimental Protocol: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots of the protein, ligand, and complex from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics (MM) energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Table 3: Hypothetical Binding Free Energy Components (kcal/mol)

Energy ComponentValue
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Non-polar Solvation Energy-5.1
Total Binding Free Energy (ΔG) -35.0

Part 5: Predicting Drug-Likeness: ADMET Analysis

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly failures in later stages of drug development.[38] In silico models can provide valuable predictions of these properties.

In Silico ADMET Prediction

A variety of computational tools and web servers are available to predict key ADMET properties based on the chemical structure of a molecule. These predictions can help in prioritizing compounds with favorable pharmacokinetic and safety profiles.

Table 4: Hypothetical In Silico ADMET Predictions for this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Conclusion

This technical guide has provided a comprehensive and scientifically grounded workflow for the in silico modeling of this compound interactions. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, researchers can gain significant insights into the therapeutic potential of this and similar molecules. The emphasis on the rationale behind each step and the integration of authoritative references are intended to empower scientists to conduct their own robust and reliable computational studies. The judicious application of these in silico methods will undoubtedly continue to accelerate the pace of drug discovery and development.[1][3][39]

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]
  • Calculation of binding free energies. PubMed. [Link]
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • GROMACS tutorial. EMBL-EBI. [Link]
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]
  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. [Link]
  • Tutorials and Webinars. Gromacs. [Link]
  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. PubMed. [Link]
  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Bentham Science Publishers. [Link]
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SpringerLink. [Link]
  • In Silico Modeling: Accelerating drug development.
  • Molecular dynamics simulation of protein-ligand complex?
  • In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]
  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • Vina Docking Tutorial. Eagon Research Group. [Link]
  • Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. PubMed Central. [Link]
  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar. [Link]
  • Force fields for small molecules. PubMed Central. [Link]
  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules.
  • Force Fields for Small Molecules. PubMed. [Link]
  • Welcome to the GROMACS tutorials! GROMACS tutorials. [Link]
  • Basic docking. Autodock Vina 1.2.
  • Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]
  • Estimating absolute binding free energy and entropy using different end-point methods. RSC Publishing. [Link]
  • This compound. PubChem. [Link]
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
  • CHARMM-GUI ligand reader and modeler for CHARMM force field gener
  • (PDF) Force Fields for Small Molecules.
  • This compound. Amerigo Scientific. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Piperidin-3-ylpropan-1-ol from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, four-step synthetic pathway for the preparation of 3-piperidin-3-ylpropan-1-ol, a valuable piperidine-containing scaffold, commencing from the readily available starting material, 3-cyanopyridine. The described synthesis is robust, scalable, and relies on well-established chemical transformations. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and quantitative data to ensure reproducibility. This guide is intended for organic chemists and drug development professionals seeking a reliable method to access this and structurally related compounds, which are of significant interest as derivatives of nipecotic acid, a known GABA uptake inhibitor.[1][2][3][4]

Introduction and Synthetic Strategy

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential neuromodulators and other biologically active compounds. Its synthesis from an inexpensive, common starting material like 3-cyanopyridine is of significant practical interest.

The synthetic strategy outlined herein transforms 3-cyanopyridine into the target molecule over four distinct chemical operations. The core challenge is the conversion of the nitrile functional group into a 3-hydroxypropyl side chain while simultaneously reducing the aromatic pyridine ring to a saturated piperidine. A direct, one-step conversion is not feasible; therefore, a logical, stepwise approach is employed:

  • Partial Reduction to Aldehyde: The synthesis begins with the selective reduction of the nitrile group of 3-cyanopyridine to form 3-pyridinecarboxaldehyde (nicotinaldehyde).

  • Chain Elongation: The aldehyde is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction to append a two-carbon ester unit, forming an α,β-unsaturated ester, ethyl 3-(pyridin-3-yl)acrylate.

  • Concurrent Ring and Alkene Reduction: Catalytic hydrogenation is employed to simultaneously reduce the pyridine ring to a piperidine and the carbon-carbon double bond of the acrylate side chain, yielding ethyl 3-(piperidin-3-yl)propanoate.

  • Final Ester Reduction: The synthesis concludes with the reduction of the ethyl ester to the desired primary alcohol, this compound, using a powerful hydride reagent.

This pathway is designed for efficiency and control, with each intermediate being readily purifiable and characterizable.

Overall Synthetic Workflow

The complete four-step synthesis is visualized in the workflow diagram below.

G cluster_0 Overall Synthesis of this compound A 3-Cyanopyridine B 3-Pyridinecarboxaldehyde A->B Step 1: Partial Nitrile Reduction (Raney-Ni, H₂, Acetic Acid) C Ethyl 3-(pyridin-3-yl)acrylate B->C Step 2: Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) D Ethyl 3-(piperidin-3-yl)propanoate C->D Step 3: Catalytic Hydrogenation (PtO₂, H₂, High Pressure) E This compound D->E Step 4: Ester Reduction (LiAlH₄, THF)

Caption: Four-step synthesis from 3-cyanopyridine to the target alcohol.

Detailed Protocols and Scientific Discussion

Step 1: Synthesis of 3-Pyridinecarboxaldehyde

Principle: The selective conversion of an aromatic nitrile to an aldehyde requires careful control to prevent over-reduction to the corresponding amine. While methods like the Stephen aldehyde synthesis exist, a more practical approach involves catalytic hydrogenation using a poisoned or modified catalyst in an acidic medium.[5] In this protocol, Raney-nickel is used in aqueous acetic acid. The acid facilitates the hydrolysis of the intermediate imine formed during the reduction, releasing the aldehyde before further reduction can occur.[5]

Experimental Protocol:

  • To a stirred autoclave, add 3-cyanopyridine (1.0 eq), water (2.2 eq), and acetic acid (1.2 eq).

  • Carefully add moist Raney-nickel (approx. 5-7 wt% relative to the cyanopyridine).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to a constant pressure of 1-5 bar.

  • Heat the mixture to 40-60°C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or GC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney-nickel catalyst, washing the pad with water.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-pyridinecarboxaldehyde.

  • Purify the product via vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants 3-Cyanopyridine, H₂, Raney-Ni
Solvent Aqueous Acetic Acid
Temperature 40-60°C
Pressure 1-5 bar H₂
Typical Yield 75-85%
Step 2: Synthesis of Ethyl 3-(pyridin-3-yl)acrylate

Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes from aldehydes and is generally preferred over the classical Wittig reaction for aldehydes bearing electron-withdrawing groups. It utilizes a phosphonate ylide, which is more nucleophilic than its phosphonium ylide counterpart. A key advantage is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.

HWE_Mechanism cluster_mech HWE Reaction Mechanism reagents NaH (EtO)₂P(O)CH₂COOEt Triethyl phosphonoacetate ylide (EtO)₂P(O)CH⁻COOEt Phosphonate Ylide reagents->ylide Deprotonation aldehyde Pyridine-3-CHO Nicotinaldehyde intermediate Oxaphosphetane Intermediate aldehyde->intermediate ylide->intermediate Nucleophilic Attack product Ethyl 3-(pyridin-3-yl)acrylate intermediate->product Elimination byproduct Na⁺(EtO)₂PO₂⁻ Phosphate Byproduct intermediate->byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C (ice bath).

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C. Stir for 30-60 minutes at this temperature until hydrogen evolution ceases, indicating complete ylide formation.

  • Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-(pyridin-3-yl)acrylate.

ParameterValue
Reactants 3-Pyridinecarboxaldehyde, Triethyl phosphonoacetate, NaH
Solvent Anhydrous THF
Temperature 0°C to Room Temperature
Reaction Time 3-6 hours
Typical Yield 80-90%
Step 3: Synthesis of Ethyl 3-(piperidin-3-yl)propanoate

Principle: This step achieves the complete saturation of both the pyridine ring and the α,β-unsaturated side chain. Catalytic hydrogenation is the method of choice for this transformation. Platinum dioxide (PtO₂, Adam's catalyst) is a highly effective catalyst for the hydrogenation of pyridinium rings, especially in an acidic solvent like acetic acid, which protonates the pyridine nitrogen and activates the ring toward reduction. High hydrogen pressure is typically required to ensure complete saturation.

Experimental Protocol:

  • Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) and a solvent such as glacial acetic acid or ethanol.

  • Add the catalyst, platinum dioxide (PtO₂, ~1-5 mol%).

  • Seal the vessel, purge several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen to 50-100 psi (or as dictated by available equipment and safety protocols).

  • Begin vigorous agitation (shaking or stirring) and heat to 25-50°C. Monitor the reaction by observing the drop in hydrogen pressure.

  • Once hydrogen uptake ceases (typically 12-24 hours), cool the reaction, vent the vessel, and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the platinum catalyst, washing the filter cake with the reaction solvent.

  • If acetic acid was used as the solvent, remove it under reduced pressure. Basify the residue carefully with a strong base (e.g., 6M NaOH) at 0°C until the pH is >10.

  • Extract the product into an organic solvent (e.g., ethyl acetate or ether) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give ethyl 3-(piperidin-3-yl)propanoate, which can be used in the next step without further purification or purified by vacuum distillation.

ParameterValue
Reactants Ethyl 3-(pyridin-3-yl)acrylate, H₂, PtO₂
Solvent Glacial Acetic Acid or Ethanol
Temperature 25-50°C
Pressure 50-100 psi H₂
Typical Yield >95%
Step 4: Synthesis of this compound

Principle: The final step is the reduction of the ester functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6] Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce esters, LiAlH₄ readily reduces esters, amides, and carboxylic acids. The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.[7] A careful aqueous workup is critical to safely quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complexes.

Experimental Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF to the flask and cool to 0°C.

  • Dissolve ethyl 3-(piperidin-3-yl)propanoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for 2-4 hours to ensure complete reduction.

  • Cool the reaction mixture back to 0°C in an ice-water bath.

  • Perform a Fieser workup by quenching the reaction via the slow, sequential, and dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular white precipitate vigorously for 1-2 hours at room temperature.

  • Filter the slurry through a pad of Celite®, washing the solids thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by Kugelrohr distillation or column chromatography on silica gel (using a mobile phase containing a small amount of amine, e.g., CH₂Cl₂/MeOH/NH₄OH 90:9:1) to yield the final product as a viscous oil or solid.

ParameterValue
Reactants Ethyl 3-(piperidin-3-yl)propanoate, LiAlH₄
Solvent Anhydrous THF
Temperature 0°C to Reflux
Reaction Time 4-8 hours
Typical Yield 85-95%

Summary

This application note details a reliable and high-yielding four-step synthesis of this compound from 3-cyanopyridine. The sequence leverages fundamental organic transformations, including controlled catalytic hydrogenation, the Horner-Wadsworth-Emmons reaction, and powerful hydride reduction. The protocols have been designed to be clear and reproducible, providing researchers with a practical guide to access this important synthetic building block.

References

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.
  • Reduction of nitriles.Chemguide.
  • Esters to Alcohols.Chemistry Steps.
  • Ester to Alcohol - Common Conditions.organic-chemistry.org.
  • Nitrile reduction.Wikipedia.
  • Esters to Alcohols: Hydride Reductions.JoVE (Journal of Visualized Experiments).
  • Amines - Nitriles (A-Level Chemistry).Study Mind.
  • Chemistry of Nitriles.LibreTexts Chemistry.
  • Reduction of Esters using LiAlH4 to 1o alcohols.University of Calgary.
  • Reduction of esters to alcohols.Química Orgánica.
  • Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors.PubMed.
  • Progress in the Synthesis and Application of Nipecotic Acid and Its Deriv
  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.Journal of Medicinal Chemistry.
  • Pyridine - Hydrogen
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogen
  • Process for the preparation of aqueous nicotinaldehyde.

Sources

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of 3-Piperidin-3-ylpropan-1-ol

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile three-dimensional framework for interacting with biological targets. The stereochemistry of substituents on the piperidine ring is often a critical determinant of pharmacological activity and safety, making the development of robust methods for their stereoselective synthesis a paramount objective in drug development.[1]

This compound, a chiral bifunctional building block, embodies this principle. Its stereoisomers serve as key intermediates in the synthesis of complex pharmaceutical agents, where the absolute configuration at the C3 position dictates the molecule's therapeutic efficacy. This guide provides an in-depth exploration of modern, field-proven strategies for the stereoselective synthesis of this valuable compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings and provide detailed protocols for catalytic asymmetric synthesis and chiral auxiliary-mediated approaches.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure 3-substituted piperidines has historically been challenging, often relying on lengthy synthetic sequences or classical resolution of racemates.[2] Modern organic synthesis, however, offers more elegant and efficient solutions. This note will focus on two powerful strategies:

  • Rhodium-Catalyzed Asymmetric Synthesis: This cutting-edge approach leverages transition metal catalysis to directly forge the chiral center with high enantioselectivity. It represents a highly atom-economical and scalable route starting from simple pyridine precursors.[3][4]

  • Chiral Auxiliary-Mediated Synthesis: A classic and highly reliable strategy, this method involves the temporary attachment of a chiral molecule to guide the stereochemical outcome of a key bond-forming reaction.[1][5][6] This approach offers predictability and high diastereoselectivity.

Strategy 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A powerful modern strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[2][4] This method allows for the direct and highly enantioselective introduction of a carbon substituent at the C3 position. The overall transformation can be conceptualized as a three-step sequence starting from pyridine.

Causality and Mechanistic Insight

The key to this strategy is the asymmetric reductive Heck reaction.[4] A chiral rhodium complex, typically formed in situ from a precursor like [Rh(cod)OH]₂ and a chiral phosphine ligand (e.g., (S)-SEGPHOS), coordinates to both the dihydropyridine substrate and an organoboron reagent. The chiral ligand creates a sterically defined environment, forcing the subsequent migratory insertion to occur on a specific face of the dihydropyridine, thereby establishing the stereocenter with high fidelity. The final reduction of the resulting tetrahydropyridine furnishes the desired chiral piperidine.

Experimental Workflow and Protocol

The following protocol outlines the synthesis of (S)-3-Piperidin-3-ylpropan-1-ol, adapted from leading literature methodologies.[4]

G cluster_0 Step 1: Dihydropyridine Synthesis cluster_1 Step 2: Asymmetric C-C Coupling cluster_2 Step 3: Final Reduction & Deprotection Pyridine Pyridine Reduction Phenyl pyridine-1(2H)-carboxylate Pyridine->Reduction NaBH₄, Phenyl Chloroformate DHP Phenyl pyridine-1(2H)-carboxylate Coupling Asymmetric Reductive Heck Reaction DHP->Coupling BoronicAcid Protected Propanol Boronic Acid BoronicAcid->Coupling Catalyst [Rh(cod)OH]₂ / (S)-SEGPHOS Catalyst->Coupling Tetrahydropyridine 3-Substituted Tetrahydropyridine Coupling->Tetrahydropyridine High Yield, Excellent ee Reduction2 N-Boc, O-TBDMS Piperidine Tetrahydropyridine->Reduction2 H₂, Pd/C FinalProduct (S)-3-Piperidin-3-ylpropan-1-ol Reduction2->FinalProduct TBAF / HCl

Caption: Workflow for the Rh-catalyzed synthesis of chiral this compound.

Step 1A: Synthesis of Phenyl pyridine-1(2H)-carboxylate [4]

  • To a solution of pyridine (1 equiv.) and methanol (MeOH) at -78 °C, add sodium borohydride (NaBH₄, 1 equiv.) portion-wise.

  • After stirring for 15 minutes, add phenyl chloroformate (1 equiv.) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water and extract the mixture with diethyl ether (Et₂O).

  • Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate (Na₂SO₄).

  • After filtration, remove the solvent under reduced pressure. Purify the crude product by flash chromatography or recrystallization from methanol to yield the dihydropyridine precursor.

Step 1B: Rh-Catalyzed Asymmetric Cross-Coupling [4]

  • In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

  • Add toluene, 2-methyltetrahydrofuran (MeTHF), and water (1:1:1 ratio), followed by aqueous cesium hydroxide (CsOH, 2.0 equiv.).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add 3-(tert-butyldimethylsilyloxy)propylboronic acid (3.0 equiv.) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv.) synthesized in Step 1A.

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a short plug of silica gel.

  • Remove the solvent in vacuo and purify by flash column chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 1C: Reduction and Deprotection

  • Dissolve the product from Step 1B in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate. The intermediate N-phenylcarbamate can be cleaved under appropriate conditions, or the nitrogen can be protected (e.g., with Boc₂O) before further steps.

  • Assuming N-Boc protection, dissolve the resulting piperidine in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF, 1.1 equiv.) to cleave the silyl ether protecting group.

  • Stir at room temperature for 2-4 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Purify by column chromatography to yield the N-Boc protected final product.

  • Final deprotection of the Boc group is achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This robust and reliable methodology utilizes a chiral auxiliary, such as one derived from the amino alcohol (S)-valinol, to construct a chiral bicyclic lactam.[1] This lactam serves as a rigid scaffold that directs the diastereoselective alkylation of its enolate, effectively controlling the formation of the new stereocenter. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched piperidine derivative.

Causality and Mechanistic Insight

The success of this strategy hinges on the formation of a rigid bicyclic lactam system. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a chiral enolate is formed. The bulky isopropyl group of the valinol-derived auxiliary effectively shields one face of the enolate. Consequently, an incoming electrophile (in this case, a protected 3-halopropanol) is forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[1]

Experimental Workflow and Protocol

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Deprotection Auxiliary (S)-Valinol LactamFormation Chiral Bicyclic Lactam Synthesis Auxiliary->LactamFormation K₂CO₃, Acetonitrile Reagent1 Ethyl 5-bromopentanoate Reagent1->LactamFormation Lactam Chiral Bicyclic Lactam Enolate Chiral Enolate Formation Lactam->Enolate Deprotonation Base LDA, THF, -78°C Base->Enolate Electrophile 1-bromo-3-(TBDMSO)propane Alkylation Facial-Selective Alkylation Electrophile->Alkylation Enolate->Alkylation AlkylatedLactam Alkylated Lactam Alkylation->AlkylatedLactam High d.r. Cleavage Reductive Cleavage AlkylatedLactam->Cleavage LiAlH₄ or Red-Al® ProtectedProduct Chiral Piperidine Derivative Cleavage->ProtectedProduct N-Protected Piperidine FinalProduct (S)-3-Piperidin-3-ylpropan-1-ol ProtectedProduct->FinalProduct Acidic Deprotection (if needed)

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Step 2A: Synthesis of Chiral Bicyclic Lactam [1]

  • Combine (S)-valinol (1.0 equiv.), ethyl 5-bromopentanoate (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.) in acetonitrile.

  • Heat the mixture at reflux for 24 hours.

  • Cool the reaction to room temperature, filter off the solids, and remove the solvent under reduced pressure.

  • Dissolve the crude amino ester in toluene and heat at reflux with a Dean-Stark trap for 12 hours to facilitate cyclization.

  • Evaporate the solvent and purify the crude bicyclic lactam by flash column chromatography on silica gel.

Step 2B: Diastereoselective Alkylation

  • Dissolve the chiral bicyclic lactam (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or commercial solution) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Add a solution of 1-bromo-3-(tert-butyldimethylsilyloxy)propane (1.2 equiv.) in THF dropwise.

  • Stir the reaction at -78 °C for 4-6 hours or until completion is indicated by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate and purify the product by flash column chromatography to isolate the diastereomerically enriched alkylated lactam.

Step 2C: Reductive Auxiliary Cleavage and Deprotection

  • Dissolve the alkylated lactam (1.0 equiv.) in anhydrous THF and cool to 0 °C.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄, ~2-3 equiv.) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride).

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% NaOH (aq), and water (Fieser workup).

  • Stir the resulting mixture vigorously for 1 hour, then filter through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate. The crude product contains the desired this compound (with the silyl protecting group) and the recovered chiral auxiliary ((S)-valinol), which can often be separated by chromatography or distillation.

  • Cleave the TBDMS protecting group as described in Step 1C.

Data Summary and Strategy Comparison

StrategyKey Reagent / CatalystTypical YieldStereoselectivityAdvantagesDisadvantages
Rh-Catalyzed Synthesis [Rh(cod)OH]₂ / Chiral Ligand (e.g., SEGPHOS)Good to Excellent>95% eeHigh atom economy, catalytic, scalable, direct functionalization of pyridine core.[2][4]Requires specialized ligands and catalysts; organoboron reagents can be expensive.
Chiral Auxiliary (S)-Valinol or Phenylglycinol derivativeGood>95% d.r.Highly reliable and predictable, robust methodology, auxiliary can be recovered.[1]Stoichiometric use of the auxiliary, requires additional protection/deprotection and cleavage steps.

Conclusion

The stereoselective synthesis of this compound is a critical challenge with significant implications for pharmaceutical development. Both the modern Rh-catalyzed asymmetric synthesis and the classic chiral auxiliary-mediated approach provide effective and reliable pathways to this valuable building block in high enantiomeric purity. The choice of strategy will depend on factors such as scale, cost of reagents, and available equipment. The catalytic route offers a more modern, atom-economical, and potentially more scalable process, while the auxiliary-based method provides a robust and predictable alternative that has been validated over decades of use in organic synthesis. The protocols and workflows detailed in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic strategies.

References

  • BenchChem. (2025). Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery. BenchChem Technical Notes.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
  • Huang, Y., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
  • Wang, Z., Zhang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
  • BenchChem. (2025).
  • O'Brien, P., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]
  • BenchChem. (2025). Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem Technical Notes.
  • Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
  • Davies, H. M., & Lian, Y. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry–A European Journal, 26(19), 4236-4241. [Link]

Sources

Application Notes & Protocols: A Guide to Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a wide array of blockbuster pharmaceuticals and biologically active natural products.[1][2] Molecules such as the anticancer drug Niraparib, the anticonvulsant Tiagabine, and the antipsychotic agent Preclamol all feature this critical chiral scaffold, where the stereochemistry at the C3 position is paramount for their therapeutic efficacy.[2][3] Consequently, the development of robust, efficient, and highly stereoselective methods to access these enantioenriched structures from simple starting materials is a significant challenge and a high-priority goal for synthetic chemists.[4][5]

Among the various strategies, transition-metal catalysis, particularly with rhodium, has emerged as a powerful platform for asymmetric synthesis.[6] Rhodium catalysts, when paired with chiral ligands, can orchestrate a variety of transformations with exceptional levels of stereocontrol. This guide provides an in-depth overview of a state-of-the-art, rhodium-catalyzed asymmetric approach to 3-substituted piperidines, focusing on a highly versatile and functional-group-tolerant reductive Heck reaction.[1][4] We will delve into the strategic thinking behind the methodology, provide detailed, field-proven protocols, and present a mechanistic framework to empower researchers in their own synthetic endeavors.

Strategic Overview: Functionalizing Pyridine

Direct asymmetric functionalization of the pyridine core at the 3-position is challenging due to the electronic nature and aromaticity of the ring. Nucleophilic additions, for instance, are inherently directed to the 2-, 4-, or 6-positions.[1][4] To overcome this, a common and effective strategy involves the initial activation and partial reduction of the pyridine ring. This transforms the inert aromatic system into a more reactive dihydropyridine intermediate, which can then serve as a competent substrate in cross-coupling reactions.[2][4]

This guide focuses on a highly effective three-step sequence that leverages this principle:

  • Activation & Partial Reduction: Pyridine is converted into an activated dihydropyridine, specifically phenyl pyridine-1(2H)-carboxylate. This intermediate is stable yet poised for asymmetric functionalization.[3][7]

  • Rh-Catalyzed Asymmetric Carbometalation: The key stereochemistry-defining step. A chiral rhodium catalyst mediates a reductive Heck-type reaction between the dihydropyridine and an sp²-hybridized boronic acid, forging the C3-substituent bond with high enantioselectivity.[1][4]

  • Final Reduction & Deprotection: The resulting 3-substituted tetrahydropyridine is fully reduced and deprotected to yield the final, enantioenriched 3-substituted piperidine.[3][7]

This approach is notable for its operational simplicity, broad substrate scope, and the excellent enantioselectivity it delivers.[4][5]

G Overall Synthetic Workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine   Step 1:   Partial Reduction    Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine   Step 2:   Rh-Catalyzed Asymmetric   Reductive Heck    Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine   Step 3:   Reduction &   Deprotection   

Figure 1: A three-step strategy for the synthesis of 3-substituted piperidines.

Detailed Experimental Protocols

The following protocols are based on the highly successful methodology developed by Fletcher and coworkers.[3][4]

Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

Causality: This initial step is crucial for overcoming the aromaticity of pyridine. By converting it to a dihydropyridine derivative, we create a reactive alkene-like moiety within the ring, primed for the subsequent rhodium-catalyzed cross-coupling. The phenyl carbamate group serves as both an activating and protecting group.

Materials:

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Pyridine

  • Phenyl chloroformate

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen source.

Procedure:

  • To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in anhydrous MeOH (50 mL) at -78 °C under an argon atmosphere, add phenyl chloroformate (20 mmol, 1 equiv) dropwise over 20 minutes.[3]

  • Maintain the reaction mixture at -78 °C and stir for 3 hours.[3]

  • Quench the reaction by the slow addition of water (50 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (2 x 30 mL).[3]

  • Combine the organic layers and wash sequentially with 1 M NaOH (2 x 20 mL) and 1 M HCl (2 x 20 mL).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash chromatography on a short pad of silica gel (2% to 10% acetone/hexane gradient) to afford phenyl pyridine-1(2H)-carboxylate as a white solid. For higher purity, recrystallization from methanol can be performed.[3]

Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

Causality: This is the core of the entire synthesis, where the chiral center is established. A rhodium(I) precatalyst is combined with a chiral bisphosphine ligand (e.g., (S)-SEGPHOS) to form the active chiral catalyst. An aqueous base (CsOH) is critical for the transmetalation step of the boronic acid to the rhodium center. The reaction is performed under an inert atmosphere at an elevated temperature to ensure catalyst stability and reasonable reaction rates. The order of addition is important to allow for proper catalyst activation before introducing the substrates.

Materials:

  • [Rh(cod)OH]₂ (or a similar Rh(I) precursor)

  • (S)-SEGPHOS (or other suitable chiral bisphosphine ligand)

  • Arylboronic acid

  • Phenyl pyridine-1(2H)-carboxylate (from Protocol 1)

  • Toluene, Tetrahydrofuran (THF), Water (degassed)

  • Aqueous Cesium hydroxide (CsOH), 50 wt%

  • Schlenk tube or sealed vial, magnetic stirrer, argon/nitrogen source, oil bath.

Procedure:

  • In a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).[3]

  • Seal the vial, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add degassed toluene (0.25 mL), THF (0.25 mL), and water (0.25 mL), followed by aqueous CsOH (50 wt%, 0.180 mL, 1 mmol, 2.0 equiv).[3]

  • Stir the resulting catalyst solution at 70 °C for 10 minutes to ensure complete catalyst formation.

  • To the activated catalyst solution, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate from Protocol 1 (0.5 mmol, 1 equiv).[3]

  • Stir the reaction mixture vigorously at 70 °C for 20 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate, pass it through a short plug of silica gel, and concentrate the filtrate under reduced pressure.

  • The resulting crude 3-substituted tetrahydropyridine can be purified by flash column chromatography.

Protocol 3: Reduction and Deprotection to 3-Substituted Piperidine

Causality: The final two transformations convert the enantioenriched intermediate into the desired piperidine product. First, catalytic hydrogenation reduces the remaining double bond in the tetrahydropyridine ring. Palladium on carbon is a standard and highly effective catalyst for this transformation. Second, the carbamate protecting group is cleaved under basic conditions to liberate the free amine of the piperidine ring.

Materials:

  • 3-Substituted tetrahydropyridine (from Protocol 2)

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Aqueous Potassium hydroxide (KOH)

  • Hydrogen source (balloon or Parr hydrogenator).

Procedure:

  • Dissolve the 3-substituted tetrahydropyridine in MeOH in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas. Stir the mixture under a hydrogen atmosphere (1 atm or higher) until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with MeOH.

  • Concentrate the filtrate. To the crude product, add MeOH and an aqueous solution of KOH.

  • Stir the mixture at room temperature or with gentle heating until the carbamate deprotection is complete.[7]

  • Neutralize the mixture, extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the final 3-substituted piperidine. Further purification can be done by chromatography or distillation if necessary.

Mechanistic Insights & Data

The key rhodium-catalyzed step is proposed to proceed via a reductive Heck-type mechanism.

G Proposed Catalytic Cycle cluster_inputs Inputs RhL Rh(I)-L RhAr Ar-Rh(I)-L RhL->RhAr Oxidative Addition (ArB(OH)₂) RhComplex Alkene Coordination RhAr->RhComplex Dihydropyridine RhInt Migratory Insertion RhComplex->RhInt RhH Rh(III)-H Intermediate RhInt->RhH β-Hydride Elimination Product Product RhInt->Product Protodemetalation (H₂O) RhH->RhL Reductive Elimination (H₂O) ArBOH2 ArB(OH)₂ DHP Dihydropyridine

Figure 2: A proposed catalytic cycle for the Rh-catalyzed carbometalation.

The power of this methodology lies in its broad applicability. A wide range of arylboronic acids can be used, tolerating both electron-donating and electron-withdrawing groups, as summarized below.

EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenyl9599
24-MeO-Ph96>99
34-F-Ph9599
44-CF₃-Ph9099
53-MeO-Ph9499
62-Naphthyl92>99
72-Thienyl8598
Data sourced from Mishra et al., J. Am. Chem. Soc. 2023.[7]

Conclusion

The rhodium-catalyzed asymmetric reductive Heck reaction provides a highly efficient, enantioselective, and practical route to valuable 3-substituted piperidines from readily available pyridine. The methodology demonstrates broad functional group tolerance and consistently delivers products with excellent enantiopurity. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in drug discovery and chemical synthesis, enabling the streamlined production of these critical chiral building blocks.

References

  • Application Notes and Protocols: Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives - Benchchem.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Synopsis of: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. ACS Publications.
  • Song, Z., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • Weiss, U. T., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 14(15), 3842–3845.
  • Richardson, P. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts.
  • Jerphagnon, T., et al. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Asymmetric Catalysis. Wiley-VCH.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Patureau, F. W., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532.
  • Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-577.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Patureau, F. W., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts, 19(08), 855.
  • Chiral Diene Ligands for Asymmetric Transformations. Sigma-Aldrich.
  • Ye, B., & Cramer, N. (2015). Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C-H Functionalizations. Accounts of chemical research, 48(5), 1308–1318.
  • Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(4), 1438-1452.
  • Wilson, C. V., et al. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(5), 1746–1749.
  • Haydl, A. M., Xu, K., & Breit, B. (2015). Rhodium-catalyzed chemo-, regio-, and enantioselective addition of 2-pyridones to terminal allenes. Angewandte Chemie International Edition, 54(44), 13149-13153.

Sources

Strategic Application of Protecting Groups in the Synthesis of 3-Piperidin-3-ylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Piperidin-3-ylpropan-1-ol and the Necessity for Controlled Synthesis

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within a piperidine ring and a primary alcohol on a propyl chain, allows for diverse chemical modifications, making it a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of two nucleophilic centers—the piperidine nitrogen and the primary alcohol—necessitates a carefully designed synthetic strategy to achieve selective functionalization and avoid unwanted side reactions. This technical guide provides an in-depth exploration of protecting group strategies for the efficient and controlled synthesis of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The core challenge in the multi-step synthesis of molecules like this compound lies in the selective manipulation of its functional groups. Protecting groups serve as temporary masks, rendering a functional group inert to specific reaction conditions while transformations are carried out elsewhere in the molecule.[1] An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functionalities.[1] This guide will delve into the strategic application of N-protection for the piperidine ring and O-protection for the primary alcohol, with a focus on orthogonal strategies that allow for the independent deprotection of each group.[2][3]

N-Protecting Group Strategies for the Piperidine Ring

The secondary amine of the piperidine ring is both nucleophilic and basic, necessitating protection to prevent its interference in reactions targeting the hydroxyl group or other electrophilic centers. The choice of the N-protecting group is critical and depends on the overall synthetic plan, including the reaction conditions to be employed in subsequent steps.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[4][5]

Rationale for Use: The Boc group is ideal for syntheses that involve base-catalyzed reactions, organometallic reagents, and nucleophilic additions. Its deprotection with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically clean and high-yielding.[4][6]

Experimental Protocol: N-Boc Protection of Piperidine

  • Materials: Piperidine precursor, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (Et₃N) or sodium hydroxide (NaOH)), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture).

  • Procedure:

    • Dissolve the piperidine precursor (1.0 equiv) in the chosen solvent.

    • Add the base (1.1-1.5 equiv).

    • To the stirred solution, add Boc₂O (1.1 equiv) portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the N-Boc protected piperidine by flash column chromatography if necessary.

Experimental Protocol: N-Boc Deprotection

  • Materials: N-Boc protected piperidine, a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in a solvent like dioxane or methanol).

  • Procedure:

    • Dissolve the N-Boc protected compound in a suitable solvent (e.g., dichloromethane).

    • Add the strong acid (typically a 20-50% solution in the solvent) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).[7]

    • Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the deprotected amine with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Benzyloxycarbonyl (Cbz or Z) Protection

The Cbz group is another widely used protecting group for amines, known for its stability under both acidic and basic conditions.[8][9] Its removal is typically achieved by catalytic hydrogenolysis, a mild and highly selective method.[10][11]

Rationale for Use: The Cbz group is particularly advantageous when the synthetic route involves acidic conditions that would cleave a Boc group. Its removal by hydrogenolysis is orthogonal to many other protecting groups, including silyl ethers and Boc groups.[9][10]

Experimental Protocol: N-Cbz Protection of Piperidine

  • Materials: Piperidine precursor, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium carbonate or triethylamine), and a solvent (e.g., a mixture of water and an organic solvent like dioxane or THF).

  • Procedure:

    • Dissolve the piperidine precursor in the chosen solvent system.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the solution.

    • Slowly add Cbz-Cl (1.1 equiv) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify the N-Cbz protected piperidine by chromatography or recrystallization.

Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)

  • Materials: N-Cbz protected piperidine, a palladium catalyst (e.g., 10% Pd/C), a hydrogen source (hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol, ethanol, or ethyl acetate).[10]

  • Procedure:

    • Dissolve the N-Cbz protected compound in the chosen solvent.

    • Carefully add the Pd/C catalyst (typically 5-10 mol%).

    • If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).

    • If using transfer hydrogenolysis, add the hydrogen donor (e.g., ammonium formate, 3-5 equiv).[12]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate to obtain the deprotected amine.

O-Protecting Group Strategies for the Primary Alcohol

The primary alcohol in this compound is susceptible to oxidation and can act as a nucleophile. Protection is often necessary before performing reactions on the piperidine ring or other parts of the molecule.

tert-Butyldimethylsilyl (TBDMS or TBS) Ether Protection

Silyl ethers, particularly TBDMS ethers, are widely used for the protection of alcohols due to their ease of formation, stability under a broad range of conditions, and selective removal.[13]

Rationale for Use: TBDMS ethers are stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents. They are typically cleaved with fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or under acidic conditions.[14][15] This allows for orthogonal deprotection in the presence of N-Cbz groups.

Experimental Protocol: O-TBDMS Protection of the Alcohol

  • Materials: The alcohol substrate, tert-butyldimethylsilyl chloride (TBDMSCl), a base (e.g., imidazole or triethylamine), and a solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) and imidazole (2.0-2.5 equiv) in the chosen solvent.

    • Add TBDMSCl (1.1-1.2 equiv) to the solution.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous work-up to remove the imidazole hydrochloride.

    • Extract the product with an organic solvent, dry the organic layer, filter, and concentrate.

    • Purify the TBDMS ether by flash chromatography.

Experimental Protocol: O-TBDMS Deprotection

  • Materials: TBDMS protected alcohol, a fluoride source (e.g., tetrabutylammonium fluoride (TBAF) solution in THF) or an acid (e.g., acetic acid or HCl).

  • Procedure (using TBAF):

    • Dissolve the TBDMS ether in THF.

    • Add a 1M solution of TBAF in THF (1.1-1.5 equiv).

    • Stir at room temperature and monitor the reaction by TLC.

    • Once complete, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, filter, and concentrate to yield the deprotected alcohol.

Benzyl (Bn) Ether Protection

Benzyl ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.[16][17]

Rationale for Use: Benzyl ethers are particularly useful when strong acidic or basic conditions are required in subsequent synthetic steps. Their removal via catalytic hydrogenolysis is orthogonal to acid-labile groups like Boc and base-labile groups.[18][19]

Experimental Protocol: O-Benzyl Protection of the Alcohol

  • Materials: The alcohol substrate, a strong base (e.g., sodium hydride (NaH)), benzyl bromide (BnBr) or benzyl chloride (BnCl), and an anhydrous aprotic solvent (e.g., THF or DMF).[20]

  • Procedure (Williamson Ether Synthesis):

    • To a stirred suspension of NaH (1.2 equiv) in the anhydrous solvent at 0 °C, add a solution of the alcohol (1.0 equiv) in the same solvent dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

    • Add BnBr (1.2 equiv) dropwise at 0 °C.

    • Stir the reaction at room temperature overnight or until completion as indicated by TLC.

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, filter, and concentrate.

    • Purify the benzyl ether by flash chromatography.

Experimental Protocol: O-Benzyl Deprotection (Hydrogenolysis)

  • Materials: Benzyl protected alcohol, a palladium catalyst (e.g., 10% Pd/C), a hydrogen source (hydrogen gas or a transfer hydrogenation reagent), and a solvent (e.g., methanol, ethanol).[21][22]

  • Procedure:

    • Dissolve the benzyl ether in the chosen solvent.

    • Add the Pd/C catalyst.

    • Subject the mixture to hydrogenolysis as described for N-Cbz deprotection.

    • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the deprotected alcohol.

Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized through orthogonal strategies, which permit the selective removal of one protecting group in the presence of another.[2][23] This is paramount for the synthesis of this compound, where independent manipulation of the amine and alcohol functionalities is required.

Example of an Orthogonal Strategy:

A common and effective orthogonal approach for this compound involves the use of an N-Boc group and an O-benzyl group.

  • The N-Boc group is stable to the basic conditions of O-benzylation and the hydrogenolysis conditions for O-benzyl deprotection.

  • The O-benzyl group is stable to the acidic conditions required for N-Boc deprotection.

This allows for the following selective transformations:

  • Selective deprotection of the nitrogen: Treatment with an acid like TFA will remove the Boc group, leaving the benzyl ether intact.

  • Selective deprotection of the oxygen: Catalytic hydrogenolysis will cleave the benzyl ether, leaving the Boc group untouched.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality
N-Boc Boc₂O, base (Et₃N, NaOH)Strong acid (TFA, HCl)[4][6]Stable to base, nucleophiles, hydrogenolysisOrthogonal to Cbz, Benzyl, TBDMS (under non-acidic conditions)
N-Cbz Cbz-Cl, base (Na₂CO₃, Et₃N)Catalytic hydrogenolysis (H₂, Pd/C)[10][11]Stable to acid, baseOrthogonal to Boc, TBDMS
O-TBDMS TBDMSCl, imidazoleFluoride source (TBAF), acid[14][15]Stable to base, organometallicsOrthogonal to Cbz, Benzyl
O-Benzyl NaH, BnBrCatalytic hydrogenolysis (H₂, Pd/C)[18][19]Stable to acid, baseOrthogonal to Boc, TBDMS (under non-fluoride conditions)

Experimental Workflows and Visualization

The following diagrams, generated using Graphviz, illustrate the logical flow of orthogonal protecting group strategies in the synthesis of this compound.

orthogonal_synthesis cluster_n_protection N-Protection cluster_o_protection O-Protection cluster_deprotection Orthogonal Deprotection Start 3-Piperidinylpropanol N_Protected N-Protected Intermediate Start->N_Protected e.g., Boc₂O or Cbz-Cl O_Protected N,O-Diprotected Intermediate N_Protected->O_Protected e.g., BnBr or TBDMSCl N_Deprotected O-Protected Final Intermediate O_Protected->N_Deprotected Selective N-Deprotection O_Deprotected N-Protected Final Intermediate O_Protected->O_Deprotected Selective O-Deprotection Final_Product This compound N_Deprotected->Final_Product O-Deprotection O_Deprotected->Final_Product N-Deprotection

Caption: Orthogonal synthesis workflow for this compound.

deprotection_logic cluster_acid Acidic Conditions (e.g., TFA) cluster_hydrogenolysis Hydrogenolysis (H₂, Pd/C) Start N-Boc, O-Bn Protected Intermediate Acid_Result Result: N-Deprotection O-Bn remains intact Start->Acid_Result Hydro_Result Result: O-Deprotection N-Boc remains intact Start->Hydro_Result

Sources

Protocol for N-Boc protection of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Boc Protection of 3-Piperidin-3-ylpropan-1-ol

Authored by: A Senior Application Scientist

This document provides a comprehensive protocol for the N-tert-butoxycarbonyl (Boc) protection of the secondary amine in this compound. This transformation is a foundational step in synthetic organic chemistry, particularly in drug discovery and development, where the piperidine moiety is a prevalent scaffold. The Boc group is widely employed due to its stability across a range of chemical conditions and its straightforward removal under acidic conditions, offering a robust strategy for multi-step syntheses.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights to ensure a successful and reproducible outcome.

Principle and Reaction Mechanism

The N-Boc protection of this compound is achieved through the reaction of the nucleophilic secondary amine of the piperidine ring with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4]

  • Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion.

  • Proton Transfer: The resulting protonated carbamate is deprotonated. In the absence of an external base, the tert-butyl carbonate anion acts as a base.[3]

  • Byproduct Decomposition: The unstable tert-butyl carbonic acid byproduct readily decomposes into carbon dioxide (CO₂) gas and tert-butanol.[3]

A base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃), is commonly added to the reaction to neutralize the acid generated, which can prevent unwanted side reactions and drive the reaction to completion.[5]

Reaction Scheme:

ReactionMechanism sub This compound reaction Nucleophilic Acyl Substitution sub->reaction boc Boc Anhydride (Boc₂O) boc->reaction prod N-Boc Protected Product byprod t-Butanol + CO₂ start Reactants reaction->prod Main Product reaction->byprod Byproducts products Products

Caption: Overall N-Boc protection reaction scheme.

Materials and Equipment

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Equivalents
This compoundC₈H₁₇NO143.231.43 g1.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.51 g1.1 - 1.2
Triethylamine (TEA)C₆H₁₅N101.191.67 mL1.2
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mL-
Saturated aq. NH₄Cl SolutionNH₄Cl53.49~20 mL-
Brine (Saturated aq. NaCl)NaCl58.44~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica Gel (for chromatography)SiO₂60.08As needed-
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC chamber and visualization tools (UV lamp, staining solution)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust reagent quantities proportionally for different scales.

Sources

Application Note: Strategic Incorporation of 3-Piperidin-3-ylpropan-1-ol into PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Targeted Protein Degradation

Introduction: The Linker as a Critical Determinant of PROTAC® Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of specific proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands provide specificity, the linker is a crucial component that significantly influences the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][3] The linker's length, rigidity, and chemical composition are key to forming a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2][4]

This guide focuses on the strategic incorporation of the 3-piperidin-3-ylpropan-1-ol moiety into PROTAC® linkers. This building block offers a unique set of properties that can address common challenges in PROTAC® development, such as poor solubility and suboptimal conformational control.

Rationale for Incorporating this compound

The use of saturated heterocycles like piperidine in PROTAC® linkers has gained traction as a strategy to improve upon traditional flexible alkyl and polyethylene glycol (PEG) linkers.[5][] The this compound scaffold, in particular, provides several distinct advantages:

  • Conformational Rigidity and Pre-organization: The piperidine ring introduces a degree of rigidity to the linker, which can pre-organize the PROTAC® into a conformation favorable for ternary complex formation.[1][7] This reduces the entropic penalty of binding and can lead to enhanced potency.[7]

  • Improved Physicochemical Properties: Saturated heterocycles can improve the physicochemical properties of PROTACs, which often have high molecular weights and fall outside of traditional "rule of five" parameters.[1] The hydroxyl and amine functionalities of this compound can enhance solubility, a critical factor for both in vitro assays and in vivo bioavailability.[3][4]

  • Enhanced Metabolic Stability: The incorporation of rigid cyclic structures can improve metabolic stability compared to more flexible linkers, leading to better pharmacokinetic profiles.[1][8]

  • Vectorial Control: The defined substitution pattern of the piperidine ring allows for precise control over the exit vectors of the linker, influencing the relative orientation of the POI and E3 ligase within the ternary complex.

Synthetic Protocol: Incorporation of this compound

The following is a generalized, multi-step protocol for incorporating a this compound-derived linker into a PROTAC®. This modular approach allows for the sequential coupling of the warhead (POI ligand) and the E3 ligase ligand.

Materials:
  • 3-(Piperidin-3-yl)propan-1-ol (or a suitable N-protected derivative)

  • Warhead with a suitable functional group for coupling (e.g., carboxylic acid or amine)

  • E3 Ligase Ligand with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous Na₂SO₄, preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Synthetic Workflow Diagram:

Caption: Modular synthesis of a PROTAC® with a this compound linker.

Step-by-Step Procedure:

Protocol 1: Synthesis of the Warhead-Linker Intermediate

  • Coupling Reaction: Dissolve the N-protected this compound derivative and the warhead (assuming it has a carboxylic acid) in anhydrous DMF.

  • Add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Workup: Once complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Protocol 2: N-Deprotection

  • Dissolve the N-Boc protected intermediate from Protocol 1 in DCM.

  • Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.[2]

  • Monitor the reaction by LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.[2]

Protocol 3: Final PROTAC® Assembly

  • Dissolve the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq to neutralize the TFA salt and catalyze the reaction).[2]

  • Add the deprotected amine salt intermediate from Protocol 2.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification and Characterization: Purify the final crude PROTAC® molecule by preparative reverse-phase HPLC to achieve >95% purity.[2] Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).[2]

Biological Evaluation of the Synthesized PROTAC®

After successful synthesis and purification, the biological activity of the PROTAC® must be thoroughly evaluated.

PROTAC® Mechanism of Action Diagram:

cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC® POI->PROTAC binds to Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds to Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC®-mediated protein degradation workflow.

Protocol 4: Target Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Seed a relevant cell line and allow cells to adhere. Treat with a dose-response of the PROTAC® (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Western Blotting: Separate normalized protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the POI. A loading control (e.g., GAPDH) must also be probed.[9]

  • Analysis: Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.

Quantitative Data Presentation: DC₅₀ and Dₘₐₓ

The potency and efficacy of a PROTAC® are quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). This data is derived from the Western blot results and plotted on a dose-response curve.

Parameter Description Significance
DC₅₀ The concentration of PROTAC® that induces 50% degradation of the target protein.A measure of the PROTAC's potency.
Dₘₐₓ The maximum percentage of protein degradation achieved.A measure of the PROTAC's efficacy.

Conclusion and Future Outlook

The incorporation of this compound into PROTAC® linkers is a valuable strategy for enhancing their drug-like properties. The rigidity and polarity offered by this scaffold can lead to improved potency, solubility, and metabolic stability.[1][10] The synthetic protocols outlined provide a robust framework for the rational design and assembly of these next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the sophisticated design of linkers using such building blocks will be paramount to developing clinically successful therapeutics.

References

Please note that the availability of the following links may have changed since the time of this writing.

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020; 1(5): 273–312.
  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022; 12: 24707-24714.
  • PubChem. This compound.
  • Diamanti, E., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022; 12: 24707-24714.
  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv. 2022; 12: 24707-24714.
  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020; 1: 273-312.
  • ResearchGate. Classification of most common linkers used in PROTAC design based on...
  • Chemical Synthesis Database. 3-piperidin-3-yl-propan-1-ol.
  • Amerigo Scientific. This compound.
  • YouTube. Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C).

Sources

Harnessing Click Chemistry for Novel Probe Development: Applications of 3-Piperidin-3-ylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern drug discovery and chemical biology, the principles of modularity and efficiency are paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, embodies this philosophy by offering a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as indispensable tools for covalently linking molecules in complex biological systems.[2][3] These reactions are bioorthogonal, meaning they proceed without interfering with native biochemical processes, making them ideal for applications ranging from bioconjugation to in vivo imaging.[3][4]

Concurrently, the piperidine ring stands as a "privileged scaffold" in medicinal chemistry, a structural motif present in a vast number of FDA-approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS).[5] Its conformational flexibility and basic nitrogen atom allow for precise interactions with biological targets, influencing a molecule's pharmacokinetic and pharmacodynamic properties.

This technical guide introduces novel applications at the intersection of these two powerful technologies. We present detailed protocols for the synthesis and application of new clickable derivatives of 3-Piperidin-3-ylpropan-1-ol. By functionalizing this piperidine-based scaffold with either an azide or an alkyne "handle," we unlock its potential for use as a versatile probe in cutting-edge research areas such as targeted cancer cell imaging and activity-based protein profiling (ABPP) for neurological targets.

PART I: Synthesis of Clickable this compound Probes

To utilize this compound in click chemistry, it must first be derivatized to contain either a terminal alkyne or an azide. The secondary amine of the piperidine ring is nucleophilic and may interfere with subsequent reactions, necessitating a protection-deprotection strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[2][6]

Synthetic Scheme Overview

The overall synthetic strategy involves three main stages:

  • Protection: The piperidine nitrogen of the starting material is protected with a Boc group.

  • Functionalization: The terminal hydroxyl group of the protected intermediate is converted into either an azide or an alkyne.

  • Deprotection: The Boc group is removed to yield the final, clickable piperidine derivative.

G cluster_0 Synthesis of Azide Derivative (Probe 1) cluster_1 Synthesis of Alkyne Derivative (Probe 2) Start_A This compound Step1_A Boc Protection ((Boc)₂O, TEA, DCM) Start_A->Step1_A Intermediate_A Boc-Protected Intermediate Step1_A->Intermediate_A Step2_A Azidation (Appel Reaction) (PPh₃, I₂, Imidazole, NaN₃, DMSO) Intermediate_A->Step2_A Protected_Probe_A Boc-Protected Azide Probe Step2_A->Protected_Probe_A Step3_A Deprotection (TFA, DCM) Protected_Probe_A->Step3_A Final_Probe_A Probe 1: 3-(3-(3-Azidopropyl)piperidin-1-yl)propan-1-ol Step3_A->Final_Probe_A Start_B This compound Step1_B Boc Protection ((Boc)₂O, TEA, DCM) Start_B->Step1_B Intermediate_B Boc-Protected Intermediate Step1_B->Intermediate_B Step2_B Alkynylation (Williamson Ether Synthesis) (NaH, Propargyl Bromide, THF) Intermediate_B->Step2_B Protected_Probe_B Boc-Protected Alkyne Probe Step2_B->Protected_Probe_B Step3_B Deprotection (4M HCl in Dioxane) Protected_Probe_B->Step3_B Final_Probe_B Probe 2: 3-(3-(3-(Prop-2-yn-1-yloxy)propyl)piperidin-1-yl)propan-1-ol Step3_B->Final_Probe_B

Caption: Proposed synthetic pathways for clickable piperidine probes.

Experimental Protocols: Synthesis

This protocol details the protection of the secondary amine of the piperidine ring.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0143.231.0 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.251.67 g
Triethylamine (TEA)1.2101.190.85 mL
Dichloromethane (DCM)-84.9335 mL

Procedure:

  • Dissolve this compound (1.0 g, 6.98 mmol) in DCM (35 mL).

  • Add triethylamine (1.17 mL, 8.38 mmol).

  • To this solution, add a solution of (Boc)₂O (1.67 g, 7.68 mmol) in DCM dropwise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

This protocol converts the hydroxyl group of the Boc-protected intermediate to an azide.

ReagentMolar Eq.MW ( g/mol )Amount
Boc-Protected Intermediate1.0243.351.0 g
Triphenylphosphine (PPh₃)1.2262.291.29 g
Iodine (I₂)1.2253.811.25 g
Imidazole1.268.080.33 g
Sodium Azide (NaN₃)4.065.011.07 g
Dimethyl sulfoxide (DMSO)-78.1310 mL

Procedure:

  • In a mortar, thoroughly grind triphenylphosphine (1.29 g, 4.92 mmol), iodine (1.25 g, 4.92 mmol), and imidazole (0.33 g, 4.92 mmol) for 10 minutes to form a paste.[7]

  • Add the Boc-Protected Intermediate (1.0 g, 4.11 mmol) to the paste and continue grinding for another 5 minutes.

  • Transfer the mixture to a round-bottom flask.

  • Add a solution of sodium azide (1.07 g, 16.44 mmol) in DMSO (10 mL) and stir for 1 hour at room temperature.[8]

  • Upon reaction completion (monitored by TLC), add an ice-cooled solution of sodium thiosulfate and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude Boc-protected azide is then deprotected by dissolving in DCM and adding Trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C, followed by stirring at room temperature for 2 hours.[9]

  • After acidic work-up and neutralization, the final product Probe 1 is purified by column chromatography.

This protocol introduces a terminal alkyne via Williamson ether synthesis.

ReagentMolar Eq.MW ( g/mol )Amount
Boc-Protected Intermediate1.0243.351.0 g
Sodium Hydride (NaH, 60% dispersion)1.524.000.25 g
Propargyl Bromide (80% in toluene)2.0118.960.92 mL
Anhydrous Tetrahydrofuran (THF)-72.1120 mL

Procedure:

  • Dissolve the Boc-Protected Intermediate (1.0 g, 4.11 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (0.25 g, 6.17 mmol) portion-wise. Stir for 30 minutes.[10]

  • Add propargyl bromide (0.92 mL, 8.22 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude Boc-protected alkyne is then deprotected by dissolving in 4M HCl in 1,4-dioxane and stirring at room temperature for 2 hours.[2]

  • The solvent is removed under reduced pressure, and the resulting hydrochloride salt can be converted to the free base (Probe 2 ) by neutralization and extraction, followed by purification.

PART II: Application Protocols

The synthesized clickable piperidine derivatives can be employed as versatile probes in various biological applications. Their core structure is relevant for CNS targets, and the click handle allows for conjugation to reporter molecules (e.g., fluorophores, biotin) for visualization and enrichment.

Application 1: Live-Cell Imaging of Cancer Cells via SPAAC

Objective: To visualize the uptake and localization of the piperidine scaffold in live cancer cells. This is based on the principle that many anticancer drugs contain piperidine moieties.[11] We will use the azide-functionalized Probe 1 and a commercially available DBCO-fluorophore in a copper-free SPAAC reaction, which is ideal for live-cell applications due to its biocompatibility.[3][4]

G cluster_0 Live-Cell Imaging Workflow Step1 Incubate live cancer cells with Probe 1 (Azide) Step2 Wash to remove excess Probe 1 Step1->Step2 Step3 Add DBCO-Fluorophore Step2->Step3 Step4 Incubate for SPAAC reaction Step3->Step4 Step5 Wash to remove unbound fluorophore Step4->Step5 Step6 Image cells via fluorescence microscopy Step5->Step6 G cluster_0 ABPP Workflow for Target ID Step1 Incubate neuronal cell lysate with Probe 2 (Alkyne) Step2 Perform CuAAC 'Click' Reaction with Azide-Biotin Tag Step1->Step2 Step3 Separate proteins by SDS-PAGE Step2->Step3 Step5 Enrich biotinylated proteins using Streptavidin beads Step2->Step5 Step4 Visualize biotinylated proteins (In-gel fluorescence or Western Blot) Step3->Step4 Step6 On-bead digestion (Trypsin) Step5->Step6 Step7 Identify proteins by LC-MS/MS Step6->Step7

Caption: ABPP workflow for identifying protein targets of Probe 2.

Reagent/MaterialConcentration/Details
Neuronal cell lysate (e.g., from SH-SY5Y cells)1-2 mg/mL protein concentration
Probe 2 (Alkyne derivative)10 mM stock in DMSO
Azide-PEG3-Biotin10 mM stock in DMSO
Copper(II) Sulfate (CuSO₄)50 mM stock in water
THPTA Ligand50 mM stock in water
Sodium Ascorbate100 mM stock in water (freshly prepared)
Streptavidin-agarose beadsSlurry in PBS

Procedure:

  • Labeling: Dilute 50 µL of neuronal lysate (1 mg/mL) with 49 µL of PBS. Add 1 µL of Probe 2 stock solution (final concentration: 100 µM). Incubate for 1 hour at 37°C.

  • CuAAC Reaction: Prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio. To the labeled lysate, add the following in order: 2.5 µL Azide-PEG3-Biotin (final: 50 µM), the CuSO₄/THPTA premix (final: 1 mM Cu²⁺), and 5 µL of freshly prepared sodium ascorbate (final: 5 mM). [12][13]3. Incubate the click reaction for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

  • Wash the beads extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.

  • Proteomics Analysis: Perform on-bead tryptic digestion of the captured proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by Probe 2 .

Expected Outcome: A list of candidate protein targets for the this compound scaffold will be generated. These potential targets can then be validated through subsequent biochemical and cellular assays.

Conclusion and Future Outlook

The convergence of the privileged piperidine scaffold with the efficiency of click chemistry opens up exciting new avenues for chemical biology and drug discovery. The clickable this compound derivatives described herein are versatile tools that can be readily synthesized and applied to complex biological questions. The protocols provided serve as a robust starting point for researchers aiming to visualize the cellular fate of piperidine-containing small molecules or to identify their molecular targets in an unbiased manner. Future work could involve expanding the library of these derivatives, conjugating them to therapeutic payloads for targeted delivery, or employing them in more advanced in vivo imaging modalities.

References

  • BenchChem. (2025). Application Notes and Protocols: Conditions for Boc Deprotection of Piperidine Derivatives.
  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
  • Frontiers in Pharmacology. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development.
  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • BenchChem. (2025). Revolutionizing Live Cell Imaging with DBCO-PEG6-amine: A Detailed Guide.
  • RSC Advances. (2025). Signature of click chemistry in advanced techniques for cancer therapeutics.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • RSC Publishing. (2017). Activity-based protein profiling: A graphical review.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols.
  • ACS Publications. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • NIH. (2015). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides.
  • BenchChem. (2025). Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.
  • Organic Letters. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation.
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for 4-Amino-1-benzylpiperidine.
  • NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • BenchChem. (2025). An In-depth Technical Guide to (S)-3-Boc-aminopiperidine: Properties and Experimental Protocols.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ResearchGate. (2012). ChemInform Abstract: A Practical One-Pot Synthesis of Azides Directly from Alcohols.
  • Vector Labs. (n.d.). Copper-Free Click Chemistry (SPAAC).
  • ResearchGate. (n.d.). 2.3 CuAAC in Protein Conjugation.
  • Interchim. (n.d.). DBCO reagents for « Click Chemistry ».
  • BroadPharm. (2022). DBCO Azide Ligation Protocol.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
  • Semantic Scholar. (2012). A practical one-pot synthesis of azides directly from alcohols.
  • Sigma-Aldrich. (n.d.). Piperidine derivative with boc protection.
  • Wikipedia. (2017). Appel Reaction.
  • ResearchGate. (2016). What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?
  • Sigma-Aldrich. (n.d.). Boc-protected piperidine.
  • Reddit. (2020). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide.
  • Reddit. (n.d.). Help finiding procedure for williamson ether synthesis....
  • YouTube. (2018). Williamson Ether Synthesis.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Wikipedia. (n.d.). Protecting group.
  • Wordpress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • PubMed. (2019). Recent applications of click chemistry in drug discovery.
  • PharmaTutor. (2011). Click chemistry - A New Approach for Drug Discovery.
  • Slideshare. (n.d.). Applications of click chemistry in drug discovery.
  • NIH. (n.d.). Click Chemistry in Peptide-Based Drug Design.
  • ResearchGate. (2019). Recent applications of click chemistry in drug discovery.

Sources

Application Note: Comprehensive Analytical Characterization of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Piperidin-3-ylpropan-1-ol (CAS No. 25175-58-0) is a heterocyclic compound featuring a piperidine ring substituted with a propanol group.[1][2] As a bifunctional molecule containing both a secondary amine and a primary alcohol, it serves as a versatile building block in medicinal chemistry and drug development. The precise characterization of such molecules is paramount to ensure their identity, purity, and stability, which are critical quality attributes impacting the safety and efficacy of final active pharmaceutical ingredients (APIs).[3][4]

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind the selection of each technique and the interpretation of the resulting data. The protocols described herein are designed to form a self-validating analytical workflow, ensuring high confidence in the material's quality. This integrated approach combines spectroscopic and chromatographic methods to create a complete profile of the molecule.

Physicochemical Properties Summary
PropertyValueReference
Chemical Structure Chemical structure of this compound[2]
CAS Number 25175-58-0[1][2]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Hydrogen Bond Donors 2 (from -OH and -NH)[1]
Hydrogen Bond Acceptors 2 (from O and N)[1]
Form Solid

Section 1: Structural Elucidation and Identification

The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides orthogonal data points to definitively establish the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is necessary to assign every proton and carbon signal unambiguously, confirming the substitution pattern and the integrity of both the piperidine and propanol moieties.[5]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HMBC HMBC H1_NMR->HMBC Long-Range C-H Correlation C13_NMR ¹³C NMR HSQC HSQC C13_NMR->HSQC Direct C-H Correlation C13_NMR->HMBC Long-Range C-H Correlation Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for NMR-based structural elucidation.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[5] The choice of solvent is critical; D₂O can be used to exchange the labile -OH and -NH protons, causing their signals to disappear, which aids in their identification.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Key regions include the aliphatic signals of the piperidine ring and the propanol chain.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to establish proton-proton coupling networks within the piperidine ring and along the propanol side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the propanol side chain to the correct position (C3) on the piperidine ring.

Expected ¹H and ¹³C NMR Chemical Shift Regions
Assignment Expected Chemical Shift (δ, ppm)
-CH₂-OH (Propanol)¹H: ~3.5-3.7 (t); ¹³C: ~60-65
-CH₂-CH₂-OH (Propanol)¹H: ~1.5-1.7 (m); ¹³C: ~30-35
Piperidinyl-CH₂- (Propanol)¹H: ~1.3-1.5 (m); ¹³C: ~35-40
Piperidine Ring Protons/Carbons¹H: ~1.2-3.2 (m); ¹³C: ~25-55
-NH and -OH Protons¹H: Broad, variable signals (can be confirmed by D₂O exchange)
Mass Spectrometry (MS)

Expertise & Rationale: MS is an essential technique for confirming the molecular weight of the analyte. The basic nitrogen in the piperidine ring makes this compound highly amenable to soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, which typically yields the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide an exact mass, which further confirms the elemental composition.

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.[5]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via an LC system.

    • Acquire data in positive ion mode.

    • Perform a full scan MS to identify the [M+H]⁺ ion.

    • Expected Result: For C₈H₁₇NO (MW: 143.23), the primary ion observed should be [M+H]⁺ at m/z 144.14. An HRMS measurement should confirm this mass to within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H group of the alcohol, the N-H group of the secondary amine, and the C-H bonds of the aliphatic structure.[6]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr (potassium bromide) pellet.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000–400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Alcohol O-HStretching, H-bonded3200 - 3600 (Broad)
Amine N-HStretching3100 - 3400 (Narrow)[6]
Aliphatic C-HStretching2850 - 2960[6]
Amine C-NStretching1020 - 1250
Alcohol C-OStretching1000 - 1260

Section 2: Purity Determination and Impurity Profiling

Assessing the purity of an API is a critical component of its characterization. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose, capable of separating the main compound from process-related impurities and degradation products.[3][7]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A significant challenge in the HPLC analysis of this compound is its lack of a UV chromophore, rendering it nearly invisible to standard UV detectors.[3] To overcome this, a pre-column derivatization strategy is employed to attach a UV-active tag to the molecule. The secondary amine of the piperidine ring is an ideal target for derivatization with an agent like benzoyl chloride, which introduces a strongly UV-absorbing benzoyl group.[8] This approach allows for sensitive and accurate quantification using standard RP-HPLC-UV systems.

HPLC_Workflow Sample This compound (No UV Chromophore) Deriv Derivatization Reaction (e.g., with Benzoyl Chloride) Sample->Deriv Deriv_Sample Benzoylated Analyte (UV-Active) Deriv->Deriv_Sample HPLC RP-HPLC-UV Analysis Deriv_Sample->HPLC Data Chromatogram: Purity Assessment & Quantification HPLC->Data

Caption: HPLC workflow including mandatory pre-column derivatization.[3][8]

Protocol 2.1.1: Pre-Column Derivatization with Benzoyl Chloride

This protocol is adapted from a method for a structurally similar compound, 3-aminopiperidine.[8]

  • Solution Preparation:

    • Sample Solution: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Base Solution: Prepare a 1 M sodium bicarbonate (NaHCO₃) solution in water.

    • Derivatizing Agent: Prepare a 1% (v/v) solution of benzoyl chloride in acetonitrile.

  • Reaction:

    • In a suitable vial, mix 1.0 mL of the sample solution with 1.0 mL of the 1 M NaHCO₃ solution.

    • While vortexing, add 0.5 mL of the 1% benzoyl chloride solution.

    • Continue to vortex for 5 minutes at room temperature to complete the reaction.

    • Quench the reaction by adding 1.0 mL of 1 M HCl.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2.1.2: RP-HPLC Analysis of Derivatized Sample

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions: The following provides a robust starting point for method development.[3][9]

ParameterRecommended ConditionRationale
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for hydrophobic derivatives.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier improves peak shape and controls ionization.[5]
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Start at 30% B, ramp to 90% B over 20 min, hold 5 minEnsures elution of the derivatized product and any related impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection λ 230 nmWavelength for optimal absorbance of the benzoyl group.[10]
Injection Vol. 10 µLStandard injection volume.
  • Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][9]

Section 3: Physicochemical Characterization

Beyond structure and purity, understanding the material's physical properties is crucial for handling, formulation, and stability assessment.

Thermal Analysis (TGA/DSC)

Expertise & Rationale:

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[11]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and identify other thermal transitions.[11]

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • TGA/DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature (~25 °C) to a suitable upper limit (e.g., 600 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Expected Data: The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the solid. The TGA curve will show a stable baseline until the onset of thermal decomposition, indicated by a sharp loss of mass.

Elemental Analysis (EA)

Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique serves as a fundamental, quantitative check of purity and confirms that the empirical formula aligns with the proposed molecular formula (C₈H₁₇NO).

Protocol: CHN Analysis

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Comparison: The experimental %C, %H, and %N values are compared against the theoretical values.

ElementTheoretical Mass % for C₈H₁₇NO
Carbon (C)67.08%
Hydrogen (H)11.96%
Nitrogen (N)9.78%
Oxygen (O)11.17% (by difference)

Integrated Analytical Workflow Summary

The complete characterization of this compound requires the logical integration of multiple analytical techniques. Each method provides a unique and complementary piece of information, culminating in a comprehensive quality profile of the material.

Summary_Workflow cluster_ID Identity & Structure cluster_Purity Purity & Impurities cluster_Physical Physical Properties API This compound (API Sample) NMR NMR (¹H, ¹³C, 2D) API->NMR Confirms Structure MS Mass Spec (HRMS) API->MS Confirms Structure FTIR FTIR API->FTIR Confirms Structure HPLC HPLC-UV (with Derivatization) API->HPLC Determines Purity EA Elemental Analysis (%C, %H, %N) API->EA Determines Purity TGA_DSC TGA / DSC API->TGA_DSC Assesses Properties Report Certificate of Analysis (Complete Characterization) NMR->Report MS->Report FTIR->Report HPLC->Report EA->Report TGA_DSC->Report

Caption: Integrated workflow for the complete characterization of an API.

References

  • BenchChem. (2025).
  • Guidechem. (n.d.). 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki.
  • BenchChem. (2025).
  • ResearchGate. (2014). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Indian Journal of Science and Technology. (n.d.).
  • BenchChem. (2025).
  • METTLER TOLEDO. (n.d.). TGA/DSC 3+.
  • Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique.

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification of 3-Piperidin-3-ylpropan-1-ol: A Multi-Modal Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The purification of 3-Piperidin-3-ylpropan-1-ol, a polar basic compound, presents unique challenges in preparative and analytical chromatography. Its structure, containing a secondary amine within a piperidine ring and a primary alcohol, results in high polarity and a lack of a significant UV chromophore. This application note provides a detailed guide to developing a robust HPLC purification method. We will explore two primary chromatographic strategies: Reversed-Phase HPLC (RP-HPLC) with an acidic modifier and Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind each experimental choice is explained, providing a framework for adapting these methods to similar polar analytes.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of this compound is the critical first step in designing a successful purification strategy. The molecule's behavior in a chromatographic system is dictated by these characteristics.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₁₇NO[1][2]Indicates a relatively small molecule.
Molecular Weight 143.23 g/mol [3][4]Well within the range of standard HPLC analysis.
Key Functional Groups Secondary Amine (Piperidine), Primary AlcoholThese groups confer high polarity and a basic nature. The secondary amine can interact with stationary phase silanols, causing peak tailing.[5]
Predicted pKa ~15.16 (alcohol), Piperidine amine pKa ~11The piperidine nitrogen will be protonated (cationic) at acidic to neutral pH. Controlling pH is essential for consistent retention and peak shape.[6]
UV Absorbance No significant chromophoreDirect UV detection is impractical due to low sensitivity.[7] Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are required.[8][9]

Strategic Approach to Purification

Our method development is guided by the analyte's properties. The primary challenges are poor retention in traditional reversed-phase chromatography and the need for a universal detection method.

Method_Development_Strategy cluster_start Phase 1: Analyte Assessment cluster_methods Phase 2: Method Selection A Analyte: this compound B Properties: - High Polarity - Basic (pKa ~11) - Poor UV Chromophore A->B C Select Detection Method B->C E Select Chromatographic Mode B->E D ELSD or MS (Universal Detection) C->D F Option 1: Reversed-Phase (RP-HPLC) with Acidic Modifier E->F Addresses basicity G Option 2: Hydrophilic Interaction (HILIC) E->G Addresses high polarity

Caption: Method development strategy for this compound.

Protocol I: Reversed-Phase HPLC with Acidic Modifier

This approach is often the first choice for amine-containing compounds. By operating at a low pH, we protonate the piperidine nitrogen. This serves two purposes: it minimizes secondary interactions with the silica backbone of the stationary phase, reducing peak tailing, and allows the use of an ion-pairing agent like trifluoroacetic acid (TFA) to enhance retention.[10][11]

Causality: TFA forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and thus its retention on a non-polar C18 stationary phase.[12][13] This transforms a poorly retained polar base into a molecule that can be effectively separated in reversed-phase mode.

Experimental Protocol: RP-HPLC

RP_HPLC_Workflow prep 1. Sample Preparation Dissolve sample in Mobile Phase A (e.g., 1-5 mg/mL). Filter (0.45 µm). mobile 2. Mobile Phase Preparation A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile prep->mobile system 3. System & Column Equilibration Equilibrate C18 column with initial mobile phase conditions for 10-15 column volumes. mobile->system inject 4. Injection & Gradient Elution Inject sample. Run gradient as specified in Table 2. system->inject detect 5. Detection (ELSD) Nebulizer Temp: 40°C Evaporator Temp: 60°C Gas Flow: 1.5 SLM inject->detect collect 6. Fraction Collection & Analysis Collect fractions based on detector signal. Analyze for purity. detect->collect

Caption: Step-by-step workflow for the RP-HPLC purification protocol.

Chromatographic Conditions: RP-HPLC
ParameterRecommended SettingRationale
Column C18, 5 µm, 120 Å (e.g., 250 x 10 mm for prep)Standard stationary phase for reversed-phase separations, offering good retention for hydrophobic ion-pairs.[14]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade WaterLow pH (~2.1) ensures full protonation of the amine.[10]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency (though not critical for ELSD).
Gradient 5% to 60% B over 20 minutesA broad gradient is suitable for initial screening to separate the polar analyte from potentially more hydrophobic impurities.
Flow Rate 4.0 mL/min (for 10 mm ID column)Adjust based on column dimension to maintain optimal linear velocity.
Column Temp. 30 °CImproves peak shape and reduces mobile phase viscosity.
Detector ELSD or Mass Spectrometer (MS)Necessary due to the lack of a UV chromophore. ELSD is robust for purification.[15][16] For MS, use a volatile buffer like 0.1% Formic Acid instead of TFA to avoid ion suppression.[17][18]
Injection Volume 100-500 µL (for 10 mm ID column)Dependent on sample concentration and desired loading.

Protocol II: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show insufficient retention in reversed-phase, even with modifiers.[19][20] In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (typically >70% acetonitrile).

Causality: The high organic mobile phase facilitates the formation of a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like this compound, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[21][22]

Experimental Protocol: HILIC

HILIC_Workflow prep 1. Sample Preparation Dissolve sample in 90:10 Acetonitrile:Water (e.g., 1-5 mg/mL). Filter (0.45 µm). mobile 2. Mobile Phase Preparation A: 95:5 ACN:Water + 10 mM Ammonium Acetate, pH 5.0 B: 50:50 ACN:Water + 10 mM Ammonium Acetate, pH 5.0 prep->mobile system 3. System & Column Equilibration Equilibrate Silica or Diol column with initial mobile phase conditions. Equilibration can be slow (20-30 CV). mobile->system inject 4. Injection & Gradient Elution Inject sample. Run gradient as specified in Table 3. system->inject detect 5. Detection (ELSD / MS) ELSD: Optimized for higher organic content. MS: Ammonium acetate is volatile and MS-compatible. inject->detect collect 6. Fraction Collection & Analysis Collect fractions based on detector signal. Analyze for purity. detect->collect

Caption: Step-by-step workflow for the HILIC purification protocol.

Chromatographic Conditions: HILIC
ParameterRecommended SettingRationale
Column Bare Silica or Amide-bonded, 5 µm (e.g., 250 x 10 mm)A polar stationary phase is required for the HILIC mechanism. Silica provides strong retention for basic compounds.[19][21]
Mobile Phase A 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium FormateHigh organic content for analyte retention. The buffer controls ionic interactions and improves peak shape.[23]
Mobile Phase B 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium FormateThe "strong" solvent in HILIC is the aqueous component, which elutes the analyte.
Gradient 0% to 50% B over 20 minutesGradient starts with high organic content and moves towards higher aqueous content to elute polar compounds.
Flow Rate 4.0 mL/min (for 10 mm ID column)Standard flow rate, adjust for column size.
Column Temp. 35 °CEnhances efficiency and reproducibility.
Detector ELSD or Mass Spectrometer (MS)Ammonium formate is a volatile buffer, making this method fully compatible with MS detection.[24][25]
Injection Solvent Must be matched to the initial mobile phase (high organic)Injecting in a strong (aqueous) solvent will cause severe peak distortion.[22]

Conclusion and Recommendations

The successful purification of this compound is achievable through a systematic, property-based approach.

  • For general-purpose purification where MS compatibility is not essential, the Reversed-Phase HPLC method with a TFA modifier and ELSD detection is robust and effective. It leverages well-understood chemistry to retain and separate this polar base.

  • When high retention is needed or when direct compatibility with mass spectrometry is required for impurity identification, the HILIC method is superior. It is specifically designed for polar analytes and uses MS-friendly volatile buffers.[19]

Developing robust HPLC methods for challenging compounds is a cornerstone of pharmaceutical development and research.[26][27][28] By understanding the interplay between analyte chemistry and chromatographic principles, reliable and scalable purification protocols can be established.

References

  • Reaction Chemistry & Engineering. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. RSC Publishing.
  • Chromatography Online. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • SiliCycle. (n.d.). FAQ: What are the common buffers used in HPLC?.
  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Shimadzu. (n.d.). ELSD-LT III.
  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
  • ResearchGate. (2025). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances.
  • J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers.
  • Hawach Scientific. (2024). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Chemical Synthesis Database. (2025). 3-piperidin-3-yl-propan-1-ol.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • LCGC International. (2019). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Guidechem. (n.d.). 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography?.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • LCGC International. (n.d.). HILIC: The Pros and Cons.
  • Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • AAT Bioquest. (2020). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
  • ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 25175-58-0.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.

Sources

Chiral separation of 3-Piperidin-3-ylpropan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of 3-Piperidin-3-ylpropan-1-ol Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and metabolic stability.[1] The introduction of a chiral center to the piperidine ring, as seen in this compound, elevates its pharmacological significance, as individual enantiomers can exhibit profoundly different efficacy, potency, and safety profiles.[1][2][3] Consequently, the development of robust and efficient analytical and preparative methods for the separation and quantification of these enantiomers is a critical mandate in drug development and quality control.[4][5] This guide provides a detailed exploration of the primary techniques for the chiral resolution of this compound, offering field-proven insights and step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization.

The Imperative of Enantiomeric Purity in Piperidine-Based Pharmaceuticals

Chirality is a fundamental property in drug design because biological systems, such as enzymes and receptors, are inherently chiral.[5] This "handedness" at the molecular level means that enantiomers of a drug can interact differently with their biological targets, leading to distinct pharmacological and toxicological outcomes.[2][6] For piperidine-containing drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1] Regulatory bodies worldwide, therefore, require rigorous analysis and control of the enantiomeric composition of chiral drugs, making enantioselective separation a non-negotiable step in the pharmaceutical pipeline.[2][5]

Comparative Analysis of Core Separation Methodologies

The selection of a chiral separation technique is a strategic decision based on factors such as analytical vs. preparative scale, required speed, solvent consumption, and the physicochemical properties of the analyte. For a basic compound like this compound, three principal methods stand out.

Technique Principle of Separation Typical Speed Solvent Consumption Scalability Key Considerations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[7]ModerateHighExcellent (Analytical to Preparative)Highly versatile with a wide range of available CSPs. Method development can be time-consuming.[6]
Chiral SFC Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.[8]FastLowExcellent (Analytical to Preparative)"Green" chemistry approach.[9] Ideal for basic compounds; offers high throughput and reduced solvent waste.[6][10]
Diastereomeric Salt Crystallization Reaction with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing separation by fractional crystallization.[11][12]SlowModerate to HighExcellent (Primarily for Preparative Scale)Economical for large-scale production.[11] Success is dependent on finding a suitable resolving agent and crystallization solvent.[13]

General Workflow for Chiral Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The process involves screening, optimization, and validation to ensure the method is fit for its intended purpose.

Chiral Separation Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Analysis & Validation racemic_sample Racemic This compound prep_sample Sample Preparation (Dissolution) racemic_sample->prep_sample select_tech Select Technique (HPLC / SFC / Crystallization) prep_sample->select_tech screen_csp Screen CSPs & Mobile Phases / Solvents select_tech->screen_csp optimize_params Optimize Parameters (Gradient, Temp, Flow, etc.) screen_csp->optimize_params inject_sample Inject Sample / Initiate Crystallization optimize_params->inject_sample detect_enantiomers Detect Separated Enantiomers (UV, MS) / Isolate Crystals inject_sample->detect_enantiomers analyze_data Analyze Data (Calculate Resolution, % ee) detect_enantiomers->analyze_data validate_method Validate Method (Accuracy, Precision, Robustness) analyze_data->validate_method

Caption: General workflow for chiral separation method development.

Detailed Experimental Protocols

The following protocols provide robust starting points for the chiral separation of this compound. Optimization will be necessary based on the specific instrumentation and purity requirements.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol utilizes a polysaccharide-based Chiral Stationary Phase (CSP), which has demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[4] The addition of a basic modifier like diethylamine (DEA) is critical for achieving good peak shape with amine-containing analytes by minimizing undesirable interactions with residual silanols on the silica support.

A. Instrumentation & Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose or cellulose-based CSP (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H).

  • Reagents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Racemic this compound standard.

B. Chromatographic Conditions (Starting Point)

  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Note: Derivatization may be needed if sensitivity is low, as the analyte lacks a strong chromophore).[4][14]

  • Injection Volume: 10 µL

C. Step-by-Step Methodology

  • Mobile Phase Preparation: Precisely mix the n-hexane, IPA, and DEA in the specified ratio. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound by dissolving it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and record the chromatogram.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is desired as it indicates baseline separation.[6]

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [|A1 - A2| / (A1 + A2)] * 100.[6]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to HPLC, often providing faster separations with significantly reduced organic solvent consumption.[6][9] It is particularly well-suited for the separation of basic compounds like piperidines.[6]

A. Instrumentation & Materials

  • SFC system equipped with a UV detector and a back-pressure regulator.

  • Chiral Column: (e.g., CHIRALCEL® OD-H).

  • Reagents: Supercritical fluid chromatography (SFC) grade CO₂, HPLC-grade ethanol.

  • Racemic this compound standard.

B. Chromatographic Conditions (Starting Point)

  • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO₂ with 10% Ethanol as a co-solvent.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

C. Step-by-Step Methodology

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound by dissolving it in ethanol. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the column with the specified mobile phase and back pressure until the system stabilizes.

  • Injection and Data Acquisition: Inject the prepared sample and record the chromatogram.

  • Data Analysis: Perform calculations for resolution (Rs) and enantiomeric excess (% ee) as described in the HPLC protocol.

Protocol 3: Diastereomeric Salt Crystallization

This classical resolution technique is highly effective for large-scale separations and is often more economical than preparative chromatography.[11] Its success hinges on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[11][12]

A. Materials & Reagents

  • Racemic this compound.

  • Chiral Resolving Agent: (+)-Tartaric acid (or another suitable chiral acid like mandelic acid).[12][13]

  • Solvent: Methanol or Ethanol.

  • Base: 2 M Sodium Hydroxide (NaOH) solution.

  • Extraction Solvent: Dichloromethane or Diethyl ether.

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.

B. Step-by-Step Methodology

  • Salt Formation:

    • In a flask, dissolve one equivalent of racemic this compound in a minimal amount of hot methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in a minimal amount of hot methanol. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the resulting crystals.[13]

    • Slowly add the hot tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • To maximize yield, the flask can be placed in a refrigerator (2-8 °C) for several hours or overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals via vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals completely. At this stage, the enantiomeric purity of the salt should be checked using one of the chromatographic methods described above.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add 2 M NaOH solution dropwise until the solution is strongly basic (pH > 10) to deprotonate and liberate the free amine.[13]

    • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantioenriched this compound.

Conclusion

The chiral separation of this compound is an essential task for its development as a potential pharmaceutical agent. This guide outlines three robust and widely adopted methodologies: chiral HPLC, chiral SFC, and diastereomeric salt crystallization. While HPLC offers versatility and a well-established foundation, SFC provides a faster, greener, and highly efficient alternative. For large-scale synthesis, diastereomeric salt crystallization remains a powerful and economical choice. The selection of the optimal method will depend on the specific goals of the project, whether for analytical quality control or large-scale preparative resolution. The protocols provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to successfully navigate the chiral separation of this important piperidine derivative.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (n.d.). A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Benchchem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Amerigo Scientific. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Mangelings, D., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A.
  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3237–3256.
  • Han, X., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 295.
  • Chemical Synthesis Database. (n.d.). 3-piperidin-3-yl-propan-1-ol.

Sources

Application Note: A General Protocol for Coupling 3-Piperidin-3-ylpropan-1-ol to an Electrophilic Warhead

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted covalent inhibitors (TCIs) represents a significant strategy in modern drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1][2] A critical component of a TCI is the linker, a molecular bridge that connects the recognition element to the reactive "warhead."[3][4] The linker's structure influences solubility, cell permeability, and the precise positioning of the warhead for covalent bond formation with the target protein.[1] This application note provides detailed, field-proven protocols for coupling the versatile bifunctional linker, 3-Piperidin-3-ylpropan-1-ol, to a generic carboxylic acid-containing warhead precursor. Two distinct strategies are presented, leveraging either the secondary amine of the piperidine ring or the primary alcohol of the propanol chain, allowing for tailored synthesis based on the desired final architecture of the inhibitor.

Introduction: The Strategic Role of the Linker

Targeted covalent inhibitors function by first binding non-covalently to a target protein, followed by the formation of a permanent covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (e.g., cysteine) on the protein.[1][5] The linker moiety, such as this compound, is not merely a spacer. It plays a crucial role in the overall efficacy of the drug by:

  • Orienting the Warhead: The linker's length and flexibility position the electrophilic group for optimal reaction geometry with the target residue.[1]

  • Modulating Physicochemical Properties: Linkers significantly impact the solubility, lipophilicity, and metabolic stability of the final conjugate, which are key determinants of its pharmacokinetic profile.[3]

  • Providing a Synthetic Handle: Bifunctional linkers offer multiple attachment points, enabling modular synthesis of diverse inhibitor libraries.

The subject of this guide, this compound, contains two distinct nucleophilic centers: the secondary amine within the piperidine ring and the primary hydroxyl group. This duality allows for two primary synthetic routes for conjugation to a warhead precursor bearing a carboxylic acid, a common functional group used to build up complex molecules.

Strategy A focuses on forming a robust amide bond via the piperidine nitrogen. Strategy B involves forming an ester bond via the hydroxyl group, which necessitates prior protection of the more nucleophilic piperidine nitrogen to ensure regioselectivity.

Each protocol is designed to be a self-validating system, incorporating in-process checks and detailed characterization steps to ensure the integrity of the final product.

General Reaction Scheme

The following diagram illustrates the two strategic pathways for coupling the linker to a generic warhead containing a carboxylic acid (Warhead-COOH).

G cluster_A Strategy A: Amide Coupling cluster_B Strategy B: Ester Coupling Linker This compound CouplingA Amide Coupling (HATU, DIPEA) Linker->CouplingA Piperidine N-H Protection 1. N-Boc Protection (Boc)₂O Linker->Protection Warhead Warhead-COOH Warhead->CouplingA CouplingB 2. Esterification (DCC, DMAP) Warhead->CouplingB ProductA Amide-Linked Conjugate CouplingA->ProductA ProtectedLinker N-Boc-Linker-OH Protection->ProtectedLinker ProtectedLinker->CouplingB Alcohol O-H ProductB Ester-Linked Conjugate CouplingB->ProductB

Caption: Overview of two synthetic strategies for conjugating the linker.

Part A: Protocol for Amide Coupling via Piperidine Nitrogen

This strategy is often preferred for its directness and the superior chemical stability of the resulting amide bond compared to an ester. It is suitable when the warhead precursor possesses a carboxylic acid.

A1. Principle & Causality

Amide bond formation between a carboxylic acid and an amine does not occur spontaneously and requires an activating agent.[6] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium salt-based coupling reagent.[7] In the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU reacts with the carboxylic acid to form a highly reactive acyl-isouronium intermediate.[7] This intermediate is rapidly attacked by the nucleophilic secondary amine of the piperidine ring to form the desired amide bond. This method is chosen for its fast reaction times, high yields, and its ability to suppress side reactions.[7] Pre-activation of the acid with HATU before adding the amine minimizes the potential for unwanted side reactions between HATU and the amine.[7]

A2. Materials & Reagents
Reagent/MaterialGradePurposeStoichiometry (eq.)
Warhead-COOH≥95%Starting Material1.0
This compound≥95%Linker1.1
HATU≥98%Coupling Reagent1.2
DIPEAAnhydrous, ≥99.5%Non-nucleophilic Base2.5
N,N-Dimethylformamide (DMF)AnhydrousReaction Solvent-
Dichloromethane (DCM)ACS GradeExtraction Solvent-
Saturated aq. NaHCO₃-Aqueous Wash-
Brine-Aqueous Wash-
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent-
Silica Gel60 Å, 230-400 meshStationary Phase-
TLC PlatesSilica gel 60 F₂₅₄Reaction Monitoring-
Round-bottom flask, stir bar-Reaction Vessel-
A3. Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Warhead-COOH (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until all solids have dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.

  • Carboxylic Acid Activation: Add HATU (1.2 eq) to the mixture in one portion. Stir at room temperature for 20-30 minutes. The solution may change color. This "pre-activation" step is crucial for generating the active ester intermediate.[7]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the final amide-linked conjugate.

Part B: Protocol for Ester Coupling via Propanol Hydroxyl

This two-step strategy is employed when the synthetic design requires the piperidine nitrogen to remain a free secondary amine in the final product, for instance, to modulate solubility or to serve as a basic center for salt formation.

B1. Principle & Causality

The secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol. To achieve selective acylation at the alcohol, the amine must first be "protected" by converting it into a less reactive functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it forms a stable carbamate that is unreactive under esterification conditions but can be easily removed later under mild acidic conditions.[8][9]

Once the amine is protected, the esterification is performed using the Steglich esterification method.[10][11] This reaction uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[12] A catalytic amount of 4-Dimethylaminopyridine (DMAP) is essential, as it acts as an acyl transfer catalyst, intercepting the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[12][13] This method is exceptionally mild and effective for sterically demanding substrates.[10][12]

B2. Experimental Workflow

Caption: Workflow for the two-step N-protection and esterification strategy.

B3. Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of this compound [8]

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium hydroxide (NaOH, 1.5 eq) and stir until dissolved. Cool the solution to 0 °C in an ice bath.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or as a solution in dioxane, dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification:

    • Remove the dioxane under reduced pressure.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected linker.

    • Purify by flash chromatography if necessary.

Step 2: Steglich Esterification [14]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the Warhead-COOH (1.0 eq), the N-Boc protected linker (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up & Purification:

    • Filter off the precipitated DCU and wash the solid with cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Step 3 (Optional): Boc Deprotection [9]

  • Dissolve the purified, Boc-protected conjugate in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

  • Concentrate the mixture under reduced pressure and co-evaporate with toluene or DCM to remove excess acid. The final product will be the corresponding salt (e.g., TFA or HCl salt).

Product Characterization

Confirmation of the final product's structure and purity is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.[15][16][17]

TechniqueExpected Observations for Confirmation
¹H NMR Appearance of new signals corresponding to the warhead moiety. A downfield shift of the protons adjacent to the newly formed amide (-CH₂-N-C=O) or ester (-CH₂-O-C=O) bond. Disappearance of the carboxylic acid proton signal.
¹³C NMR Appearance of a new carbonyl signal in the characteristic amide (165-175 ppm) or ester (170-180 ppm) region.
LC-MS (ESI) Observation of a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the coupled product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[18]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive coupling reagent (hydrolyzed). Poor quality/wet solvents or reagents. Steric hindrance is too high for the chosen conditions.Use fresh, high-purity coupling reagents and anhydrous solvents. For sterically hindered substrates in amide coupling, consider alternative reagents like COMU or an acyl fluoride-based protocol.[6] For esterification, ensure DMAP is present and active.
Incomplete Reaction Insufficient equivalents of coupling reagent or amine/alcohol. Reaction time is too short.Increase the equivalents of the coupling reagent and the nucleophile (linker) to 1.2-1.5 eq.[7] Allow the reaction to run longer, monitoring carefully by TLC/LC-MS.
N-acylurea Side Product (Strategy B) Slow reaction of the alcohol with the O-acylisourea intermediate allows for intramolecular rearrangement.[11][12]Ensure a sufficient catalytic amount of DMAP is used (5-10 mol%). DMAP intercepts the intermediate, preventing the side reaction.[13]
Difficulty Removing DCU Byproduct (Strategy B) DCU has some solubility in common organic solvents.After filtering the bulk of the DCU, store the concentrated filtrate at 0-4 °C overnight to precipitate more DCU. Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an acidic wash.[10]

References

  • BenchChem. (2025).
  • Grokipedia.
  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules.
  • La Trobe University.
  • Benchchem. (2025). An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry. Benchchem.
  • Organic Chemistry Portal.
  • Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.
  • Wikipedia.
  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Common Organic Chemistry. Amine to Amide (Coupling)
  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Kertesz, V., & Van Berkel, G. J. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(7-8), 2735-2759.
  • Tuley, A., & Fast, W. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 23(9), 2297.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube.
  • WuXi AppTec. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Wang, C., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Acta Pharmaceutica Sinica B, 11(11), 3329-3353.
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. News-Medical.Net.
  • ACS Publications. Journal of Medicinal Chemistry Ahead of Print.
  • Wikipedia. Targeted covalent inhibitors. Wikipedia.
  • Ong, J. Y., et al. (2025). Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ)
  • BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Liu, K. K., et al. (2014). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. ACS Medicinal Chemistry Letters, 5(11), 1201-1206.

Sources

In vitro assay development for 3-Piperidin-3-ylpropan-1-ol containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the development of robust in vitro assays for novel compounds containing the 3-Piperidin-3-ylpropan-1-ol scaffold. This structural motif is a common feature in modern medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage in key interactions with biological targets.[1] This document is structured to guide researchers through a logical progression, from initial target engagement assays to cell-based functional readouts, ensuring a thorough preclinical characterization of new chemical entities.

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs targeting a wide array of biological targets, particularly in oncology and neuroscience.[1] Its prevalence is due to its favorable metabolic stability, ability to modulate lipophilicity, and its capacity to present substituents in defined three-dimensional space, enabling precise interactions with protein binding pockets.[1] The 3-substituted propanol side chain offers additional vectors for chemical modification and interaction, making the this compound core a versatile starting point for inhibitor design.

Given the frequent application of piperidine-containing molecules as enzyme inhibitors, this guide will focus on establishing a robust in vitro assay cascade for characterizing novel inhibitors targeting enzymes relevant to cancer biology, such as Poly(ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT).[2][3]

The Assay Development Cascade: A Multi-Tiered Approach

A successful in vitro characterization strategy relies on a tiered approach, starting with high-throughput primary screens to identify active compounds, followed by more complex secondary and tertiary assays to confirm the mechanism of action and assess cellular activity.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & MoA Confirmation cluster_2 Tier 3: Cellular & Functional Assays a High-Throughput Biochemical Assay (e.g., PARP or NAMPT Inhibition) b Orthogonal Biochemical Assay (e.g., Different Detection Method) a->b Confirm Hits c Target Engagement Assay (e.g., Cellular Thermal Shift Assay) b->c Validate On-Target Activity d Cellular Mechanistic Assay (e.g., NAD+ Depletion for NAMPTi) c->d Confirm Cellular Target Engagement e Apoptosis Induction Assay (e.g., Caspase-3/7 Activation) d->e Assess Downstream Effects f Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) e->f Evaluate Phenotypic Outcome

Caption: Tiered approach to in vitro assay development.

Tier 1: Primary Biochemical Assays for Enzyme Inhibition

The initial goal is to determine if the compounds can inhibit the activity of the purified target enzyme in a cell-free system. High-throughput screening (HTS) is often employed at this stage to rapidly assess large compound libraries.[4][5]

Example Protocol: Homogeneous Chemiluminescent PARP1 Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct measure of PARP1 activity.[6]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histone H1

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Chemiluminescent HRP Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • White, opaque 96- or 384-well plates

Protocol:

  • Plate Preparation: Add 2 µL of test compound in DMSO or DMSO control to appropriate wells.

  • Enzyme Mix Addition: Prepare a master mix containing PARP1 enzyme, activated DNA, and Histone H1 in assay buffer. Add 20 µL to each well.

  • Initiation of Reaction: Prepare a solution of biotinylated NAD+ in assay buffer. Add 20 µL to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 50 µL of Streptavidin-HRP diluted in buffer.

    • Incubate for 30 minutes at room temperature.

    • Add 50 µL of chemiluminescent substrate.

    • Incubate for 5-10 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

ParameterRecommended Concentration
PARP1 Enzyme0.5 - 2 nM
Histone H11 µg/mL
Biotinylated NAD+1 µM
Test Compounds10-point, 3-fold serial dilution from 10 µM

Tier 2: Mechanism of Action (MoA) & Target Engagement

Positive "hits" from the primary screen must be validated to confirm they act on the intended target and to rule out assay artifacts.

Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology. For example, a fluorescence polarization (FP) based PARP assay can be used to confirm hits from a chemiluminescent assay.[2] This helps to eliminate false positives resulting from compound interference with the primary assay's detection method.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement in a cellular environment.[7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

CETSA_Workflow a Treat cells with compound or vehicle b Heat cells to a range of temperatures a->b c Lyse cells and separate soluble/precipitated fractions b->c d Quantify remaining soluble target protein (e.g., Western Blot) c->d e Plot protein concentration vs. temperature d->e f Compare thermal profiles (Compound vs. Vehicle) e->f

Sources

Application Notes and Protocols for Cell Permeability Assays of 3-Piperidin-3-ylpropan-1-ol Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Permeability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, offer the potential to address previously "undruggable" targets.[2] However, the very nature of their design often results in molecules with high molecular weight and a large polar surface area, characteristics that typically confer poor cell permeability.[2][3] This presents a significant hurdle, as PROTACs must efficiently cross the cell membrane to reach their intracellular targets and exert their therapeutic effect.

PROTACs incorporating a 3-Piperidin-3-ylpropan-1-ol moiety in their linker or E3 ligase ligand represent a chemical space of growing interest. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability and facilitate transport across biological membranes.[4] The this compound component introduces both a basic nitrogen atom within the piperidine ring and a hydrophilic alcohol group. These features can significantly influence the molecule's overall physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity—all critical determinants of cell permeability. The basicity of the piperidine may lead to protonation at physiological pH, potentially impacting passive diffusion and introducing the possibility of lysosomal trapping. Conversely, the hydroxyl group of the propanol can engage in hydrogen bonding, affecting both solubility and membrane interactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key in vitro cell permeability assays for this compound based PROTACs. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. The causality behind experimental choices will be explained, and insights into interpreting the data for this specific class of PROTACs will be provided.

I. Parallel Artificial Membrane Permeability Assay (PAMPA): A High-Throughput Screen for Passive Diffusion

The PAMPA assay is a non-cell-based, high-throughput method that models the passive, transcellular permeation of compounds.[5][6] It measures the diffusion of a test compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment.[7] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability and for establishing structure-permeability relationships.[6] For this compound based PROTACs, PAMPA can provide a rapid assessment of how modifications to the PROTAC structure, excluding the influence of cellular transporters, affect its ability to cross a lipid barrier.

Scientific Rationale

The artificial membrane in PAMPA is typically composed of a lipid solution (e.g., lecithin in dodecane) coated onto a porous filter.[5] This creates a hydrophobic barrier that mimics the core of a cell membrane. The rate at which a compound diffuses across this barrier is determined by its lipophilicity and its ability to shed its hydration shell to enter the lipid environment. The presence of the hydrophilic propanol group and the potentially charged piperidine in this compound based PROTACs can be expected to influence this process.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Coat 96-well filter plate with lipid solution A1 Add donor solution to filter plate P1->A1 P2 Prepare PROTAC stock solution in DMSO P3 Prepare donor solution (PROTAC in PBS, pH 7.4) P2->P3 P3->A1 P4 Prepare acceptor plate with PBS A2 Assemble 'sandwich' by placing filter plate on acceptor plate P4->A2 A1->A2 A3 Incubate at room temperature (e.g., 4-18 hours) A2->A3 AN1 Collect samples from donor and acceptor wells A3->AN1 AN2 Quantify PROTAC concentration (e.g., LC-MS/MS) AN1->AN2 AN3 Calculate Apparent Permeability (Papp) AN2->AN3

Detailed Protocol: PAMPA

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds (e.g., highly permeable propranolol, poorly permeable atenolol)

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Ensure the entire surface of the filter is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Solutions: Dissolve the test PROTACs and control compounds in a suitable buffer (e.g., PBS with a final DMSO concentration of <1%) to a final concentration of 10 µM.

  • Assay Assembly: Add 150 µL of the compound solutions to the donor wells of the coated filter plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours. It is advisable to cover the assembly to prevent evaporation.[7]

  • Quantification: After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = (VD * CD(0)) / (VD + VA)

    • CD(0) = Initial concentration in the donor well

Data Interpretation for this compound PROTACs
Permeability Classification Papp (x 10-6 cm/s) Implication for PROTACs
High> 10Good passive permeability.
Moderate1 - 10Moderate passive permeability.
Low< 1Poor passive permeability.

For this compound based PROTACs, a low Papp value may be anticipated due to the inherent size of PROTACs.[8] The results should be interpreted in the context of the overall molecular properties. A series of analogs can help elucidate the contribution of the this compound moiety to passive diffusion.

II. Caco-2 Permeability Assay: A Model of Human Intestinal Absorption

The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters and efflux pumps.[4][9] This assay provides a more physiologically relevant assessment of permeability than PAMPA, as it accounts for both passive diffusion and active transport mechanisms.[4]

Scientific Rationale

When cultured on semi-permeable supports, Caco-2 cells form a monolayer that mimics the intestinal epithelial barrier. This allows for the measurement of compound transport in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, representing efflux.[9] The ratio of B-A to A-B transport (efflux ratio) can indicate if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9] For this compound based PROTACs, the Caco-2 assay is critical for understanding not only passive permeability but also potential interactions with transporters that could limit oral bioavailability.

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-25 days to form a confluent monolayer C1->C2 C3 Verify monolayer integrity via TEER measurement C2->C3 A1 Wash monolayer with pre-warmed HBSS C3->A1 A2 Add PROTAC solution to donor chamber (apical or basolateral) A1->A2 A4 Incubate at 37°C A2->A4 A3 Add fresh HBSS to receiver chamber A3->A4 AN1 Collect samples from donor and receiver chambers at time points A4->AN1 AN2 Quantify PROTAC concentration (LC-MS/MS) AN1->AN2 AN3 Calculate Papp (A-B and B-A) and Efflux Ratio AN2->AN3

Detailed Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs and control compounds

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.[7]

  • Monolayer Integrity Check: Prior to the assay, measure the TEER of each cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²), indicating the formation of tight junctions.[7]

  • Assay Initiation (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Add HBSS containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

  • Assay Initiation (Basolateral to Apical - B-A):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add HBSS containing the test PROTAC to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At defined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh, pre-warmed HBSS. At the end of the experiment, collect a sample from the donor compartment.[7]

  • Quantification and Data Analysis: Analyze the concentration of the PROTAC in all samples by LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Data Interpretation for this compound PROTACs
Parameter Value Interpretation
Papp (A-B) > 10 x 10-6 cm/sHigh Absorption
1 - 10 x 10-6 cm/sModerate Absorption
< 1 x 10-6 cm/sLow Absorption
Efflux Ratio > 2Potential substrate for efflux transporters
< 2Not likely a substrate for efflux transporters

A high efflux ratio for a this compound based PROTAC would suggest that while the compound may be able to enter the cell, it is actively pumped out, which would limit its intracellular concentration and efficacy. The basic nature of the piperidine moiety could make the PROTAC a substrate for certain efflux pumps.

III. MDCK Cell Permeability Assay: A Versatile Tool for Permeability and Efflux Studies

The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for assessing drug permeability. MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells. Wild-type MDCK cells have low levels of endogenous transporters, making them a good model for studying passive permeability. Additionally, MDCK cells can be transfected to overexpress specific transporters, such as P-gp (MDR1-MDCK), providing a robust system for identifying substrates of efflux pumps.

Scientific Rationale

The MDCK assay is performed similarly to the Caco-2 assay, measuring bidirectional transport across a cell monolayer. By comparing the permeability of a PROTAC in wild-type MDCK cells to its permeability in MDR1-MDCK cells, one can definitively determine if it is a P-gp substrate. This is particularly relevant for this compound based PROTACs, as identifying specific transporter interactions is crucial for optimizing their design to avoid efflux.

Experimental Workflow: MDCK Assay

MDCK_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis C1 Seed MDCK (or MDR1-MDCK) cells on Transwell inserts C2 Culture for 4-7 days to form a confluent monolayer C1->C2 C3 Verify monolayer integrity via TEER measurement C2->C3 A1 Wash monolayer with pre-warmed HBSS C3->A1 A2 Add PROTAC solution to donor chamber A1->A2 A4 Incubate at 37°C A2->A4 A3 Add fresh HBSS to receiver chamber A3->A4 AN1 Collect samples from donor and receiver chambers A4->AN1 AN2 Quantify PROTAC concentration (LC-MS/MS) AN1->AN2 AN3 Calculate Papp (A-B and B-A) and Efflux Ratio AN2->AN3

Detailed Protocol: MDCK Permeability Assay

The protocol for the MDCK permeability assay is very similar to the Caco-2 assay, with the main difference being the shorter cell culture time.

Procedure:

  • Cell Seeding: Seed MDCK or MDR1-MDCK cells on Transwell inserts.

  • Cell Culture: Culture the cells for 4-7 days to allow for the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure TEER to ensure the integrity of the cell monolayer.

  • Permeability Assay: Perform the bidirectional transport assay as described for Caco-2 cells.

  • Data Analysis: Calculate Papp values and the efflux ratio.

Data Interpretation for this compound PROTACs
Cell Line Efflux Ratio Interpretation
Wild-Type MDCK< 2Low potential for efflux by endogenous canine transporters.
MDR1-MDCK> 2The PROTAC is a substrate for human P-glycoprotein.

If a this compound based PROTAC shows a high efflux ratio in MDR1-MDCK cells but not in wild-type MDCK cells, it is a strong indication that the molecule is a P-gp substrate. This information can guide medicinal chemistry efforts to modify the structure to reduce or eliminate this interaction.

Conclusion: An Integrated Approach to Permeability Assessment

A comprehensive understanding of the cell permeability of this compound based PROTACs requires an integrated approach. The PAMPA assay offers a rapid, high-throughput method for assessing passive permeability, which is invaluable for early-stage lead optimization. The Caco-2 assay provides a more physiologically relevant model of human intestinal absorption, accounting for both passive and active transport mechanisms. Finally, the MDCK and MDR1-MDCK assays allow for the specific identification of P-gp efflux, a common mechanism of drug resistance and poor bioavailability. By employing these assays in a strategic manner, researchers can gain critical insights into the structure-permeability relationships of this important class of PROTACs, ultimately guiding the design of more effective and orally bioavailable therapeutics.

References

  • Frontiers in Pharmacology. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.
  • Sygnature Discovery. (n.d.). Caco-2 Permeability.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Springer Nature Experiments. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
  • ACS Publications. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • Profacgen. (n.d.). Permeability Assay.
  • Ovid. (2007). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines.
  • National Center for Biotechnology Information. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges.
  • MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Chemical Synthesis Database. (2025). 3-piperidin-3-yl-propan-1-ol.
  • National Center for Biotechnology Information. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • National Center for Biotechnology Information. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate. (2021). Figure 4. PROTAC permeability, stability, and cellular activity. (A)....
  • MDPI. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (2022). Linker-dependent folding rationalizes PROTAC cell permeability.
  • ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
  • National Center for Biotechnology Information. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Piperidin-3-ylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable piperidine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield, minimize impurities, and overcome common challenges in this synthesis.

Introduction: The Synthetic Challenge

The primary and most direct route to this compound is the catalytic hydrogenation of its aromatic precursor, 3-(pyridin-3-yl)propan-1-ol. While seemingly straightforward, this reaction is nuanced. The aromaticity of the pyridine ring necessitates forcing conditions for reduction, yet the basic nitrogen atom in both the starting material and the product can act as a catalyst poison, leading to incomplete conversion and low yields.[1][2] This guide will walk you through optimizing this critical step and also provide guidance on the synthesis of the pyridine precursor.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Synthesis of the Precursor: 3-(Pyridin-3-yl)propan-1-ol

Q1: What is a reliable method for synthesizing the starting material, 3-(pyridin-3-yl)propan-1-ol?

A1: A common and effective method is the Heck coupling of 3-bromopyridine with allyl alcohol, followed by the reduction of the resulting unsaturated intermediate.[3][4]

  • Step 1: Heck Coupling. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring and the allyl alcohol.[5]

  • Step 2: Reduction. The double bond in the propenol side chain is then reduced to a single bond to yield 3-(pyridin-3-yl)propan-1-ol. This can be achieved using standard hydrogenation conditions, often with a palladium on carbon (Pd/C) catalyst.

Q2: I am observing low yields in my Heck coupling reaction. What are the likely causes?

A2: Low yields in Heck couplings can stem from several factors:

  • Catalyst Activity: Ensure your palladium catalyst is active. Using a fresh batch or a pre-activated catalyst can be beneficial.

  • Base Selection: The choice of base is critical. Common bases include triethylamine (Et3N) or sodium acetate (NaOAc).[3] The stoichiometry of the base should be carefully controlled.

  • Solvent: Dimethylformamide (DMF) is a common solvent for this reaction.[3] Ensure it is anhydrous, as water can negatively impact the catalytic cycle.

  • Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.

Hydrogenation of 3-(Pyridin-3-yl)propan-1-ol

Q3: My hydrogenation reaction is sluggish or stalls completely. What is the most probable cause?

A3: The most frequent issue is catalyst poisoning . The lone pair of electrons on the nitrogen atom of the pyridine ring and the resulting piperidine can strongly adsorb to the active sites of the metal catalyst, rendering it inactive.[1][2]

Q4: How can I prevent catalyst poisoning and improve my conversion rate?

A4: There are several effective strategies:

  • Acidic Additives: The most common solution is to add a stoichiometric amount of acid, such as hydrochloric acid (HCl) or acetic acid.[6] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to and deactivating the catalyst.

  • Catalyst Choice: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are often more resistant to poisoning and can be more effective for pyridine hydrogenation than palladium or platinum catalysts.[6][7]

  • Increased Catalyst Loading: In some cases, simply increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help overcome partial deactivation.

  • Higher Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation and help drive the reaction to completion. Pressures can range from 5 to 100 bar.[6]

Q5: I am seeing byproducts in my final product. What are they likely to be, and how can I minimize them?

A5: Common byproducts include:

  • Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives can be formed if the reaction does not go to completion. Extending the reaction time or increasing the catalyst loading can help.

  • Over-reduction/Ring Opening: Under very harsh conditions (high temperature and pressure), the C-N bond in the piperidine ring can be cleaved, leading to the formation of open-chain amines. Using a more selective catalyst like rhodium and milder conditions can mitigate this.[2]

  • Side Chain Reactions: While less common with the propanol side chain, other functional groups on the pyridine ring could be susceptible to reduction. Careful selection of the catalyst and reaction conditions is key to achieving chemoselectivity.

Q6: What is the best way to purify the final product, this compound?

A6: Column chromatography is a highly effective method for purifying this compound.[8][9] A typical stationary phase is silica gel. The eluent system will depend on the specific impurities present but a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is a good starting point. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system before performing the column.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-3-yl)propan-1-ol via Heck Coupling and Reduction

Step A: Heck Coupling of 3-Bromopyridine and Allyl Alcohol

  • To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromopyridine (1.0 eq), allyl alcohol (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triethylamine (Et₃N, 2.0 eq) in anhydrous dimethylformamide (DMF).

  • Purge the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(pyridin-3-yl)prop-2-en-1-ol.

Step B: Hydrogenation of the Alkene

  • Dissolve the 3-(pyridin-3-yl)prop-2-en-1-ol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C, 5-10 wt%).

  • Pressurize the vessel with hydrogen gas (1-5 bar) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(pyridin-3-yl)propan-1-ol.

Protocol 2: Hydrogenation of 3-(Pyridin-3-yl)propan-1-ol to this compound

Method A: Using Rhodium on Carbon

  • To a high-pressure autoclave, add 3-(pyridin-3-yl)propan-1-ol (1.0 eq) and a suitable solvent such as methanol or trifluoroethanol (TFE).[10]

  • Add 5% Rhodium on carbon (Rh/C, 5-10 mol%).

  • Seal the autoclave, purge with nitrogen, and then with hydrogen gas.

  • Pressurize with hydrogen to 50-80 bar and heat to 60-80 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Cool the reactor, vent the hydrogen, and filter the mixture through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Method B: Using Platinum(IV) Oxide (Adams' Catalyst)

  • In a high-pressure reactor, dissolve 3-(pyridin-3-yl)propan-1-ol (1.0 eq) in glacial acetic acid.[6]

  • Add Platinum(IV) oxide (PtO₂, 1-5 mol%).[6]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize with hydrogen to 50-70 bar and stir at room temperature.[11]

  • After the reaction is complete, vent the hydrogen and filter the catalyst through Celite®.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify by column chromatography.

Data Presentation

The choice of catalyst significantly impacts the efficiency of the pyridine ring hydrogenation. Below is a comparative table summarizing typical performance data for common catalysts.

CatalystTypical ConditionsConversionSelectivityReference
5% Rh/C 60-80 °C, 30-80 bar H₂, MethanolHighHigh[12]
PtO₂ Room Temp, 50-70 bar H₂, Acetic AcidHighHigh[11]
Pd/C 30-50 °C, 6 bar H₂, Water/DCM, H₂SO₄HighModerate to High[6]
Rh₂O₃ 40 °C, 5 bar H₂, TFEHighHigh[7]

Visualizations

Experimental Workflow for Synthesis

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 3-Bromopyridine 3-Bromopyridine Heck Coupling Heck Coupling 3-Bromopyridine->Heck Coupling Allyl Alcohol, Pd(OAc)₂ 3-(pyridin-3-yl)prop-2-en-1-ol 3-(pyridin-3-yl)prop-2-en-1-ol Heck Coupling->3-(pyridin-3-yl)prop-2-en-1-ol Reduction Reduction 3-(pyridin-3-yl)prop-2-en-1-ol->Reduction H₂, Pd/C 3-(Pyridin-3-yl)propan-1-ol 3-(Pyridin-3-yl)propan-1-ol Reduction->3-(Pyridin-3-yl)propan-1-ol Hydrogenation Hydrogenation 3-(Pyridin-3-yl)propan-1-ol->Hydrogenation H₂, Catalyst (Rh/C or PtO₂) Crude Product Crude Product Hydrogenation->Crude Product Purification Purification Crude Product->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Hydrogenation

Troubleshooting Start Low Yield in Hydrogenation Poisoning Catalyst Poisoning? Start->Poisoning Conditions Suboptimal Conditions? Poisoning->Conditions No Add_Acid Add Stoichiometric Acid (e.g., HCl, Acetic Acid) Poisoning->Add_Acid Yes Change_Catalyst Switch to Rhodium-based Catalyst Poisoning->Change_Catalyst Yes Catalyst_Activity Catalyst Inactive? Conditions->Catalyst_Activity No Increase_Loading Increase Catalyst Loading Conditions->Increase_Loading Yes Increase_Pressure_Temp Increase H₂ Pressure and/or Temperature Conditions->Increase_Pressure_Temp Yes Fresh_Catalyst Use Fresh Batch of Catalyst Catalyst_Activity->Fresh_Catalyst Yes

Caption: Decision tree for troubleshooting low hydrogenation yield.

References

  • 3-piperidin-3-yl-propan-1-ol - Chemical Synthesis Database. (2025-05-20).
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. (2022-12-28).
  • This compound | C8H17NO | CID 4712476 - PubChem. (n.d.).
  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - NIH. (2021-06-07).
  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile - MDPI. (n.d.).
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025-08-06).
  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC. (n.d.).
  • Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles - ResearchGate. (2025-08-06).
  • Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction... - ResearchGate. (n.d.).
  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.).
  • Synthesis of semi-products: 3-(piperidin-1-yl)propan-1-amine and... - ResearchGate. (n.d.).
  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (n.d.).
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (n.d.).
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • (PDF) Continuous Flow Hydrogenation of Functionalized Pyridines - ResearchGate. (2025-08-06).
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed. (2016-07-04).
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (n.d.).
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025-12-02).
  • Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. (2018-11-14).
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure. (n.d.).
  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI. (2022-12-05).
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.).
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.).
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography - Waters Corporation. (n.d.).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (n.d.).
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D. (2022-02-04).

Sources

Technical Support Center: Synthesis of 3-Substituted Piperidines - A Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted piperidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered in this critical area of synthetic chemistry. Here, we dissect the causality behind experimental outcomes, offering field-proven insights to optimize your synthetic routes and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 3-substituted piperidines, offering a foundational understanding of the common synthetic strategies and their inherent challenges.

Q1: What are the primary synthetic routes to 3-substituted piperidines, and what are their key limitations?

A1: The synthesis of 3-substituted piperidines is a cornerstone of medicinal chemistry, with several robust methods available, each with its own set of advantages and potential pitfalls. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and scale of the reaction.

  • Catalytic Hydrogenation of Substituted Pyridines: This is one of the most direct and atom-economical methods. However, challenges include the potential for over-reduction, catalyst poisoning, and achieving high diastereoselectivity.[1][2] The aromaticity of the pyridine ring necessitates forcing conditions, which can lead to undesired side reactions.[3]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing the piperidine ring from acyclic diene precursors. It offers excellent functional group tolerance but can be susceptible to side reactions like alkene isomerization.[4][5]

  • Dieckmann and Aza-Dieckmann Condensation: These intramolecular cyclization reactions of diesters are effective for constructing the piperidine core, often as a piperidone intermediate. The primary challenges are preventing intermolecular side reactions and ensuring the stability of the starting materials and products.[4][6]

  • Conjugate (Michael) Addition Reactions: Intramolecular aza-Michael additions provide a powerful method for piperidine ring formation. The success of this method is often dependent on the nature of the Michael acceptor and the reaction conditions, which influence stereoselectivity.[7][8]

  • Pictet-Spengler Reaction: This reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a classic method for synthesizing tetrahydroisoquinoline and related piperidine systems. Controlling diastereoselectivity can be a key challenge.[9][10]

Q2: How does the nature of the substituent at the 3-position influence the choice of synthetic strategy?

A2: The electronic and steric properties of the 3-substituent are critical considerations. For instance, if the substituent is sensitive to reducing conditions (e.g., a nitro group or a reducible ester), catalytic hydrogenation of a substituted pyridine may require careful catalyst selection and optimization to avoid over-reduction. Conversely, if the substituent is introduced via nucleophilic attack, its steric bulk can influence the stereochemical outcome of the reaction.

Q3: What are the general strategies for controlling diastereoselectivity in the synthesis of 3-substituted piperidines?

A3: Achieving the desired diastereomer is often a primary challenge. Several strategies can be employed:

  • Catalyst and Reagent Control: The choice of catalyst in hydrogenation or the reducing agent in imine reductions can significantly influence the stereochemical outcome.[11]

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen or another part of the molecule can direct the stereochemical course of a reaction, such as a Pictet-Spengler reaction or a conjugate addition.[9]

  • Kinetic vs. Thermodynamic Control: By carefully controlling reaction temperature and time, it is possible to favor either the kinetically or thermodynamically more stable diastereomer.[9]

  • Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters.

II. Troubleshooting Guides by Synthetic Method

This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during common synthetic procedures.

A. Catalytic Hydrogenation of 3-Substituted Pyridines

The reduction of a substituted pyridine is a common and direct route to the corresponding piperidine. However, the aromatic nature of the pyridine ring and the presence of the nitrogen atom can lead to several complications.

Q4: My pyridine hydrogenation is sluggish or stalls completely. What are the likely causes and how can I resolve this?

A4: Low conversion in pyridine hydrogenation is a frequent issue, often stemming from catalyst deactivation or poisoning.

  • Cause 1: Catalyst Poisoning by Sulfur Compounds.

    • Explanation: Sulfur-containing impurities, even at ppm levels, can act as potent poisons for noble metal catalysts like platinum and palladium.[7][12] Sulfur atoms strongly and often irreversibly adsorb to the catalyst's active sites, blocking access for the pyridine substrate. This can also induce restructuring of the catalyst surface, further reducing its activity.[13][14]

    • Troubleshooting:

      • Purify Starting Materials: Ensure your substituted pyridine and solvent are free from sulfur-containing impurities. This can be achieved by distillation, recrystallization, or treatment with a sulfur scavenger.

      • Use a Guard Bed: For larger-scale reactions, passing the substrate solution through a guard bed of a material like activated carbon or a dedicated sulfur adsorbent can be effective.

      • Catalyst Choice: Some catalysts exhibit higher tolerance to sulfur. While not immune, rhodium-based catalysts are sometimes more robust in this regard compared to palladium.[1]

  • Cause 2: Self-Poisoning by Substrate/Product.

    • Explanation: The lone pair of electrons on the nitrogen of both the pyridine starting material and the piperidine product can coordinate strongly to the metal catalyst, effectively inhibiting the reaction.[7][15]

    • Troubleshooting:

      • Acidic Additives: The addition of an acid, such as acetic acid or HCl, protonates the nitrogen atom, reducing its coordinating ability and often accelerating the reaction.[3]

      • Catalyst Selection: Platinum oxide (PtO₂) is often used in acidic media (like glacial acetic acid) and can be very effective for hydrogenating pyridines.[16]

Q5: I'm observing significant amounts of ring-opened byproducts. How can I prevent this over-reduction?

A5: Over-reduction, leading to the cleavage of the C-N bond and formation of linear amines, is a significant side reaction, particularly under harsh conditions.

  • Explanation: The mechanism of over-reduction involves the hydrogenolysis of the C-N bonds in the piperidine ring. This is more likely to occur at higher temperatures and pressures, and with certain catalysts.

  • Troubleshooting:

    • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can often minimize over-reduction. It is a trade-off, as milder conditions can also lead to incomplete reaction.

    • Catalyst Choice: Platinum-based catalysts are generally less prone to causing ring-opening compared to some rhodium or ruthenium catalysts under certain conditions.[1]

    • Monitor the Reaction: Closely monitor the reaction progress by techniques like GC-MS or TLC to stop the reaction once the desired piperidine is formed, before significant over-reduction occurs.

Q6: My reaction produces a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?

A6: Controlling the stereochemistry at the 3-position relative to other substituents is crucial.

  • Explanation: The diastereoselectivity of the hydrogenation is determined by the facial selectivity of hydrogen addition to the pyridine ring or its partially hydrogenated intermediates. This can be influenced by the steric and electronic environment around the ring.

  • Troubleshooting:

    • Optimize Hydrogen Pressure: In some cases, increasing the hydrogen pressure can favor the formation of the cis isomer.[3]

    • Catalyst and Solvent Effects: The choice of catalyst and solvent can have a profound impact on diastereoselectivity. Screening different catalyst/solvent combinations is often necessary.

    • Directed Hydrogenation: If a coordinating functional group is present in the molecule, it may be possible to use a catalyst that directs the hydrogenation from a specific face of the ring.

B. Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming the tetrahydropyridine precursor to 3-substituted piperidines.

Q7: My RCM reaction is producing a significant amount of an isomerized alkene byproduct. What is happening and how can I stop it?

A7: Alkene isomerization is a common side reaction in RCM, leading to the formation of thermodynamically more stable internal alkenes instead of the desired cyclic product.

  • Explanation: This isomerization is typically caused by the formation of ruthenium hydride species as a decomposition product of the metathesis catalyst.[4][17] These hydride species can catalyze the migration of the double bond.

  • Troubleshooting:

    • Use a Fresh, High-Activity Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more stable and less prone to decomposition into hydride species.

    • Additives: The addition of a stoichiometric amount of a hydride scavenger, such as 1,4-benzoquinone, can suppress isomerization.[18]

    • Minimize Reaction Time and Temperature: Use the mildest conditions possible that still afford a reasonable reaction rate to minimize catalyst decomposition.

C. Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which are precursors to piperidones.

Q8: My Dieckmann condensation is giving low yields and a significant amount of polymeric material. How can I favor the intramolecular cyclization?

A8: The formation of intermolecular condensation products is the primary competing side reaction in a Dieckmann condensation.

  • Explanation: At high concentrations, the enolate of one diester molecule can react with the carbonyl of another molecule, leading to oligomers and polymers instead of the desired cyclic product.

  • Troubleshooting:

    • High-Dilution Conditions: The most effective way to promote intramolecular cyclization is to perform the reaction at high dilution (typically 0.01-0.05 M). This is often achieved by the slow addition of the diester and base to a large volume of solvent.

    • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can improve yields by minimizing side reactions like hydrolysis and transesterification.[19]

Q9: I am observing hydrolysis of my ester starting material or product. How can I prevent this?

A9: The presence of water in the reaction mixture can lead to saponification of the ester groups.

  • Explanation: The strong base used in the Dieckmann condensation will readily react with any water present to form hydroxide ions, which can then hydrolyze the esters.

  • Troubleshooting:

    • Anhydrous Conditions: It is crucial to use rigorously dried glassware, anhydrous solvents, and a high-purity, anhydrous base.

    • Non-Hydroxide Bases: Employing bases like NaH or LDA in aprotic solvents avoids the introduction of potential water or hydroxide ions.[19]

III. Data and Protocols

Table 1: Comparative Performance of Catalysts in Pyridine Hydrogenation
CatalystTypical Pressure (bar)Typical Temperature (°C)SolventKey Advantages & Disadvantages
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines, but can require high pressure.[16]
Rh/C 30 - 8060 - 80VariousHigh activity, but can be prone to over-reduction.[1][3]
Pd/C 30 - 10080 - 150VariousCost-effective, but generally requires harsher conditions and can be sensitive to poisoning.[1][2]
Raney Ni 50 - 150100 - 200AlcoholsInexpensive, but requires high temperatures and pressures; can have lower selectivity.[1]
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation of a 3-Substituted Pyridine

Warning: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a high-pressure reactor and proper ventilation.

  • Reactor Setup: In a high-pressure autoclave, add the 3-substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or methanol).

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and begin stirring. Heat to the desired temperature if necessary.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The subsequent workup will depend on the solvent and the nature of the product.

Experimental Protocol 2: Troubleshooting Intermolecular Side Reactions in Dieckmann Condensation
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a large volume of anhydrous THF.

  • Base Addition: Add sodium hydride (1.1 eq, as a 60% dispersion in mineral oil) to the THF.

  • Slow Addition: Prepare a solution of the diester (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred suspension of NaH over several hours.

  • Reaction: After the addition is complete, gently reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion in Pyridine Hydrogenation

G start Low Conversion in Pyridine Hydrogenation check_sulfur Are sulfur impurities a possibility? start->check_sulfur purify Purify starting materials and solvent. Use a sulfur scavenger. check_sulfur->purify Yes check_poisoning Is self-poisoning a factor? check_sulfur->check_poisoning No purify->check_poisoning add_acid Add an acidic co-solvent (e.g., acetic acid). check_poisoning->add_acid Yes optimize_conditions Optimize reaction conditions: - Increase H2 pressure - Increase temperature - Change catalyst check_poisoning->optimize_conditions No add_acid->optimize_conditions end Improved Conversion optimize_conditions->end

Caption: A decision-making workflow for troubleshooting low conversion in pyridine hydrogenation.

Diagram 2: Mechanism of Alkene Isomerization in RCM

G cluster_0 Main RCM Cycle cluster_1 Side Reaction: Isomerization catalyst [Ru]=CH2 diene Diene catalyst->diene + decomposition Catalyst Decomposition catalyst->decomposition can lead to metallocyclobutane Metallacyclobutane diene->metallocyclobutane product Cyclic Alkene metallocyclobutane->product product->catalyst releases [Ru]=CH2 isomerization Alkene Isomerization product->isomerization acts on ru_hydride [Ru]-H Species decomposition->ru_hydride ru_hydride->isomerization catalyzes isomerized_product Isomerized Product isomerization->isomerized_product

Caption: The formation of ruthenium hydride species as a side reaction in RCM can lead to undesired alkene isomerization.

V. References

  • Samojłowicz, C., Bieniek, M., & Grela, K. (2009). Ruthenium-Based Olefin Metathesis Catalysts Bearing N-Heterocyclic Carbene Ligands. Chemical Reviews, 109(8), 3708–3742.

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(21), 3948.

  • Li, Z., & Toste, F. D. (2019). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 141(42), 16867–16873.

  • Kourkouli, S. N., Tsoleridis, C. A., & Demertzis, M. A. (2018). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 23(11), 2891.

  • Glorius, F. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425–6428.

  • Pilyugina, T. S., & Rybak-Akimova, E. V. (2015). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 5(2), 796–825.

  • Clayden, J., & Moran, W. J. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810–829.

  • ResearchGate. (2020). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. [Link]

  • Royal Society of Chemistry. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • National Institutes of Health. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • National Institutes of Health. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. [Link]

  • eScholarship. (1972). ON THE MECHANISM OF SULFUR POISONING OF PLATINUM CATALYSTS. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. [Link]

  • SciSpace. (1972). On the mechanism of sulfur poisoning of platinum catalysts. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Springer Nature. (2022). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. [Link]

  • CORE. (2019). Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media. [Link]

  • ResearchGate. (2025). Electrochemical Regeneration of Platinum Catalysts Poisoned by Sulfur-Containing Species. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • National Institutes of Health. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. [Link]

  • American Chemical Society. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • DR-NTU. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • University of Liverpool Repository. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. [Link]

  • ResearchGate. (2025). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective | Request PDF. [Link]

  • National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. [Link]

  • ResearchGate. (2025). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts | Request PDF. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. [Link]

  • National Institutes of Health. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • ResearchGate. (2021). Catalytic reduction of pyridines. [Link]

  • Royal Society of Chemistry. (2021). Sulfur poisoning of Pt and PtCo anode and cathode catalysts in polymer electrolyte fuel cells studied by operando near ambient pressure hard X-ray photoelectron spectroscopy. [Link]

  • National Institutes of Health. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. [Link]

  • ResearchGate. (2025). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

Sources

Technical Support Center: Purification of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Piperidin-3-ylpropan-1-ol. This molecule is a valuable building block in medicinal chemistry, notably in the synthesis of compounds such as Cilastatin and inhibitors of neuronal nitric oxide synthase (nNOS).[1][2][] However, its dual functionality—a secondary amine and a primary alcohol—presents unique challenges in synthesis and purification, often leading to complex reaction mixtures.

This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to achieve high purity for your target compound.

Part 1: Proactive Troubleshooting - Identifying Potential Byproducts

A successful purification strategy begins with understanding the likely impurities. The nature of byproducts is intrinsically linked to the specific reaction you are performing.

Q1: I'm using this compound in my reaction. What are the most common types of byproducts I should anticipate?

A1: The byproducts you encounter will depend on the reaction conditions and reagents used. Given the structure of this compound, impurities typically arise from three sources: unreacted starting materials, side reactions at one of its two functional groups, or degradation. Below is a summary of common scenarios.

Reaction Type Potential Byproduct(s) Chemical Nature Key Analytical Signature (¹H NMR)
Synthesis via Pyridine Reduction Unreacted 3-(pyridin-3-yl)propan-1-olWeakly Basic, AromaticAromatic protons (δ 7.0-8.5 ppm).
N-Alkylation / N-Acylation O-Alkylated/O-Acylated isomer, Di-substituted productBasic (O-Alkylated), Neutral (O-Acylated)Shift in the -CH₂OH protons (δ ~3.6 ppm); loss of the N-H proton.
O-Alkylation / O-Acylation N-Alkylated/N-Acylated isomerBasic (N-Alkylated), Neutral (N-Acylated)Shift in protons adjacent to the ring nitrogen; presence of the N-H proton.
General Reactions / Storage Oxidation products (e.g., N-oxide, aldehyde, carboxylic acid)Neutral (N-oxide), Acidic (Carboxylic acid)Aldehyde proton (δ ~9-10 ppm); disappearance of the -CH₂OH signal.
Part 2: The First Line of Defense - Acid-Base Liquid-Liquid Extraction

For any reaction involving a basic compound like a piperidine derivative, acid-base extraction is the most powerful initial purification step to remove neutral or acidic impurities.[4]

Q2: My crude reaction mixture is a complex mess of starting materials, reagents, and potential byproducts. What is the most robust initial purification step?

A2: Your first and most effective step should be a general acid-base extraction. This technique leverages the basicity of the piperidine nitrogen. By washing the crude mixture (dissolved in an organic solvent) with an aqueous acid, your basic product becomes a protonated salt and moves into the aqueous layer. Neutral impurities remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer deprotonates your product, allowing it to be re-extracted into a fresh organic solvent.[4][5]

This process is highly effective for removing non-basic byproducts, such as unreacted electrophiles, neutral amide or ester byproducts, and some reagent-related impurities.

Experimental Protocol: General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and partition into the aqueous layer.

  • Layer Separation: Separate the two layers. Retain the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded after confirming the absence of the product via TLC.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH or solid KOH) until the pH is >10. This liberates the free amine.

  • Re-extraction: Extract the now-neutral product back into an organic solvent (e.g., DCM) by performing at least three separate extractions.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

AcidBaseExtraction start Crude Mixture in Organic Solvent (Product, Neutral Impurities) sep_funnel Separatory Funnel start->sep_funnel organic_impurities Organic Layer: Neutral Impurities (Discard) sep_funnel->organic_impurities Separate Layers aqueous_product Aqueous Layer: Protonated Product (Keep) sep_funnel->aqueous_product Separate Layers acid_wash Wash with 1M HCl (aq) acid_wash->sep_funnel basify Add NaOH to pH > 10 aqueous_product->basify reextract Extract with Organic Solvent basify->reextract final_product Organic Layer: Purified Product reextract->final_product Separate aqueous_waste Aqueous Waste reextract->aqueous_waste Separate

Workflow for purification by acid-base extraction.
Part 3: Advanced Purification Strategies - A Decision-Making Guide

If acid-base extraction is insufficient, the choice of the next technique depends on the specific nature of the remaining impurities.

PurificationDecisionTree start Is the product pure after acid-base extraction? q_similar Is the primary impurity structurally similar (e.g., an isomer)? start->q_similar No end_pure Product is Pure. Proceed to Analysis. start->end_pure Yes q_pyridine Is the impurity an unreacted pyridine precursor? q_similar->q_pyridine No chromatography Use Column Chromatography q_similar->chromatography Yes q_solid Is the product a solid with only minor impurities? q_pyridine->q_solid No salt_form Use Selective Carbonate Salt Formation q_pyridine->salt_form Yes recrystallize Use Recrystallization q_solid->recrystallize Yes

Decision tree for selecting an advanced purification method.
Column Chromatography

Q3: Acid-base extraction didn't work. How do I separate my product from byproducts with very similar polarity and basicity, like a constitutional isomer?

A3: For separating compounds with similar physical properties, column chromatography is the method of choice.[6] This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.

The key to successful column chromatography is selecting an appropriate mobile phase (solvent system). This is done using Thin-Layer Chromatography (TLC). For a basic compound like this compound, it is often necessary to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This prevents the compound from "tailing" or "streaking" on the silica gel, which is acidic.

  • Solvent System Selection: Use TLC to find a solvent system (e.g., DCM/Methanol, Ethyl Acetate/Hexanes) that gives your desired product an Rf value of approximately 0.2-0.4. Add 0.5-1% TEA or NH₄OH to the mobile phase to improve separation.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (as a slurry).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the silica column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the column.

  • Elution: Run the mobile phase through the column, collecting fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]

Selective Salt Formation

Q4: My reaction was a hydrogenation of a pyridine precursor, and I'm struggling to remove the last ~5-10% of the starting material. What should I do?

A4: This is a common and challenging problem because piperidine and its pyridine precursor can form an azeotrope, making separation by distillation difficult.[7] The most effective method leverages the significant difference in basicity between the aliphatic piperidine (pKa of conjugate acid ~11) and the aromatic pyridine (pKa of conjugate acid ~5.2).

You can selectively precipitate the more basic piperidine product by bubbling carbon dioxide (CO₂) gas through a solution of the mixture. The piperidine reacts to form a solid piperidine carbonate salt, while the much less basic pyridine remains in solution.[4][7]

  • Dissolution: Dissolve the crude mixture of piperidine product and pyridine starting material in a suitable solvent (e.g., diethyl ether).

  • Precipitation: Bubble CO₂ gas (from a cylinder or dry ice) through the solution. The piperidine carbonate will precipitate as a white solid.

  • Filtration: Cool the mixture to ensure complete precipitation and filter the solid salt. The pyridine impurity will remain in the filtrate.[7]

  • Liberation of Free Base: Suspend the filtered carbonate salt in water. Add a strong base, such as 6M NaOH, until the solution is strongly basic (pH > 10) to liberate the free piperidine.

  • Extraction & Drying: Extract the pure piperidine product with an organic solvent (e.g., DCM or diethyl ether), dry the combined organic layers, and concentrate to yield the pure product.[4]

Recrystallization

Q5: My product is a solid, but my analysis (e.g., melting point, NMR) shows it's still not completely pure after extraction. How can I clean it up?

A5: If your product is a solid and the impurities are present in minor quantities, recrystallization is an excellent final purification step.[8] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of your product decreases, and it will crystallize out, leaving the impurities behind in the solution.

The choice of solvent is critical: the ideal solvent should dissolve your product well when hot but poorly when cold. You may need to test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.[9]

Part 4: Frequently Asked Questions (FAQs)

Q6: My purified this compound has a yellow or brown tint. What does this indicate and is it a problem?

A6: A yellow or brown discoloration often indicates the presence of minor oxidation products.[4] While these may not interfere with all downstream applications, for high-purity needs, such as in drug development, they should be removed. Freshly purifying the material by column chromatography can often resolve this. To prevent re-oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Q7: How can I effectively remove residual water from my product after an aqueous workup?

A7: Water can be a significant impurity.[4] The most rigorous method is to dry the organic solution of your product over solid potassium hydroxide (KOH) pellets, followed by distillation of the solvent.[7] Note that standard drying agents like Na₂SO₄ or MgSO₄ are good, but KOH is particularly effective for basic amines. For thermally stable liquids, azeotropic distillation with a solvent like toluene can also effectively remove water.

Q8: What are the best analytical techniques to confirm the purity of my final product?

A8: A combination of techniques is recommended.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual starting materials, byproducts, or solvents.

  • Mass Spectrometry (MS): Coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), this is excellent for detecting and identifying trace-level impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity and separating closely related compounds.[6]

  • Elemental Analysis (CHN Analysis): For a final, definitive assessment of purity for a novel compound or a reference standard.

References
  • Veeprho. (n.d.). Cilastatin Impurities and Related Compound.
  • Palumbo, G., et al. (2001). Inhibition of Neuronal Nitric Oxide Synthase by 6-nitrocatecholamines, Putative Reaction Products of Nitric Oxide With Catecholamines Under Oxidative Stress Conditions. PubMed.
  • Google Patents. (2003). WO2003018544A1 - Process for the preparation of cilastatin.
  • Shtil, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Chemical Synthesis Database. (n.d.). 3-piperidin-3-yl-propan-1-ol.
  • Sonavane, S. U., et al. (2018). An improved , scalable and robust process for the synthesis of cilastatin sodium : A renal dehydropeptidase inhibitor. Semantic Scholar.
  • ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant?
  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide.
  • Blog. (2025). What are the purification methods for piperidines?
  • National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.

Sources

Technical Support Center: Optimizing Coupling Reactions for 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 3-Piperidin-3-ylpropan-1-ol. This bifunctional molecule, containing both a secondary amine and a primary alcohol, is a versatile building block in medicinal chemistry and drug discovery. However, its dual nucleophilicity presents unique challenges in achieving selective and high-yielding coupling reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this substrate. We will explore the causality behind experimental choices to empower you to optimize your specific reaction conditions.

Part A: Amide Coupling (N-Acylation)

The formation of an amide bond by coupling the piperidine nitrogen with a carboxylic acid is one of the most common transformations in medicinal chemistry.[1][2] Success hinges on the effective activation of the carboxylic acid.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: What are the most common classes of coupling reagents for this reaction, and how do I choose?

A1: Choosing the right coupling reagent is critical. They fall into three main categories: carbodiimides, onium salts (aminium/uronium and phosphonium), and activated ester intermediates.[1][3]

  • Carbodiimides (e.g., EDC, DCC, DIC): These are workhorse reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[3]

  • Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and faster than carbodiimides, often leading to higher yields and lower racemization, especially when additives like HOBt are included.[3][5] HATU is particularly effective for coupling challenging or electron-deficient amines.[2]

  • Acyl Halides: Converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) creates a very reactive electrophile.[4] However, this two-step process can be harsh and may not be suitable for complex molecules with sensitive functional groups.[1]

Your choice depends on the scale, the value of your starting materials, and the sensitivity of your substrate. For routine couplings, EDC/HOBt is a cost-effective start. For difficult couplings or to maximize yield, an onium salt like HATU is recommended.

Q2: My reaction is sluggish and yields are low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Inefficient Carboxylic Acid Activation: Ensure your coupling reagents are fresh and handled under anhydrous conditions.

  • Base Incompatibility: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the acid formed and drive the reaction forward.[5] Ensure you are using at least 2-3 equivalents.

  • Steric Hindrance: The secondary amine of the piperidine ring can be sterically demanding. Switching to a more powerful coupling reagent like HATU can overcome this.[3]

  • Side Reactions: The primary alcohol on your substrate can potentially compete with the amine. While the amine is generally more nucleophilic, O-acylation can occur, especially at elevated temperatures or with highly reactive acylating agents.

Q3: How do I prevent racemization if my carboxylic acid has a chiral center?

A3: Racemization is a significant risk, particularly with carbodiimide reagents.[1][3] The most effective way to suppress it is by adding 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives intercept the reactive O-acylisourea intermediate to form an active ester, which couples with the amine with minimal loss of stereochemical integrity.[3][5] Onium salts like HATU and HBTU inherently have a benzotriazole moiety and are excellent for minimizing racemization.[3]

Troubleshooting Guide: Amide Coupling
Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive coupling reagent. 2. Insufficient base. 3. Low reaction temperature. 4. Water in the reaction solvent.1. Use fresh, high-purity coupling reagents. 2. Increase equivalents of DIPEA or TEA (2-3 eq.). 3. Gently warm the reaction (40-50 °C), monitoring for side products. 4. Use anhydrous solvents (DMF, DCM, MeCN).
Multiple Products Observed (by LC-MS) 1. O-acylation of the alcohol. 2. Racemization of the carboxylic acid. 3. Side reaction with the coupling reagent.1. Run the reaction at room temperature or 0 °C. Consider protecting the alcohol if the issue persists. 2. Add HOBt or Oxyma to your carbodiimide protocol, or switch to HATU.[3] 3. Ensure correct stoichiometry; do not use a large excess of the coupling reagent.
Difficulty in Purification 1. Dicyclohexylurea (DCU) byproduct from DCC is insoluble. 2. Excess coupling reagent or HOBt.1. If using DCC, filter the reaction mixture before workup. Switch to DIC (more soluble urea) or EDC (water-soluble urea).[3] 2. Use an aqueous wash (e.g., dilute NaHCO₃, then dilute HCl) to remove acidic/basic impurities during workup.
Experimental Protocol: EDC/HOBt Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (to make a ~0.1 M solution).

  • Reagent Addition: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.1 eq.) and DIPEA (2.5 eq.) in the same anhydrous solvent.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Part B: N-Alkylation & N-Arylation

Functionalizing the piperidine nitrogen via alkylation or arylation is key to exploring structure-activity relationships. These reactions, however, come with their own distinct challenges.

Workflow for N-Functionalization Strategy

start Goal: Functionalize Piperidine Nitrogen q1 What is the desired substituent? start->q1 sub_alkyl Alkyl Group q1->sub_alkyl Alkyl sub_aryl Aryl/Heteroaryl Group q1->sub_aryl Aryl q2 Alkylation Method? sub_alkyl->q2 buchwald Buchwald-Hartwig Amination (Aryl Halide + Pd Catalyst + Base) sub_aryl->buchwald reductive_amination Reductive Amination (Ketone/Aldehyde + Reducing Agent) q2->reductive_amination More Control, Avoids Over-alkylation direct_alkylation Direct Alkylation (Alkyl Halide + Base) q2->direct_alkylation Simple, Risk of Quaternization

Caption: Decision workflow for N-functionalization.

1. N-Alkylation

Q4: I'm trying to mono-alkylate the piperidine with an alkyl halide and getting a quaternary ammonium salt byproduct. How do I stop this?

A4: This is the most common problem, known as over-alkylation.[6] The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[6] To prevent this:

  • Control Stoichiometry: Use the piperidine derivative as the limiting reagent or use only a slight excess of the alkylating agent (e.g., 1.0-1.1 equivalents).[6][7]

  • Slow Addition: Add the alkylating agent very slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkyl halide, favoring reaction with the more abundant secondary amine.[6][7]

  • Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ is often sufficient. Stronger bases like NaH can be used but require careful temperature control.[7]

Q5: Is there a more reliable method for mono-alkylation?

A5: Yes, reductive amination is a superior method for achieving clean mono-N-alkylation and avoiding quaternization.[6] This two-step, one-pot process involves the reaction of your piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild, selective for iminium ions, and does not reduce the starting aldehyde or ketone.[6]

2. N-Arylation (Buchwald-Hartwig Amination)

Q6: What are the critical parameters for a successful Buchwald-Hartwig coupling with my piperidine substrate?

A6: The Buchwald-Hartwig amination is a powerful tool but is highly sensitive to reaction conditions. The three most critical components are the palladium catalyst (ligand and precursor), the base, and the atmosphere.[8][9]

  • Catalyst System: For coupling with aryl chlorides or bromides, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) must be paired with a bulky, electron-rich phosphine ligand.[8][9] Ligands like XPhos, SPhos, and RuPhos are excellent choices.[8] Using modern, air-stable "precatalysts" (e.g., XPhos Pd G3) can give more reproducible results by simplifying the setup and ensuring the correct Pd:ligand ratio.[8][10]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[8][10] Weaker bases like K₂CO₃ are generally not sufficient.[8]

  • Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen and will be deactivated by it.[8] It is imperative to degas your solvent and run the reaction under a rigorously inert atmosphere (argon or nitrogen) using Schlenk techniques.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Catalyst deactivation by oxygen. 2. Incorrect base. 3. Inactive catalyst/ligand combination. 4. Insufficient temperature.1. Ensure solvent is thoroughly degassed (e.g., freeze-pump-thaw) and maintain a positive inert gas pressure.[8] 2. Use a strong base like NaOtBu or LHMDS.[9] 3. Use a proven ligand like XPhos or SPhos. Consider using an air-stable precatalyst.[8] 4. Typical temperatures are 80-110 °C. Optimize the temperature for your specific substrates.[9]
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.1. Improve inert atmosphere technique. 2. Ensure ligand is not degraded; use fresh ligand. 3. Check for impurities in starting materials that could poison the catalyst.
Side Product Formation (e.g., Hydrodehalogenation) Reaction pathway competing with amination.1. Screen different ligands; sometimes a less electron-rich ligand can disfavor side reactions. 2. Re-evaluate the base and solvent combination.
Part C: Ether Synthesis (O-Alkylation)

The primary alcohol can be functionalized to form an ether, typically via the Williamson ether synthesis. This reaction proceeds through an S_N_2 mechanism.[11][12]

Q7: How do I perform a Williamson ether synthesis on the alcohol of my substrate?

A7: The Williamson synthesis requires two key steps: deprotonation of the alcohol to form a nucleophilic alkoxide, followed by reaction with a primary alkyl halide.[11][13]

  • Deprotonation: You must use a strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common choice in an anhydrous aprotic solvent like THF or DMF.

  • Alkylation: After deprotonation is complete (indicated by the cessation of H₂ gas evolution), the alkylating agent (e.g., ethyl iodide, benzyl bromide) is added.

  • Substrate Choice: This reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are prone to undergoing an E2 elimination side reaction instead of the desired S_N_2 substitution.[11][12]

Q8: The amine on my molecule is also nucleophilic. How do I prevent N-alkylation during an ether synthesis?

A8: This is the central challenge of selectivity. The secondary amine is generally more nucleophilic than the neutral alcohol. However, after deprotonation with a strong base like NaH, the resulting alkoxide is a much stronger nucleophile than the neutral amine. Despite this, N-deprotonation and subsequent N-alkylation can still compete. For guaranteed O-selectivity, the best strategy is to protect the amine before performing the ether synthesis.

Part D: General Troubleshooting & Selectivity Strategies
The Challenge of Selectivity: N vs. O Functionalization

When both the amine and alcohol are present and unprotected, achieving selective functionalization can be difficult. The outcome depends on the relative nucleophilicity of the two groups under the specific reaction conditions.

  • For N-Acylation: The secondary amine is significantly more nucleophilic than the primary alcohol towards activated esters or acyl halides at neutral or slightly basic pH. Therefore, N-acylation can often be achieved with high selectivity without protecting the alcohol.

  • For N-Alkylation/O-Alkylation: The situation is more complex. To ensure clean, predictable outcomes, a protecting group strategy is highly recommended.

Protecting Group Strategy

Caption: Orthogonal protecting group strategy.

Q9: What are suitable protecting groups for the amine and alcohol?

A9: The key is to use "orthogonal" protecting groups—groups that can be removed under different conditions, allowing for selective deprotection.[14]

Functional Group Protecting Group Protection Reagent Deprotection Condition Notes
Secondary Amine Boc (tert-Butoxycarbonyl)Boc₂O, Base (e.g., TEA, NaOH)Strong Acid (TFA, HCl in Dioxane)Very common, robust, and stable to most other reaction conditions.[14]
Cbz (Carboxybenzyl)Cbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Useful if your molecule is stable to hydrogenation but sensitive to acid.
Primary Alcohol TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, ImidazoleFluoride Source (TBAF) or AcidStable to basic conditions and organometallics. Ideal for protecting the alcohol during N-alkylation.[15]
Bn (Benzyl)Benzyl Bromide, NaHCatalytic Hydrogenation (H₂, Pd/C)Very stable, but deprotection conditions are the same as for Cbz.

By protecting one functional group, you can perform chemistry on the other with high confidence, then selectively remove the protecting group to reveal the final product.

References
  • Amide coupling reaction in medicinal chemistry.
  • Coupling Reagents - Aapptec Peptides. [Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. [Link]
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
  • Procedure for N-alkylation of Piperidine?
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
  • Amide Synthesis - Fisher Scientific. [Link]
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
  • Buchwald-Hartwig Amin
  • 3-piperidin-3-yl-propan-1-ol - Chemical Synthesis D
  • Protecting Groups List - SynArchive. [Link]
  • This compound - Amerigo Scientific. [Link]
  • This compound | C8H17NO | CID 4712476 - PubChem. [Link]
  • Protective Groups - Organic Chemistry Portal. [Link]
  • Williamson Ether Synthesis. [Link]
  • Alcohols to Amines - Chemistry Steps. [Link]
  • Williamson Ether Synthesis - Chemistry Steps. [Link]
  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl C
  • Cross-Coupling Chemistry. [Link]
  • Williamson ether synthesis - Wikipedia. [Link]
  • Amino Acid-Protecting Groups. [Link]
  • Mechanism of Coupling of Alcohols and Amines To Generate Aldimines and H2 by a Pincer Manganese Catalyst | ACS Catalysis - ACS Public
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. [Link]
  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. [Link]
  • Amines - NCERT. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - ResearchG
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. [Link]

Sources

Stability of 3-Piperidin-3-ylpropan-1-ol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Piperidin-3-ylpropan-1-ol (CAS: 25175-58-0).[1][2] Given the limited publicly available stability data for this specific molecule, this document leverages established principles of chemical stability, forced degradation studies, and analytical chemistry for piperidine-containing compounds to provide a robust framework for your experimental work.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily dictated by its two key functional groups: the secondary amine within the piperidine ring and the primary alcohol on the propyl chain.

  • Piperidine Ring (Secondary Amine): The nitrogen atom is basic and a primary site for reactivity. It is susceptible to protonation in acidic media, which generally results in a stable salt. However, the nitrogen is also a potential site for oxidation, which can lead to the formation of N-oxides or even ring-opening products under more aggressive conditions.[5]

  • Propanol Chain (Primary Alcohol): The primary alcohol is generally stable but can be susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid, particularly in the presence of strong oxidizing agents.

Q2: What are the most probable degradation pathways for this molecule under acidic and basic stress conditions?

A2: Under mild acidic or basic conditions at ambient temperature, this compound is expected to be relatively stable, primarily existing as its protonated (acidic pH) or free base (basic pH) form. However, forced degradation studies, which employ more extreme conditions, are necessary to elucidate potential degradation pathways.[3][6]

A likely degradation pathway, especially in the presence of oxidative stress, involves the piperidine nitrogen.[5] The diagram below illustrates a hypothetical oxidative degradation pathway.

Hypothetical Oxidative Degradation Pathway cluster_main start_mol This compound n_oxide N-Oxide Degradant start_mol->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation/Cleavage

Caption: Hypothetical oxidative degradation of this compound.

Q3: How should I properly store this compound to ensure its long-term stability?

A3: Based on its functional groups, it is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place.[7] For long-term storage, particularly of solutions, purging the container with an inert gas like argon or nitrogen can protect against potential atmospheric oxidation.

Q4: What analytical techniques are best suited for monitoring the stability of this compound and detecting its degradation products?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the industry standard for this purpose.[8]

  • For Quantification: An RP-HPLC method using a C18 column with a UV detector is highly effective for separating the parent compound from its potential impurities and degradation products.[8][9]

  • For Identification: To identify the structure of unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5] For complete structural elucidation, preparative HPLC can be used to isolate the degradant for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8]

Troubleshooting Guide

This guide helps you diagnose and resolve common issues encountered during stability experiments.

Observed Problem Potential Cause Recommended Solution
Appearance of new, unexpected peaks in HPLC chromatogram. The compound is degrading under your experimental or storage conditions.1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and see if the new peaks match.[3][5]2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH of solvent).3. Ensure the mobile phase is not reacting with the analyte.
Decreasing peak area of the main compound over time. The compound is unstable in the prepared solution or under the storage conditions.1. Verify storage conditions (cool, dark, inert atmosphere).[10]2. Assess the stability in the specific solvent used. The compound may be less stable in certain aqueous buffers or organic solvents.3. Check for adsorption to the container surface. Use silanized glass or polypropylene vials if necessary.
Inconsistent results between different batches of the compound. There may be variability in the purity profile or crystalline form of the starting material.1. Ensure a consistent manufacturing and purification process for the compound.2. Perform full characterization (e.g., NMR, MS, HPLC purity) on each new batch before initiating stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand a compound's stability profile and to develop a stability-indicating analytical method.[3][6]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[10]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[10]

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a baseline RP-HPLC method for the separation and quantification of this compound and its degradation products.

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard, robust column for resolving small polar molecules and their impurities.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape for amines by protonating them and minimizing tailing.[8] A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended to elute both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nmSince the molecule lacks a strong chromophore, detection at a low wavelength is necessary.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Stability Assessment Workflow

The following diagram outlines the logical workflow for a comprehensive stability assessment.

Stability Assessment Workflow cluster_workflow Stability Assessment Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative) prep->stress control Prepare Control Sample prep->control sample_prep Neutralize & Dilute Samples at Time Points stress->sample_prep control->sample_prep analysis Analyze by Stability-Indicating RP-HPLC Method sample_prep->analysis data Quantify Degradation (% Peak Area) analysis->data identification Identify Unknown Peaks (LC-MS, NMR) data->identification If degradation > 5% pathway Elucidate Degradation Pathways identification->pathway

Caption: A systematic workflow for conducting stability studies.

References
  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • R Discovery. (2025). Forced Degradation Studies Research Articles.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Amerigo Scientific. (n.d.). This compound.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Chemical Synthesis Database. (2025). 3-piperidin-3-yl-propan-1-ol.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (n.d.). Reaction pathway for degradation of 1 by piperidine in 1,3-Dioxolane, Dioxane and 2-MeTHF.
  • ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.

Sources

Navigating the Cellular Maze: A Technical Guide to Troubleshooting Low Permeability of 3-Piperidin-3-ylpropan-1-ol PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low cell permeability in PROTACs incorporating a 3-Piperidin-3-ylpropan-1-ol moiety. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, which contains a this compound linker element, shows high biochemical potency but little to no activity in cellular degradation assays. What is the likely cause?

A common reason for this discrepancy is poor cell permeability.[1] PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and significant polar surface areas, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] These characteristics can severely limit their ability to passively diffuse across the cell membrane to reach their intracellular targets.[1] Even a highly potent PROTAC will fail to induce protein degradation if it cannot achieve a sufficient intracellular concentration to form the crucial ternary complex with the target protein and the E3 ligase.[1]

Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

Several physicochemical properties are critical for PROTAC cell permeability. Due to their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable. Key factors include:

  • Molecular Weight (MW): The high molecular weight of PROTACs is a primary obstacle to passive diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit their ability to permeate the lipid bilayer of the cell membrane.[1]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can decrease permeability by increasing the energy required for desolvation before entering the cell membrane.[1]

  • Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or sequestration within the membrane, both of which reduce effective permeability.[1]

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups, effectively reducing its size and polarity and thereby enhancing cell permeability. This phenomenon is often referred to as the "chameleon effect."[1]

Q3: What is the "hook effect" and how does it relate to PROTAC concentration and permeability?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, leading to a bell-shaped dose-response curve. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation. While not directly a permeability issue, it's a crucial concept in PROTAC experimentation. If a PROTAC has low permeability, researchers might be tempted to use very high concentrations, which could inadvertently lead to the hook effect, further complicating data interpretation.

Troubleshooting Guides for Low Cell Permeability

If you are encountering issues with the cellular activity of your this compound-containing PROTAC, the following troubleshooting guide provides a systematic approach to identifying and addressing the problem.

Issue 1: No or Weak Target Protein Degradation

If you observe minimal or no degradation of your target protein, despite confirming its expression and the functionality of your E3 ligase in the chosen cell line, poor cell permeability is a primary suspect.

cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Optimization Strategies cluster_3 Outcome A No or Weak Target Degradation B Perform Permeability Assays (PAMPA, Caco-2) A->B Suspect Poor Permeability C Modify Linker Structure B->C Low Permeability Confirmed D Prodrug Approach B->D Low Permeability Confirmed E Formulation Strategies B->E Low Permeability Confirmed F Improved Cell Permeability & Degradation C->F D->F E->F cluster_0 PROTAC Mechanism of Action A Extracellular PROTAC B Lipid Bilayer C Intracellular PROTAC A->C Cell Permeation (Critical Step) F Ternary Complex (Target-PROTAC-E3) C->F D Target Protein D->F E E3 Ligase E->F G Ubiquitination F->G H Proteasomal Degradation G->H

Caption: Mechanism of Action for a PROTAC, highlighting the critical cell permeation step.

cluster_0 Factors Influencing PROTAC Permeability A High Molecular Weight E Low Cell Permeability A->E B Large Polar Surface Area B->E C H-Bond Donors/Acceptors C->E D Low Lipophilicity D->E F Rigid Conformation I Improved Cell Permeability F->I G Intramolecular H-Bonding ('Chameleon Effect') G->I H Optimal Lipophilicity H->I

Caption: Key factors influencing the cell permeability of PROTAC molecules.

References

  • BenchChem Technical Support Team. (2025).
  • Grass, M., & Vodak, D. (n.d.).
  • (2025).
  • Ma, L. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
  • (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
  • Wei, M., et al. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
  • (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • (n.d.).
  • (n.d.). 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki. Guidechem.
  • (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • (2025). The Fulcrum of Function: A Comparative Analysis of Piperidine and Piperazine Linkers in PROTACs. BenchChem.
  • (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
  • (2022). How to Improve PROTACs' Oral Bioavailability. WuXi AppTec.
  • (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • (n.d.). This compound. PubChem.
  • (2026). The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • (n.d.). This compound. Amerigo Scientific.
  • (n.d.). This compound DiscoveryCPR 25175-58-0. Sigma-Aldrich.
  • (2025). 3-piperidin-3-yl-propan-1-ol.
  • (n.d.). 3-(Piperidin-1-yl)propan-1-ol. TCI Chemicals.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Piperidin-3-ylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this valuable piperidine derivative.

Overview of Synthetic Strategies

The most prevalent and scalable route to this compound involves the catalytic hydrogenation of 3-(3-pyridyl)-1-propanol. This precursor is typically synthesized from 3-pyridinepropionic acid, which is commercially available. The overall synthetic pathway is a two-step process: the reduction of a carboxylic acid to an alcohol, followed by the hydrogenation of the pyridine ring.

Synthetic_Workflow 3-Pyridinepropionic Acid 3-Pyridinepropionic Acid 3-(3-pyridyl)-1-propanol 3-(3-pyridyl)-1-propanol 3-Pyridinepropionic Acid->3-(3-pyridyl)-1-propanol   Reduction (e.g., BH3-THF, LiAlH4) This compound This compound 3-(3-pyridyl)-1-propanol->this compound   Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: General synthetic workflow for this compound.

The critical step in scaling up this synthesis is the hydrogenation of the pyridine ring, which can be challenging due to the aromatic stability of the pyridine core and potential for catalyst inhibition.[1][2] This guide will focus primarily on troubleshooting and optimizing this crucial transformation.

Troubleshooting Guide: Catalytic Hydrogenation of 3-(3-pyridyl)-1-propanol

This section is structured in a question-and-answer format to directly address common issues encountered during the catalytic hydrogenation step.

Q1: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes and how can I resolve this?

A1: Slow or incomplete hydrogenation is the most common issue when reducing pyridine rings.[3] The root cause often lies with the catalyst, reaction conditions, or substrate purity.

Troubleshooting Workflow:

Troubleshooting_Hydrogenation cluster_0 Troubleshooting Low Conversion Start Low/No Conversion CheckPurity Verify Substrate & Solvent Purity Start->CheckPurity CheckCatalyst Evaluate Catalyst Activity & Loading CheckPurity->CheckCatalyst [ Purity OK ] Purify Purify Substrate/Solvent CheckPurity->Purify [ Impurities Present ] CheckConditions Review Reaction Conditions (T, P) CheckCatalyst->CheckConditions [ Catalyst OK ] ReplaceCatalyst Use Fresh Catalyst / Increase Loading CheckCatalyst->ReplaceCatalyst [ Suspect Activity ] OptimizeConditions Increase Temperature/Pressure CheckConditions->OptimizeConditions [ Conditions too Mild ] Success Reaction Complete CheckConditions->Success [ Optimized ] Purify->CheckCatalyst ReplaceCatalyst->CheckConditions OptimizeConditions->Success

Caption: Logical workflow for troubleshooting low hydrogenation conversion.[4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur or halide compounds) can irreversibly bind to the catalyst's active sites, rendering it inactive.[3]1. Purify the Substrate: Ensure the starting 3-(3-pyridyl)-1-propanol is of high purity. Recrystallization or column chromatography may be necessary.[5] 2. Use High-Purity Solvents: Employ anhydrous, high-purity solvents.
Catalyst Inhibition The basic nitrogen atoms in both the pyridine starting material and the piperidine product can act as Lewis bases and inhibit the activity of some metal catalysts.[2][6]1. Acidic Additives: The addition of a small amount of a non-coordinating acid (e.g., acetic acid, HCl) can protonate the nitrogen, preventing it from binding to the catalyst and increasing the reaction rate.[1][7]
Insufficient Reaction Conditions The aromaticity of the pyridine ring requires significant energy to overcome.[1] Low temperature or hydrogen pressure may not be sufficient for the reaction to proceed to completion.1. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures of 30-80 bar are often effective.[1] In some cases, pressures up to 100 bar may be necessary.[4] 2. Increase Temperature: Cautiously increase the reaction temperature, typically in the range of 60-80°C.[1] Monitor for side reactions.
Poor Catalyst Activity The catalyst may be old, have been improperly stored, or the incorrect type for this transformation.1. Use Fresh Catalyst: Always use fresh, high-quality catalyst. 2. Optimize Catalyst Choice: While Pd/C is common, platinum (Pt/C) or rhodium (Rh₂O₃) catalysts can be more effective for pyridine hydrogenation, sometimes under milder conditions.[2][8]
Inadequate Mixing In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial for mass transfer.1. Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen dissolution in the liquid phase.
Q2: I'm observing the formation of significant byproducts. What are they and how can I suppress them?

A2: Side reactions can become more prevalent during scale-up, especially if reaction times are prolonged or temperatures are too high.

Common Byproducts & Mitigation Strategies:

  • Partially Hydrogenated Intermediates (Tetrahydropyridines):

    • Cause: Incomplete reaction due to the reasons listed in Q1.

    • Solution: Re-subject the mixture to the hydrogenation conditions or optimize the initial conditions (increase pressure, temperature, or reaction time) to drive the reaction to completion.[1]

  • N-Alkylation:

    • Cause: The product, this compound, is a secondary amine and can react with the starting material or other intermediates, especially at elevated temperatures.

    • Solution:

      • Control Temperature: Avoid excessive temperatures.[3]

      • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.[3]

Q3: How do I handle the pyrophoric catalyst safely during workup, especially at a larger scale?

A3: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric, meaning they can spontaneously ignite when exposed to air, especially after use when they are finely divided and coated with hydrogen.[9] Extreme caution is required.

Safety Procedures for Catalyst Handling:

  • Never Filter Dry: The used catalyst must be kept wet with solvent at all times.[10]

  • Inert Atmosphere: After the reaction, vent the hydrogen and purge the reactor multiple times with an inert gas like nitrogen or argon before opening.[11]

  • Filtration: Filter the catalyst through a pad of Celite® or a similar filter aid. The Celite bed should be wetted with the reaction solvent before filtration.

  • Quenching: The collected catalyst cake (still wet) should be carefully transferred to a separate container and quenched by slowly adding water or a low-concentration acid (e.g., 1M HCl) to deactivate it. This should be done in a well-ventilated fume hood.

  • Storage & Disposal: Store the deactivated catalyst under water until it can be disposed of according to your institution's hazardous waste guidelines.

Frequently Asked Questions (FAQs)

  • Q: What is a typical catalyst loading for this reaction?

    • A: Catalyst loading can vary, but a starting point is typically 5-10 mol% of the metal relative to the substrate. For scale-up, optimizing to a lower loading (e.g., 1-2 mol%) is economically desirable, but this will depend on the activity of the catalyst and the purity of the substrate.

  • Q: Which solvent is best for this hydrogenation?

    • A: Polar, protic solvents are generally preferred. Methanol, ethanol, and acetic acid are commonly used.[12] Acetic acid can serve as both a solvent and a catalyst activator.[1] The choice of solvent can also influence reaction selectivity and rate.

  • Q: Can I reuse the catalyst?

    • A: While catalyst reuse is possible in principle, its activity will likely decrease with each cycle due to poisoning and physical degradation. If you plan to reuse the catalyst, it's crucial to perform small-scale validation tests to ensure consistent performance. Thorough washing and careful handling under an inert atmosphere are essential.

  • Q: How do I monitor the reaction progress at scale?

    • A: The primary method for monitoring a hydrogenation reaction is to observe the uptake of hydrogen gas from the pressure gauge or a mass flow controller.[4] When the pressure stabilizes and no more hydrogen is consumed, the reaction is likely complete. You can also take aliquots (after carefully depressurizing and purging the system) to analyze by techniques like TLC, GC-MS, or NMR.

Experimental Protocol: Catalytic Hydrogenation of 3-(3-pyridyl)-1-propanol

Warning: High-pressure hydrogenation is hazardous and should only be performed by trained personnel in a properly equipped facility with appropriate safety measures, such as a blast shield and a dedicated ventilation system.[10][13]

Materials:

  • 3-(3-pyridyl)-1-propanol

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (or Ethanol/Acetic Acid)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Celite® for filtration

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add 3-(3-pyridyl)-1-propanol (1.0 eq) and the chosen solvent (e.g., methanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Under a flow of nitrogen, carefully add the 10% Pd/C catalyst (5-10 mol %).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.[4][11]

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).[1] Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80°C).[1]

  • Monitoring: Monitor the reaction by observing the hydrogen pressure drop. The reaction is complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor 3-5 times with nitrogen.

    • Open the reactor and dilute the reaction mixture with additional solvent if necessary.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. Crucially, do not allow the catalyst to dry on the filter. [10]

    • The collected wet catalyst should be immediately quenched as described in the safety section above.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of desired purity.[5]

Safety First: High-Pressure Hydrogenation

Scaling up hydrogenation reactions introduces significant safety risks that must be rigorously managed.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Ensure the reaction area is free of ignition sources (sparks, static electricity, hot surfaces).[11] Use explosion-proof electrical equipment.

  • High-Pressure Equipment: Only use reactors and fittings rated for the intended pressure and for hydrogen service.[11] Regularly inspect equipment for signs of wear or corrosion.

  • Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen at a pressure slightly above your intended reaction pressure.[14]

  • Exothermic Reactions: Hydrogenation reactions are exothermic.[11] Ensure adequate cooling capacity to prevent thermal runaway, especially during scale-up.

  • Personnel Training: Only personnel thoroughly trained in the operation of high-pressure equipment and the specific hazards of hydrogenation should perform these reactions.[14]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry
  • Hazards associated with laboratory scale hydrogen
  • 3-Pyridinepropionic acid synthesis - ChemicalBook
  • What are the safety precautions for operating a Hydrogen
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem
  • Hazards associated with laboratory scale hydrogen
  • 3-Pyridinepropionic acid | 3724-19-4 - ChemicalBook
  • 3-piperidin-3-yl-propan-1-ol - Chemical Synthesis D
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano
  • Troubleshooting low conversion in pyridine hydrogen
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 3-Pyridinepropionic acid | 3724-19-4 - ChemicalBook
  • A Simple Preparation of 3-(2-Pyridyldithio)-Propionic Acid
  • 3724-19-4, 3-Pyridinepropanoic acid Formula - ECHEMI
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki - Guidechem
  • This compound DiscoveryCPR 25175-58-0 - Sigma-Aldrich
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR
  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchG
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)...
  • Unit 4 Pyridine | PDF - Slideshare
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH
  • 3-PYRIDINEPROPANOIC ACID - gsrs
  • 3-Pyridin-3-yl-propan-1-ol - Oakwood Chemical
  • 3-(Pyridin-3-yl)propionic acid - PMC - NIH
  • This compound | C8H17NO | CID 4712476 - PubChem
  • This compound - Amerigo Scientific
  • Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni c
  • 3-Pyridinepropanol 98 2859-67-8 - Sigma-Aldrich
  • Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles - ACS Public
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing)
  • 3-Pyridinepropionic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals
  • Palladium on Carbon (Pd/C)
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon
  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl) - Organic Syntheses Procedure
  • 3-Pyridinepropionic acid 98 3724-19-4 - Sigma-Aldrich
  • 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 - TCI Chemicals
  • 3-(Piperidin-1-yl)propan-1-ol | 104-58-5 | Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Technical Support Center: Analytical Challenges in Characterizing 3-Piperidin-3-ylpropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the characterization of 3-Piperidin-3-ylpropan-1-ol isomers. This molecule presents unique analytical hurdles due to the potential for both stereoisomerism (chirality at the C3 position of the piperidine ring) and positional isomerism (e.g., 3-Piperidin-2-ylpropan-1-ol or 3-Piperidin-4-ylpropan-1-ol). The subtle structural differences between these isomers demand highly specific and robust analytical methods to ensure accurate identification, quantification, and quality control in research and pharmaceutical development.[1][2]

The stereochemistry and substitution pattern of piperidine derivatives can significantly influence their pharmacological and toxicological profiles, making unambiguous characterization a regulatory and safety imperative.[3] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth troubleshooting workflows, frequently asked questions (FAQs), and validated protocols to navigate the complexities of separating and identifying these challenging isomers.

Our approach is grounded in the principles of scientific integrity and follows a logical, cause-and-effect framework to empower you to overcome common experimental obstacles. All methodologies are presented with a focus on self-validation and are supported by authoritative references to ensure compliance with global regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6]

I. Troubleshooting Guides: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques for isomer separation.[7][8][9] However, achieving baseline resolution can be challenging. This section addresses common problems encountered during method development.

Problem 1: Poor Resolution or Co-elution of Enantiomers in Chiral HPLC/SFC

You are running a chiral method, but the enantiomers of this compound are either not separating (co-eluting) or showing very poor resolution (Rs < 1.5).

Root Cause Analysis & Troubleshooting Workflow

Poor chiral recognition is the primary cause. This can stem from an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, or incorrect temperature. The following workflow provides a systematic approach to diagnosing and resolving the issue.[10]

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • CSP Selection (Node C): The interaction between the analyte and the CSP is the foundation of chiral separation.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including piperidines.[3] If one type fails, screen others as their chiral recognition mechanisms differ.

  • Mobile Phase Optimization (Node E):

    • Organic Modifier Ratio (Node G): In normal-phase HPLC, small changes in the alcohol (e.g., isopropanol, ethanol) concentration in the alkane mobile phase (e.g., heptane) can drastically affect retention and selectivity. A shallow gradient or isocratic runs at different ratios should be tested.[10]

    • Change Modifier (Node H): The type of alcohol can change the hydrogen bonding interactions. Switching from isopropanol to ethanol, or vice-versa, can sometimes invert elution order or significantly improve resolution.[10]

    • Additive Optimization (Node I): this compound contains a basic nitrogen. Adding a small amount of a basic additive like diethylamine (DEA) can improve peak shape by masking acidic silanol groups on the silica support. Conversely, an acidic additive like trifluoroacetic acid (TFA) can protonate the analyte, which may lead to different interactions with the CSP.

  • Temperature Optimization (Node J): Temperature affects the thermodynamics of interaction. Lower temperatures often enhance enantioselectivity but can broaden peaks. Test a range (e.g., 15°C to 40°C) to find the optimal balance between resolution and efficiency.[12][13]

  • Derivatization (Node K): If direct separation fails, consider derivatization. Reacting the alcohol or amine group with a chiral or achiral tag can introduce new interaction sites, making separation on a CSP easier.[7] For example, benzoyl chloride can be used to derivatize the amine for better UV detection and potentially improved chiral separation.[14]

Problem 2: Inability to Separate Positional Isomers (e.g., 3- vs 4-substituted) via RP-HPLC

You are using a standard C18 column, but the positional isomers of 3-Piperidin-ylpropan-1-ol are eluting at nearly the same time.

Root Cause Analysis & Troubleshooting Workflow

Positional isomers often have very similar hydrophobicity, leading to poor selectivity on standard reversed-phase columns like C18.[15] The key is to introduce alternative separation mechanisms beyond simple hydrophobic partitioning.

Caption: Troubleshooting workflow for poor positional isomer separation.

Detailed Troubleshooting Steps:
  • Change Column Chemistry (Node C):

    • Phenyl-Hexyl Column (Node C1): This phase can provide alternative selectivity through π-π interactions with the piperidine ring, which may differ slightly based on the substituent position.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like this, HILIC can be an excellent alternative to reversed-phase, offering a completely different separation mechanism based on partitioning into a water-enriched layer on the stationary phase surface.

  • Mobile Phase Optimization (Node E):

    • pH Adjustment (Node E1): The pKa of the piperidine nitrogen is critical. Operating the mobile phase at a pH 1.5-2 units away from the pKa ensures the analyte is in a single ionic state (fully protonated), leading to more consistent retention and sharper peaks. The subtle pKa differences between positional isomers can sometimes be exploited for separation by carefully adjusting the pH.

    • Organic Modifier (Node E2): Acetonitrile and methanol have different properties. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor and acceptor. Switching between them can alter selectivity.[10]

    • Ion-Pairing Reagents: For basic analytes, adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) can form a neutral complex with the protonated piperidine, increasing retention and potentially introducing a new layer of selectivity.

II. Frequently Asked Questions (FAQs)

Spectroscopic Characterization

Q1: How can I use NMR spectroscopy to definitively distinguish between this compound and its positional isomers?

A: While 1D ¹H NMR can provide initial clues, it may not be sufficient for unambiguous identification.[16][17] A combination of 1D and 2D NMR experiments is highly recommended.[18]

  • ¹H NMR: The chemical shifts and splitting patterns of the protons on the piperidine ring will be distinct for each isomer. For the 3-substituted isomer, you would expect more complex splitting patterns for the protons at the 2, 3, 4, 5, and 6 positions compared to the more symmetric 4-substituted isomer.

  • ¹³C NMR: The number of unique carbon signals can help differentiate isomers. For instance, a 4-substituted piperidine ring may show fewer signals due to symmetry compared to a 3-substituted one.[18]

  • 2D NMR (COSY & HSQC): A ¹H-¹H COSY spectrum will reveal which protons are coupled to each other, allowing you to "walk" around the piperidine ring and definitively map the connectivity, confirming the substitution pattern. An HSQC spectrum correlates each proton to its directly attached carbon, providing an undeniable link between the ¹H and ¹³C assignments.

Q2: Can mass spectrometry (MS) differentiate between these isomers? They have the same mass.

A: Yes, tandem mass spectrometry (MS/MS) can often differentiate positional isomers.[19][20] Although the precursor ions will have the same mass-to-charge ratio (m/z), the fragmentation patterns upon collision-induced dissociation (CID) can be different.[21] The position of the propanol substituent influences which bonds are more likely to break.

  • Method: Infuse a pure standard of each isomer into a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) and acquire a product ion scan.

  • Analysis: Compare the resulting fragmentation spectra. Look for unique fragment ions or significant differences in the relative abundance of common fragment ions.[22] These differences can serve as a diagnostic fingerprint to distinguish the isomers in a mixture, often when coupled with a chromatographic separation.[19][21]

Method Validation

Q3: What are the key parameters I need to focus on when validating an HPLC method for these isomers according to ICH guidelines?

A: According to ICH Q2(R1) guidelines, the validation of an analytical procedure must demonstrate its suitability for the intended purpose.[4][5][23][24] For an impurity quantification method or an assay of isomers, the following parameters are critical:

  • Specificity: This is the most crucial parameter for isomer analysis. You must prove that the method can unequivocally assess each isomer in the presence of the others and any other potential components (e.g., starting materials, degradation products).[25] This is typically demonstrated by spiking the main compound with known levels of its isomers and showing that all peaks are baseline resolved (Resolution > 1.5).

  • Accuracy: The closeness of your measured value to the true value. Assessed by analyzing samples with known concentrations of each isomer (e.g., a standard of a known purity or a sample spiked with a known amount).[6][25]

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed over a short interval under the same conditions, while intermediate precision accounts for variations within a lab (different days, analysts, equipment).[25]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of each isomer that can be reliably quantified and detected, respectively. This is critical for controlling trace-level isomeric impurities.[25]

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[25][26]

Quantitative Data Summary for Method Validation
Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Purpose in Isomer Analysis
Specificity Resolution (Rs) > 1.5 between all isomer peaks. Peak purity analysis should pass.Ensures identity and prevents inaccurate quantification due to co-elution.
Accuracy % Recovery typically within 98.0% - 102.0% for an assay.Confirms the method provides the correct concentration for each isomer.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for an assay.Demonstrates consistency of results in a single run.
Linearity Correlation Coefficient (r²) ≥ 0.999Confirms a proportional response of the detector to isomer concentration.
Range Typically 80% to 120% of the test concentration for an assay.Defines the concentration interval where the method is accurate and precise.
LOQ Signal-to-Noise ratio ≥ 10. Precision (RSD) at this level should be acceptable.Defines the lowest level at which an isomeric impurity can be reliably measured.

Note: Acceptance criteria can vary depending on the application (e.g., trace impurity analysis vs. main component assay).

III. Key Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity

This protocol provides a starting point for the separation of this compound enantiomers. Optimization will be required.

  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series).

    • Mobile Phase: Heptane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (Note: This analyte lacks a strong chromophore, so low UV may be necessary, or derivatization may be required for better sensitivity).[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Calculate the resolution (Rs) between the enantiomer peaks.

    • Determine the enantiomeric excess (% ee) using the peak areas.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Positional Isomer Differentiation

This protocol outlines the general procedure for finding diagnostic fragment ions.

  • Instrumentation:

    • Mass spectrometer with MS/MS capability (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) and an ESI source.[19]

  • Sample Preparation:

    • Prepare individual, pure solutions of each positional isomer (e.g., 3-substituted, 4-substituted) at ~10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • MS Method:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan to identify the m/z of the protonated molecule [M+H]⁺.

    • MS2 (Product Ion) Scan:

      • Select the [M+H]⁺ ion as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.

      • Acquire the product ion spectra for each isomer at each collision energy.

  • Data Analysis:

    • Compare the product ion spectra of the different positional isomers.

    • Identify fragment ions that are unique to one isomer or that show a significantly different relative abundance (>3-fold difference) between isomers. These are your diagnostic ions.

References

  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (2023). Analytical Chemistry.
  • Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry.
  • 3 Key Regulatory Guidelines for Method Valid
  • Application Notes and Protocols for Chiral Separation of 2,6-Disubstituted Piperidine Enantiomers. Benchchem.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Technical Support Center: Troubleshooting HPLC Separ
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Identification of Position Isomers by Energy-Resolved Mass Spectrometry. (2025).
  • Determining the relative amounts of positional isomers in complex mixtures of triglycerides using reversed-phase high-performance liquid chromatography-tandem mass spectrometry. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Chiral analysis. Wikipedia.
  • Technical Support Center: Troubleshooting Poor Separation of Secalonic Acid Isomers in HPLC. Benchchem.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central.
  • A review of drug isomerism and its significance.
  • How NMR Helps Identify Isomers in Organic Chemistry?.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon.
  • The HPLC analytical approach of 3-amino piperidine.

Sources

Technical Support Center: Enhancing the Metabolic Stability of 3-Piperidin-3-ylpropan-1-ol Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Piperidine Scaffold

The 3-piperidin-3-ylpropan-1-ol moiety is a valuable scaffold in modern drug discovery, offering favorable physicochemical properties and versatile exit vectors for chemical elaboration.[1][2] However, like many saturated heterocycles, it presents significant challenges regarding metabolic stability. The electron-rich nitrogen atom and the numerous C-H bonds of the piperidine ring, coupled with the primary alcohol of the propanol side chain, create multiple potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[3] This can lead to rapid in vivo clearance, poor bioavailability, and a short half-life, hindering the development of promising drug candidates.[4][5]

This guide provides researchers with a comprehensive resource for troubleshooting common metabolic stability issues, offering practical experimental protocols and strategic insights to rationally design more robust molecules containing the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic "soft spots" on the this compound scaffold?

A1: The term "metabolic soft spot" refers to a position within a molecule that is particularly vulnerable to metabolism.[6] For the this compound scaffold, there are three primary regions of concern:

  • The Propanol Side Chain: The primary alcohol is highly susceptible to oxidation by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form the corresponding aldehyde and then the carboxylic acid. This is often a major clearance pathway.

  • The Piperidine Ring: The piperidine ring itself is a common target for CYP-mediated oxidation.[7] The most probable sites are the carbons alpha to the nitrogen (C2 and C6), which can lead to the formation of a stable lactam metabolite.[7] Hydroxylation at other positions, particularly C4, is also a common metabolic route.[8]

  • The Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen makes it susceptible to N-oxidation.[3][7] If the nitrogen is further substituted (N-alkylated), N-dealkylation becomes a predominant metabolic pathway, often catalyzed by CYP3A4.[9][10]

Q2: My compound shows high clearance in a human liver microsomal (HLM) assay. Which specific enzymes are likely responsible?

A2: For piperidine-containing compounds, the primary enzymes involved in Phase I metabolism are from the Cytochrome P450 superfamily.[11] Extensive studies have shown that CYP3A4 and CYP2D6 are major contributors to the metabolism of a wide range of piperidine-containing drugs.[9][11] CYP1A2 may also play a role, depending on the overall structure of the molecule.[11] If the primary metabolite results from the oxidation of the propanol side chain, cytosolic enzymes like ADH and ALDH are the likely culprits, which would not be fully captured in a standard microsomal assay that primarily assesses CYP activity.[12]

Q3: What is the first experiment I should run to assess the metabolic stability of my new compound series?

A3: The foundational experiment is an in vitro metabolic stability assay using pooled human liver microsomes (HLM) .[13][14] This assay measures the rate at which your compound is metabolized by the most important Phase I enzymes (CYPs) found in the liver.[12][15] The key parameters derived from this study are the in vitro half-life (t½) and the intrinsic clearance (CLint), which provide an initial rank-ordering of compounds and help predict in vivo hepatic clearance.[15][16] It is crucial to run this assay in the presence of the necessary cofactor, NADPH, which fuels the CYP enzymatic cycle.[17][18]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My compound disappears very rapidly (<5 min half-life) in the HLM assay, even at the first time point.

  • Plausible Cause: This suggests extremely high intrinsic clearance, where the metabolism is so fast that it's difficult to measure accurately with standard incubation times. It could also indicate poor compound stability in the assay buffer or non-specific binding to the plasticware or microsomal protein.

  • Troubleshooting & Optimization Workflow:

    • Run a Control Incubation: Perform the assay in the absence of the NADPH cofactor.[18] If the compound still disappears rapidly, the issue is likely not CYP-mediated metabolism but rather chemical instability or non-specific binding. Also, run a control without microsomes to check for buffer stability.[6]

    • Reduce Incubation Time & Protein Concentration: If the disappearance is NADPH-dependent, shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes) and/or decrease the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL).[18] This will slow down the reaction rate, allowing for a more accurate measurement.

    • Assess Non-Specific Binding: Use equilibrium dialysis or ultrafiltration to determine the fraction of the compound unbound in the microsomal incubation. High binding can sequester the compound, but it doesn't typically cause rapid disappearance unless it facilitates metabolism.

Problem 2: My compound is stable in microsomes but shows high clearance in vivo. What's happening?

  • Plausible Cause: This discrepancy often points to metabolic pathways not present or fully active in liver microsomes.[18] The most likely reasons are:

    • Phase II Metabolism: The compound may be rapidly cleared via conjugation reactions (e.g., glucuronidation by UGTs), which are not fully represented in standard microsomal assays.

    • Non-CYP Metabolism: Enzymes located in the cytosol, such as ADH/ALDH acting on the propanol side chain, or other enzyme families like flavin-containing monooxygenases (FMOs), may be responsible.

    • Extrahepatic Metabolism: Metabolism may be occurring in other tissues like the intestine, kidney, or lungs.[18]

    • Active Transport: Rapid uptake into the liver by transporters followed by metabolism, or direct renal excretion, can contribute to high in vivo clearance.

  • Troubleshooting & Optimization Workflow:

    • Hepatocyte Stability Assay: Switch from microsomes to suspended or plated hepatocytes.[19] Hepatocytes contain a full complement of Phase I and Phase II enzymes as well as transporters, providing a more comprehensive picture of liver metabolism.[12]

    • Metabolite Identification (MetID) from In Vivo Samples: Analyze plasma and urine from an animal pharmacokinetic study to identify the major circulating and excreted metabolites. This provides direct evidence of the relevant clearance pathways in a whole organism.

Strategic Guide to Enhancing Metabolic Stability

Once the metabolic liabilities of the this compound scaffold have been identified, a rational design strategy can be employed. The goal is to block or slow the metabolic pathways without negatively impacting the compound's desired pharmacological activity (i.e., maintain or improve the Structure-Activity Relationship, SAR).

Table 1: Strategies to Address Key Metabolic Liabilities
Metabolic LiabilitySite on ScaffoldBlocking StrategyRationale & Key Considerations
Alcohol Oxidation Propan-1-ol Side Chain1. Introduce Steric Hindrance: Add methyl groups on the carbon bearing the alcohol (forming a secondary or tertiary alcohol).2. Bioisosteric Replacement: Replace the alcohol with a metabolically stable isostere like a methyl ether, fluoroethoxy group, or an amide.Steric hindrance physically blocks the active site of ADH/ALDH enzymes. Converting to a secondary alcohol slows oxidation; a tertiary alcohol blocks it completely. Bioisosteres replace the functional group with one that is electronically similar but not a substrate for the metabolic enzymes.[20]
α-Carbon Oxidation Piperidine C2 / C61. Introduce Steric Hindrance: Place a substituent (e.g., methyl, gem-dimethyl) at the C2 or C6 position.2. Introduce Electron-Withdrawing Groups: Place an EWG on the piperidine nitrogen to reduce the electron density of the ring.Steric hindrance impedes the approach of the large CYP enzyme active site.[6] Reducing electron density makes the adjacent C-H bonds less susceptible to oxidative attack (hydrogen atom abstraction).[7]
Ring Hydroxylation Piperidine C41. Deuteration: Replace the hydrogen atoms at the C4 position with deuterium.2. Blocking with Halogens: Introduce a fluorine atom at the C4 position.Deuteration creates a stronger C-D bond compared to a C-H bond. Breaking this bond is often the rate-limiting step in CYP-mediated oxidation, leading to a "Kinetic Isotope Effect" that slows metabolism.[21][22] Fluorine is a small, metabolically robust atom that effectively blocks the site from hydroxylation.[8]
N-Dealkylation Piperidine Nitrogen1. Bioisosteric Replacement of the Ring: Replace the piperidine with a more stable heterocycle like a morpholine or an azaspirocycle.[23][24]2. Modify N-Substituent: If applicable, change the N-alkyl group to one that is less metabolically favored (e.g., replace N-methyl with N-cyclopropyl).Replacing the piperidine nitrogen with an oxygen (morpholine) reduces the basicity and susceptibility to oxidation.[7][23] Spirocyclic systems can alter the conformation and protect the alpha-carbons.[1] Modifying the N-substituent can significantly impact which CYP enzymes are involved and the rate of metabolism.

Visualizing the Workflow and Metabolic Pathways

Diagram 1: Workflow for Investigating and Improving Metabolic Stability

metabolic_stability_workflow cluster_assessment Phase 1: Initial Assessment cluster_analysis Phase 2: Analysis & Triage cluster_investigation Phase 3: Liability Identification cluster_optimization Phase 4: Rational Design A Synthesize Compound B Human Liver Microsome (HLM) Stability Assay A->B C Calculate t½ and CLint B->C D Stable? (t½ > 30 min) C->D Yes E Unstable? (t½ < 30 min) C->E No K Advance to In Vivo PK D->K F Metabolite Identification (LC-MS/MS) E->F G Hepatocyte Stability Assay E->G H Identify 'Soft Spot' F->H G->H I Apply Blocking Strategy (e.g., Fluorination, Deuteration, Steric Hindrance) H->I J Synthesize New Analogs I->J J->A Iterate Design Cycle

Caption: Iterative workflow for addressing metabolic instability.

Diagram 2: Potential Metabolic Fates of the this compound Scaffold

metabolic_pathways cluster_ring Piperidine Ring Metabolism (CYPs) cluster_chain Side Chain Metabolism Scaffold This compound (Parent Compound) Lactam Lactam Formation (C2 or C6 Oxidation) Scaffold->Lactam Hydroxylation Ring Hydroxylation (C4 Position) Scaffold->Hydroxylation N_Oxide N-Oxidation Scaffold->N_Oxide Aldehyde Aldehyde Intermediate (ADH) Scaffold->Aldehyde CarboxylicAcid Carboxylic Acid (ALDH) Aldehyde->CarboxylicAcid Often rapid

Caption: Major predicted metabolic pathways for the core scaffold.

Experimental Protocols

Protocol 1: Standard Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[6][25]

1. Reagents and Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Controls: Midazolam (high clearance), Verapamil (intermediate clearance) at 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available, stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Tolbutamide or Labetalol).

  • 96-well incubation plate and collection plate.

2. Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.[18]

  • Aliquot Master Mix: Add the HLM master mix to the wells of the 96-well incubation plate.

  • Initiate Reaction: Add the test compound and positive controls to the wells to achieve a final substrate concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Start the Clock: Start the metabolic reaction by adding the NADPH regenerating system to all wells.[26]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 3 volumes of ice-cold Stop Solution.[18] The 0-minute time point is typically collected immediately after adding the NADPH.

  • Control Incubations: Run parallel incubations for the 45-minute time point without the NADPH regenerating system to check for non-CYP-mediated degradation.

  • Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.[25]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

3. Data Analysis:

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Plot Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Calculate Half-Life (t½): The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)

References

  • BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • PubMed. (n.d.). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • National Institutes of Health. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • eScholarship. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • PubMed Central. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.
  • ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • BenchChem. (n.d.). Technical Support Center: Addressing Metabolic Instability of Piperazine-Containing Compounds.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • University of Arizona. (2017). Piperidine-based drug discovery.
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Chem-Space. (n.d.). Bioisosteric Replacements.
  • Evotec. (n.d.). Microsomal Stability.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

Sources

Technical Support Center: Solid-Phase Synthesis with 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges when incorporating the non-canonical amino acid, 3-piperidin-3-ylpropan-1-ol, into their peptide sequences. A failed synthesis involving a custom building block can be frustrating, but a systematic approach to troubleshooting can quickly identify the root cause and illuminate the path to success.

This document moves beyond standard protocols to provide in-depth, cause-and-effect analyses of common failure modes associated with this specific trifunctional building block.

Initial Diagnosis: Understanding the Chemistry of this compound in SPPS

The structure of this compound presents three reactive functionalities that must be considered within the context of Fmoc-based SPPS:

  • The Primary Amine (Assumed): For incorporation into the peptide backbone, this molecule must first be synthesized into an N-α-Fmoc protected amino acid derivative (e.g., (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-3-yl)pentan-1-ol, assuming the propyl chain is extended from an amino acid core like ornithine). This guide will assume you are starting with such a derivative.

  • The Piperidinyl Secondary Amine: This is a nucleophilic and basic site. If left unprotected, it can be acylated during coupling steps or interfere with proton transfer, leading to multiple side reactions.

  • The Primary Hydroxyl Group: This is a potent nucleophile. In the highly activated environment of a coupling reaction, it will readily react with the activated carboxylic acid of the incoming amino acid to form an ester, leading to undesired branching and termination.[1]

It is a fundamental principle of SPPS that all reactive side-chain functionalities must be masked with appropriate protecting groups that are orthogonal to the primary N-α-protection strategy (Fmoc).[2][3] Failure to do so is the most common reason for synthesis failure when using custom amino acids.

Mandatory Prerequisite: Orthogonal Protection

Before attempting synthesis, ensure your this compound derivative is properly protected. The standard and recommended orthogonal protection scheme for Fmoc/tBu chemistry would be:

Functional GroupRecommended Protecting GroupStability
N-α-Amine Fmoc Base-labile (removed by piperidine)
Piperidine N-H Boc (tert-butyloxycarbonyl)Acid-labile (stable to piperidine)
Side-Chain -OH tBu (tert-butyl)Acid-labile (stable to piperidine)

Troubleshooting Guide: From Symptom to Solution

This section is structured in a question-and-answer format to address the specific issues you may be observing in your failed synthesis.

Scenario 1: Low or No Peptide Yield

Q: My final crude product shows very low yield, or my resin failed to gain the expected weight during synthesis. What went wrong?

A: This is typically caused by either incomplete Fmoc deprotection or, more likely with this building block, failed coupling reactions. The steric bulk of the piperidinylpropyl side chain can significantly hinder reactions.

Root Cause Analysis & Diagnostic Workflow:
  • Incomplete Coupling: The bulky nature of your custom amino acid can prevent efficient coupling.[4][5] This leads to deletion sequences where the custom residue is missing, or truncation if the failure occurs early in the sequence.[6]

  • Chain Termination: If the side-chain functionalities (piperidine NH or hydroxyl OH) were unprotected, they could have been acylated. This effectively caps the growing peptide chain, preventing further elongation.

  • Aggregation: The presence of a large, potentially hydrophobic side chain can promote the aggregation of peptide chains on the resin, making reactive sites inaccessible.[7]

Diagnostic Protocol: The Kaiser Test

The Kaiser test is critical for monitoring the completion of coupling reactions by detecting free primary amines.[8]

  • After your coupling step, take a small sample of resin beads (10-15).

  • Wash thoroughly with DMF.

  • Add 2-3 drops each of Ninhydrin solutions A, B, and C.

  • Heat at 100°C for 5 minutes.

    • Positive Result (Blue/Purple Beads): Indicates a high concentration of unreacted primary amines. Your coupling has failed.

    • Negative Result (Yellow/Colorless Beads): Suggests the coupling was successful.

Corrective Actions:
  • Recouple Immediately: If the Kaiser test is positive, do not proceed. Wash the resin and perform a second coupling with a fresh solution of activated amino acid.[8]

  • Optimize Your Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient for such a sterically hindered residue.[5] Switch to a more potent onium salt-based reagent.

Reagent ClassExamplesEfficacy for Hindered CouplingsReference
CarbodiimidesDIC, DCCOften insufficient, risk of side reactions.[5]
Aminium/UroniumHATU, HCTU, HBTU Excellent. Highly efficient, rapid kinetics.[9]
PhosphoniumPyBOP, PyAOP Excellent. Very high reactivity.[10]
Immonium/GuanidiniumCOMU Superior. Known for high efficiency and low racemization.[9]
  • Increase Reaction Time & Concentration: For difficult couplings, extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. Increasing the concentration of the amino acid and coupling reagent can also improve outcomes.[6]

Scenario 2: Unexpected Peaks in HPLC and Mass Spectrometry

Q: My HPLC shows multiple peaks, and my mass spectrum is a mess. How can I decipher what happened?

A: Mass spectrometry is your most powerful diagnostic tool. The mass differences between your expected product and the observed peaks will reveal the specific side reactions that occurred.

Logical Flow for Mass Spec Analysis:

Below is a DOT script for a Graphviz diagram that outlines the troubleshooting workflow based on Mass Spec data.

SPPS_Troubleshooting start Analyze Crude Product by LC-MS exp_mass Major Peak at Expected Mass? start->exp_mass mass_minus_aa Peak at [M - (Mass of AA)]? exp_mass->mass_minus_aa No success Success! Proceed to Purification. exp_mass->success Yes mass_plus_oh Peak at [M + 17] or [M + 18]? mass_minus_aa->mass_plus_oh No del_seq Diagnosis: Deletion Sequence mass_minus_aa->del_seq Yes mass_plus_piperidide Peak at [M + 84]? mass_plus_oh->mass_plus_piperidide No o_acyl Diagnosis: Side-Chain O-Acylation (Unprotected -OH) mass_plus_oh->o_acyl Yes mass_plus_reagent Peak at [M + X] where X = Reagent Fragment? mass_plus_piperidide->mass_plus_reagent No n_acyl Diagnosis: Side-Chain N-Acylation (Unprotected Piperidine) mass_plus_piperidide->n_acyl Yes reagent_adduct Diagnosis: Reagent Adduct Formation mass_plus_reagent->reagent_adduct Yes solution1 Solution: - Use stronger coupling reagent (HATU/COMU) - Double couple - Increase reaction time del_seq->solution1 solution2 Solution: - Resynthesize with orthogonally protected amino acid (e.g., Fmoc-AA(tBu)-OH) o_acyl->solution2 solution3 Solution: - Resynthesize with orthogonally protected amino acid (e.g., Fmoc-AA(Boc)-OH) n_acyl->solution3 solution4 Solution: - Ensure proper stoichiometry - Avoid pre-activation for extended periods reagent_adduct->solution4

Caption: Troubleshooting workflow based on Mass Spec data.

Common Mass Shifts and Their Meanings:
Observed MassInterpretationRoot Cause & Explanation
[M - Mass of an Amino Acid] Deletion Sequence The most common failure mode. Caused by incomplete coupling of one or more amino acids due to steric hindrance or aggregation.[8]
[M + 18] O-Acylation An incoming amino acid has formed an ester bond with the unprotected hydroxyl side-chain of your custom residue. This terminates the chain at that point. It is mandatory to protect side-chain hydroxyls.[1]
[M + 84] N-Acylation / Piperidide Adduct This can happen in two ways: 1) The unprotected secondary amine on your custom residue was acylated by an incoming amino acid. 2) Residual piperidine from the deprotection step was not washed away and neutralized the activated amino acid, forming a piperidide.[11]
[M + 51] Piperidinylalanine Formation If your sequence contains C-terminal Cysteine, the basic conditions can cause elimination to dehydroalanine, which then reacts with piperidine. This is a known side reaction.[12]
[M - 18] Aspartimide Formation If your sequence contains an Asp-Xxx motif (especially Asp-Gly or Asp-Ser), base-catalyzed cyclization can occur, leading to a mass loss of 18 Da (water).[13]
Scenario 3: Synthesis Failed During Final Cleavage

Q: The synthesis seemed to proceed correctly, but after TFA cleavage, my product is impure or modified.

A: The highly reactive carbocations generated during TFA cleavage can be captured by nucleophilic residues, causing unintended modifications.

Potential Cleavage-Related Side Reactions:
  • Alkylation of Tryptophan or Cysteine: Cationic species from the cleavage of protecting groups (like tBu) or from the resin linker itself can alkylate the indole ring of Trp or the thiol of Cys.[14]

  • Reattachment to Resin: In some cases, the cleaved peptide can re-attach to the resin via reaction with linker-derived cations. This is more common with certain linker types like Wang linkers when the C-terminal residue is Trp.[15]

Preventative Measures & Solutions:
  • Use a Scavenger Cocktail: Never use pure TFA for cleavage. A scavenger cocktail is essential to quench the reactive carbocations as they are formed.

Scavenger CocktailCompositionUse CaseReference
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)General purpose, good for most peptides.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Recommended for peptides containing Arg(Pbf/Pmc), Cys, Met, or Trp.[6]
TFA/TIS/Water (95:2.5:2.5)A common, simple cocktail for peptides without sensitive residues.[16]
  • Thorough Washing: Before cleavage, ensure the peptide-resin is washed thoroughly, especially to remove any residual DMF. Basic DMF can neutralize the TFA, inhibiting the cleavage reaction.

Final Recommendations as a Senior Application Scientist

When venturing into the synthesis of peptides with novel, non-canonical amino acids like this compound, the probability of failure increases if you adhere strictly to standard protocols designed for proteinogenic amino acids.

My core recommendations are:

  • Invest in Protection: Do not attempt the synthesis without first preparing an orthogonally protected derivative of your custom amino acid. The time spent on proper protection (e.g., Boc on the piperidine, tBu on the alcohol) will save you significant time and resources by preventing nearly all of the most common side reactions.

  • Anticipate Difficulty: Assume from the outset that coupling this sterically demanding residue will be challenging. Proactively use a high-efficiency coupling reagent like HATU or COMU, and be prepared to double couple.

  • Monitor Rigorously: Use the Kaiser test (or other appropriate ninhydrin-based tests) after every coupling step. In-process controls are your best defense against synthesizing a full-length peptide with a critical deletion.

  • Analyze Methodically: If a synthesis fails, do not discard the crude product without a thorough LC-MS analysis. The mass data is a roadmap that points directly to the problem.

By adopting a proactive, analytical, and chemically informed approach, you can successfully navigate the challenges of incorporating complex building blocks and achieve your synthetic goals.

References
  • Benchchem. (2025). Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection. Benchchem Technical Support.
  • Gomes, P. A. C., et al. (2023). Expanding the Genetic Code: Incorporation of Functional Secondary Amines via Stop Codon Suppression. Chemistry – A European Journal.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • Grassi, L., et al. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Park, S.-B., & Wipf, P. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of the American Chemical Society.
  • Góngora-Benítez, M., et al. (2013).
  • Benchchem. (2025). Orthogonal Protection Strategies in Peptide Synthesis: An In-depth Technical Guide. Benchchem Technical Support.
  • Benchchem. (2025). Troubleshooting Side Reactions in Fmoc Solid-Phase Peptide Synthesis. Benchchem Technical Support.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • Benchchem. (2025). Technical Support Center: Managing the Impact of Residual Piperidine on Peptide Purity. Benchchem Technical Support.
  • Muir, T. W. (2003).
  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions with Serine Residues in Fmoc SPPS. Benchchem Technical Support.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Chen, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology.
  • Kiso, Y., et al. (1980). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Sigma-Aldrich. (n.d.).
  • Paradis-Bas, M., et al. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • Chen, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Lee, H., & Lim, S. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • David, R. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube.
  • Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.
  • Hlebowicz, E., et al. (2002). Alternative to piperidine in Fmoc solid-phase synthesis. Letters in Peptide Science.
  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry.
  • F. E. K., et al. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Benchchem. (2025). Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem Technical Support.
  • Subirós-Funosas, R., et al. (2021).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Okada, Y., & Kawasaki, K. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Carbodiimide.
  • Koshlyakov, T. (2017). Reaction of an Introverted Carboxylic Acid with Carbodiimide.
  • Delgado, E. (2020). SPPS: peptide failure to elongate?

Sources

Technical Support Center: Purification of 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-piperidin-3-ylpropan-1-ol. This molecule, with its characteristic piperidine ring and primary alcohol, presents a unique set of challenges during purification from complex reaction mixtures. Its polarity, basicity, and high affinity for hydrogen bonding necessitate carefully designed separation strategies. The presence of both a hydrogen bond donor (-OH) and acceptor/basic site (secondary amine) means it can interact strongly with stationary phases and is prone to issues like peak tailing in chromatography and oiling out during crystallization.[1][2][3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges. We will move from troubleshooting specific experimental issues to broader frequently asked questions, detailed protocols, and logical workflows to streamline your purification process.

Physicochemical Properties at a Glance

A successful purification strategy begins with a solid understanding of the molecule's properties. These values dictate its behavior in various separation techniques.

PropertyValueSource
Molecular Formula C₈H₁₇NO[3][4]
Molecular Weight 143.23 g/mol [3][4]
pKa (Predicted) 15.16 ± 0.10[4]
XLogP3-AA 0.6[3]
Topological Polar Surface Area 32.3 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Physical Form Solid[5]

Troubleshooting Guide

This section directly addresses common issues encountered during the purification of this compound and similar polar, basic compounds.

Question: My compound is streaking badly on silica gel TLC and column chromatography, making separation impossible. What's happening and how do I fix it?

Answer: This is the most common problem for basic amines like your piperidine derivative. The streaking, or tailing, is caused by strong acid-base interactions between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This interaction leads to non-uniform elution from the stationary phase.

Here are several effective solutions, ordered from simplest to most comprehensive:

  • Add a Basic Modifier to the Eluent: The most straightforward solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing, volatile base to your mobile phase.[6][7]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% TEA or DIPEA to your eluent (e.g., Dichloromethane/Methanol). The modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.[6][8]

    • Ammonia: For very basic compounds, a solution of ~2% ammonia in methanol, used as the polar component of your eluent system, can be highly effective.[9][10] For example, you might use a gradient of Dichloromethane and 2% NH₃/Methanol.

  • Switch to a Different Stationary Phase: If modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[8][11] Use basic or neutral grade alumina to avoid the acidic interactions that cause streaking.

    • Amine-Functionalized Silica: These columns have an amine-based functional group covalently bonded to the silica surface. This creates a more basic environment, significantly improving peak shape for basic analytes.[6][12]

Question: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[2] This is common for compounds with relatively low melting points or when impurities are present that depress the melting point. It's often triggered by cooling the solution too quickly.[2][7]

Here’s how to troubleshoot this issue:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[2] Allow the hot, saturated solution to cool to room temperature very slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help.

  • Add More Solvent: The oil may be forming because the solution is too concentrated (supersaturated). Add a small amount of hot solvent to redissolve the oil, and then attempt to cool it more slowly.[7]

  • Use a Different Solvent System: The interaction between your compound and the solvent is critical.

    • Try a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound, it will melt before it can crystallize.[2]

    • Employ a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble (e.g., diethyl ether or hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[1]

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a tiny crystal of pure product, add it to the cooled solution to initiate crystallization.[2][7]

Question: My compound has very poor retention on a C18 reverse-phase column and elutes in the void volume. How can I get it to stick?

Answer: This is a classic issue for highly polar molecules on traditional C18 columns. The non-polar C18 stationary phase offers little to no hydrophobic interaction with your polar compound, causing it to elute with the solvent front.[8][13]

Here are the best strategies to address this:

  • Use a Polar-Embedded or Aqueous C18 Column: These columns have a polar group embedded within the alkyl chain or are end-capped with a hydrophilic group. This design makes them more compatible with highly aqueous mobile phases and helps retain polar compounds that are repelled by traditional C18 phases.[8][13]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.[14] HILIC uses a polar stationary phase (like silica or a diol column) with a mobile phase that starts with a high concentration of an organic solvent (like acetonitrile) and gradients towards a higher concentration of water. In HILIC, your polar compound will be more strongly retained.[13][14]

  • Adjust Mobile Phase pH (for basic compounds): For basic compounds like yours, using a high pH mobile phase (e.g., pH 9-10) will keep the amine in its neutral, free-base form. This makes the compound more hydrophobic, increasing its retention on a C18 column. Always ensure your column is stable at high pH.[6] Adding a basic modifier like triethylamine (TEA) can also improve retention and peak shape.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The nature of impurities is highly dependent on the synthetic route. However, for piperidine derivatives, common impurities generally include:

  • Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a corresponding pyridine precursor, you may have residual pyridine.[15]

  • Byproducts: Side reactions can lead to structurally similar impurities that may have comparable polarity to your product, making them difficult to separate.[15]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes be carried through the workup.[15]

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, which may lead to discoloration of the sample.[15]

Q2: How do I choose between column chromatography and crystallization for my primary purification step?

A2: The choice depends on the physical state of your crude product and the nature of the impurities. The diagram below provides a decision-making framework. Generally:

  • Crystallization is ideal if your crude product is a solid and the impurities have different solubility profiles than your desired compound. It is a highly effective method for achieving very high purity.[1][15]

  • Column Chromatography is more versatile and is the method of choice if your product is an oil or if you have a complex mixture of impurities with similar polarities.[16]

G start Crude Product is_solid Is the product a solid? start->is_solid is_oil Is the product an oil or a complex solid mixture? is_solid->is_oil No try_cryst Attempt Recrystallization is_solid->try_cryst Yes chromatography Perform Column Chromatography is_oil->chromatography Yes success_cryst Successful? (High Purity & Yield) try_cryst->success_cryst pure_product Pure Product success_cryst->pure_product Yes success_cryst->chromatography No (Oiling out, low purity) analyze_fractions Analyze Fractions (TLC, LC-MS) chromatography->analyze_fractions post_chrom_cryst Consider post-chromatography crystallization for final polish analyze_fractions->post_chrom_cryst post_chrom_cryst->pure_product

Caption: Decision tree for selecting a primary purification method.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is always recommended for a comprehensive assessment of purity:

  • Thin Layer Chromatography (TLC): An excellent, quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (from the LC chromatogram) and the identity of the components (from the mass spectrum). This is crucial for confirming your product's molecular weight and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. A clean NMR spectrum, free of unassignable peaks, is a strong indicator of high purity.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide very high-resolution separation and accurate quantification of purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol assumes the use of standard silica gel and addresses the basicity of the compound.

  • TLC Analysis and Eluent Selection:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or dichloromethane).

    • Test various solvent systems on a silica gel TLC plate. A good starting point for polar amines is a mixture of a non-polar solvent and a polar solvent containing a basic modifier.[6][15]

    • Suggested Test Systems:

      • 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA)

      • 90:10 DCM / MeOH + 0.5% TEA

      • 85:15 DCM / MeOH + 1% TEA

      • 90:10 DCM / (2% NH₃ in MeOH)

    • The ideal solvent system should give your product an Rf value of 0.2-0.35 .

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically use a mass of silica 50-100 times the mass of your crude sample).

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and use gentle pressure to pack it into a firm, uniform bed. Ensure no air bubbles or cracks are present.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the mass of your product) to this solution. Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[7]

    • Wet Loading: If dry loading is not feasible, dissolve your crude product in the absolute minimum volume of the eluent or a slightly stronger solvent. Use a pipette to carefully apply this concentrated solution to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying steady pressure (air or nitrogen).

    • Collect fractions in an ordered array of test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing them under a UV lamp or with a stain (e.g., potassium permanganate).

    • If separation is poor, you can gradually increase the polarity of the eluent (gradient elution).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield your purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis Select eluent for Rf ≈ 0.3 pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Recommended) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor with TLC elute->monitor analyze 6. Analyze Fractions monitor->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Standard workflow for flash column chromatography purification.

Protocol 2: Recrystallization of this compound

This protocol provides a general method for purifying a solid product.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your crude solid into several test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexane) dropwise.[1]

    • A good single solvent will dissolve your compound poorly at room temperature but completely upon heating.[15]

    • Observe the tubes. If the compound dissolves upon heating and then forms crystals upon cooling, you have found a suitable solvent.[15]

  • Dissolution:

    • Place the bulk of your crude solid into an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of your chosen hot solvent to just dissolve the compound completely. It is crucial to use the minimum volume to ensure a good recovery yield.[1][16]

  • Hot Filtration (Optional but Recommended):

    • If you observe any insoluble impurities in the hot solution, or if the solution is colored, perform a hot filtration.

    • To remove colored impurities, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter.[1][2]

    • Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization in the funnel.[15]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature and crystal growth has slowed, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[15]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[1][2]

    • Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
  • Benchchem. (2026). Technical Support Center: Crystallization of Piperidine-4-one Derivatives. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • PubChem. (2025). This compound. National Center for Biotechnology Information.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • SiliCycle. (n.d.). Amine Sorbent for the Separation of Polar Compounds. SiliCycle.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Chemical Synthesis Database. (2025). 3-piperidin-3-yl-propan-1-ol.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Guidechem. (n.d.). 3-PIPERIDIN-3-YL-PROPAN-1-OL 25175-58-0 wiki.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR. Sigma-Aldrich.
  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses Procedure.

Sources

Validation & Comparative

The Architect's Choice: A Comparative Guide to 3-Piperidin-3-ylpropan-1-ol and Azetidine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has evolved into a nuanced art, balancing target engagement, E3 ligase recruitment, and the critical orchestration of the ternary complex. The linker, far from being a mere tether, is now recognized as a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1] Among the diverse linker strategies, the incorporation of saturated heterocyclic scaffolds to impart conformational rigidity has gained significant traction.[2]

This guide provides an in-depth, objective comparison of two prominent heterocyclic linker classes: those derived from 3-piperidin-3-ylpropan-1-ol (a six-membered ring) and azetidine (a four-membered ring). Through an analysis of their structural and physicochemical properties, impact on ternary complex formation, and synthetic accessibility, we aim to equip researchers with the insights necessary for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule's function is to induce proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker's role in this process is multifaceted and critical. Its length, rigidity, and chemical composition dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[1] An optimal linker pre-organizes the PROTAC into a conformation that minimizes the entropic penalty of binding and facilitates productive ubiquitination.[1]

Core Structural and Functional Comparison: Piperidine vs. Azetidine

Both piperidine and azetidine are saturated heterocyclic rings that introduce a degree of rigidity into the PROTAC linker, a desirable trait for enhancing ternary complex stability.[2] However, their distinct ring sizes and conformational flexibility lead to different impacts on the resulting PROTAC's performance.

This compound: This building block provides a six-membered piperidine ring. The chair and boat conformations of the piperidine ring offer a defined, albeit somewhat flexible, scaffold. The presence of the single basic amine in the piperidine ring can enhance metabolic stability and provides a point for further chemical modification.[4] The propanol side chain offers a convenient handle for attachment to either the POI ligand or the E3 ligase ligand.

Azetidine Linkers: The four-membered azetidine ring is significantly more constrained and rigid than piperidine.[5] This high degree of rigidity can be advantageous in pre-organizing the PROTAC into a highly favorable conformation for ternary complex formation.[5] Furthermore, the compact nature of the azetidine ring can lead to improved metabolic stability, particularly resistance to N-dealkylation, a common metabolic liability for larger saturated amines like piperidine.[5]

The following diagram illustrates the fundamental structural differences and their implications for linker design.

G cluster_piperidine This compound Linker cluster_azetidine Azetidine Linker piperidine Piperidine Ring (6-membered) prop Propanol Side Chain piperidine->prop Attachment Point flexibility Moderate Flexibility (Chair/Boat Conformations) piperidine->flexibility azetidine Azetidine Ring (4-membered) attachment Attachment Points rigidity High Rigidity (Constrained Ring) azetidine->attachment azetidine->rigidity caption Structural comparison of piperidine and azetidine linkers.

Caption: Structural comparison of piperidine and azetidine linkers.

Quantitative Analysis of PROTAC Performance: A Case Study

FeaturePiperidine-based Linker (Pip-PROTAC)Azetidine-based Linker (Inferred from related studies)Piperazin-2-ylmethanol Linker (PZ-PROTAC)Source
Degradation Potency (DC50) 5.2 nMPotentially high due to rigid conformation0.8 nM [6]
Aqueous Solubility ModeratePotentially moderate to highSuperior [6]
Cellular Permeability (Papp) GoodPotentially good to excellentSuperior [6]
Metabolic Stability Susceptible to N-dealkylationResistant to N-dealkylation Moderate to high[5]

Key Observations:

  • Degradation Potency: The more rigid piperazine-containing PROTAC demonstrated significantly enhanced degradation potency compared to the piperidine-based counterpart, suggesting that the conformational constraints imposed by the heterocyclic ring are crucial for optimal ternary complex formation.[6] It is plausible that the even greater rigidity of an azetidine linker could lead to similarly high or even improved potency.

  • Physicochemical Properties: The piperazine moiety conferred superior aqueous solubility and cellular permeability.[6] While azetidine's impact on solubility is context-dependent, its smaller size and reduced lipophilicity compared to piperidine could offer advantages.

  • Metabolic Stability: Studies have shown that replacing a piperidine ring with an azetidine moiety can shift the metabolic pathway away from N-dealkylation, leading to a more predictable pharmacokinetic profile.[5]

The Impact on Ternary Complex Formation

The geometry of the ternary complex is a critical determinant of a PROTAC's ability to induce ubiquitination. The rigidity and conformation of the linker play a pivotal role in dictating this geometry.

G cluster_ternary Ternary Complex Formation cluster_piperidine Piperidine Linker cluster_azetidine Azetidine Linker p_poi POI p_protac PROTAC p_poi->p_protac a_poi POI p_e3 E3 Ligase p_e3->p_protac a_e3 E3 Ligase p_outcome Productive Complex (Moderately Defined) p_protac->p_outcome a_protac PROTAC a_poi->a_protac a_e3->a_protac a_outcome Highly Productive Complex (Well-Defined Orientation) a_protac->a_outcome caption Impact of linker rigidity on ternary complex geometry.

Caption: Impact of linker rigidity on ternary complex geometry.

The greater conformational freedom of a piperidine-based linker may allow for multiple binding modes, not all of which are productive for ubiquitination. In contrast, the highly constrained nature of an azetidine linker can enforce a more singular and potentially more productive orientation between the POI and the E3 ligase, leading to enhanced degradation efficacy.

Experimental Protocols

The synthesis of PROTACs incorporating these linkers typically involves a modular approach, with the linker being conjugated to the POI and E3 ligase ligands in a stepwise manner.

Synthesis of an Azetidine-Linker PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a pre-functionalized thalidomide-azetidine-aldehyde with a BRD4 ligand containing a primary amine via reductive amination.[7]

Materials:

  • Thalidomide-azetidine-CHO

  • BRD4 ligand with a primary amine (e.g., JQ1 derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the BRD4 ligand (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of Thalidomide-azetidine-CHO (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add STAB (1.5 eq) portion-wise and stir at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Proposed Synthesis of a this compound-Linker PROTAC

This proposed protocol utilizes a standard amide coupling reaction to conjugate the this compound linker between a POI ligand with a carboxylic acid and an amine-functionalized E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid

  • This compound

  • E3 ligase ligand with a primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA

Procedure:

  • Step 1: Coupling of POI ligand to the linker.

    • Dissolve the POI ligand with a carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir for 10 minutes at room temperature.

    • Add this compound (1.2 eq) and stir at room temperature overnight.

    • Isolate and purify the POI-linker intermediate.

  • Step 2: Activation of the linker's hydroxyl group.

    • Convert the terminal hydroxyl group of the POI-linker intermediate to a better leaving group (e.g., a mesylate or tosylate) using standard procedures.

  • Step 3: Coupling of the E3 ligase ligand.

    • Dissolve the activated POI-linker intermediate (1.0 eq) and the E3 ligase ligand with a primary amine (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir at room temperature or with gentle heating until the reaction is complete.

    • Isolate and purify the final PROTAC product.

G cluster_synthesis General PROTAC Synthesis Workflow start POI & E3 Ligands + Linker Precursor step1 Step 1: Couple Ligand 1 to Linker start->step1 intermediate Ligand 1-Linker Intermediate step1->intermediate step2 Step 2: Couple Ligand 2 to Intermediate intermediate->step2 final_protac Final PROTAC step2->final_protac purification Purification & Characterization final_protac->purification caption Modular workflow for PROTAC synthesis.

Caption: Modular workflow for PROTAC synthesis.

Conclusion and Future Perspectives

The choice between a this compound and an azetidine-based linker in PROTAC design is a strategic decision that requires careful consideration of the desired pharmacological and physicochemical properties.

  • Azetidine linkers offer the significant advantage of high rigidity and improved metabolic stability, which can translate to enhanced degradation potency and a more predictable pharmacokinetic profile.[5] Their constrained nature may be particularly beneficial for targets where a well-defined ternary complex geometry is crucial for efficacy.

  • This compound linkers , while potentially more susceptible to certain metabolic pathways, provide a more conformationally flexible scaffold that may be advantageous in cases where some adaptability is required to achieve a productive ternary complex.[4] The six-membered ring is a well-established motif in medicinal chemistry, and its synthetic accessibility is high.[4]

Ultimately, the optimal linker choice is target- and E3 ligase-dependent and must be determined empirically. The lack of direct head-to-head comparative studies for every possible linker permutation underscores the need for continued research in this area. Future studies focusing on the systematic evaluation of matched-pair PROTACs with these and other heterocyclic linkers will be invaluable in developing predictive models for rational PROTAC design. By understanding the intricate interplay between linker structure and PROTAC function, we can unlock the full therapeutic potential of targeted protein degradation.

References

  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (n.d.). Structure based PROTAC linker optimization based on ternary complex.... [Link]
  • National Center for Biotechnology Information. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]
  • ResearchGate. (n.d.). Structures of PROTACs in co-crystal structures of ternary complex. [Link]
  • Springer. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
  • National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2024).
  • Open Exploration Publishing. (2020).
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2020).
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (n.d.).

Sources

Efficacy comparison of PROTACs with 3-Piperidin-3-ylpropan-1-ol linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Analysis of PROTACs Featuring Piperidine-Based Linkers

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] While the warhead and E3 ligase ligand provide target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a comprehensive comparison of the efficacy of PROTACs that incorporate piperidine-based linkers, with a focus on the structural and functional advantages conferred by this particular scaffold. While direct data on the specific "3-Piperidin-3-ylpropan-1-ol" linker is not prevalent in publicly available literature, we will explore the broader class of piperidine-containing linkers, drawing on established structure-activity relationship (SAR) studies to provide a robust analysis for researchers in the field.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer. Its length, composition, and rigidity play a crucial role in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4][5][6] The formation of this ternary complex is the rate-limiting step in PROTAC-mediated protein degradation.[4] An optimal linker facilitates the proper orientation of the POI and the E3 ligase, enabling efficient ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2]

Piperidine-Based Linkers: A Strategy for Enhanced Performance

In recent years, the incorporation of rigid structural elements, such as piperidine rings, into PROTAC linkers has emerged as a successful strategy to improve their drug-like properties.[7][8]

Core Advantages of Piperidine Scaffolds:
  • Increased Rigidity and Pre-organization: Unlike flexible linkers such as polyethylene glycol (PEG) chains, piperidine-containing linkers introduce conformational rigidity.[8] This rigidity can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, reducing the entropic penalty of forming the ternary complex.[8]

  • Improved Metabolic Stability: The saturated heterocyclic ring of piperidine is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.[7] A prime example of this is seen in the development of the clinical candidates ARV-110 and ARV-471, where replacing a flexible linker with a more rigid one containing piperidine and piperazine moieties significantly enhanced their metabolic stability and potency.[7][9]

  • Modulation of Physicochemical Properties: The piperidine nitrogen can act as a basic handle, which may influence the solubility and cell permeability of the PROTAC.[10]

Comparative Analysis with Piperazine Linkers:

Piperazine is another six-membered saturated heterocycle commonly used in PROTAC linkers.[7][8] While both introduce rigidity, there are key differences:

  • Solubility: Piperazine, with its two nitrogen atoms, can offer enhanced aqueous solubility, as the nitrogens can be protonated at physiological pH.[7][11][12] This can be a significant advantage for large, lipophilic PROTAC molecules.[7]

  • Synthetic Versatility: The second nitrogen in piperazine provides an additional site for chemical modification, offering greater synthetic flexibility.[7]

The choice between a piperidine and piperazine linker is therefore a nuanced one, depending on the specific properties desired for the final PROTAC molecule.[7][8]

Quantitative Analysis of PROTACs with Piperidine-Containing Linkers

While a direct head-to-head comparison with a "this compound" linker is not available, we can analyze data from PROTACs utilizing other piperidine-based linkers to understand their impact on efficacy. The following table summarizes the performance of several PROTACs targeting the Androgen Receptor (AR), a key target in prostate cancer, where piperidine-containing linkers have been successfully employed.

PROTACTargetE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
AR Degrader A ARVHLLNCaP~10>90[9][13]
AR Degrader B ARCRBNVCaP~5>95[9][13]
ARV-110 ARVHLVCaP1>95[9]

Note: The data presented here is a synthesis of information from multiple sources for illustrative purposes. DC50 is the concentration of the PROTAC required for 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

The data indicates that PROTACs with rigid, piperidine-containing linkers can achieve potent and efficacious degradation of their target proteins. The low nanomolar DC50 values and high Dmax percentages for these AR degraders underscore the effectiveness of this linker strategy.

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and a comparison of different linker types.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_cell_based Cellular Assays cluster_analysis Biochemical Analysis cluster_data Data Analysis cell_treatment 1. Cell Treatment with PROTAC cell_lysis 2. Cell Lysis cell_treatment->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page western_blot 5. Western Blot sds_page->western_blot detection 6. Detection western_blot->detection quantification 7. Densitometry detection->quantification dc50_dmax 8. DC50 & Dmax Calculation quantification->dc50_dmax

Caption: Experimental workflow for evaluating PROTAC efficacy.

Linker_Comparison Piperidine Piperidine Linker Rigidity Rigidity Piperidine->Rigidity High Solubility Solubility Piperidine->Solubility Moderate Metabolic_Stability Metabolic Stability Piperidine->Metabolic_Stability High Synthetic_Flexibility Synthetic Flexibility Piperidine->Synthetic_Flexibility Moderate Piperazine Piperazine Linker Piperazine->Rigidity High Piperazine->Solubility Potentially High (2 protonation sites) Piperazine->Metabolic_Stability High Piperazine->Synthetic_Flexibility High PEG PEG Linker PEG->Rigidity Low (Flexible) PEG->Solubility High PEG->Metabolic_Stability Moderate PEG->Synthetic_Flexibility High

Caption: Logical comparison of common PROTAC linker types.

Experimental Protocols for PROTAC Efficacy Evaluation

A thorough assessment of a PROTAC's efficacy requires a combination of biochemical and cell-based assays.[14] Below are detailed protocols for key experiments.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.[15][16]

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[17][18]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. b. The next day, treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control. c. Incubate for the desired time (e.g., 16-24 hours).[14]

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS.[14] b. Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[14] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[17] e. Collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[14] b. Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: a. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane three times with TBST.[17] h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.[17] j. Repeat steps f-i for the loading control antibody.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate.[1] b. Capture the chemiluminescent signal using an imaging system.[1] c. Quantify the band intensities using densitometry software.[1]

  • DC50 and Dmax Calculation: a. Normalize the intensity of the POI band to the corresponding loading control band for each sample. b. Calculate the percentage of remaining POI for each PROTAC concentration relative to the vehicle control (set to 100%). c. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that protein degradation is mediated by the ubiquitin-proteasome system.[19][20]

Materials:

  • Cells treated with PROTAC and vehicle control (as in Protocol 1)

  • Proteasome inhibitor (e.g., MG132)

  • IP lysis buffer

  • Primary antibody against the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: a. Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). b. In a parallel sample, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This will block the degradation of ubiquitinated proteins, allowing them to accumulate.[14]

  • Cell Lysis: a. Lyse the cells as described in Protocol 1, using an IP-compatible lysis buffer.

  • Immunoprecipitation (IP): a. Incubate the cell lysate with the primary antibody against the POI for 2-4 hours or overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for another 1-2 hours.[14] c. Wash the beads several times with IP lysis buffer to remove non-specific binding.

  • Western Blot Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[14] b. Perform Western blotting as described in Protocol 1. c. Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated forms of the target protein. A smear or ladder of high molecular weight bands indicates polyubiquitination.[14]

Conclusion

The linker is a critical component in the design of effective PROTACs, and the incorporation of rigid scaffolds like piperidine has proven to be a valuable strategy for enhancing their performance. While the specific this compound linker is not widely documented, the principles derived from the study of other piperidine-containing linkers provide a strong rationale for their use. These linkers can improve metabolic stability and pre-organize the PROTAC for efficient ternary complex formation, leading to potent and efficacious protein degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of their own PROTAC molecules, facilitating the development of the next generation of targeted protein degraders.

References

  • LifeSensors.
  • Benchchem.
  • Abcam. Western blot protocol for low abundance proteins.
  • Open Exploration. Current strategies for the design of PROTAC linkers: a critical review.
  • LifeSensors.
  • Profacgen.
  • University of Birmingham. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
  • PMC.
  • ACS Publications. Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
  • PubMed.
  • SpringerLink.
  • Benchchem. The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide.
  • Semantic Scholar.
  • Taylor & Francis Online. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • BPS Bioscience.
  • Benchchem. Application Notes and Protocols for First-Time PROTAC Users.
  • PubMed. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
  • Benchchem.
  • Benchchem.
  • Open Exploration Publishing.
  • Benchchem. The Fulcrum of Function: A Comparative Analysis of Piperidine and Piperazine Linkers in PROTACs.
  • Research Collection. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs).
  • LifeSensors.
  • PMC.
  • arXiv.
  • RSC Publishing.
  • MedchemExpress.com. 4-Piperidineethanol-piperidine-Boc | PROTAC Linker.
  • Acta Pharmaceutica Sinica B.
  • Royal Society of Chemistry.
  • 2BScientific. Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2.
  • eScholarship.org.
  • NIH. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One.
  • WuXi AppTec.
  • Mtoz Biolabs.
  • ResearchGate. (PDF)
  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • MedchemExpress.com. Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker.
  • ResearchGate. Selected published androgen receptor‐targeting proteolysis‐targeting chimeras.
  • Bio-Techne.
  • Amerigo Scientific. This compound.
  • ResearchGate. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • NIH. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Sigma-Aldrich.

Sources

A Comparative Guide to the Biological Evaluation of Enantiomerically Pure 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of the enantiomers of 3-Piperidin-3-ylpropan-1-ol, a chiral molecule with potential applications in drug discovery. In the absence of direct comparative data in the public domain for this specific compound, this document synthesizes established principles of stereopharmacology and draws upon data from structurally related piperidine derivatives to present a predictive comparison. The aim is to equip researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for investigating the distinct biological profiles of the (R)- and (S)-enantiomers of this compound.

The Imperative of Chirality in Drug Development: A Piperidine Perspective

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of paramount importance. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The stereochemistry of substituents on the piperidine ring has been shown to profoundly influence the biological activity and pharmacokinetic profiles of these drugs. For instance, the stereoisomers of 3,4-disubstituted piperidines exhibit distinct selectivities for monoamine transporters.[2] Similarly, for certain gonadotropin-releasing hormone (GnRH) antagonists, the stereochemistry at the 6-position of the piperidine ring impacts both binding potency and oral bioavailability.

Therefore, the separate evaluation of the enantiomers of this compound is not merely a regulatory formality but a scientific necessity to identify the more potent and safer enantiomer (the eutomer) and to understand the potential contribution of the less active enantiomer (the distomer) to the overall pharmacological profile, which may include off-target effects or toxicity.

Molecular Structures: (R)- and (S)-3-Piperidin-3-ylpropan-1-ol

The two enantiomers of this compound are depicted below. The chiral center is at the C3 position of the piperidine ring.

(R)-3-Piperidin-3-ylpropan-1-ol &nbsp;&nbsp;&nbsp;&nbsp; (S)-3-Piperidin-3-ylpropan-1-ol
Figure 1. Chemical structures of (R)- and (S)-3-Piperidin-3-ylpropan-1-ol.

Hypothetical Biological Evaluation: A Comparative Framework

Based on the known pharmacology of 3-substituted piperidine derivatives, potential biological targets for this compound could include G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters within the central nervous system (CNS). The following sections outline a hypothetical comparison of the enantiomers' pharmacodynamic and pharmacokinetic properties, supported by representative experimental protocols.

Pharmacodynamic Profile: Dissecting Enantiomeric Selectivity

The spatial arrangement of the propanol substituent relative to the piperidine ring is expected to result in differential binding affinities and functional activities at a chiral receptor binding pocket.

Table 1: Hypothetical Comparative Pharmacodynamic Profile of this compound Enantiomers

Parameter(R)-3-Piperidin-3-ylpropan-1-ol(S)-3-Piperidin-3-ylpropan-1-olRationale for Differentiation
Target Receptor Affinity (Ki) Potentially higher affinityPotentially lower affinityOne enantiomer is likely to have a more complementary three-point interaction with the chiral binding site of the target receptor.
Functional Activity (EC50/IC50) Potentially higher potency as an agonist or antagonistPotentially lower potency or inactiveThe stereochemistry can dictate the ability of the ligand to induce the conformational change in the receptor required for signal transduction.
Receptor Subtype Selectivity May exhibit selectivity for a specific receptor subtypeMay be non-selective or have a different selectivity profileSubtle differences in the binding pockets of receptor subtypes can be exploited by the distinct stereochemistry of the enantiomers.
Off-Target Activities May have a cleaner off-target profileMay exhibit more promiscuous binding to off-target receptorsThe less active enantiomer at the primary target may still possess affinity for other receptors, leading to unwanted side effects.

This protocol describes a standard method for determining the binding affinity (Ki) of the enantiomers for a hypothetical GPCR target.

Objective: To determine the inhibitory constant (Ki) of (R)- and (S)-3-Piperidin-3-ylpropan-1-ol for a specific receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • (R)- and (S)-3-Piperidin-3-ylpropan-1-ol stock solutions.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the respective enantiomer dilution.

  • Add the radioligand at a concentration close to its Kd.

  • For non-specific binding wells, add the non-specific binding control instead of the test compound.

  • Incubate the plate at a specified temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add the scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Ligands, Buffers) serial_dil Serial Dilution of Enantiomers prep->serial_dil incubation Incubation (Membranes + Radioligand + Enantiomer) serial_dil->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash scint_count Scintillation Counting wash->scint_count data_analysis Data Analysis (IC50 -> Ki) scint_count->data_analysis

Caption: Workflow for a radioligand binding assay.

Pharmacokinetic Profile: The Influence of Chirality on ADME

The absorption, distribution, metabolism, and excretion (ADME) of a drug can all be subject to stereoselectivity.

Table 2: Hypothetical Comparative Pharmacokinetic Profile of this compound Enantiomers

Parameter(R)-3-Piperidin-3-ylpropan-1-ol(S)-3-Piperidin-3-ylpropan-1-olRationale for Differentiation
Metabolic Stability May be metabolized more slowlyMay be a preferred substrate for metabolizing enzymes (e.g., Cytochrome P450s)The orientation of the molecule within the active site of a metabolizing enzyme can influence the rate of metabolism.
Oral Bioavailability Potentially higherPotentially lower due to higher first-pass metabolismA higher rate of metabolism in the liver can reduce the amount of the active drug that reaches systemic circulation.
Plasma Protein Binding May exhibit different binding to plasma proteins (e.g., albumin)May exhibit different binding to plasma proteinsPlasma proteins are chiral, which can lead to stereoselective binding.
Volume of Distribution May differ based on tissue permeability and bindingMay differ based on tissue permeability and bindingStereoselectivity in tissue binding can affect the distribution of the drug throughout the body.
Elimination Half-life Potentially longerPotentially shorterA slower rate of metabolism and clearance will result in a longer half-life.

This protocol outlines a common method to assess the intrinsic clearance of the enantiomers in liver microsomes.

Objective: To determine the in vitro metabolic stability of (R)- and (S)-3-Piperidin-3-ylpropan-1-ol in human liver microsomes.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system.

  • (R)- and (S)-3-Piperidin-3-ylpropan-1-ol stock solutions.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Acetonitrile with an internal standard for quenching and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

  • Add the (R)- or (S)-enantiomer to the incubation mixture at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k), from which the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.

G cluster_receptor Chiral Receptor Binding Site cluster_enantiomers Enantiomers A B C R_X X R_X->A High Affinity (Good Fit) R_Y Y R_X->R_Y R_Y->B R_Z Z R_Y->R_Z R_Z->C R_Z->R_X S_X X S_X->A Low Affinity (Poor Fit) S_Z Z S_X->S_Z S_Y Y S_Y->C S_Y->S_X S_Z->B S_Z->S_Y

Caption: Chiral recognition at a receptor binding site.

Conclusion

While direct experimental data on the biological activities of the enantiomers of this compound are not currently available in the public literature, the principles of stereopharmacology and data from related 3-substituted piperidine derivatives strongly suggest that the (R) and (S) forms will exhibit distinct pharmacodynamic and pharmacokinetic profiles. The proposed comparative framework and experimental protocols in this guide provide a comprehensive roadmap for the systematic evaluation of these enantiomers. Such studies are crucial for identifying the optimal enantiomer for further drug development, ultimately leading to safer and more effective therapeutic agents. The elucidation of the stereospecific biological activities of this compound will undoubtedly contribute valuable knowledge to the field of medicinal chemistry.

References

  • J Med Chem. 2005 Dec 15;48(25):7970-9. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]
  • PubChem. This compound. [Link]
  • Bioorg Med Chem. 2010 Jul 15;18(14):5441-8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]
  • Google Patents. RU2001130163A - Derivatives of piperidine and a pharmaceutical composition based on them.
  • Google Patents. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • ResearchGate.
  • Bioorg Med Chem Lett. 2004 Apr 5;14(7):1795-8. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]
  • Google Patents. US8106060B2 - 8-(3-amino-piperidin-1-yl)
  • Adv J Chem A. 2024, 7(2), 163-189. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
  • Google Patents. US20080287449A1 - 2-6-(3-AMINO-PIPERIDIN-1-YL)-3- ge. A 39 Susset al.

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Piperidin-3-ylpropan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Piperidin-3-ylpropan-1-ol is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. We will delve into a classical method involving the reduction of a pyridine precursor and a more convergent approach that builds the side chain onto a pre-existing piperidine scaffold.

Route 1: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propan-1-ol

This route is a well-established method for the synthesis of piperidine derivatives. It involves the reduction of the aromatic pyridine ring of the readily available precursor, 3-(pyridin-3-yl)propan-1-ol. The success of this transformation hinges on the choice of catalyst and reaction conditions to achieve complete saturation of the pyridine ring without affecting the primary alcohol functionality.

Causality Behind Experimental Choices

The selection of a platinum-based catalyst, specifically Adams' catalyst (Platinum(IV) oxide), is crucial for this transformation. Platinum catalysts are known for their high activity in the hydrogenation of aromatic rings. The use of a protic solvent like ethanol is common as it can help to protonate the pyridine nitrogen, facilitating the reduction process. High hydrogen pressure is necessary to overcome the aromatic stability of the pyridine ring and drive the reaction to completion.

Experimental Protocol

Step 1: Hydrogenation of 3-(Pyridin-3-yl)propan-1-ol

A solution of 3-(pyridin-3-yl)propan-1-ol in ethanol is subjected to catalytic hydrogenation in the presence of Adams' catalyst (PtO₂) under a hydrogen atmosphere. The reaction is typically carried out in a high-pressure reactor to ensure complete reduction of the pyridine ring.

  • Materials:

    • 3-(Pyridin-3-yl)propan-1-ol

    • Ethanol (anhydrous)

    • Adams' catalyst (Platinum(IV) oxide, PtO₂)

    • Hydrogen gas

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a suitable high-pressure reactor vessel, dissolve 3-(pyridin-3-yl)propan-1-ol in anhydrous ethanol.

    • Carefully add Adams' catalyst to the solution. The catalyst is typically used in a catalytic amount (e.g., 1-5 mol%).

    • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Agitate the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation or column chromatography.

Visualizing the Workflow

Route 1: Catalytic Hydrogenation start 3-(Pyridin-3-yl)propan-1-ol step1 Catalytic Hydrogenation (PtO₂, H₂, Ethanol) start->step1 workup Filtration & Concentration step1->workup product This compound workup->product

Caption: Catalytic Hydrogenation Workflow.

Route 2: Side-Chain Construction via Grignard Reaction

This alternative approach involves building the three-carbon propanol side chain onto a pre-functionalized and protected piperidine ring. This method offers the advantage of potentially greater control over stereochemistry if a chiral piperidine starting material is used. The key steps are the protection of the piperidine nitrogen, a Grignard reaction with a suitable two-carbon electrophile, and subsequent deprotection.

Causality Behind Experimental Choices

The protection of the piperidine nitrogen, for instance as a Boc-carbamate, is essential to prevent its basic nitrogen from interfering with the Grignard reagent. 3-Piperidinecarboxaldehyde is a suitable starting material as the aldehyde functionality is a prime target for nucleophilic attack by a Grignard reagent. The use of ethyl magnesium bromide provides the necessary two-carbon unit to form the propanol side chain. The final deprotection step under acidic conditions removes the Boc group to yield the desired product.

Experimental Protocol

Step 1: N-Protection of 3-Piperidinecarboxaldehyde

The commercially available 3-piperidinecarboxaldehyde is first protected on the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent Grignard step.

Step 2: Grignard Reaction with Ethyl Magnesium Bromide

The N-protected 3-piperidinecarboxaldehyde is then reacted with ethyl magnesium bromide. The Grignard reagent adds to the aldehyde carbonyl, forming a secondary alcohol after acidic workup.

  • Materials:

    • N-Boc-3-piperidinecarboxaldehyde

    • Ethyl magnesium bromide (in a suitable solvent like THF or diethyl ether)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-Boc-3-piperidinecarboxaldehyde in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the ethyl magnesium bromide solution dropwise to the stirred solution of the aldehyde.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: N-Deprotection

The Boc protecting group is removed from the piperidine nitrogen under acidic conditions to yield the final product.

  • Materials:

    • Crude product from Step 2

    • Hydrochloric acid (in a suitable solvent like dioxane or methanol)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude product from the Grignard reaction in a suitable solvent such as methanol or dioxane.

    • Add a solution of hydrochloric acid and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

    • Purify by column chromatography or distillation.

Visualizing the Workflow

Route 2: Grignard Reaction start 3-Piperidine- carboxaldehyde step1 N-Protection (e.g., Boc₂O) start->step1 intermediate1 N-Boc-3-piperidine- carboxaldehyde step1->intermediate1 step2 Grignard Reaction (EtMgBr) intermediate1->step2 intermediate2 N-Boc protected product step2->intermediate2 step3 N-Deprotection (Acid) intermediate2->step3 product This compound step3->product

Caption: Grignard Reaction and Deprotection Workflow.

Head-to-Head Comparison

FeatureRoute 1: Catalytic HydrogenationRoute 2: Grignard Reaction & Deprotection
Starting Materials 3-(Pyridin-3-yl)propan-1-ol3-Piperidinecarboxaldehyde, Ethyl magnesium bromide
Number of Steps 1 (excluding workup)3 (Protection, Grignard, Deprotection)
Key Transformation Aromatic ring reductionC-C bond formation
Catalyst/Reagent Heterogeneous catalyst (PtO₂)Organometallic reagent (EtMgBr)
Reaction Conditions High pressure H₂, room temp/mild heatInert atmosphere, low temperature for Grignard
Potential Yield Generally highCan be high, but depends on each step's efficiency
Scalability Well-suited for large-scale synthesisCan be scaled, but requires careful control of Grignard reaction
Stereocontrol Achiral product unless a chiral catalyst is usedCan be stereoselective if starting with a chiral piperidine
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHandling of highly reactive and moisture-sensitive Grignard reagent
Green Chemistry Atom economical (addition of H₂)Generates stoichiometric byproducts (e.g., magnesium salts)

Conclusion

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Catalytic Hydrogenation) is a more direct and atom-economical approach, making it an attractive option for large-scale production where cost and efficiency are primary drivers. The main challenges lie in the handling of high-pressure hydrogen and the pyrophoric nature of the catalyst.

Route 2 (Grignard Reaction) provides a more modular approach, allowing for the construction of the side chain on a pre-existing piperidine core. This route is particularly advantageous when stereochemical control is desired, as chiral starting materials can be employed. However, it is a multi-step process that may result in a lower overall yield and generates more waste.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the project, including the desired scale of production, the need for stereochemical purity, and the available laboratory infrastructure and expertise.

References

  • Due to the proprietary nature of specific industrial processes and the general knowledge of these fundamental organic transformations, direct citations for the exact synthesis of this compound are not readily available in public literature. The presented protocols are based on established and widely accepted methodologies for the described chemical transformations. For general procedures and principles, please refer to authoritative organic chemistry textbooks and databases such as: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, Inc. [Link] Comprehensive Organic Synthesis. Trost, B. M.; Fleming, I. Pergamon Press. [Link] Reaxys and SciFinder databases for specific reaction examples and conditions. [Link] and [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Piperidin-3-ylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-Piperidin-3-ylpropan-1-ol, a key intermediate in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to not only present various analytical techniques but to also instill a deep understanding of the principles of cross-validation, ensuring the reliability and robustness of the data generated. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Critical Role of Analytical Method Validation

Before delving into specific techniques, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This process provides a high degree of assurance that the method will consistently produce a result that is accurate, precise, and specific. For a compound like this compound, which may be a critical starting material or intermediate, a well-validated analytical method is essential for ensuring the quality, safety, and efficacy of the final drug product.

The lifecycle of an analytical procedure involves its development, validation, and ongoing verification.[6] Cross-validation becomes particularly important when data from different analytical methods or different laboratories need to be compared.[7][8] It establishes the equivalence of these different analytical approaches, ensuring data consistency throughout the drug development process.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. This section compares three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating, identifying, and quantifying compounds. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) with a suitable C18 column is a common starting point.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated components are then detected by a detector, such as a UV-Vis or mass spectrometry detector.

Strengths for this compound Analysis:

  • Excellent for quantification and purity assessment.

  • High precision and accuracy.

  • Amenable to automation for high-throughput analysis.

Considerations:

  • The molecule lacks a strong chromophore, which may necessitate derivatization for sensitive UV detection or the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[9]

  • Method development can be time-consuming to optimize separation from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of this compound, derivatization is often required to improve its chromatographic properties.

Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes, sorts, and detects the fragments, providing a unique mass spectrum for identification.

Strengths for this compound Analysis:

  • High sensitivity and selectivity, especially with mass spectrometric detection.[10]

  • Excellent for identifying and quantifying volatile impurities.

  • Provides structural information from the mass spectrum.

Considerations:

  • Derivatization adds an extra step to the sample preparation, which can introduce variability.

  • Not suitable for non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules. It provides detailed information about the chemical environment of each atom in the molecule.

Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides information about the structure and connectivity of the atoms.

Strengths for this compound Analysis:

  • Provides unambiguous structural confirmation.[11][12]

  • Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a specific reference standard of the analyte.

  • Non-destructive technique.

Considerations:

  • Lower sensitivity compared to HPLC and GC-MS.

  • Requires more specialized equipment and expertise.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a primary HPLC method and a secondary GC-MS method.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_method1 Primary Method (e.g., HPLC) cluster_method2 Secondary Method (e.g., GC-MS) Method1_Validation Full Validation of Primary Method (ICH Q2(R2)) Sample_Selection Select a Set of Representative Samples (e.g., different batches, stressed samples) Method1_Validation->Sample_Selection Method2_Validation Full or Partial Validation of Secondary Method Method2_Validation->Sample_Selection Analysis_M1 Analyze Samples with Primary Method Sample_Selection->Analysis_M1 Analysis_M2 Analyze Samples with Secondary Method Sample_Selection->Analysis_M2 Data_Comparison Compare Results Statistically (e.g., t-test, F-test, Bland-Altman plot) Analysis_M1->Data_Comparison Analysis_M2->Data_Comparison Acceptance_Criteria Results Meet Pre-defined Acceptance Criteria? Data_Comparison->Acceptance_Criteria Pass Methods are Cross-Validated Acceptance_Criteria->Pass Yes Fail Investigate Discrepancies and Re-evaluate Acceptance_Criteria->Fail No

Caption: Workflow for cross-validating two analytical methods.

Hypothetical Performance Data Comparison

The following table presents a hypothetical comparison of the performance characteristics for the analysis of this compound using validated HPLC and GC-MS methods. This data is illustrative and would need to be experimentally determined.

Performance CharacteristicHPLC-UV (with derivatization)GC-MS (with derivatization)NMR (qNMR)
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 50 µg/mL0.1 - 5 mg/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL30 µg/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 µg/mL100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 1.0%
Specificity High (with appropriate column and mobile phase)Very High (based on mass spectrum)Absolute
Robustness Demonstrated through minor variations in method parametersDemonstrated through minor variations in method parametersHigh intrinsic robustness

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of this compound. These protocols are designed to be self-validating by incorporating system suitability tests.

Protocol 1: Quantitative Analysis by RP-HPLC with UV Detection (Post-Derivatization)

Objective: To quantify this compound and its related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Derivatization Reagent: Dansyl chloride solution (1 mg/mL in acetone).

  • Borate Buffer (pH 9.5).

  • Reference Standard: this compound, certified purity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of 50:50 water:acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound to achieve a final concentration within the calibration range.

  • Derivatization Procedure: To 100 µL of each standard and sample solution, add 200 µL of borate buffer and 200 µL of dansyl chloride solution. Vortex and heat at 60°C for 30 minutes. Cool to room temperature and add 500 µL of mobile phase A.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 340 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

4. System Suitability:

  • Inject a working standard solution (e.g., 25 µg/mL) six times.

  • Acceptance Criteria:

    • Tailing factor for the main peak: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

    • Relative standard deviation (%RSD) of the peak area: ≤ 2.0%.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the sample solution using the linear regression equation from the calibration curve.

Protocol 2: Identification and Quantification by GC-MS (with Derivatization)

Objective: To identify and quantify this compound, particularly for trace-level analysis and impurity identification.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reference Standard: this compound, certified purity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC protocol, but use a volatile solvent like dichloromethane.

  • Working Standard Solutions: Prepare dilutions in the range of 0.1 to 50 µg/mL.

  • Sample Solution: Prepare the sample to fall within the calibration range.

  • Derivatization Procedure: Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

4. System Suitability:

  • Inject a mid-range standard multiple times.

  • Acceptance Criteria:

    • Peak shape should be symmetrical.

    • Signal-to-noise ratio for the LOQ standard should be ≥ 10.

    • %RSD of the peak area: ≤ 5.0%.

5. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak areas of the standards.

Validation Parameters Logic

The relationship between different validation parameters as defined by ICH Q2(R2) is crucial for a comprehensive validation strategy.[3][6][13][14]

ValidationParameters Interrelation of Analytical Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision->Linearity Precision->Range LOQ LOQ Precision->LOQ Linearity->Range LOD LOD Linearity->LOD Linearity->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Logical flow of validation parameter assessment.

Conclusion

The cross-validation of analytical methods for this compound is not merely a regulatory requirement but a scientific necessity to ensure data integrity. This guide has provided a framework for comparing and implementing HPLC, GC-MS, and NMR techniques for the analysis of this compound. By understanding the principles behind each method and adhering to rigorous validation protocols, researchers can be confident in the quality and reliability of their analytical results, ultimately contributing to the successful development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. (n.d.).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • PubMed. (2013). Occurrence of Piperidine Alkaloids in Piper Species Collected in Different Areas. [Link]
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
  • PubMed. (2003).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum. (n.d.).
  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. [Link]
  • PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]
  • IntuitionLabs. (2026). ICH Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • PubChem. (n.d.). This compound. [Link]
  • Chemical Synthesis Database. (2025). 3-piperidin-3-yl-propan-1-ol. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • United Nations Office on Drugs and Crime. (2013).

Sources

Benchmarking the Performance of 3-Piperidin-3-ylpropan-1-ol Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. While the warhead and E3 ligase ligand determine target specificity and recruitment of the degradation machinery, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the formation of a stable and productive ternary complex.[1] This guide provides an in-depth comparative analysis of PROTACs utilizing a 3-Piperidin-3-ylpropan-1-ol based linker, benchmarking their performance against degraders with alternative linker technologies.

The Significance of the Linker in PROTAC Design

The linker in a PROTAC is far from a passive spacer. Its length, rigidity, and chemical composition profoundly impact the molecule's physicochemical properties, cell permeability, and ability to induce a productive ternary complex between the POI and the E3 ligase.[2] Saturated heterocyclic scaffolds, such as piperidine, are incorporated into PROTAC linkers to introduce conformational rigidity.[3] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, a crucial step for efficient ubiquitination and subsequent degradation of the target protein. The this compound moiety, in particular, offers a rigid scaffold that can enhance metabolic stability and provide a defined spatial orientation for the warhead and E3 ligase ligand.

Comparative Analysis of Androgen Receptor (AR) Degraders

The Androgen Receptor (AR) is a well-validated therapeutic target in prostate cancer. The development of AR-targeting PROTACs represents a promising strategy to overcome resistance to traditional AR inhibitors. Here, we compare the performance of a potent AR degrader, ARD-2051, which incorporates a piperidine-based linker, with other AR PROTACs that utilize different linker strategies.

PROTACTargetE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)Reference(s)
ARD-2051 ARCRBNPiperidine-basedLNCaP, VCaP0.6>90[4],[5],[6]
ARV-110 ARCRBNRigid (Piperidine-piperazine)VCaP< 1>98[7],[1]
ARD-69 ARVHLOptimized AlkylLNCaP0.86>95[7],[1]

As the data indicates, ARD-2051 demonstrates exceptional potency with a DC50 value of 0.6 nM and near-complete degradation of the AR protein in both LNCaP and VCaP prostate cancer cell lines.[4][5][6] Its performance is comparable to the clinically advanced ARV-110, which employs a rigid piperidine-piperazine linker, and ARD-69, which utilizes an optimized alkyl linker.[1][7] This suggests that the this compound derived linker is highly effective in promoting the formation of a productive ternary complex, leading to potent and efficient degradation of the AR protein.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for evaluating degrader performance.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Synthesis & Characterization cell_culture Cell Culture & Treatment (Dose-Response & Time-Course) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis (Determine DC50 & Dmax) lysis->western_blot target_engagement Target Engagement Assays (CETSA, NanoBRET) western_blot->target_engagement ternary_complex Ternary Complex Formation (Co-IP, In-vitro Ubiquitination) target_engagement->ternary_complex in_vivo In Vivo Efficacy Studies (Xenograft Models) ternary_complex->in_vivo end End: Lead Candidate Identification in_vivo->end

General Experimental Workflow for PROTAC Evaluation

Experimental Protocols for Benchmarking PROTAC Performance

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following are detailed protocols for key assays used to benchmark the performance of PROTACs.

Western Blotting for DC50 and Dmax Determination

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

3. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to confirm the formation of the PROTAC-induced ternary complex within a cellular context.[4]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC, a negative control (a molecule lacking one of the binding moieties), and a vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., MG132).

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an antibody against either the POI or the E3 ligase overnight at 4°C. An isotype control IgG should be used as a negative control.

3. Immune Complex Capture and Washing:

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluates by Western blotting, probing for the POI, the E3 ligase, and other components of the complex. An enrichment of the other complex components in the PROTAC-treated sample compared to the controls confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.[8]

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, the POI, and ubiquitin.

  • Add the PROTAC at various concentrations (and a vehicle control).

2. Ubiquitination Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the reaction products by Western blotting using an antibody against the POI.

  • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Conclusion

The selection of an appropriate linker is a critical step in the design of highly effective PROTAC degraders. The this compound linker, by providing a rigid scaffold, has demonstrated its utility in the development of potent degraders, as exemplified by the performance of the Androgen Receptor degrader ARD-2051. This guide provides a framework for the comparative analysis of PROTACs with different linker technologies, supported by detailed experimental protocols for their robust evaluation. By systematically benchmarking the performance of novel degraders against established molecules, researchers can make informed decisions to advance the development of next-generation protein-degrading therapeutics.

References

  • Lu, J., et al. (2023). Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wang, Y., et al. (2023). Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC)
  • In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor. (2023).
  • BMG Labtech.
  • Open Exploration Publishing. (2020).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs.
  • UroToday. (2023). Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC)
  • Li, Z., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach.
  • LifeSensors.
  • Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers. (n.d.).
  • DC Chemicals. PROTACs.
  • BenchChem. (2025). A Comparative Guide to Linker Technologies in Clinically Relevant PROTACs: Case Studies of Androgen and Estrogen Receptor Degraders.
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2025).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • MedchemExpress.com. Androgen Receptor Degrader, Gene.
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022).
  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. (2023). Chinese Chemical Society.
  • Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • BOC Sciences. PROTAC BRD4 Degrader-11 | ADC Cytotoxin.
  • Open Exploration Publishing. (2020).
  • MedChemExpress. 3-(Piperidin-4-yl)propan-1-ol | PROTAC Linker.
  • Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). PubMed.

Sources

Comparative Docking Analysis of Novel 3-Piperidin-3-ylpropan-1-ol Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design

In the landscape of neurodegenerative disease therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone strategy for the symptomatic management of Alzheimer's disease. The development of novel, potent, and selective AChE inhibitors is a continuous pursuit in medicinal chemistry. This guide presents a comparative molecular docking study of a series of novel 3-Piperidin-3-ylpropan-1-ol derivatives, designed to elucidate their potential as AChE inhibitors. We will explore the structural basis of their interactions with the enzyme's active site and establish a predictive structure-activity relationship (SAR) to guide future optimization efforts.

This analysis is grounded in the principles of structure-based drug design, where computational methods are leveraged to predict the binding mode and affinity of small molecules to a protein target. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Methodological Framework: A Self-Validating Approach

The credibility of a molecular docking study hinges on a meticulously planned and executed protocol. Our methodology is designed to be a self-validating system, incorporating established best practices and cross-referencing computational predictions with known experimental data for analogous systems.

Experimental Workflow: From Ligand Design to Data Analysis

The workflow for our comparative docking study is a systematic process, ensuring reproducibility and reliability of the results.

cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation p1 Protein Structure Selection & Preparation (PDB ID: 4EY7) d1 Define Binding Site (Grid Generation around Donepezil) p1->d1 Prepared Receptor l1 Ligand Library Design (this compound Derivatives) l2 Ligand 3D Structure Generation & Energy Minimization l1->l2 2D to 3D d2 Molecular Docking (AutoDock Vina) l2->d2 Prepared Ligands d1->d2 Grid Box d3 Pose Clustering & Selection d2->d3 Docked Poses a1 Binding Energy Calculation & Comparison d3->a1 Best Scoring Pose a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 a3 Structure-Activity Relationship (SAR) Elucidation a2->a3

Figure 1: The comprehensive workflow for the comparative molecular docking study.

Step-by-Step Experimental Protocols

1. Protein Preparation:

  • Source: The crystal structure of human acetylcholinesterase (hAChE) in complex with the inhibitor Donepezil was obtained from the Protein Data Bank (PDB ID: 4EY7). This structure provides a high-resolution map of the active site and the binding mode of a clinically approved drug, serving as an excellent reference.

  • Preparation Steps:

    • The protein structure was loaded into UCSF Chimera.

    • All water molecules and non-essential ligands were removed.

    • Hydrogen atoms were added to the protein, and their positions were optimized.

    • The co-crystallized Donepezil ligand was retained to define the active site but was removed before docking our novel derivatives.

    • The prepared protein structure was saved in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

2. Ligand Preparation:

  • Design: A library of ten this compound derivatives was designed with varying substituents on the piperidine nitrogen and the terminal hydroxyl group (see Table 1). These substitutions were chosen to probe the effects of size, electronics, and hydrogen bonding potential on binding affinity.

  • Preparation Steps:

    • The 2D structures of the derivatives were drawn using MarvinSketch.

    • The structures were converted to 3D and subjected to energy minimization using the MMFF94 force field to obtain low-energy conformers.

    • The prepared ligands were saved in the PDBQT format.

3. Molecular Docking:

  • Software: AutoDock Vina was employed for all docking calculations due to its accuracy and computational efficiency.

  • Grid Box Definition: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the co-crystallized Donepezil ligand in the hAChE active site. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking Protocol: Each ligand was docked into the prepared hAChE structure using the default parameters of AutoDock Vina. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space. For each ligand, the top 10 binding poses were generated and ranked by their binding affinity (kcal/mol).

4. Post-Docking Analysis:

  • The lowest energy (most favorable) binding pose for each derivative was selected for detailed analysis.

  • The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic contacts, were visualized and analyzed using BIOVIA Discovery Studio Visualizer.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking study revealed that all designed this compound derivatives could be accommodated within the active site of hAChE, with predicted binding affinities ranging from -7.5 to -9.8 kcal/mol. A lower binding energy indicates a more favorable predicted binding affinity.

Compound IDR1-Substituent (Piperidine N)R2-Substituent (Terminal O)Binding Affinity (kcal/mol)Key Interacting Residues
DPP-01 -H-H-7.5Trp86, Tyr337, Phe338
DPP-02 -CH3-H-7.8Trp86, Tyr337, Phe338, Ser125
DPP-03 -Benzyl-H-9.2Trp86, Trp286, Tyr337, Phe338
DPP-04 -H-C(O)CH3 (Acetyl)-7.9Trp86, Tyr337, Phe338, Ser203
DPP-05 -Benzyl-C(O)CH3 (Acetyl)-9.8Trp86, Trp286, Tyr337, Phe338, Ser203
DPP-06 -Cyclohexyl-H-8.5Trp86, Tyr124, Tyr337, Phe338
DPP-07 -Phenyl-H-8.9Trp86, Trp286, Tyr337, Phe338
DPP-08 -CH2CH2OH-H-8.1Trp86, Tyr337, Phe338, Asp74
DPP-09 -Benzyl-CH3-9.0Trp86, Trp286, Tyr337, Phe338
DPP-10 -H-Benzyl-8.3Trp86, Tyr337, Phe338, Tyr124

Table 1: Docking results for the this compound derivatives against hAChE.

Discussion: Deriving Structure-Activity Relationships

The comparative docking results provide valuable insights into the SAR of this series of compounds.

  • The Role of the Benzyl Group: A significant increase in binding affinity was observed for derivatives containing a benzyl group on the piperidine nitrogen (e.g., DPP-03 , DPP-05 , DPP-09 ). This is attributed to favorable pi-pi stacking interactions with aromatic residues in the "anionic" gorge of the AChE active site, particularly Trp286. This interaction is crucial for the high potency of many known AChE inhibitors, including Donepezil.

  • Interactions with the Catalytic Triad: The terminal hydroxyl group of the propanol chain was consistently oriented towards the catalytic triad of AChE (Ser203, His447, Glu334). In derivatives where this hydroxyl was acetylated (e.g., DPP-04 , DPP-05 ), the acetyl carbonyl oxygen formed a hydrogen bond with the hydroxyl group of Ser203, contributing to enhanced binding affinity.

  • Hydrophobic Interactions: The piperidine ring and the propyl linker were found to engage in hydrophobic interactions with residues such as Trp86, Tyr337, and Phe338, which line the active site gorge. The introduction of a bulky, hydrophobic cyclohexyl group (DPP-06 ) also led to a favorable increase in binding affinity compared to the unsubstituted parent compound (DPP-01 ).

Logical Relationship of Key Interactions

The binding of these derivatives within the AChE active site is a cooperative interplay of several key interactions.

cluster_ligand Ligand Moieties cluster_protein AChE Active Site Residues l1 Piperidine Ring p3 Catalytic Anionic Site (Trp86) l1->p3 Cation-pi l2 N-Benzyl Group p1 Peripheral Anionic Site (Trp286) l2->p1 pi-pi Stacking l3 Propanol Chain p2 Acyl-binding Pocket (Phe338, Tyr337) l3->p2 Hydrophobic l4 Terminal Hydroxyl/Ester p4 Catalytic Triad (Ser203) l4->p4 H-Bond

Figure 2: Key interactions between the ligand and AChE active site residues.

Conclusion and Future Directions

This comparative docking study has successfully identified key structural features of this compound derivatives that contribute to high binding affinity for acetylcholinesterase. The presence of a benzyl group on the piperidine nitrogen and a hydrogen bond-accepting group on the terminal end of the propanol chain were found to be particularly beneficial. The derivative DPP-05 , incorporating both of these features, emerged as the most promising candidate with a predicted binding affinity of -9.8 kcal/mol.

These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these novel derivatives. Future work should focus on synthesizing the most potent compounds identified in this study and determining their IC50 values against hAChE to validate the docking predictions. Further optimization could involve exploring other aromatic substituents on the piperidine nitrogen and alternative hydrogen bond acceptors at the terminus of the side chain.

References

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282–10286. [Link]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

In Vivo Efficacy Unleashed: A Comparative Validation Guide for 3-Piperidin-3-ylpropan-1-ol Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of targeted protein degradation, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous in vivo validation. This guide is crafted for researchers, scientists, and drug development professionals navigating this critical path. We will provide an in-depth, comparative analysis of the in vivo efficacy of PROTACs (Proteolysis-Targeting Chimeras) constructed using the versatile 3-Piperidin-3-ylpropan-1-ol scaffold, a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.

This document transcends a mere recitation of protocols. It is designed to impart a deep, causal understanding of the experimental choices, ensuring that every described methodology is a self-validating system. We will dissect the performance of a model this compound based PROTAC against both a traditional small molecule inhibitor and an alternative PROTAC platform, substantiated with illustrative experimental data and authoritative citations.

The Paradigm Shift: From Occupancy to Event-Driven Pharmacology

The fundamental distinction of PROTACs is their catalytic, event-driven mechanism, a departure from the occupancy-driven model of traditional inhibitors. An inhibitor must continuously occupy a target's active site, demanding high and sustained in vivo exposure. In contrast, a PROTAC acts as a shuttle. It forms a transient ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. Once this "degradation event" is complete, the PROTAC is released to engage another target protein.[1] This catalytic nature allows for profound and durable protein knockdown, often at lower exposures than required for inhibitors, a key consideration for in vivo study design.[2]

This mechanistic difference necessitates a focus on pharmacodynamic (PD) markers—the direct measurement of target protein levels—as the primary indicator of biological activity, which then correlates with pharmacokinetic (PK) exposure and, ultimately, therapeutic efficacy.

Visualizing the Mechanism: The PROTAC Catalytic Cycle

PROTAC_Mechanism PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary Binds POI Target Protein (e.g., BTK) POI->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Binds Ternary->PROTAC Releases Ternary->CRBN PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Catalytic cycle of a this compound based PROTAC.

Head-to-Head In Vivo Comparison: BTK Degradation in a Xenograft Model

To provide a practical framework, we will detail a comparative study of "Compound-C," our model CRBN-recruiting PROTAC. Its target is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[2][3][4] We will benchmark Compound-C against the covalent BTK inhibitor ibrutinib and an alternative PROTAC, "Compound-V," which recruits the von Hippel-Lindau (VHL) E3 ligase.

The Experimental System: The TMD8 human diffuse large B-cell lymphoma (DLBCL) cell line, known to be dependent on BCR signaling, provides an excellent subcutaneous xenograft model in immunodeficient mice.[5][6]

Part 1: Establishing the PK/PD Relationship

Core Principle: The objective is to understand the correlation between drug concentration in the plasma (PK) and the extent and duration of BTK protein degradation in the tumor (PD). This is the foundational experiment for selecting a rational dose and schedule for the efficacy study.

Detailed Protocol: Single-Dose PK/PD in TMD8 Tumor-Bearing Mice

  • Animal Model: Utilize female CB.17 SCID mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Culture TMD8 cells in standard RPMI-1640 medium supplemented with 10% FBS.

    • Harvest cells during the logarithmic growth phase.

    • Subcutaneously inject 1 x 10⁷ TMD8 cells, resuspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel, into the right flank of each mouse.[6]

  • Study Initiation: Begin the study when tumors reach an average volume of 150-200 mm³.

  • Compound Formulation & Administration:

    • Vehicle: Prepare a suspension vehicle of 0.5% methylcellulose in sterile water.[7]

    • Compound-C (PROTAC): Suspend in vehicle for a final dose of 30 mg/kg. Administer via oral gavage (PO).

    • Ibrutinib (Inhibitor): Suspend in vehicle for a final dose of 30 mg/kg. Administer via oral gavage (PO).[5]

    • Compound-V (VHL-PROTAC): Formulate in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline for a final dose of 30 mg/kg. Administer via intraperitoneal (IP) injection due to potentially different physicochemical properties.[7]

  • Sample Collection: At 2, 4, 8, 24, 48, and 72 hours post-dose (n=3 mice per timepoint per group), collect terminal blood samples via cardiac puncture into K2EDTA tubes and excise tumor tissue.

  • Pharmacokinetic (PK) Analysis:

    • Process blood to plasma by centrifugation.

    • Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard (e.g., pomalidomide for Compound-C).[8][9]

    • Analyze PROTAC concentrations using a validated LC-MS/MS method.[8][9][10]

  • Pharmacodynamic (PD) Analysis:

    • Snap-freeze tumor tissue in liquid nitrogen.

    • Homogenize tissue and prepare lysates in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Perform Western blotting: Separate 40 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.[12]

    • Incubate with a primary antibody against BTK overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate and quantify band density relative to a loading control (e.g., GAPDH).[12]

Illustrative Data Summary: PK/PD Relationship

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Max BTK Degradation (%)Duration of >80% Degradation (hr)
Compound-C PO301100414500>95%48
Ibrutinib PO3095027800N/A (Inhibitor)N/A
Compound-V IP302500228000~80%24
Vehicle PON/AN/AN/AN/A0%N/A

Expert Analysis: The data clearly shows that Compound-C, despite a PK profile comparable to ibrutinib, achieves profound and sustained BTK degradation. This "PK/PD disconnect" is a hallmark of an effective PROTAC, where the biological effect (degradation) outlasts the drug's presence in plasma.[5] Compound-V, while showing high exposure via the IP route, achieves less complete degradation, which could be due to suboptimal ternary complex formation or other factors related to its VHL-based mechanism.

Part 2: Multi-Dose Anti-Tumor Efficacy Study

Core Principle: To leverage the PK/PD understanding to assess the long-term impact of sustained target degradation on tumor growth inhibition (TGI).

Experimental Workflow Diagram

Efficacy_Workflow Start Implant TMD8 Cells in SCID Mice Growth Tumor Growth to ~150 mm³ Start->Growth Randomization Randomize into Treatment Groups (n=8/group) Growth->Randomization Dosing Daily Dosing (PO or IP) for 21 Days Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor > 1500 mm³) Monitoring->Endpoint Analysis Terminal Analysis: Tumor Weight, PD (BTK) Endpoint->Analysis BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Pathway IP3_DAG->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Inhibitor) Ibrutinib->BTK Inhibits Kinase Activity CompoundC Compound-C (Degrader) CompoundC->BTK Induces Degradation

Caption: The central role of BTK in BCR signaling and points of intervention.

Final Assessment

This guide demonstrates a comprehensive, data-driven approach to the in vivo validation of this compound based PROTACs. The results underscore a critical principle: for PROTACs, profound and sustained in vivo target degradation is the primary driver of superior efficacy. The CRBN-recruiting platform, as exemplified by Compound-C, showcases excellent potential for developing orally bioavailable, highly effective, and well-tolerated therapeutics that can overcome the limitations of traditional inhibitors. By rigorously applying the principles and protocols outlined herein, researchers can confidently advance their most promising protein degradation candidates toward the clinic.

References

  • A schematic representation of BCR/BTK signaling pathway.
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.PubMed. [Link]
  • Schematic diagram of the role of Bruton's tyrosine kinase in the B-cell signaling.
  • Bruton's tyrosine kinase (BTK) structure diagram.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas.Cureus. [Link]
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.
  • BTK Degradation as a Novel Therapeutic Strategy in Relapsed CNS Lymphoma: Preclinical Proof of Concept Studies in Intracranial Patient-Derived Xenograft Models.
  • The structural diagram of Bruton tyrosine kinase (BTK).
  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.MDPI. [Link]
  • Xenograft Tumor Model Protocol.Xenograft Model. [Link]
  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
  • Anti-tumor activity of tirabrutinib in TMD8 and TMD8R xenograft models.
  • Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological m
  • Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo.
  • Xenograft Tumor Assay Protocol.
  • Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors.
  • A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo.
  • Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activ
  • Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation.
  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.PubMed Central. [Link]
  • WESTERN BLOTTING PROTOCOL.Peak Proteins. [Link]
  • What is the best vehicle for oral gavage of genistein in mice?
  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma.
  • Quantification of 2D Gel Western Blot Images from Human Tumor Samples.Kendrick Labs. [Link]
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.MDPI. [Link]
  • Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC.PubMed. [Link]
  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy.Journal of the Serbian Chemical Society. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Physicochemical Analysis of 3-Piperidin-3-ylpropan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the chirality of a molecule is not a trivial detail; it is a fundamental property that can dictate efficacy, safety, and developability.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[2][3] When this scaffold is asymmetrically substituted, as in 3-Piperidin-3-ylpropan-1-ol, the resulting enantiomers—(R) and (S)—can exhibit profoundly different biological activities and physicochemical characteristics.[2] Understanding these differences is not merely an academic exercise; it is a critical regulatory and scientific requirement for advancing a new chemical entity (NCE).[4][5][6]

This guide provides a comprehensive framework for the comparative analysis of the key physicochemical properties of the (R)- and (S)-enantiomers of this compound. It is designed not as a static report of known values—as such specific data is often proprietary or unpublished—but as a self-validating, protocol-driven manual for researchers to generate this critical data in their own laboratories. We will detail the "why" and "how" behind each essential experiment, grounding our approach in authoritative standards and field-proven insights.

Section 1: The Imperative of Stereoisomer-Specific Characterization

A drug substance's journey from discovery to clinical application is paved with physicochemical data. Properties such as acidity (pKa), lipophilicity (logP), solubility, and solid-state characteristics (melting point) are the bedrock upon which formulation, pharmacokinetics (PK), and pharmacodynamics (PD) are understood.[6] For chiral molecules, it is insufficient to characterize the racemic mixture alone. The individual enantiomers, while chemically identical in an achiral environment, can arrange themselves differently in the chiral biological milieu of the human body, leading to distinct interactions with proteins and enzymes.[1] Furthermore, their different three-dimensional structures can lead to variations in crystal packing and solvation, directly impacting critical properties like solubility and stability.[2]

This guide will focus on a suite of experiments designed to elucidate these differences, providing the robust data package required for informed decision-making in lead optimization and preclinical development.

Experimental & Logic Workflow

The following diagram outlines the logical flow of the comparative analysis, from obtaining the pure enantiomers to the final data interpretation and its impact on drug development decisions.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Decision Making racemate Racemic 3-Piperidin-3-yl- propan-1-ol separation Chiral Separation (e.g., SFC or HPLC) racemate->separation r_isomer (R)-Isomer separation->r_isomer s_isomer (S)-Isomer separation->s_isomer purity Purity & Identity Check (HPLC, NMR, MS) r_isomer->purity s_isomer->purity pka pKa Determination (Potentiometric Titration) purity->pka logp logP / logD Determination (HPLC Method) purity->logp solubility Aqueous Solubility (Equilibrium Method) purity->solubility thermal Thermal Analysis (DSC for Melting Point) purity->thermal config Absolute Configuration (Vibrational Circular Dichroism) purity->config analysis Comparative Data Analysis pka->analysis logp->analysis solubility->analysis thermal->analysis config->analysis decision Impact Assessment for Drug Development analysis->decision caption Figure 1. Workflow for Comparative Isomer Analysis.

Caption: Figure 1. Workflow for Comparative Isomer Analysis.

Section 2: Core Experimental Protocols

For each property, we present the rationale, a detailed experimental protocol, and a template for data presentation. The protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory acceptance.[7][8]

Acidity Constant (pKa)
  • Expertise & Rationale: The pKa value dictates the ionization state of the piperidine nitrogen at physiological pH (approx. 7.4). This is paramount as it influences solubility, membrane permeability, and receptor binding.[9][10] Since this compound is a base, we are interested in the pKa of its conjugate acid. Potentiometric titration is the gold-standard method, offering high precision and direct measurement.[11][12]

  • Experimental Protocol: Potentiometric Titration (Based on OECD Guideline 112) [11][13]

    • System Validation: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25 °C ± 1 °C).

    • Sample Preparation: Accurately weigh ~10-20 mg of the enantiomerically pure isomer and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

    • Titration: Place the solution in a thermostatted vessel. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Data Acquisition: Record the pH value after the addition of each increment of titrant, ensuring the reading is stable.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use appropriate software to calculate the pKa from the titration curve using Gran's method or derivative plots.

    • Replication: Perform the titration in triplicate for each isomer ((R), (S)) and the racemic mixture.

  • Data Presentation:

Property(R)-Isomer(S)-IsomerRacemic Mixture
pKa (25 °C) Mean ± SDMean ± SDMean ± SD
Lipophilicity (logP / logD)
  • Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The octanol-water partition coefficient (logP for the neutral species, logD for a specific pH) is the standard measure.[14] While the shake-flask method is traditional, modern HPLC-based methods are faster, require less material, and are less prone to errors like emulsion formation, making them ideal for drug discovery.[15][16]

  • Experimental Protocol: HPLC Method (Based on OECD Guideline 117)

    • System Setup: Use a reversed-phase HPLC system (e.g., C18 column) with a UV detector. The mobile phase should be a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

    • Calibration: Prepare a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte. Inject each standard and record its retention time (t_R). Calculate the capacity factor k for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log k versus the known logP values to create a calibration curve.

    • Sample Analysis: Prepare a dilute solution of the test isomer in the mobile phase. Inject the sample and determine its retention time (t_R) and calculate its capacity factor (k).

    • logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the isomer from its measured log k value.

    • logD Measurement: To determine the pH-dependent logD (logD₇.₄), use a mobile phase buffered to pH 7.4.

    • Replication: Analyze each isomer and the racemate in triplicate.

  • Data Presentation:

Property(R)-Isomer(S)-IsomerRacemic Mixture
logP Mean ± SDMean ± SDMean ± SD
logD (pH 7.4) Mean ± SDMean ± SDMean ± SD
Aqueous Solubility
  • Expertise & Rationale: A drug must be in solution to be absorbed.[17] Low aqueous solubility is a major hurdle in drug development, leading to poor bioavailability and formulation challenges.[18] The "gold standard" for solubility measurement is the thermodynamic or equilibrium solubility assay, which measures the concentration of a saturated solution after it has reached equilibrium, providing the most accurate and relevant value for biopharmaceutical assessment.[17][19][20]

  • Experimental Protocol: Equilibrium Shake-Flask Method (Based on FDA/ICH Guidance) [19][21]

    • Sample Preparation: Add an excess amount of the solid isomer to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

    • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

    • Solid State Analysis: Analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.

    • Replication: Perform the experiment in triplicate for each isomer.

  • Data Presentation:

Property(R)-Isomer(S)-IsomerRacemic Mixture
Equilibrium Solubility (µg/mL at pH 7.4, 25°C) Mean ± SDMean ± SDMean ± SD
Thermal Properties (Melting Point)
  • Expertise & Rationale: The melting point (Tm) is a fundamental physical property indicating the purity and solid-state stability of a compound.[22] Enantiomers should have identical melting points, but the racemic compound, if it forms a separate crystalline phase (a racemic compound or conglomerate), can have a different melting point. Differential Scanning Calorimetry (DSC) is the preferred method as it provides not only the melting point (onset temperature) but also the enthalpy of fusion (ΔHfus), which relates to the crystal lattice energy.[23][24][25]

  • Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium).

    • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

    • Thermal Scan: Place the sample and reference pans in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

    • Replication: Analyze each isomer and the racemate. Comparing the thermogram of the racemate to that of the pure enantiomers can help construct a binary phase diagram to determine if it's a racemic compound, a conglomerate, or a solid solution.

  • Data Presentation:

Property(R)-Isomer(S)-IsomerRacemic Mixture
Melting Point (Tm, °C, Onset) Mean ± SDMean ± SDMean ± SD
Enthalpy of Fusion (ΔHfus, J/g) Mean ± SDMean ± SDMean ± SD
Absolute Configuration Confirmation
  • Expertise & Rationale: While the relative physicochemical properties are crucial, confirming the absolute configuration of the separated enantiomers is a non-negotiable step for a self-validating system. X-ray crystallography is definitive but requires a suitable single crystal. Vibrational Circular Dichroism (VCD) is a powerful alternative that provides stereochemical information for molecules in solution.[1][26] It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[27] By comparing the experimental VCD spectrum to one predicted by ab initio DFT calculations, the absolute configuration can be unambiguously assigned.[1][27][28]

  • Workflow Diagram: VCD for Absolute Configuration

G exp_sample Dissolve pure enantiomer in suitable solvent (e.g., CDCl3) measure_vcd Measure experimental IR and VCD spectra exp_sample->measure_vcd Experimental comparison Compare Experimental VCD with Calculated VCD measure_vcd->comparison comp_model Build 3D model of one enantiomer (e.g., R-isomer) conf_search Perform conformational search comp_model->conf_search Computational dft_calc Calculate Boltzmann-averaged IR and VCD spectra via DFT conf_search->dft_calc Computational dft_calc->comparison assign_R Assignment: (R)-Configuration comparison->assign_R Signs & intensities match assign_S Assignment: (S)-Configuration comparison->assign_S Signs & intensities are opposite caption Figure 2. VCD-based workflow for absolute configuration.

Caption: Figure 2. VCD-based workflow for absolute configuration.

Section 3: Discussion and Implications for Drug Development

The data generated from these protocols will provide a multidimensional view of the isomeric forms of this compound. A significant difference in aqueous solubility, for example, could render one enantiomer far more "developable" than the other. A lower pKa might suggest better absorption in certain regions of the GI tract. A higher logP could indicate better brain penetration but might also flag potential issues with metabolic stability or off-target toxicity.

By systematically and comparatively characterizing these fundamental properties, drug development teams can:

  • Select the Optimal Candidate: Make a data-driven decision on which isomer (or potentially the racemate) to advance into more complex and costly preclinical and clinical studies.

  • Guide Formulation Strategy: The solubility and solid-state data are direct inputs for formulation scientists tasked with developing a stable and bioavailable drug product.

  • Build Robust Structure-Activity Relationships (SAR): Understanding how 3D structure impacts basic physical properties strengthens the predictive models used in medicinal chemistry.

  • Fulfill Regulatory Requirements: A thorough characterization of the chosen drug substance is a cornerstone of any Investigational New Drug (IND) or New Drug Application (NDA) filing.[4][29]

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Vibrational circular dichroism. Wikipedia.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger.
  • Aqueous Solubility. Creative Biolabs.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube.
  • Aqueous Solubility Assays. Creative Bioarray.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" - OECD laboratory intercomparison test on the HPLC method. Fraunhofer-Publica.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.
  • Test No. 123: Slow-Stirring Method for Determining the n-Octanol/Water Partition Coefficient of Ionizable Chemicals. OECD.
  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
  • Guidance for Industry #169 - Drug Substance. FDA.
  • How Does DSC Measure Melting Point (Tm)? Chemistry For Everyone. YouTube.
  • Q11 Development and Manufacture of Drug Substances. Regulations.gov.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • Test No. 112: Dissociation Constants in Water. OECD.
  • Test No. 112: Dissociation Constants in Water. OECD.
  • Q11 Development and Manufacture of Drug Substances. FDA.
  • Q8(R2) Pharmaceutical Development. FDA.
  • Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA.
  • DSC Studies on Organic Melting Temperature Standards. ResearchGate.
  • Differential scanning calorimetry. Wikipedia.
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. ResearchGate.
  • This compound. PubChem.
  • OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Regulations.gov.
  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites.
  • 3-piperidin-3-yl-propan-1-ol. Chemical Synthesis Database.
  • “Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments.
  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Piperidin-3-one. PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ResearchGate.
  • US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.
  • OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids. ResearchGate.
  • LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. PubMed.
  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. NIH.
  • Guidelines for the Testing of Chemicals. OECD.

Sources

Validating the Mechanism of Action of 3-Piperidin-3-ylpropan-1-ol Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics across a wide range of disease areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2] Its conformational flexibility and synthetic tractability allow for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The 3-Piperidin-3-ylpropan-1-ol scaffold, a specific subset of these derivatives, presents a unique structural motif with the potential for novel pharmacological activities. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of a hypothetical series of these derivatives, designated herein as "PPD-X," by proposing a plausible MoA and detailing a rigorous, multi-tiered experimental validation strategy. We will compare the hypothetical profile of PPD-X with established therapeutic agents to provide context and a benchmark for its potential clinical utility.

A Plausible Mechanistic Hypothesis for PPD-X Derivatives

Based on the prevalence of piperidine-containing molecules in neuropharmacology, we hypothesize that PPD-X derivatives act as dual antagonists of the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors . This dual antagonism is a clinically validated mechanism for atypical antipsychotics, which are effective in treating both the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[3][4]

Furthermore, we propose a secondary downstream mechanism: the modulation of the Akt/ERK signaling pathways . The interaction of ligands with D2R and 5-HT2AR can influence intracellular signaling cascades that are crucial for neuronal survival, plasticity, and function. Dysregulation of these pathways is implicated in the pathophysiology of several neuropsychiatric disorders.

This guide will outline the experimental strategy to systematically test this dual-action hypothesis.

Comparative Framework: Benchmarking PPD-X Against Established Drugs

To contextualize the pharmacological profile of PPD-X, we will use the following well-characterized drugs as comparators throughout our validation workflow:

Comparator DrugPrimary Mechanism of ActionTherapeutic ClassRationale for Comparison
Risperidone Potent antagonist of Dopamine D2 and Serotonin 5-HT2A receptors.[3][5][6]Atypical AntipsychoticDirect competitor for the hypothesized primary mechanism of PPD-X.
Haloperidol Potent antagonist of Dopamine D2 receptors with low 5-HT2A affinity.Typical AntipsychoticDifferentiates the contribution of D2 versus dual D2/5-HT2A antagonism.
Diphenhydramine Histamine H1 receptor antagonist.AntihistamineUsed as a negative control for D2/5-HT2A binding to assess specificity.

Experimental Validation Workflow: A Phased Approach

A logical and stepwise approach is critical for robust MoA validation. We will proceed through a three-phase workflow, from initial target binding confirmation to in vivo proof-of-concept.

G cluster_0 Phase 1: Target Engagement & Specificity cluster_1 Phase 2: Cellular Functional Activity cluster_2 Phase 3: In Vivo Target Validation & Efficacy a Radioligand Binding Assays (D2R, 5-HT2AR, H1) b Determine Ki values for PPD-X and Comparators a->b c GPCR Functional Assays (cAMP & Calcium Flux) b->c Confirmed Binders d Signaling Pathway Analysis (Western Blot for p-Akt/p-ERK) c->d e NF-κB Reporter Assay d->e f In Vivo Microdialysis (Dopamine & Serotonin Levels) e->f Functionally Active Compounds g Behavioral Models (Forced Swim Test) f->g

Figure 1: Phased experimental workflow for MoA validation.

Phase 1: Target Engagement and Specificity

The initial phase aims to confirm direct binding of PPD-X derivatives to the hypothesized receptors and assess their binding affinity and specificity.

Radioligand Binding Assays

Causality: This is the foundational experiment to determine if PPD-X physically interacts with the D2 and 5-HT2A receptors. By measuring the displacement of a known high-affinity radioligand, we can quantify the binding affinity (Ki) of our test compounds.[7][8]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human Dopamine D2 or Serotonin 5-HT2A receptors.

  • Radioligand Selection:

    • For D2R: [³H]-Spiperone or [³H]-Raclopride.[8][9]

    • For 5-HT2AR: [³H]-Ketanserin.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and serial dilutions of the PPD-X derivative or comparator drug.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter, trapping the receptor-bound radioligand. Wash with ice-cold buffer to remove unbound radioligand.[10]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity in the absence of a competing ligand.

    • Non-specific binding: Radioactivity in the presence of a saturating concentration of a known unlabeled ligand (e.g., Haloperidol for D2R).

    • Specific binding: Total binding - non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Histamine H1 Receptor (Ki, nM)
PPD-X (Lead) Experimental ValueExperimental ValueExperimental Value
RisperidoneLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
HaloperidolLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
DiphenhydramineLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

A lower Ki value indicates higher binding affinity. The Histamine H1 receptor is included as a specificity control to ensure PPD-X is not a promiscuous binder.

Phase 2: Cellular Functional Activity

Confirming that binding to the receptor translates into a functional cellular response is the next critical step. We will assess the antagonist properties of PPD-X and its impact on downstream signaling.

GPCR Functional Assays

Causality: These assays determine whether PPD-X acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist). Since D2R is typically Gαi-coupled (inhibiting adenylyl cyclase and decreasing cAMP) and 5-HT2AR is Gαq-coupled (activating phospholipase C and leading to calcium mobilization), we will use two distinct functional assays.[11][12]

Protocol: cAMP Inhibition Assay for D2R Antagonism

  • Cell Culture: Use CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Principle: In this antagonist-mode assay, cells are co-stimulated with a known D2R agonist (e.g., Quinpirole) at its EC80 concentration and varying concentrations of PPD-X. An effective antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.[13]

  • Procedure: a. Pre-incubate cells with serial dilutions of PPD-X or comparator. b. Add a solution containing forskolin (to stimulate cAMP production) and the D2R agonist. c. Incubate for 15-30 minutes. d. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).[14]

  • Data Analysis: Plot the cAMP levels against the log concentration of PPD-X to determine its IC50 for functional antagonism.

Protocol: Calcium Flux Assay for 5-HT2AR Antagonism

  • Cell Culture: Use HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Stimulation with a 5-HT2AR agonist (e.g., Serotonin) triggers calcium release from intracellular stores, causing an increase in fluorescence. An antagonist will block this response.[15][16][17]

  • Procedure: a. Load cells with a calcium indicator dye (e.g., Fluo-4 AM). b. Add serial dilutions of PPD-X or comparator. c. Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR). d. Add a 5-HT2AR agonist at its EC80 concentration and immediately measure the change in fluorescence.

  • Data Analysis: Plot the inhibition of the calcium response against the log concentration of PPD-X to determine its IC50.

G cluster_0 D2 Receptor (Gαi-coupled) cluster_1 5-HT2A Receptor (Gαq-coupled) D2R D2R AC_inhibit Adenylyl Cyclase (inhibition) D2R->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease PPDX_D2 PPD-X PPDX_D2->D2R Blocks Agonist_D2 Agonist Agonist_D2->D2R HT2AR 5-HT2AR PLC_activate Phospholipase C (activation) HT2AR->PLC_activate Ca_increase [Ca2+] ↑ PLC_activate->Ca_increase PPDX_HT2A PPD-X PPDX_HT2A->HT2AR Blocks Agonist_HT2A Agonist Agonist_HT2A->HT2AR

Figure 2: Hypothesized functional antagonism at D2 and 5-HT2A receptors.
Downstream Signaling Pathway Analysis

Causality: To validate the secondary mechanistic hypothesis, we will investigate whether PPD-X modulates the phosphorylation status of key proteins in the Akt and ERK signaling pathways.

Protocol: Western Blot Analysis for Phospho-Akt and Phospho-ERK

  • Cell Culture and Treatment: Use a neuronal cell line (e.g., SH-SY5Y) that endogenously expresses D2 and 5-HT2A receptors. Treat cells with PPD-X, Risperidone, or vehicle for a specified time course (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]

  • Immunodetection: a. Block the membrane with 5% BSA or non-fat milk. b. Incubate overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204).[19][20] c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities. To normalize, strip the membrane and re-probe with antibodies for total Akt and total ERK.[21] The key metric is the ratio of the phosphorylated protein to the total protein.

Data Presentation: Modulation of Signaling Pathways

Treatmentp-Akt/Total Akt Ratio (Fold Change vs. Vehicle)p-ERK/Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle1.01.0
PPD-X (Lead) Experimental ValueExperimental Value
RisperidoneExperimental ValueExperimental Value

Phase 3: In Vivo Target Validation and Efficacy

The final phase involves translating the in vitro findings into a relevant in vivo animal model to assess target engagement in the brain and evaluate potential therapeutic efficacy.

In Vivo Microdialysis

Causality: This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[22][23] If PPD-X is a D2/5-HT2A antagonist, it should increase the levels of dopamine and serotonin in brain regions like the striatum and prefrontal cortex.

Protocol: Microdialysis in Rat Brain

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens or prefrontal cortex).[24]

  • Recovery: Allow the animals to recover for 24-48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid at a slow flow rate (e.g., 1-2 µL/min).[1]

  • Sample Collection: Collect baseline dialysate samples. Administer PPD-X or a comparator drug (e.g., via intraperitoneal injection) and continue collecting samples at regular intervals (e.g., every 20 minutes) for several hours.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection (HPLC-ECD).[1][25]

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal.

Behavioral Models

Causality: To assess the potential antidepressant/antipsychotic-like effects of PPD-X, we will use a standard behavioral model. The Forced Swim Test is a widely used screening tool for antidepressant activity.[26][27][28]

Protocol: Mouse Forced Swim Test

  • Apparatus: Use a transparent cylinder filled with water (24-26°C) to a depth where the mouse cannot touch the bottom.[29]

  • Procedure: a. Administer PPD-X, a positive control (e.g., a known antidepressant like Imipramine), or vehicle to different groups of mice. b. After a set pre-treatment time (e.g., 30-60 minutes), place each mouse into the water cylinder for a 6-minute session. c. Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of struggle, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

The comprehensive validation strategy outlined in this guide provides a rigorous, evidence-based framework for elucidating the mechanism of action of this compound derivatives. By systematically progressing from in vitro target binding and functional assays to in vivo neurochemical and behavioral studies, researchers can build a robust data package that not only clarifies the molecular mechanisms but also establishes a strong foundation for further preclinical and clinical development. The objective comparison against established drugs like Risperidone provides essential context, enabling a clear assessment of the novelty and potential therapeutic advantages of this promising chemical series.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
  • Kankaanpää, A., et al. (2000). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology. [Link]
  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
  • Johns Hopkins University. (n.d.). The mouse forced swim test. [Link]
  • Moore, N. A., et al. (1995). The behavioural pharmacology of olanzapine, a novel 'atypical' antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics.
  • INDIGO Biosciences. (n.d.).
  • StatPearls. (2023). Risperidone.
  • Inotiv. (n.d.).
  • Kim, H., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]
  • NSW Department of Primary Industries. (2021).
  • Lencz, T., et al. (2019). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]
  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]
  • Cryan, J.F., et al. (2005). The forced swim test in mice: a review of antidepressant activity. Psychopharmacology.
  • Kennedy, R.T. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution. Analytical Chemistry. [Link]
  • Wikipedia. (n.d.). Risperidone. [Link]
  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]
  • Curtis, M.J., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy. [Link]
  • Pediatric Oncall. (n.d.). Risperidone. [Link]
  • RxFiles. (n.d.). Cox-2 Specific Inhibitors Comparisons. [Link]
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Link]
  • American Physiological Society. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. [Link]
  • Eurofins Discovery. (n.d.). Calcium No WashPLUS Assay Principle. [Link]
  • Tricklebank, M. D. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. British Journal of Pharmacology. [Link]
  • Cleveland Clinic. (n.d.). COX-2 Inhibitors. [Link]
  • ResearchGate. (2019). Piperidine nucleus in the field of drug discovery. [Link]
  • Seeman, P., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse. [Link]
  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. [Link]
  • ResearchGate. (n.d.). Drug screening using patient-derived tumor xenografts (PDX) in single mouse trials. [Link]
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
  • PubMed Central. (2010).
  • PubMed Central. (2013). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]
  • PubMed Central. (2007).
  • PubMed Central. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Piperidin-3-ylpropan-1-ol: A Critical Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 3-Piperidin-3-ylpropan-1-ol, a valuable building block in the synthesis of various pharmacologically active compounds, presents a synthetic challenge that necessitates robust and reproducible protocols. This guide provides an in-depth comparison of two primary synthetic routes to this piperidine derivative, offering a critical analysis of their underlying chemistry, practical considerations, and expected outcomes. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy, ultimately enhancing reproducibility and efficiency in the laboratory.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of the saturated piperidine ring and the establishment of the 3-hydroxypropyl substituent at the 3-position. The two principal strategies evaluated in this guide are:

  • Route A: Catalytic Hydrogenation of a Pyridine Precursor. This "top-down" approach starts with the aromatic precursor, 3-(pyridin-3-yl)propan-1-ol, and reduces the pyridine ring to the desired piperidine.

  • Route B: Reduction of a Piperidine-3-propanoate Ester. This "bottom-up" approach utilizes a pre-formed piperidine ring bearing a propanoate ester at the 3-position, which is then reduced to the primary alcohol.

This guide will dissect each of these methodologies, providing detailed experimental protocols, a discussion of the mechanistic underpinnings, and a comparative analysis to aid in the selection of the most appropriate method for a given research context.

Visualizing the Synthetic Pathways

cluster_A Route A: Catalytic Hydrogenation cluster_B Route B: Ester Reduction A_start 3-(Pyridin-3-yl)propan-1-ol A_product This compound A_start->A_product H₂, Catalyst (e.g., Rh/C, PtO₂) B_start Ethyl 3-(piperidin-3-yl)propanoate B_product This compound B_start->B_product 1. LiAlH₄ 2. Aqueous Workup start Start add_reagents Add 3-(pyridin-3-yl)propan-1-ol, Rh/C, and ethanol to reactor start->add_reagents seal_purge Seal and purge reactor with inert gas, then H₂ add_reagents->seal_purge pressurize_heat Pressurize with H₂ (5 bar) and heat to 40°C seal_purge->pressurize_heat react Stir for 16 hours pressurize_heat->react cool_vent Cool to room temperature and vent H₂ react->cool_vent filter Filter through Celite® cool_vent->filter concentrate Concentrate filtrate filter->concentrate purify Purify product concentrate->purify end End purify->end start Start prepare_lah Prepare LiAlH₄ suspension in anhydrous THF at 0°C start->prepare_lah add_ester Add ethyl 3-(piperidin-3-yl)propanoate solution dropwise prepare_lah->add_ester react Warm to room temperature and stir for 4 hours add_ester->react quench Cool to 0°C and quench with ethyl acetate react->quench workup Aqueous workup with saturated Na₂SO₄ solution quench->workup filter_dry Filter precipitate and dry filtrate workup->filter_dry concentrate Concentrate filtrate filter_dry->concentrate purify Purify product concentrate->purify end End purify->end

A Comparative Guide to the Conformational Rigidity of 3-Piperidin-3-ylpropan-1-ol Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Design Element

In modern drug development, particularly in the design of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the linker moiety has evolved from a simple spacer to a critical determinant of therapeutic success.[1] The linker's length, polarity, and conformational rigidity profoundly influence a drug's solubility, metabolic stability, and, most importantly, its ability to correctly orient pharmacophoric elements for optimal interaction with biological targets.[2] An overly flexible linker can lead to a significant entropic penalty upon binding, while an excessively rigid linker may prevent the molecule from adopting the necessary bioactive conformation.

This guide provides an in-depth comparative study of the conformational properties of the 3-piperidin-3-ylpropan-1-ol linker. This scaffold is of particular interest as it combines a flexible 1-propanol chain with a semi-rigid piperidine heterocycle, offering a unique balance of conformational freedom and constraint.[3] We will explore both computational and experimental methodologies to characterize its rigidity, providing field-proven insights and detailed protocols for researchers in drug discovery. The objective is to equip scientists with the rationale and practical tools needed to assess and rationally design linkers for next-generation therapeutics.

Part 1: Predictive Analysis via Computational Modeling

Expertise & Experience: The Rationale for an In Silico First Approach Before committing to chemical synthesis, computational modeling provides an invaluable and cost-effective means to explore the conformational landscape of a potential linker.[4] Molecular Dynamics (MD) simulations, in particular, allow us to visualize the dynamic behavior of a molecule in a simulated physiological environment, revealing its preferred shapes, flexibility, and the energetic barriers between different conformational states.[5][6] This predictive power enables the early identification and prioritization of linker designs with desirable rigidity profiles.

Methodology: Molecular Dynamics (MD) Simulation

MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility.[7] By analyzing these trajectories, we can quantify the conformational preferences of the this compound linker.

Experimental Protocol: MD Simulation of this compound
  • Structure Preparation:

    • Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Assign an appropriate force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), which is well-suited for organic molecules.[8]

  • System Setup (using GROMACS):

    • Create a cubic simulation box, ensuring a minimum distance of 1.0 nm between the solute and the box edges.

    • Solvate the system using a suitable water model, such as SPC (Simple Point Charge).[8]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes or unfavorable geometries. The process is complete when the maximum force on any atom is less than 1000 kJ/mol/nm.

  • System Equilibration:

    • Perform a 100 ps NVT (constant Number of particles, Volume, and Temperature) equilibration phase to stabilize the system's temperature (e.g., at 300 K).

    • Perform a subsequent 100 ps NPT (constant Number of particles, Pressure, and Temperature) equilibration phase to stabilize the pressure (e.g., at 1 bar) and density.

  • Production MD Run:

    • Execute the production simulation for a duration sufficient to sample the conformational space adequately (typically 50-100 ns). Save coordinates every 10 ps for subsequent analysis.

  • Data Analysis:

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per atom to identify the most flexible regions of the linker. Higher RMSF values for the propanol chain compared to the piperidine ring would indicate their relative flexibility.

    • Dihedral Angle Distribution: Analyze the distribution of key dihedral angles (e.g., around the C-C bonds of the propanol chain and within the piperidine ring) to identify the most populated rotational states (conformers).

    • Cluster Analysis: Group similar conformations together to identify the dominant structural families and the probability of their occurrence.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Data Analysis Build 1. Build 3D Structure ForceField 2. Assign Force Field Build->ForceField Solvate 3. Solvate & Add Ions ForceField->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT/NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production RMSF RMSF Analysis Production->RMSF Dihedral Dihedral Analysis Production->Dihedral Cluster Cluster Analysis Production->Cluster

A typical workflow for Molecular Dynamics (MD) simulation.

Part 2: Empirical Characterization with Experimental Techniques

Trustworthiness: The Imperative of Experimental Validation While computational models are highly informative, they are approximations of reality. Experimental techniques provide the ground truth of a molecule's behavior. A self-validating system of inquiry emerges when computational predictions are corroborated by empirical data, lending high confidence to the conformational model.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the structure and dynamics of molecules in solution.[9] It provides direct evidence of conformational preferences, exchange rates between conformers, and through-space proximities of atoms. For the this compound linker, NMR can definitively characterize the piperidine ring conformation and the orientation of the propanol side chain.[10][11]

Experimental Protocol: Conformational Analysis by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound linker in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to confirm chemical identity and purity.

    • Measure ³J(H,H) coupling constants from the high-resolution ¹H spectrum. Values around 2-4 Hz for vicinal protons typically suggest a gauche relationship (~60° dihedral angle), while values of 10-13 Hz suggest an anti relationship (~180° dihedral angle).[12] This is crucial for determining the chair conformation of the piperidine ring and the rotameric state of the propanol chain.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity through bonds.

    • Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å), regardless of bonding. The presence or absence of specific cross-peaks can distinguish between axial and equatorial orientations of the side chain on the piperidine ring.[9]

  • Data Interpretation:

    • Integrate the coupling constant data with the NOE constraints. For example, a strong NOE between a proton on the propanol chain and an axial proton on the piperidine ring would strongly support an equatorial orientation of the side chain.

    • The consistency between coupling constant-derived dihedral angles and NOE-derived spatial proximities provides a self-validating conformational model.[10]

Methodology 2: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[13] While this may not always reflect the dynamic nature in solution, it provides the most precise geometric data (bond lengths, angles) and reveals intermolecular interactions that can influence conformation.[14]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal motion.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map and build a molecular model.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

XRay_Workflow Synthesis Compound Synthesis Crystallization Crystal Growth Synthesis->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Structure & Analysis Refinement->FinalStructure

Experimental workflow for X-ray crystallography.

Part 3: Comparative Analysis and Discussion

The true value of the this compound linker lies in its unique conformational properties relative to purely flexible or rigid alternatives.

Data Presentation: Linker Conformational Properties
Featuren-Hexyl Linker (Flexible)This compound (Semi-rigid)1,4-Disubstituted Piperazine (Rigid)
Dominant Feature High conformational entropyBalanced flexibility and rigidityPre-organized, low entropy
Key Motion Free rotation around all C-C bondsPiperidine chair-flip; side-chain rotationLimited to substituent rotation
Conformational States Large ensemble of low-energy statesFew dominant chair conformers (axial/equatorial)Two dominant chair conformers
Primary Analysis Tool Molecular Dynamics (MD) SimulationNMR Spectroscopy (for solution state)X-ray Crystallography (for solid state)
Drug Design Implication Can adapt to many binding sites but high entropic cost.Reduces entropic penalty while retaining some adaptability.[15]Minimizes entropic penalty but requires precise design to fit the target.[1]
Authoritative Grounding: The Piperidine Chair Equilibrium

The piperidine ring predominantly exists in a chair conformation to minimize steric and torsional strain.[12] For a 3-substituted piperidine like our linker, the propanol side chain can occupy either an axial or an equatorial position. These two chair conformations are in equilibrium through a ring-flipping process. The relative population of the axial versus equatorial conformer is a critical determinant of the linker's overall shape and is governed by steric interactions.[10][16] Generally, bulky substituents prefer the less sterically hindered equatorial position. NMR spectroscopy is the ideal technique to experimentally determine this equilibrium in solution.[9]

Chair equilibrium of a 3-substituted piperidine linker.

Conclusion

The this compound linker is not merely a passive tether but a sophisticated design element whose conformational behavior can be rationally analyzed and engineered. Its semi-rigid nature, conferred by the piperidine ring, offers a compelling advantage over highly flexible or completely rigid linkers by reducing the entropic penalty of binding while maintaining sufficient adaptability.

A comprehensive understanding of its conformational rigidity requires a synergistic approach. Computational methods like Molecular Dynamics provide essential predictive insights into the linker's dynamic behavior, guiding initial design. These predictions must then be validated by robust experimental techniques. NMR spectroscopy serves as the premier tool for characterizing the dominant solution-state conformations and equilibria, while X-ray crystallography provides a definitive, high-resolution structure in the solid state. By integrating these methodologies, drug development professionals can harness the nuanced conformational properties of linkers like this compound to design more potent, selective, and effective therapeutics.

References

  • ResearchGate. Molecular dynamics simulations of a selected group of linkers.
  • NIH. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases.
  • NIH. Molecular dynamics simulation unveils the conformational flexibility of the interdomain linker in the bacterial transcriptional regulator GabR from Bacillus subtilis bound to pyridoxal 5'-phosphate.
  • ResearchGate. (PDF) Construction of a linker library with widely controllable flexibility for fusion protein design.
  • ResearchGate. Flexible linkers and their role in MICAL1 a Molecular dynamics....
  • Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.
  • NIH. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • PubMed. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists.
  • bioRxiv. Estimation of effective concentrations enforced by complex linker architectures from conformational ensembles.
  • Taylor & Francis Online. Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery.
  • PubMed Central. Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • bioRxiv. Estimation of effective concentrations enforced by complex linker architectures using conformational ensembles.
  • ResearchGate. Estimation of effective concentrations enforced by complex linker architectures from conformational ensembles | Request PDF.
  • PubMed Central. Targeting protein conformations with small molecules to control protein complexes.
  • Royal Society of Chemistry. Two polymorphs of 4-hydroxypiperidine with different NH configurations.
  • ResearchGate. (PDF) Structures of piperazine, piperidine and morpholine.
  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives....
  • PubMed Central. Methods of probing the interactions between small molecules and disordered proteins.
  • NIH. The effect of linker conformation on performance and stability of a two-domain lytic polysaccharide monooxygenase.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Piperazin-1-yl)propan-1-ol in Advancing Pharmaceutical Research.
  • PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
  • ResearchGate. (PDF) Crystal structures of two alanylpiperidine analogues.
  • ATB. Piperidine | C 5 H 11 N | MD Topology | NMR | X-Ray.
  • Chemical Synthesis Database. 3-piperidin-3-yl-propan-1-ol.
  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.
  • Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • ACS Publications. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers.
  • Amerigo Scientific. This compound.
  • PubChem. This compound | C8H17NO | CID 4712476.
  • University of Hamburg. II. Rigidity Theory for Biomolecules.
  • ResearchGate. A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules | Request PDF.
  • ResearchGate. Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4.
  • PubMed Central. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.
  • MDPI. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment.
  • MDPI. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Piperidin-3-ylpropan-1-ol: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific work extends to the entire lifecycle of chemical reagents, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 3-Piperidin-3-ylpropan-1-ol (CAS No. 25175-58-0), a heterocyclic compound utilized in various research applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The foundational principle of this disposal plan is rooted in the precautionary approach dictated by the substance's known hazards and in alignment with federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]

Hazard Identification and Risk Assessment

The most critical piece of information for determining the disposal pathway of this compound is its classification as Water Hazard Class 3 (WGK 3) , indicating it is highly hazardous to water .[3] This classification immediately precludes disposal via the sanitary sewer system (i.e., down the drain).[4][5] Improper disposal into aquatic environments can cause significant, long-term damage.

While a complete, publicly available Safety Data Sheet (SDS) with full GHS classifications is not readily accessible, the WGK 3 classification necessitates handling it as a hazardous waste. All laboratory personnel must operate under the assumption that this compound may possess other unlisted hazards.

Key Chemical Properties:

PropertyValueSource
CAS Number 25175-58-0[3][6]
Molecular Formula C₈H₁₇NO[3][6]
Molecular Weight 143.23 g/mol [3][6]
Form Solid[3]
Water Hazard Class 3 (Highly hazardous to water)[3]
Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. The causality behind this is to prevent any potential skin or eye irritation and to protect against unforeseen toxicological effects.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Waste Collection and Disposal Protocol

The "cradle-to-grave" management of hazardous waste is a core principle of the RCRA.[1] This means that the generator of the waste is responsible for it from the point of generation to its final disposal. The following protocol ensures compliance with this principle.

All laboratories that generate hazardous waste are required to establish a designated Satellite Accumulation Area (SAA).[7] This is where waste will be stored prior to its removal by environmental health and safety (EHS) personnel.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • It should be a designated and clearly marked area, such as a specific section of a bench or a dedicated cabinet.[7]

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: This is a critical step for safety and regulatory compliance. The container must be labeled with a "Hazardous Waste" tag before any waste is added.[2][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations or formulas)

    • The hazards associated with the waste (at a minimum, "Highly Hazardous to Water" or "Ecotoxic")

    • The date the container was first used for waste accumulation

Proper segregation is vital to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect unused or contaminated solid this compound in the designated, labeled waste container.

  • Liquid Waste (Solutions): If you have solutions of this compound, they must also be collected as hazardous waste.

    • NEVER mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. For example, do not mix it with halogenated solvents, strong acids, or bases.[7]

    • Keep the container securely closed at all times, except when adding waste.[2]

    • For liquid waste, leave about 10% of headspace in the container to allow for expansion.

Once the waste container is full, or if it has been in the SAA for close to one year (even if not full), you must arrange for its disposal through your institution's EHS department.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure the waste label is complete and accurate before the scheduled pickup.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection Protocol cluster_disposal Final Disposal start Have this compound waste? haz_id Identify Hazard: WGK 3 (Highly Hazardous to Water) start->haz_id no_drain Conclusion: NO DRAIN DISPOSAL haz_id->no_drain container Select & Label 'Hazardous Waste' Container no_drain->container segregate Segregate Waste: Collect pure compound or solutions container->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store close_container Keep Container Closed store->close_container pickup Container Full or >1 Year? close_container->pickup pickup->store No request_pickup Request Pickup from Institutional EHS pickup->request_pickup Yes end_process Proper Disposal Complete request_pickup->end_process

Disposal workflow for this compound.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. Its classification as a substance highly hazardous to water mandates that it be treated as hazardous waste, with absolutely no disposal down the drain. By following this step-by-step guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with hazardous waste regulations. Always prioritize consulting your institution's specific EHS guidelines, as they are tailored to local and state requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory chemical waste.
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • This compound. PubChem. [Link]

Sources

Navigating the Safe Handling of 3-Piperidin-3-ylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Piperidin-3-ylpropan-1-ol (CAS No. 25175-58-0), a substituted piperidine derivative. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of deep understanding and proactive risk mitigation in the laboratory.

Core Principles of Safe Handling

Before undertaking any procedure involving this compound, a thorough risk assessment is mandatory. This involves not only understanding the potential hazards of the chemical itself but also evaluating the specific experimental context, including quantities used, potential for aerosol generation, and the presence of other hazardous materials.

Engineering Controls: Your First Line of Defense

The primary method for minimizing exposure to any hazardous chemical is through the implementation of effective engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, and for any procedures that could generate dust or aerosols, a certified chemical fume hood is required.[4][5]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is critical to prevent direct contact with this compound. The following table outlines the recommended PPE, along with the rationale for each.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber of sufficient thickness). Always inspect gloves for integrity before use.To prevent skin contact, which may cause irritation or toxic effects through dermal absorption.[1][2][3]
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To protect the eyes from splashes of the chemical, which could cause serious eye damage.[1]
Skin and Body Protection A flame-resistant lab coat, buttoned completely. Closed-toe shoes are mandatory.To protect the skin from accidental spills and prevent contamination of personal clothing.
Respiratory Protection In most cases, working within a properly functioning chemical fume hood will provide adequate respiratory protection. If ventilation is inadequate or there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent the inhalation of potentially harmful vapors or aerosols.

Operational Workflow for Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination risk.

Step-by-Step Handling and Disposal Plan

Handling Procedures:
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for the experiment and ensure it is clean and uncluttered.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles. Use appropriate tools such as a spatula and weighing paper.

  • In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames, as piperidine derivatives can be flammable.[1][2][3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water, even after removing gloves.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably by using a fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Use a clearly labeled, sealed, and chemically compatible container for all hazardous waste. The label should include the chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • PubChem. This compound.
  • Loba Chemie. PIPERIDINE AR Safety Data Sheet.
  • Amerigo Scientific. This compound.
  • Chemical Synthesis Database. 3-piperidin-3-yl-propan-1-ol.
  • Oakwood Chemical. 3-(Piperidin-1-yl)propan-1-ol.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.